molecular formula C6H12ClNO2 B572957 Methyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 1212304-86-3

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B572957
CAS No.: 1212304-86-3
M. Wt: 165.617
InChI Key: BTPCSIFZLLWYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCSIFZLLWYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-69-4, 74316-29-3, 1212304-86-3
Record name Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl trans-3-aminocyclobutanecarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-aminocyclobutanecarboxylate hydrochloride has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclobutane scaffold, coupled with the primary amine and methyl ester functionalities, offers a unique three-dimensional profile that is increasingly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the cyclobutane moiety can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and conformational rigidity, which can lead to enhanced target affinity and selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the scientific rationale behind the methodological choices.

Physicochemical Properties and Stereoisomerism

This compound is a chiral molecule that can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific stereoisomer can significantly influence its biological activity and its utility in drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and methanolGeneral knowledge

CAS Numbers of Note:

  • 1354940-69-4: General, unspecified stereochemistry.

  • 1212304-86-3: cis-isomer.

  • 74316-29-3: trans-isomer.

The choice of stereoisomer is a critical consideration in synthesis and application, as the spatial orientation of the amino and ester groups dictates how the molecule can be incorporated into a larger molecular framework and interact with biological targets.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 1,1-cyclobutanedicarboxylic acid. The following sections detail a robust and adaptable synthetic route.


A [label="1,1-Cyclobutanedicarboxylic Acid"]; B [label="3-Chloro-1,1-cyclobutanedicarboxylic Acid"]; C [label="3-Chlorocyclobutanecarboxylic Acid (cis/trans mixture)"]; D [label="Methyl 3-chlorocyclobutanecarboxylate (cis/trans mixture)"]; E [label="Methyl 3-azidocyclobutanecarboxylate (cis/trans mixture)"]; F [label="Separation of cis and trans isomers"]; G_cis [label="cis-Methyl 3-azidocyclobutanecarboxylate"]; G_trans [label="trans-Methyl 3-azidocyclobutanecarboxylate"]; H_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate"]; H_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate"]; I_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate HCl"]; I_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate HCl"];

A -> B [label="Chlorination"]; B -> C [label="Decarboxylation"]; C -> D [label="Esterification"]; D -> E [label="Azide Substitution"]; E -> F [label="Chromatography"]; F -> G_cis; F -> G_trans; G_cis -> H_cis [label="Reduction"]; G_trans -> H_trans [label="Reduction"]; H_cis -> I_cis [label="HCl salt formation"]; H_trans -> I_trans [label="HCl salt formation"]; }

Overall synthetic workflow for this compound isomers.

Part 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid (Precursor)

This synthesis is adapted from a known expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids.[2]

Step 1: Chlorination of 1,1-Cyclobutanedicarboxylic Acid

1,1-Cyclobutanedicarboxylic acid is chlorinated to introduce a functional group handle at the 3-position.

Step 2: Decarboxylation

The resulting 1,1,3-trisubstituted cyclobutane undergoes decarboxylation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[2]

Step 3: Esterification

The mixture of chlorocyclobutanecarboxylic acids is esterified to the corresponding methyl esters.

Step 4: Azide Substitution and Isomer Separation

The mixture of methyl 3-chlorocyclobutanecarboxylates is reacted with sodium azide in a suitable solvent like DMF to yield a mixture of cis- and trans-methyl 3-azidocyclobutanecarboxylate. These diastereomers can be separated by column chromatography.[2]

Step 5: Reduction to the Amine

The separated azido esters are then reduced to the corresponding primary amines. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a reagent like lithium aluminum hydride (LiAlH₄).

Part 2: Esterification and Hydrochloride Salt Formation

Protocol: Esterification of 3-Aminocyclobutanecarboxylic Acid using Thionyl Chloride in Methanol

This is a widely used and effective method for the esterification of amino acids.[3] The reaction proceeds through the in-situ formation of an acid chloride, which is then esterified by methanol. The amine is simultaneously protected as its hydrochloride salt.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, this compound, is obtained as a solid or oil.

Part 3: Purification

Protocol: Recrystallization of this compound

Recrystallization is a powerful technique for purifying crystalline solids.[4] The choice of solvent is critical and may require some experimentation. A common solvent system for amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).[5]

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

  • Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Predicted ¹H NMR Spectral Data (in D₂O):

  • ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~3.5-4.0 ppm (m, 1H): Methine proton at the 3-position (-CH-NH₃⁺). The chemical shift and multiplicity will differ between the cis and trans isomers.

  • ~2.8-3.2 ppm (m, 1H): Methine proton at the 1-position (-CH-CO₂Me). The chemical shift and multiplicity will differ between the cis and trans isomers.

  • ~2.2-2.8 ppm (m, 4H): Methylene protons of the cyclobutane ring (-CH₂-). The pattern will be complex and will differ between the cis and trans isomers.

Predicted ¹³C NMR Spectral Data (in D₂O):

  • ~175 ppm: Carbonyl carbon of the ester (-CO₂Me).

  • ~52 ppm: Methyl carbon of the ester (-OCH₃).

  • ~45-50 ppm: Methine carbon at the 3-position (-CH-NH₃⁺). The chemical shift will vary slightly between isomers.

  • ~35-40 ppm: Methine carbon at the 1-position (-CH-CO₂Me). The chemical shift will vary slightly between isomers.

  • ~25-35 ppm: Methylene carbons of the cyclobutane ring (-CH₂-).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. For chiral compounds, specialized chiral columns are required to separate the enantiomers.

General HPLC Method for Purity Analysis:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.

Chiral HPLC for Enantiomeric Separation:

The separation of enantiomers often requires screening of various chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and their derivatives.[6]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design of a wide range of biologically active molecules.

Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is as a linker component in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8]


POI_Ligand [label="{Protein of Interest (POI) Ligand}"]; Linker [label="{Linker | Incorporating Methyl 3-aminocyclobutanecarboxylate}"]; E3_Ligase_Ligand [label="{E3 Ligase Ligand}"];

POI_Ligand -> Linker; Linker -> E3_Ligase_Ligand; }

General structure of a PROTAC molecule.

The rigid cyclobutane core of Methyl 3-aminocyclobutanecarboxylate can provide optimal spacing and orientation between the two ligands of a PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The primary amine and ester functionalities provide convenient handles for attaching the target-binding and E3 ligase-binding moieties.

Other Medicinal Chemistry Applications

The 3-aminocyclobutanecarboxylic acid scaffold is found in a number of compounds with interesting biological activities. The conformational constraint imposed by the cyclobutane ring can lead to improved binding affinity and selectivity for protein targets compared to more flexible acyclic analogues.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its synthesis, while multi-step, is achievable through established chemical transformations. Its rigid four-membered ring system offers a unique structural element for the design of conformationally constrained molecules, with its most prominent application to date being in the construction of PROTAC linkers. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the medicinal chemist's toolbox.

References

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.
  • The Royal Society of Chemistry.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ResearchGate. What is the alternate process for preparing ester hydrochloride? [Link]
  • Recrystallization and Crystalliz
  • Taylor & Francis Online. Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. [Link]
  • ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Syntheses. Methylamine Hydrochloride. [Link]
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • ResearchGate. (a) Our initial approach for automated PROTAC synthesis via amide coupling. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • Google Patents.
  • MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]
  • YAKHAK HOEJI.
  • National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)

Sources

A Technical Guide to the Physicochemical Properties of Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-aminocyclobutanecarboxylate is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry that is increasingly utilized by researchers to enforce specific pharmacophoric conformations and explore novel chemical space. This guide provides an in-depth analysis of the core physicochemical properties of methyl 3-aminocyclobutanecarboxylate, including its structural features, stereoisomerism, lipophilicity, aqueous solubility, and acid-base characteristics. Furthermore, it details the spectroscopic signatures expected from Mass Spectrometry, NMR, and IR analysis, and furnishes validated, step-by-step experimental protocols for the determination of its key parameters. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging this versatile compound in their work.

Introduction & Molecular Overview

The strategic incorporation of small, constrained ring systems is a powerful tactic in modern drug design. The cyclobutane moiety, in particular, serves as a bioisostere for various common chemical groups, providing conformational rigidity that can lead to enhanced binding affinity and improved metabolic stability. Methyl 3-aminocyclobutanecarboxylate embodies this principle, presenting an amino acid-like structure on a constrained, non-planar ring. This unique topology makes it an attractive scaffold for developing novel therapeutics, from enzyme inhibitors to peptide mimetics.

Chemical Identity and Stereoisomerism

Methyl 3-aminocyclobutanecarboxylate exists as two distinct geometric isomers: cis and trans. This stereoisomerism arises from the relative orientation of the amino and methoxycarbonyl groups on the cyclobutane ring. The choice between the cis and trans isomer is a critical design element, as it dictates the spatial vector of the functional groups, profoundly influencing how the molecule interacts with its biological target. The compound is most commonly handled and supplied as its hydrochloride salt to improve stability and aqueous solubility.[1]

The fundamental identification details for the free base and its common hydrochloride salt form are summarized below.

IdentifierFree BaseHydrochloride Salt
IUPAC Name methyl 3-aminocyclobutane-1-carboxylate[2]methyl 3-aminocyclobutane-1-carboxylate;hydrochloride[3]
Molecular Formula C₆H₁₁NO₂[2]C₆H₁₂ClNO₂[3]
Molecular Weight 129.16 g/mol [2]165.62 g/mol [3]
Exact Mass 129.078978594 Da[2]165.0556563 Da[3]
CAS Number 766458-70-2 (cis), 1206970-19-5 (trans)[2]1212304-86-3 (cis), 74316-29-3 (trans)[3][4]
PubChem CID 39871617[2]43810936[3]

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is intrinsically linked to its physicochemical properties. These parameters govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and are critical for rational drug design.

Physical State and Appearance

The hydrochloride salt of methyl 3-aminocyclobutanecarboxylate is typically a white to yellow solid at room temperature. This crystalline form is preferred for handling and formulation due to its enhanced stability compared to the free base.

Lipophilicity (logP) and Distribution Coefficient (logD)

Lipophilicity is a crucial determinant of a molecule's ability to cross biological membranes. The partition coefficient (logP) measures the distribution of the neutral species between an organic phase (n-octanol) and water.

  • Predicted logP (XLogP3): -0.3[2]

This negative logP value indicates that the neutral form of the molecule is hydrophilic, favoring partitioning into an aqueous environment. For ionizable compounds, the distribution coefficient (logD) is more relevant as it considers all species (ionized and non-ionized) at a given pH. Given the basic amino group, the logD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the logP, as the compound will be predominantly in its protonated, cationic form.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a specific pH. Methyl 3-aminocyclobutanecarboxylate possesses a primary amine, which is basic, and a methyl ester, which is effectively neutral.

Aqueous Solubility

The high polarity imparted by the amino and ester groups, coupled with a low molecular weight, suggests moderate intrinsic aqueous solubility for the free base. The hydrochloride salt form is expected to have significantly enhanced aqueous solubility, a common strategy used to improve the biopharmaceutical properties of basic drug candidates.[1]

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

  • TPSA: 52.3 Ų[2][3]

This value is well within the range typically associated with good oral bioavailability. The molecule has one hydrogen bond donor (the amine) and three hydrogen bond acceptors (the amine nitrogen and the two ester oxygens), contributing to its hydrophilic character.[4]

PropertyValue (Free Base)Value (HCl Salt)Significance in Drug Discovery
logP (XLogP3) -0.3[2]N/AIndicates hydrophilicity, influencing solubility and distribution.
pKa (Predicted) ~9.5 - 10.5~9.5 - 10.5Determines ionization state at physiological pH, affecting receptor binding and solubility.
TPSA 52.3 Ų[2]52.3 Ų[3]Correlates with membrane permeability and oral absorption.
Physical Form N/AWhite to Yellow SolidCrystalline salt form enhances stability and handling.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the expected analytical signatures for methyl 3-aminocyclobutanecarboxylate.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for analysis.

  • Molecular Ion: For the free base, the molecular ion peak (M⁺) would appear at m/z = 129. For the HCl salt analyzed under ESI+ conditions, the base peak would correspond to the free base [M+H]⁺ at m/z = 130. The nitrogen rule applies, as the odd molecular weight (129) corresponds to the single nitrogen atom.[5]

  • Key Fragmentation Patterns: The primary fragmentation pathways for amino esters involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage around the ester group.[1][5][6]

    • Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ → m/z 98

    • Loss of Methoxycarbonyl Radical (•COOCH₃): [M - 59]⁺ → m/z 70

    • α-Cleavage (next to amine): Cleavage of the cyclobutane ring adjacent to the C-N bond is a characteristic fragmentation for amines.[5] This can lead to complex ring-opening patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry.

  • ¹H NMR:

    • -OCH₃ (Methyl Ester): A sharp singlet at ~3.7 ppm.

    • -NH₂ (Amine): A broad singlet, typically between 1.5-3.0 ppm, which is exchangeable with D₂O.

    • Cyclobutane Protons: A series of complex multiplets between ~1.8-3.5 ppm. The precise chemical shifts and coupling constants will differ significantly between the cis and trans isomers, allowing for unambiguous stereochemical assignment.[7][8] The methine proton attached to the C-N bond (CH-NH₂) and the methine proton attached to the C-COOCH₃ bond (CH-COOCH₃) will be key diagnostic signals.

  • ¹³C NMR:

    • C=O (Ester Carbonyl): A signal in the range of 170-175 ppm.

    • -OCH₃ (Methyl Carbon): A signal around 52 ppm.

    • Cyclobutane Carbons: Signals in the aliphatic region (20-50 ppm). The carbons bearing the amino and ester groups (CH-N and CH-C=O) will be shifted further downfield compared to the CH₂ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • N-H Stretch: A moderate, often broad absorption in the 3300-3400 cm⁻¹ region (primary amine).

  • C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1730-1740 cm⁻¹ (ester carbonyl).

  • C-O Stretch: A strong absorption in the 1100-1300 cm⁻¹ range.

Experimental Determination of Key Properties

To ensure the highest degree of confidence, critical physicochemical properties should be determined experimentally. The following section provides validated, field-proven protocols for these measurements.

Protocol: Determination of logD₇.₄ (Shake-Flask Method)

The shake-flask method is the gold standard for determining lipophilicity.[9][10] This protocol is optimized for determining the distribution coefficient at physiological pH (logD₇.₄).

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with this buffer and, conversely, saturate the pH 7.4 buffer with n-octanol by vigorously mixing and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of methyl 3-aminocyclobutanecarboxylate HCl in the pre-saturated buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the drug-containing pre-saturated buffer.

  • Equilibration: Cap the vial and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ( [Concentration]initial_aq - [Concentration]final_aq ) / [Concentration]final_aq )

G start Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) stock Prepare Analyte Stock in Aqueous Phase start->stock partition Combine Phases (1:1 ratio) & Analyte stock->partition shake Shake to Equilibrate (1 hr, 25°C) partition->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Analyte in Aqueous Phase (HPLC) centrifuge->quantify calculate Calculate logD₇.₄ quantify->calculate

Protocol: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[13]

  • Sample Preparation: Accurately weigh and dissolve a sample of methyl 3-aminocyclobutanecarboxylate HCl in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[12]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This point corresponds to the midpoint of the steepest part of the titration curve. For higher accuracy, the inflection point can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).[14]

G start Calibrate pH Meter prepare Prepare Analyte Solution with KCl start->prepare titrate Titrate with Standard NaOH, Recording pH vs. Volume prepare->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate First Derivative (ΔpH/ΔV) plot->derivative find_pka pKa = pH at Half-Equivalence Point derivative->find_pka end Report pKa find_pka->end

Stability, Handling, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound.

  • Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.

  • Safety: The free base is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] The hydrochloride salt is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

Conclusion

Methyl 3-aminocyclobutanecarboxylate is a valuable synthetic intermediate whose physicochemical properties make it well-suited for applications in drug discovery. Its hydrophilic nature (logP -0.3), well-defined basicity (predicted pKa ~9.5-10.5), and moderate polar surface area (52.3 Ų) provide a solid foundation for designing molecules with favorable ADME characteristics. The existence of distinct cis and trans isomers offers a critical tool for probing structure-activity relationships with high spatial precision. The experimental protocols and spectroscopic data outlined in this guide provide researchers with the necessary framework to confidently utilize, characterize, and optimize this important chemical scaffold in the pursuit of novel therapeutics.

References

  • MedChemExpress. (2026). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS. MedChemExpress. URL: https://www.medchemexpress.com/sds/hy-w019553.html
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/43810936
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39871617, Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/39871617
  • ChemScene. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride. ChemScene. URL: https://www.chemscene.
  • SORA, D. I. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. URL: https://encyclopedia.pub/entry/24430
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. URL: https://www.creative-bioarray.
  • Tourwé, D., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jm960113m
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. URL: https://www.jove.
  • Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/25968358/
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. URL: https://dergipark.org.
  • ChemicalBook. (2025). Ethyl trans-3-AMino-1-Methylcyclobutanecarboxylate hydrochloride. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83116668.htm
  • Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutanecarboxylate hydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160bb997
  • SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN – NMR Service at UAB. URL: https://sermn.uab.cat/2017/09/the-relevance-of-the-relative-configuration-in-the-folding-of-hybrid-peptides-containing-%CE%B2-cyclobutane-amino-acids-and-%CE%B3-amino-l-proline-residues/
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/h1/01-h1-summary.html
  • protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k5zgk5/v1
  • Bergström, C. A. S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3739818/
  • ChemicalBook. (2025). METHYL 3-AMINOBENZOATE. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4179708_EN.htm
  • Junk, G., & Svec, H. (1962). The Mass Spectra of the a-Amino Acids. OSTI.GOV. URL: https://www.osti.gov/servlets/purl/4790091
  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. Doc Brown's Chemistry. URL: https://www.docbrown.info/page06/molecule_spectroscopy/specsorganic10.htm#1
  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. URL: https://www.jove.com/t/58632/a-new-straightforward-method-for-lipophilicity-logp-measurement
  • SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Tche Quimica. URL: https://typeset.
  • Kelleher, N. L. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470027318.a2512
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. URL: https://www.jove.
  • ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. ResearchGate. URL: https://www.researchgate.net/publication/249339097_NMR_Spectroscopy_of_Cyclobutanes
  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. UMSL. URL: https://www.umsl.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. URL: https://www.cambridgemedchemconsulting.com/resources/physicochemical/logpd.html

Sources

"cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis-Trans Isomerism of Methyl 3-Aminocyclobutanecarboxylate

Foreword

In the landscape of modern drug discovery and development, the precise control and understanding of molecular stereochemistry are not merely academic exercises; they are fundamental pillars of efficacy and safety. Small, constrained carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds, offering unique three-dimensional diversity that can significantly impact pharmacological properties.[1] Among these, 1,3-disubstituted cyclobutanes like methyl 3-aminocyclobutanecarboxylate serve as critical building blocks and bioisosteres for larger, more flexible, or aromatic systems.[2][3]

This technical guide provides a comprehensive exploration of the cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate. We will delve into the foundational principles of cyclobutane stereochemistry, outline synthetic and analytical strategies, and provide detailed, field-proven protocols for the separation and characterization of its diastereomers. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this important molecular scaffold.

The Stereochemical Nuances of the Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain (eclipsing interactions) between adjacent C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4] This puckering is crucial as it creates two distinct substituent positions: axial and equatorial, analogous to the cyclohexane chair, albeit with much lower energy barriers for ring flipping.

For 1,3-disubstituted cyclobutanes, this puckering dictates the relative stability of the cis and trans isomers.

  • Cis Isomer: The substituents can both occupy pseudo-equatorial positions in a puckered conformation. This arrangement minimizes steric hindrance.

  • Trans Isomer: For the substituents to be trans, one must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. This leads to a sterically unfavorable 1,3-diaxial interaction, which generally renders the trans isomer less stable than the cis isomer.[5]

While the cis isomer is typically the thermodynamically favored product, this preference can be influenced by dipole-dipole interactions or specific synthetic conditions, making robust analytical confirmation essential.[5]

Structural Elucidation: Cis vs. Trans Isomers

The core difference between the cis and trans isomers of methyl 3-aminocyclobutanecarboxylate lies in the relative orientation of the amino and methyl carboxylate groups.

G cluster_cis cis-Methyl 3-aminocyclobutanecarboxylate cluster_trans trans-Methyl 3-aminocyclobutanecarboxylate c1_c c2_c c1_c->c2_c sub1_c c1_c->sub1_c c3_c c2_c->c3_c c4_c c3_c->c4_c sub2_c c3_c->sub2_c c4_c->c1_c l1_c CO₂Me l2_c NH₂ c1_t c2_t c1_t->c2_t sub1_t c1_t->sub1_t c3_t c2_t->c3_t c4_t c3_t->c4_t sub2_t c3_t->sub2_t c4_t->c1_t l1_t CO₂Me l2_t NH₂

Figure 1: Structures of cis and trans isomers.

Synthetic Pathways and Stereocontrol

The synthesis of methyl 3-aminocyclobutanecarboxylate often results in a mixture of cis and trans isomers, the ratio of which depends heavily on the chosen synthetic route. Common strategies include [2+2] cycloadditions and the reduction of cyclic β-enamino esters or ketones.[2][6] Diastereoselective reduction, for instance, can be engineered to favor one isomer over the other, but rarely proceeds with 100% selectivity.[7] Consequently, a robust separation protocol is a critical downstream step.

The following workflow illustrates a typical path from synthesis to the isolation and verification of pure isomers.

Caption: General workflow from synthesis to isomer verification.

Isomer Separation: A Practical Protocol

Due to their similar physical properties, separating cis and trans diastereomers of methyl 3-aminocyclobutanecarboxylate requires high-resolution chromatographic techniques.[8] High-Performance Liquid Chromatography (HPLC) is the workhorse method for this application.

Protocol 1: Normal-Phase HPLC Separation

This protocol provides a robust method for the analytical to semi-preparative scale separation of the cis and trans isomers. The polarity difference between the isomers, where the cis isomer often exhibits a slightly different interaction profile with the stationary phase compared to the trans, is exploited for separation.

Rationale for Method Choice: Normal-phase chromatography, using a polar stationary phase like silica, is highly effective at resolving diastereomers with differing spatial arrangements of polar functional groups (amine and ester). The differential accessibility of these groups to the silica surface leads to distinct retention times.

Step-by-Step Methodology:

  • System Preparation:

    • Column: Install a silica-based column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent with a polar modifier. A typical starting point is Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio. A small amount of a basic additive, such as 0.1% diethylamine, should be included to prevent peak tailing of the amine.

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

  • Sample Preparation:

    • Dissolve the crude diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm (where the ester carbonyl absorbs).

    • Column Temperature: Maintain at a constant ambient temperature (e.g., 25 °C).

  • Data Analysis and Optimization:

    • Analyze the resulting chromatogram. The two isomers should appear as distinct, well-resolved peaks.

    • Troubleshooting: If resolution is poor, adjust the mobile phase composition. Increasing the percentage of IPA will decrease retention times for both isomers, while decreasing it will increase retention and may improve separation. The goal is to achieve a resolution factor (Rs) > 1.5 for baseline separation.

Spectroscopic Characterization: The Definitive Proof

Once separated, the definitive assignment of the cis and trans configuration is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] Key differences in the ¹H NMR spectra, specifically in chemical shifts and proton-proton coupling constants (J-values), provide unambiguous evidence of the stereochemistry.[11]

Key NMR Differentiators

The puckered nature of the cyclobutane ring means that the dihedral angles between protons on adjacent carbons are different for cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle. This provides a powerful diagnostic tool.[10]

Parameter Cis Isomer Trans Isomer Rationale
Symmetry Higher (potential Cₛ plane)Lower (C₂ axis or asymmetric)Leads to a simpler ¹H NMR spectrum with fewer unique signals for the ring protons.
¹H Chemical Shifts Protons on the same face as bulky groups may be shielded or deshielded.Axial vs. equatorial protons will have distinct chemical shifts.The magnetic environment of each proton is highly dependent on the spatial arrangement of the substituents.
³J Coupling Constants Expect distinct Jcis and Jtrans values between vicinal protons. For example, the coupling between H1 and its H2 neighbors will differ from the coupling between H1 and its H4 neighbors.The coupling patterns will be different due to the altered axial/equatorial relationships and corresponding dihedral angles.Dihedral angles between vicinal protons (e.g., H-C1-C2-H) are different, directly impacting the observed J-value.[12]
NOESY A strong Nuclear Overhauser Effect (NOE) correlation will be observed between the proton at C1 and the proton at C3.No NOE correlation will be observed between the proton at C1 and the proton at C3.NOE detects through-space proximity (<5 Å). This is the most definitive experiment for assigning 1,3-disubstituted isomers.[6]
Protocol 2: NMR-Based Stereochemical Assignment

Rationale for Method Choice: A combination of 1D ¹H NMR for initial assessment of coupling constants and 2D NOESY for definitive proof of spatial proximity provides a self-validating system for assignment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form).

    • Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum (e.g., on a 400 MHz or higher spectrometer).

    • Carefully analyze the multiplets corresponding to the cyclobutane ring protons. Measure the coupling constants between adjacent protons.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Spectral Interpretation:

Caption: Logic diagram for stereochemical assignment using NOESY data.

  • For the Cis Isomer: A clear cross-peak will be present between the signal for the methine proton at C1 (adjacent to the ester) and the methine proton at C3 (adjacent to the amine). This is because these two protons are on the same face of the ring and are close in space.

  • For the Trans Isomer: There will be no corresponding cross-peak between the C1-H and C3-H signals, as they are on opposite faces of the ring and too far apart for an NOE to be observed.

Conclusion

The cis-trans isomerism of methyl 3-aminocyclobutanecarboxylate is a topic of significant practical importance in chemical and pharmaceutical development. The inherent puckered nature of the cyclobutane ring dictates the stereochemical landscape, generally favoring the cis-1,3-disubstituted isomer. However, reliance on thermodynamic predictions is insufficient; empirical verification is mandatory. Through a systematic workflow involving robust chromatographic separation by HPLC and definitive spectroscopic analysis via NMR—particularly 2D NOESY experiments—unambiguous assignment of each isomer can be achieved with high confidence. The protocols and principles outlined in this guide provide a validated framework for researchers to isolate, identify, and utilize these valuable stereoisomers in their discovery and development programs.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. [Link]
  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris
  • Methyl (1r,3r)
  • Stereochemistry of Cyclobutane and Heterocyclic Analogs.
  • Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. (2024). UVaDOC. [Link]
  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). [Link]
  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
  • Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
  • PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.
  • Conformational profile of 1-aminocyclopropanecarboxylic acid.
  • 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012).
  • NMR Spectroscopy of Cyclobutanes.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). American Chemical Society. [Link]
  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...
  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES. Diva-portal.org. [Link]
  • Six cyclobutene derivatives A–F (cis and trans) chosen for the computational study.
  • Analytical gas-chromatographic stereoisomeric separation of...
  • Synthesis method of trans-3-aminobutanol.
  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide u. CORE. [Link]
  • An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. PubMed. [Link]
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods.
  • Analytical Methods.
  • Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health (NIH). [Link]
  • Cis–Trans Isomerism in Cycloalkanes. Fundamentals of Organic Chemistry. [Link]
  • Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. PubMed. [Link]
  • Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). MDPI. [Link]
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St.
  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]
  • Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chrom
  • Synthesis of methyl 3-cyanobenzoate by a green process.
  • Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chrom
  • Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. [Link]
  • Analysis of stereoisomers of chiral drug by mass spectrometry.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Aminocyclobutanecarboxylate HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 3-aminocyclobutanecarboxylate hydrochloride (C₆H₁₂ClNO₂; MW: 165.62 g/mol )[1]. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document details the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While a complete, publicly available, experimentally verified dataset for this specific molecule is not consistently reported, this guide synthesizes data from analogous structures and first principles to provide a robust, predictive framework for researchers.

Introduction: The Structural Significance of Methyl 3-Aminocyclobutanecarboxylate HCl

This compound is a valuable bifunctional molecule incorporating a strained cyclobutane ring, a primary amine, and a methyl ester. The cyclobutane motif is increasingly utilized in drug design to explore novel chemical space and introduce conformational rigidity[2][3][4]. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring purity, confirming identity, and providing insights into its three-dimensional structure. This guide serves as a detailed reference for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl 3-aminocyclobutanecarboxylate HCl, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). The presence of the ammonium salt will influence the chemical shift of adjacent protons, and the choice of solvent is critical for observing the exchangeable ammonium protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent for amine hydrochlorides as it slows down the proton exchange with water, allowing for the observation of the N-H protons.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-aminocyclobutanecarboxylate HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Expected ¹H NMR Data:

The spectrum is expected to show signals corresponding to the methyl ester protons, the cyclobutane ring protons, and the ammonium protons. The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₃⁺~8.0-9.0Broad singlet-
-COOCH₃~3.6-3.7Singlet-
H3 (CH-N)~3.4-3.6Multiplet-
H1 (CH-CO)~2.8-3.0Multiplet-
H2, H4 (CH₂)~2.2-2.6Multiplet-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Causality in Interpretation:

  • The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and potential exchange with trace water.

  • The downfield shift of the H3 proton is a direct result of the deshielding effect of the adjacent electron-withdrawing ammonium group.

  • The complex multiplets for the cyclobutane protons arise from both geminal and vicinal couplings, which are often of similar magnitude, leading to overlapping signals.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire FID (16-64 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate and pick peaks proc3->proc4 final_report final_report proc4->final_report Generate Spectrum and Data Table

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester and the carbon attached to the nitrogen will be the most downfield signals due to the deshielding effects of the heteroatoms.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Similar to ¹H NMR processing, with calibration to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C =O~170-175
-COOC H₃~51-53
C 3 (CH-N)~45-50
C 1 (CH-CO)~35-40
C 2, C 4 (CH₂)~30-35

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Causality in Interpretation:

  • The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

  • The carbon attached to the nitrogen (C3) is shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen atom.

  • The symmetry of the molecule (in the case of the cis or trans isomer) will determine if the two CH₂ carbons (C2 and C4) are chemically equivalent and appear as a single peak.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. For methyl 3-aminocyclobutanecarboxylate HCl, key absorptions will include those from the ammonium group, the carbonyl group of the ester, and the C-H bonds.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: A background spectrum (of air or the KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (-NH₃⁺)3100-2800Strong, Broad
C-H Stretch (aliphatic)3000-2850Medium
C=O Stretch (ester)~1735Strong
N-H Bend (-NH₃⁺)~1600-1500Medium
C-O Stretch (ester)~1250-1150Strong

Causality in Interpretation:

  • The N-H stretching of the ammonium salt appears as a very broad and strong band at lower wavenumbers than a typical amine N-H stretch, due to the positive charge and extensive hydrogen bonding.

  • The C=O stretch of the ester is typically a very sharp and intense absorption, making it a reliable diagnostic peak.

  • The presence of both the broad -NH₃⁺ stretch and the sharp C=O stretch is strong evidence for the structure of the hydrochloride salt of the amino ester.

Diagram: IR Spectroscopy Experimental Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place small amount of solid sample on crystal prep1->prep2 prep3 Apply pressure with anvil prep2->prep3 acq2 Collect sample spectrum prep3->acq2 acq1 Collect background spectrum (air) acq1->acq2 proc1 Background subtraction proc2 Generate Absorbance vs. Wavenumber plot proc1->proc2 final_report final_report proc2->final_report Identify characteristic peaks

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For methyl 3-aminocyclobutanecarboxylate HCl, the molecular ion of the free base (after loss of HCl) is expected. The presence of a nitrogen atom means the molecular weight of the free base (129.16 g/mol ) will be an odd number, following the Nitrogen Rule[5].

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrument Setup: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is well-suited for polar and ionic compounds.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation.

  • Data Processing: The resulting mass spectrum will show the intensity of ions at different m/z values.

Expected Mass Spectrum Data:

  • Molecular Ion: The base compound (methyl 3-aminocyclobutanecarboxylate) has a molecular weight of 129.16 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z ≈ 130.1.

  • Key Fragments: Fragmentation patterns in mass spectrometry can be complex, but some predictable losses include:

    • Loss of the methoxy group (-OCH₃): [M+H - CH₃OH]⁺ at m/z ≈ 98.1. This is a common fragmentation pathway for methyl esters.

    • Loss of the carbomethoxy group (-COOCH₃): [M+H - COOCH₃]⁺ at m/z ≈ 71.1.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to various fragments.

Data Presentation: Expected Key Ions in ESI-MS

m/z (approx.) Ion Identity Fragmentation Pathway
130.1[M+H]⁺Protonated parent molecule (free base)
98.1[M+H - CH₃OH]⁺Loss of methanol
71.1[M+H - COOCH₃]⁺Loss of the carbomethoxy group

Causality in Interpretation:

  • Under ESI conditions, the HCl salt will dissociate, and the free amine will be protonated, leading to the [M+H]⁺ ion of the free base.

  • The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The loss of stable neutral molecules like methanol is a common and energetically favorable process.

Conclusion

The spectroscopic characterization of methyl 3-aminocyclobutanecarboxylate HCl relies on a multi-technique approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ammonium and ester), and mass spectrometry verifies the molecular weight and provides fragmentation data. This guide offers a detailed, predictive framework for the expected spectroscopic data, enabling researchers to confidently identify and characterize this important synthetic building block. All protocols and interpretations are designed to be self-validating, ensuring a high degree of scientific integrity in the application of this compound.

References

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837–4843. ([Link])
  • PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. ([Link])
  • Chemistry LibreTexts. (2023, August 29).
  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information.

Sources

A Comprehensive Analysis of the Solubility Profile of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction to Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

This compound is a synthetic building block increasingly utilized in medicinal chemistry and drug development. As a substituted cyclobutane derivative, it provides a rigid, three-dimensional scaffold that is valuable for designing novel therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility, is a non-negotiable prerequisite for its effective application in synthesis, formulation, and biological screening.

1.1 Compound Identification

  • Chemical Name: methyl 3-aminocyclobutane-1-carboxylate;hydrochloride[1]

  • Common Isomer: cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride[2][3]

  • CAS Numbers: 1212304-86-3 (cis-isomer); 1354940-69-4; 74316-29-3[1][2]

  • Molecular Formula: C₆H₁₂ClNO₂[1][3][4]

  • Molecular Weight: 165.62 g/mol [1][3][4][5]

1.2 The Imperative of Solubility in Drug Discovery The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is critically dependent on its solubility.[6] Poor aqueous solubility is a primary driver of low oral bioavailability, complicating formulation efforts and often leading to the premature termination of otherwise promising compounds.[6] This guide provides a detailed framework for characterizing the solubility of this compound, empowering researchers to make informed decisions in their development pipelines.

Physicochemical Profile and Predicted Solubility Behavior

A compound's structure is the ultimate determinant of its physical properties. This compound is a salt, formed from the reaction of a basic amine with hydrochloric acid.[7] This fundamental characteristic is the key to understanding its solubility.

2.1 Summary of Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white solid[2][3]
Molecular Formula C₆H₁₂ClNO₂[1][3]
Molecular Weight 165.62 g/mol [1][3]
Form Crystalline Solid[2][8]
Storage Room temperature or 2-8°C under inert gas[2][9]

2.2 Structural Rationale for Solubility The molecule contains a methyl ester, which is a polar but non-ionizable group, and an amine, which is basic. In its hydrochloride form, the amine is protonated to form a cationic ammonium group (-NH₃⁺). This ionic character dramatically increases the compound's affinity for polar solvents, especially water.[8] The positive charge on the ammonium group can participate in strong ion-dipole interactions with water molecules, while the chloride counter-ion is also readily solvated.

Conversely, this ionic nature predicts poor solubility in non-polar, aprotic organic solvents like hexanes or toluene, where the energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.

Key Factors Influencing Solubility

Solubility is not an intrinsic constant but is highly dependent on the experimental environment. For an amine hydrochloride salt, the following factors are paramount.

3.1 Solvent Polarity The principle of "like dissolves like" is central.

  • High Solubility Predicted: In polar protic solvents such as water, methanol, and ethanol, where hydrogen bonding and dipole-dipole interactions can effectively solvate the ammonium salt.[8]

  • Moderate Solubility Predicted: In polar aprotic solvents like DMSO and DMF.

  • Low to Negligible Solubility Predicted: In non-polar solvents like diethyl ether, hexane, and dichloromethane.

3.2 The Critical Influence of pH The pH of an aqueous solution will govern the ionization state of the molecule and, therefore, its solubility. The relevant equilibrium is:

R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (less soluble free amine) + H⁺ + Cl⁻

In acidic to neutral aqueous media (pH < 7), the equilibrium favors the protonated, highly soluble ammonium salt form. As the pH becomes basic (pH > 8-9), the ammonium group is deprotonated to the free amine. This neutral species is significantly less polar and is expected to have much lower aqueous solubility, potentially leading to precipitation.[7]

3.3 The Effect of Temperature For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] When determining solubility, it is crucial to control and report the temperature at which the measurement was made. For biomedical applications, data at physiological temperature (37°C) is particularly relevant.

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes a robust method for determining the kinetic and equilibrium solubility of this compound. This method is designed to be self-validating by approaching equilibrium from two directions (undersaturation and oversaturation).

4.1 Principle A known excess of the solid compound is agitated in the solvent of interest for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.[10]

4.2 Materials and Reagents

  • This compound

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

  • Analytical balance (± 0.01 mg resolution)

  • Vortex mixer

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or nylon)

  • Autosampler vials for analysis

  • HPLC system with UV detector or LC-MS

4.3 Step-by-Step Experimental Methodology

  • Preparation of Stock Solution (for Oversaturation approach): Prepare a concentrated stock solution in a highly soluble solvent like DMSO (e.g., 100 mg/mL). This will be used to spike into aqueous buffers to create a supersaturated solution.

  • Sample Preparation (Undersaturation):

    • Add an excess of solid this compound (e.g., ~10 mg) to a pre-weighed 2 mL microcentrifuge tube. Record the exact mass.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to the tube.

  • Sample Preparation (Oversaturation - for aqueous buffers):

    • To a separate tube containing the same volume of test solvent (e.g., 1.0 mL), add a small aliquot of the DMSO stock (e.g., 10 µL). This induces a supersaturated state from which the excess solute will precipitate.

  • Equilibration:

    • Seal the tubes securely.

    • Place the tubes in a temperature-controlled shaker (e.g., 25°C or 37°C).

    • Agitate vigorously for a defined period. Rationale: A 24-hour equilibration period is standard, but it is crucial to validate this. A preliminary time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) should be run to confirm that the concentration in solution has reached a stable plateau.[10]

  • Phase Separation:

    • Following equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean tube. Rationale: Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.

    • Perform a precise serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the analytical instrument.

  • Analysis: Quantify the concentration of the diluted filtrate using a validated analytical method, as described in Section 5.0.

  • Validation Check: The solubility value obtained from the undersaturation approach (starting with solid) should be in close agreement with the value from the oversaturation approach (starting from a supersaturated solution). This confirms that a true thermodynamic equilibrium was achieved.[10]

4.4 Visualization of the Solubility Determination Workflow

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis prep_under Undersaturation: Add excess solid to solvent equilibrate Agitate at controlled temperature (e.g., 24h) to reach equilibrium prep_under->equilibrate prep_over Oversaturation: Spike concentrated stock into solvent prep_over->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filtrate Filter supernatant (0.22 µm filter) centrifuge->filtrate Collect supernatant dilute Precisely dilute filtrate filtrate->dilute analyze Quantify concentration by HPLC or LC-MS dilute->analyze result Report Solubility (mg/mL or mM) analyze->result

Sources

"stability of methyl 3-aminocyclobutanecarboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Methyl 3-aminocyclobutanecarboxylate Under Acidic Conditions

Authored by: A Senior Application Scientist

Abstract

Methyl 3-aminocyclobutanecarboxylate is a pivotal building block in modern medicinal chemistry, valued for its role in creating conformationally constrained peptide analogs and other novel therapeutics.[1][2] Its journey from synthesis to final drug product formulation frequently involves exposure to a range of chemical environments, with acidic conditions being particularly common during workups, salt formation, and in physiological settings. Understanding the stability of this molecule is therefore not merely an academic exercise but a critical component of robust drug development. This guide provides a comprehensive analysis of the chemical stability of methyl 3-aminocyclobutanecarboxylate under acidic conditions. We will explore the primary degradation pathways, delve into the underlying reaction mechanisms, outline a systematic approach for conducting forced degradation studies, and detail the analytical methodologies required for accurate quantification and characterization of the parent compound and its degradants.

Molecular Profile and Functional Group Analysis

Methyl 3-aminocyclobutanecarboxylate possesses a unique combination of functional groups that dictate its chemical behavior: a cyclobutane ring, a secondary amine, and a methyl ester.

  • Cyclobutane Ring: This strained four-membered ring provides conformational rigidity, a desirable trait in drug design. While strained, the cyclobutane scaffold is generally stable and unlikely to undergo cleavage under typical acidic conditions used in pharmaceutical processing.

  • Amino Group: As a secondary amine, this group is basic and will be readily protonated under acidic conditions to form an ammonium salt. This protonation renders the nitrogen non-nucleophilic, preventing it from participating in intramolecular reactions like amide formation.

  • Methyl Ester: This is the most reactive site on the molecule in an acidic aqueous environment. Esters are susceptible to acid-catalyzed hydrolysis, which is the primary degradation pathway for this compound.

Property Value
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
Key Functional Groups Secondary Amine, Methyl Ester, Cyclobutane
Primary Stability Concern Acid-Catalyzed Ester Hydrolysis

The Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the principal route of degradation for methyl 3-aminocyclobutanecarboxylate is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-aminocyclobutanecarboxylic acid. This reaction proceeds via a well-established bimolecular acyl-oxygen cleavage mechanism (AAC2).[4]

The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the methoxy group. This converts the methoxy group into a good leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final hydrolysis product, 3-aminocyclobutanecarboxylic acid, and regenerate the acid catalyst (H₃O⁺).

It is important to note that while the amino group will be protonated throughout this process, its primary influence is an electronic one. The electron-withdrawing effect of the ammonium group can have a minor, long-range influence on the reactivity of the ester, but it does not alter the fundamental hydrolysis mechanism.

G cluster_0 A_AC2 Hydrolysis Mechanism Start Methyl 3-aminocyclobutanecarboxylate (Amine is Protonated) Step1 Step 1: Protonation of Carbonyl Oxygen (Catalyzed by H₃O⁺) Start->Step1 Intermediate1 Protonated Ester Intermediate (Enhanced Electrophilicity) Step1->Intermediate1 Step2 Step 2: Nucleophilic Attack (by H₂O) Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Step 3: Proton Transfer (to -OCH₃ group) Intermediate2->Step3 Intermediate3 Activated Leaving Group Step3->Intermediate3 Step4 Step 4: Elimination of Methanol Intermediate3->Step4 Intermediate4 Protonated Carboxylic Acid Step4->Intermediate4 Methanol Methanol (Byproduct) Step4->Methanol Step5 Step 5: Deprotonation (by H₂O) Intermediate4->Step5 End 3-Aminocyclobutanecarboxylic Acid (Final Degradant) Step5->End

Caption: The AAC2 mechanism for the acid-catalyzed hydrolysis of the title compound.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[5] The following protocol details a systematic approach to evaluating the stability of methyl 3-aminocyclobutanecarboxylate under acidic stress.

Materials and Equipment
  • Methyl 3-aminocyclobutanecarboxylate HCl

  • Hydrochloric Acid (0.1 M and 1.0 M solutions)

  • Sodium Hydroxide (0.1 M and 1.0 M solutions for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A Volumetric flasks and pipettes

  • Temperature-controlled water bath or oven

  • Calibrated pH meter

  • HPLC system with UV or MS detector

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh and dissolve methyl 3-aminocyclobutanecarboxylate HCl in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer an aliquot of the stock solution into a reaction vial. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final substrate concentration of 0.5 mg/mL.

  • Incubation: Place the vial in a temperature-controlled bath set to 60°C.[6] A parallel control sample (stock solution in water) should be kept at room temperature.

  • Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).[6]

  • Quenching: Immediately neutralize the sampled aliquot by adding a stoichiometric equivalent of sodium hydroxide solution to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Analyze immediately.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of Compound in H₂O B Mix Stock Solution with HCl (e.g., Final Conc. 0.1 M HCl) A->B C Incubate at Elevated Temperature (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4, 8, 24 hr) C->D E Quench Sample with NaOH (Neutralize Acid) D->E F Dilute to Final Concentration for Analysis E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G

Caption: A typical experimental workflow for an acid-forced degradation study.

Data Interpretation

The primary outcome is to track the disappearance of the parent compound and the appearance of the degradation product over time.

Hypothetical Forced Degradation Results (0.1 M HCl at 60°C)

Time (hours)Parent Compound (%)3-Aminocyclobutanecarboxylic Acid (%)Mass Balance (%)
0100.00.0100.0
285.214.799.9
471.528.399.8
850.149.899.9
2412.887.099.8

A good mass balance (typically 98-102%) indicates that all degradation products have been accounted for and the analytical method is specific.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying methyl 3-aminocyclobutanecarboxylate from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard.

Recommended HPLC-MS Method
  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm) provides excellent retention and separation for these polar compounds.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient would start with a high aqueous percentage (e.g., 98% A) and gradually increase the organic content to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detector:

    • UV/Vis (DAD/PDA): Monitor at a low wavelength, such as 210 nm, as the molecule lacks a strong chromophore.[10]

    • Mass Spectrometer (ESI+): This is the preferred method for unequivocal identification. Monitor for the m/z of the protonated parent molecule [M+H]⁺ and the protonated degradant.

Method Validation

The analytical method must be validated according to ICH guidelines (Q2B) to demonstrate its suitability. This involves assessing specificity (demonstrated by the forced degradation study itself), linearity, accuracy, precision, and limits of detection and quantification.

Conclusion for Drug Development Professionals

The stability of methyl 3-aminocyclobutanecarboxylate under acidic conditions is governed by the predictable acid-catalyzed hydrolysis of its methyl ester group. This degradation pathway leads to the formation of 3-aminocyclobutanecarboxylic acid. For researchers and drug development professionals, this has several key implications:

  • Process Chemistry: Acidic aqueous workups should be performed at controlled, preferably low, temperatures and for minimal durations to prevent significant yield loss.

  • Formulation Science: For liquid formulations, careful pH control is paramount. Buffering the formulation to a neutral or slightly acidic pH (where the rate of hydrolysis is often at a minimum) can significantly enhance shelf-life. Lyophilization is an effective strategy to avoid hydrolysis altogether.

  • Analytical Development: A robust, validated, stability-indicating HPLC method, preferably with MS detection, is non-negotiable for quality control, enabling accurate monitoring of the drug substance's purity and stability over time.

By understanding these principles and implementing the described experimental and analytical strategies, scientists can ensure the integrity of methyl 3-aminocyclobutanecarboxylate throughout the drug development lifecycle, from initial synthesis to final clinical use.

References

  • BenchChem. (2025). Synthesis of Cyclobutane-Containing Amino Acids using (Chloromethyl)cyclobutane.
  • National Institutes of Health (NIH). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs.
  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • University of Kentucky. pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
  • Chromatography Online. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • American Chemical Society. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.
  • National Institutes of Health (NIH). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides.
  • ResearchGate. (2017). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices.
  • National Institutes of Health (NIH). (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
  • PubMed Central (PMC). (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.
  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
  • BenchChem. (2025). Stability of Methyl 3-aminobenzoate-d4 in Solution.
  • BLD Pharmatech. Methyl 3-aminocyclobutanecarboxylate hydrochloride.
  • ResearchGate. Synthesis of methyl-3-aminocrotonate.
  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ChemicalBook. Methyl 3-broMocyclobutane-1-carboxylate synthesis.
  • Glindia. Methyl 3-Aminocrotonate.
  • DuPont. Analytical Method for Aminocyclopyrachior Methly.
  • ResearchGate. (2022). De-esterification of amino acid esters.
  • Royal Society of Chemistry. Analytical Methods.
  • Austin Publishing Group. (2016). Analytical Methodologies for Determination of Methylcobalamin: An Overview.
  • U.S. Environmental Protection Agency (EPA). Analytical Method for Aminocyclopyrachlor Methyl.

Sources

The Strategic Deployment of Methyl 3-Aminocyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Spatially Complex Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The incorporation of three-dimensional (3D) motifs has emerged as a powerful strategy to navigate the intricate topographies of biological targets. Among these, the cyclobutane ring, a strained yet conformationally defined four-membered carbocycle, has garnered significant attention.[1][2] This guide delves into the practical applications and strategic considerations of a particularly valuable building block: methyl 3-aminocyclobutanecarboxylate . Its unique structural features offer a compelling toolkit for the medicinal chemist to address contemporary challenges in drug design.

Physicochemical Properties and Isomeric Considerations

Methyl 3-aminocyclobutanecarboxylate (C₆H₁₁NO₂) is a bifunctional molecule featuring a primary amine and a methyl ester appended to a cyclobutane core.[3] It exists as two distinct geometric isomers, cis and trans, which possess different spatial arrangements of the functional groups and, consequently, distinct pharmacological and pharmacokinetic properties. The hydrochloride salt is also commonly used to improve solubility and handling.[4]

PropertyValueReference
Molecular FormulaC₆H₁₁NO₂[3]
Molecular Weight129.16 g/mol [3]
IUPAC Namemethyl 3-aminocyclobutane-1-carboxylate[3]
CAS Number (trans)74316-29-3[4]
CAS Number (cis)1212304-86-3[4]

The puckered nature of the cyclobutane ring results in a non-planar geometry, which can be exploited to orient substituents in well-defined vectors, a critical aspect for optimizing interactions with protein binding pockets.[1] The choice between the cis and trans isomer is a key design element, allowing for the fine-tuning of the distance and relative orientation of the amine and ester functionalities.

Strategic Synthesis of cis- and trans-Methyl 3-Aminocyclobutanecarboxylate

Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

Several patented methods describe the synthesis of 3-oxocyclobutanecarboxylic acid. A common strategy involves the cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by oxidative cleavage. Another approach, detailed in patent literature, involves a multi-step sequence starting from acetone, bromine, and malononitrile.[6] A further patented method describes the synthesis from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[7][8]

Conceptual Synthetic Workflow for 3-Oxocyclobutanecarboxylic Acid

amide_coupling_workflow cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Amine_Addition Addition of Methyl 3-Aminocyclobutanecarboxylate Activation->Amine_Addition Reaction Amide Bond Formation Amine_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Target Amide Purification->Product caption General workflow for amide coupling.

Sources

"conformational analysis of 3-aminocyclobutanecarboxylic acid esters"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Aminocyclobutanecarboxylic Acid Esters

Authored by: A Senior Application Scientist

Abstract

Cyclobutane rings are prevalent scaffolds in medicinal chemistry, offering unique three-dimensional diversity. The 3-aminocyclobutanecarboxylic acid framework, in particular, serves as a constrained β-amino acid analogue, finding utility in the development of peptidomimetics and other biologically active molecules.[1] Understanding the precise three-dimensional arrangement, or conformation, of these molecules is critical for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the conformational analysis of 3-aminocyclobutanecarboxylic acid esters, integrating experimental and computational techniques to provide a robust analytical workflow for researchers in drug discovery and chemical biology.

The Structural Significance of 3-Aminocyclobutanecarboxylic Acid Esters

The incorporation of rigid structural elements is a cornerstone of modern medicinal chemistry, used to optimize binding affinity, improve metabolic stability, and enhance selectivity for biological targets.[2] Derivatives of 3-aminocyclobutanecarboxylic acid are valuable building blocks because they lock the relative orientation of the amino and carboxylic acid functionalities into a constrained geometry, mimicking β-amino acid structures.[1][3] The carboxylic acid functional group, often present as an ester prodrug, plays a pivotal role in drug-target interactions through its ability to form strong electrostatic and hydrogen bonding interactions.[4] Furthermore, the presence of the carboxylic acid can improve a compound's aqueous solubility, a key factor for bioavailability.[5] The inherent strain and unique geometry of the cyclobutane ring distinguish these compounds from more flexible acyclic analogues and other cycloalkane systems.[6] A thorough understanding of their conformational preferences is therefore not merely academic but essential for exploiting their full potential in drug development.

The Conformational Landscape: Puckering in the Cyclobutane Ring

Unlike the flat, polygonal diagrams often used in 2D representations, the cyclobutane ring is not planar.[7] A planar conformation would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons.[7] To alleviate this strain, the ring adopts a "puckered" or "butterfly" conformation.[6][7] This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from 90° to about 88°.[7]

The key features of cyclobutane conformation are:

  • Puckering Angle (θ): This is the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes, which typically ranges from 25° to 35°.[8][9]

  • Axial and Equatorial Positions: Similar to cyclohexane, the puckered ring creates two distinct substituent positions: axial (pointing up or down, roughly parallel to an axis of symmetry) and equatorial (pointing outwards from the ring's equator).

  • Ring Inversion: The cyclobutane ring is conformationally dynamic, undergoing a rapid "ring-flipping" process at room temperature that interconverts two puckered conformations.[6] This inversion swaps the axial and equatorial positions. The energy barrier for this process is low, typically around 1.45 kcal/mol.[9]

For 3-aminocyclobutanecarboxylic acid esters, the analysis is further defined by the relative stereochemistry of the two substituents:

  • cis-isomer: Both substituents are on the same face of the ring. The lowest energy conformation will have one substituent in an axial position and the other in an equatorial position (axial-equatorial).

  • trans-isomer: The substituents are on opposite faces of the ring. The lowest energy conformation will have both substituents in equatorial positions (diequatorial) to minimize steric hindrance. A higher-energy diequial conformer is also possible.

The following diagram illustrates the fundamental ring-puckering equilibrium that defines the conformational states of a substituted cyclobutane.

G cluster_0 Puckered Conformer A cluster_1 Puckered Conformer B A Axial (a) Equatorial (e) B Equatorial (e) Axial (a) A->B Ring Inversion (Low Energy Barrier)

Caption: Dynamic equilibrium between two puckered conformers of a cyclobutane ring.

Experimental Methodologies for Conformational Elucidation

A combination of spectroscopic and diffraction techniques is required to build a complete picture of the conformational preferences in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformation of molecules in solution.[10] The time-averaged nature of NMR signals provides information about the dominant conformations and the dynamics of their interconversion.

  • ³J(HH) Coupling Constants: The magnitude of the three-bond proton-proton coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation. In cyclobutanes, these couplings are highly informative:

    • cis vicinal protons (axial-equatorial) typically show coupling constants in the range of 8–11 Hz.

    • trans vicinal protons can be either diaxial (J ≈ 6–9 Hz) or diequatorial (J ≈ 2–5 Hz).

  • ⁴J(HH) "W" Coupling: Long-range four-bond couplings can be observed when the protons are arranged in a "W" geometry. For cyclobutanes, a large ⁴J(eq-eq) coupling of approximately 5 Hz is often observed, while ⁴J(ax-ax) is near 0 Hz.[11] This can be a definitive indicator of substituent orientation.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å). This is invaluable for:

    • Distinguishing between cis and trans isomers.

    • Confirming axial or equatorial positioning of substituents by observing correlations to ring protons.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12][13] It yields precise bond lengths, bond angles, and the ring puckering angle. While this provides a static "snapshot," this solid-state structure is an essential piece of data that serves as a benchmark for validating the results of computational methods.[14]

Computational Chemistry: Modeling the Conformational Landscape

Computational methods are indispensable for exploring the potential energy surface and quantifying the relative stabilities of different conformers.[14]

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly estimate the energies of thousands of potential conformations. This is an excellent starting point for a broad conformational search to identify low-energy candidate structures.

  • Density Functional Theory (DFT): DFT provides a much more accurate description of electronic structure.[15] Following an initial MM search, DFT calculations (e.g., using the B3LYP functional with a basis set like aug-cc-pVTZ) are used to:

    • Optimize the geometry of each low-energy conformer.

    • Calculate their relative energies to determine the most stable structures.

    • Predict NMR parameters, such as coupling constants, which can then be directly compared to experimental data for validation.[11]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in a simulated solvent environment over time, providing insight into the flexibility of the ring and the timescale of conformational changes.[14]

A Synergistic Workflow for Robust Conformational Analysis

The highest confidence in a conformational assignment is achieved when experimental and computational data are integrated. As a senior scientist, I advocate for a self-validating system where theory and experiment are used to cross-check one another.

Experimental Protocol: Integrated NMR and Computational Analysis
  • Sample Preparation & Data Acquisition:

    • Synthesize and purify the target 3-aminocyclobutanecarboxylic acid ester.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire high-resolution 1D ¹H and 2D NMR spectra, including COSY, HSQC, and NOESY/ROESY experiments at a controlled temperature.

  • NMR Data Processing and Analysis:

    • Assign all proton and carbon signals using the 2D spectra.

    • Carefully measure all relevant ³J(HH) and ⁴J(HH) coupling constants from the 1D ¹H spectrum.

    • Integrate and analyze NOE cross-peaks to generate a list of spatial proximity restraints.

  • Computational Modeling and Validation:

    • Step 3a (Initial Search): Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

    • Step 3b (High-Level Optimization): Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)). Calculate their relative energies.

    • Step 3c (Parameter Calculation): For each DFT-optimized conformer, calculate the expected ¹H-¹H coupling constants.

    • Step 3d (Comparison & Refinement): Compare the calculated coupling constants for each conformer with the experimentally measured values. Determine the conformer or Boltzmann-weighted average of conformers that best reproduces the experimental data.

    • Step 3e (Final Validation): Verify that the final proposed conformation is consistent with all observed NOE correlations.

The following diagram outlines this synergistic workflow.

G exp_nmr Experimental NMR (J-couplings, NOEs) compare Compare & Correlate Experimental vs. Calculated Data exp_nmr->compare comp_search Conformational Search (Molecular Mechanics) dft_opt Geometry Optimization (DFT) comp_search->dft_opt calc_params Calculate NMR Parameters (DFT) dft_opt->calc_params calc_params->compare model Validated Conformational Model compare->model

Caption: Workflow combining experimental NMR with computational modeling.

Data Presentation and Interpretation

To effectively communicate findings, quantitative data should be summarized in a clear, tabular format. The table below presents a hypothetical example for a trans-3-aminocyclobutanecarboxylic acid methyl ester, illustrating how experimental and computational data are compared to favor one conformation over another.

ParameterConformer 1 (Diequatorial)Conformer 2 (Diaxial)Experimental Value
Relative Energy (kcal/mol) 0.00+4.5-
Puckering Angle (θ) 31.5°29.8°-
³J(H1,H2) (Hz) 8.92.18.7
³J(H2,H3) (Hz) 8.82.38.6
⁴J(H1,H3) (Hz) 0.14.80.2
NOE (H1 to H3) WeakStrongWeak

In this example, the excellent agreement between the calculated parameters for Conformer 1 and the experimental data, combined with its significantly lower calculated energy, provides strong evidence that the diequatorial conformation is the overwhelmingly dominant species in solution.

Conclusion

The conformational analysis of 3-aminocyclobutanecarboxylic acid esters is a nuanced task that is critical for their application in drug design. The puckered nature of the cyclobutane ring dictates the spatial arrangement of the key pharmacophoric amino and ester groups. A robust analysis cannot rely on a single technique. Instead, a synergistic approach that combines the solution-state accuracy of NMR spectroscopy with the detailed energetic and geometric insights from DFT calculations is required. This integrated workflow provides a self-validating system that yields a high-confidence model of the molecule's behavior, empowering researchers to make informed decisions in the design of next-generation therapeutics.

References

  • 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem. PubChem.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. Dalal Institute.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. Google Patents.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry. ACS Publications.
  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed. PubMed.
  • (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate.
  • ChemInform Abstract: Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives by a Solvent-Free Aza-Michael Addition and Subsequent Ring Closure. | Request PDF - ResearchGate. ResearchGate.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. PubMed.
  • Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives - ResearchGate. ResearchGate.
  • What is the importance of carboxylic group in the structure of drugs? - ResearchGate. ResearchGate.
  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Auremn.
  • Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid - arkat usa. Arkat USA.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Wiley-VCH.
  • X‐ray Crystal Structure of Compound 3 a and 3 f'. - ResearchGate. ResearchGate.
  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. ResearchGate.
  • Conformational analysis of cycloalkanes - ResearchGate. ResearchGate.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. MDPI.
  • Conformational analysis of cycloalkanes - SciSpace. SciSpace.
  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. Chemistry LibreTexts.
  • New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews. ChemistryViews.

Sources

A Technical Guide to the Role of the Cyclobutane Motif in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: The Cyclobutane Motif: An Introduction to a Rising Star in Medicinal Chemistry

The relentless pursuit of novel chemical matter with superior pharmacological properties is the cornerstone of modern drug discovery. While aromatic rings have traditionally dominated the landscape of medicinal chemistry, their associated liabilities—such as metabolic instability and poor solubility—have prompted a shift towards scaffolds with higher three-dimensional (3D) character. Among the saturated carbocycles, the cyclobutane ring has emerged as a uniquely powerful and versatile motif.[1]

Historically underutilized, partly due to perceived synthetic challenges and inherent ring strain, cyclobutane is now increasingly recognized for its ability to confer significant advantages in drug design.[2][3] Its distinct stereochemical and conformational properties allow it to act as a versatile bioisostere, a conformational linchpin, and a modulator of pharmacokinetic profiles.[4][5] As of January 2021, at least 39 drug candidates in preclinical or clinical stages featured a cyclobutane ring, a testament to its growing importance.[2][4] This guide provides a technical deep-dive into the strategic application of the cyclobutane motif, explaining the physicochemical rationale behind its use and providing actionable protocols for its evaluation.

Part 2: Physicochemical & Conformational Landscape of Cyclobutane

The utility of the cyclobutane ring in drug design is a direct consequence of its unique structural features, which differ significantly from both linear alkanes and other cycloalkanes.

Key Characteristics:

  • Ring Strain: Cyclobutane possesses significant angle and torsional strain (approx. 26 kcal/mol), which influences its reactivity and conformation.[6][7] However, it is relatively inert chemically, making it a stable scaffold for drug molecules.[2][3]

  • Puckered Conformation: To alleviate torsional strain between adjacent C-H bonds, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation with a dihedral angle of about 25-35 degrees.[2][7] This non-planar structure is crucial, as it arranges substituents in pseudo-axial and pseudo-equatorial positions, offering a defined 3D vector for interacting with biological targets.[8]

  • Bond Lengths and Angles: The internal C-C-C bond angles are approximately 88°, a significant deviation from the ideal 109.5° for sp³ carbons.[7] This strain leads to longer C-C bond lengths and increased p-character in the C-C bonds, subtly influencing its electronic properties.[2][3]

The puckered nature of cyclobutane is fundamental to its role in medicinal chemistry. It allows substituents to be projected into space in a predictable manner, which can be exploited to optimize interactions within a protein's binding pocket.

cluster_puckered Puckered Conformation of Cyclobutane C1 C C2 C C1->C2 H1a H (axial-like) C1->H1a H1e H (equatorial-like) C1->H1e C3 C C2->C3 H2a H (axial-like) C2->H2a H2e H (equatorial-like) C2->H2e C4 C C3->C4 H3a H (axial-like) C3->H3a H3e H (equatorial-like) C3->H3e C4->C1 H4a H (axial-like) C4->H4a H4e H (equatorial-like) C4->H4e

Caption: Puckered conformation of cyclobutane illustrating pseudo-axial and pseudo-equatorial positions.

Part 3: The Strategic Role of Cyclobutane as a Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has proven to be an effective bioisostere for several common motifs, each offering distinct advantages.

Saturated Bioisostere for Aromatic Rings

Replacing a planar aromatic ring with a non-planar, saturated cyclobutane ring is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³).[1] An increased Fsp³ is often correlated with improved clinical success, likely due to better solubility, enhanced metabolic stability, and more specific, complementary interactions with protein binding sites.[1][2]

Causality: Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a stable cyclobutane scaffold removes this metabolic hotspot. Furthermore, the 3D geometry of the cyclobutane allows for better spatial complementarity with the target protein, potentially enhancing binding affinity.[1][2]

PropertyPhenyl-Containing CompoundCyclobutane-Containing AnalogRationale for Improvement
Aqueous Solubility LowerOften HigherIncreased Fsp³, reduced planarity disrupts crystal packing.[2]
Metabolic Stability Lower (Aromatic Oxidation)Often HigherRemoval of electron-rich aromatic system.[1]
Lipophilicity (logP) HigherOften LowerReplacement of lipophilic π-system with saturated ring.
Binding Affinity (Ki) VariableMaintained or Improved3D shape can better fill hydrophobic pockets.[2]
Constrained Replacement for Alkenes and Linkers

Flexible alkyl linkers can lead to a significant entropic penalty upon binding to a target, as their rotational freedom is lost.[2][9] Replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring, for example, conformationally restricts the molecule.[2][3] This pre-organizes the pharmacophoric groups into a bioactive conformation, minimizing the entropic cost of binding and potentially increasing potency.[10] This strategy also prevents cis/trans isomerization seen with alkenes, leading to a more stable and defined molecular geometry.[4]

Bioisostere for the tert-Butyl Group

The tert-butyl group is often used to provide steric bulk or block metabolic sites. However, it can be metabolically liable through oxidation of its methyl groups. The 1-trifluoromethyl-cyclobutyl group has recently been explored as a unique bioisostere for the tert-butyl moiety.[11] While the effect on metabolic stability can be variable and context-dependent, this substitution offers a novel way to modulate physicochemical properties while preserving the steric footprint.[11]

Part 4: Enhancing Pharmacokinetic Profiles with Cyclobutane

A key driver for incorporating the cyclobutane motif is the deliberate modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: This is arguably the most significant advantage. The chemical inertness of the C-C bonds within the cyclobutane ring makes it highly resistant to metabolism.[2] It can be strategically placed to shield adjacent, metabolically labile sites from enzymatic degradation. For example, replacing a metabolically vulnerable gem-dimethyl group with a spiro-cyclobutane can dramatically increase a compound's half-life.[5]

  • Solubility and Lipophilicity: As a general trend, increasing the Fsp³ character of a molecule by replacing flat aromatic rings with 3D saturated rings like cyclobutane can lead to increased aqueous solubility.[2] This is a critical parameter for oral bioavailability. The impact on lipophilicity (logP or logD) is context-specific but generally trends towards a reduction when replacing a larger aromatic system.

cluster_workflow Workflow: In Vitro Metabolic Stability Assay A Compound Preparation (Test Compound + Controls in DMSO) B Incubation Mixture (Liver Microsomes, NADPH, Buffer) A->B 1. Prepare reagents C Pre-incubation (37°C for 5 min) B->C 2. Equilibrate D Initiate Reaction (Add Compound, Time t=0) C->D 3. Start E Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) D->E 4. Incubate & Sample F Quench Reaction (Add cold Acetonitrile with Internal Standard) E->F 5. Stop G Sample Processing (Centrifuge to pellet protein) F->G 6. Clean-up H LC-MS/MS Analysis (Quantify remaining parent compound) G->H 7. Analyze I Data Analysis (Plot ln(% remaining) vs. time) H->I 8. Process Data J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J 9. Determine Parameters

Caption: A typical experimental workflow for assessing the metabolic stability of a drug candidate.

Part 5: Synthetic Accessibility: A Gateway to Innovation

The expanded use of the cyclobutane motif has been enabled by significant advances in synthetic organic chemistry. While once considered challenging to synthesize, a variety of robust methods are now available.[1][2]

  • [2+2] Cycloadditions: Photochemical and transition-metal-catalyzed [2+2] cycloadditions of alkenes and/or alkynes are among the most direct and atom-economical methods for constructing the cyclobutane core.[12][13]

  • Ring Expansion/Contraction: Ring expansion of cyclopropanes and ring contraction of cyclopentanes provide alternative routes.[6]

  • C-H Functionalization: Modern C-H functionalization techniques allow for the direct installation of various substituents onto a pre-formed cyclobutane ring, offering new avenues for diversification.[12]

The increasing commercial availability of diverse cyclobutane-containing building blocks has further lowered the barrier to entry for medicinal chemists to explore this valuable scaffold.[2][5]

Part 6: Case Studies & Future Outlook

The impact of the cyclobutane ring is evident in several successful drug development programs.

  • Carboplatin: One of the earliest and most well-known examples is the anticancer agent Carboplatin, a platinum(II) complex containing a cyclobutane-1,1-dicarboxylate ligand.[14] This ligand modulates the drug's reactivity and toxicity profile compared to its predecessor, Cisplatin.

  • JAK Inhibitors: Many modern kinase inhibitors, such as those targeting the Janus kinase (JAK) family, incorporate cyclobutane moieties to achieve selectivity and desirable pharmacokinetic properties.[15]

  • Antiviral and CNS Agents: The motif is found in numerous clinical candidates for a wide range of therapeutic areas, where it is used to impart conformational rigidity and metabolic stability.[2][4]

Future Outlook: The strategic use of cyclobutane in drug design is poised to grow. Its role as a "3D fragment" aligns perfectly with the current industry trend of moving away from flat, aromatic molecules. As synthetic methods become even more sophisticated, we can expect to see cyclobutane rings with increasingly complex substitution patterns, enabling a finer-tuning of drug properties and the exploration of novel chemical space.

Part 7: Experimental Protocols for Evaluation

To ensure scientific integrity, any proposed bioisosteric replacement must be rigorously tested. The following is a self-validating protocol for assessing metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the rate of metabolism of a cyclobutane-containing test compound compared to its non-cyclobutane analog.

2. Materials:

  • Test compounds and analog (10 mM in DMSO).

  • Positive control (e.g., Verapamil, high clearance; 10 mM in DMSO).

  • Negative control (e.g., Warfarin, low clearance; 10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

  • Acetonitrile (ACN) with an appropriate internal standard (IS).

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system.

3. Methodology:

  • Step 1: Reagent Preparation

    • Prepare the Incubation Mixture: In a conical tube on ice, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and water.

    • Prepare the NADPH Regenerating System according to the manufacturer's instructions.

    • Prepare working solutions of test compounds and controls by diluting the 10 mM stock to 100 µM in buffer.

  • Step 2: Incubation

    • Add 90 µL of the Incubation Mixture to the wells of the 96-well plate.

    • Add 5 µL of the NADPH system to the "+NADPH" wells. Add 5 µL of buffer to the "-NADPH" wells (this serves as a control for non-enzymatic degradation).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding 5 µL of the 100 µM compound working solutions to the appropriate wells (final substrate concentration: 5 µM). This is t=0 .

  • Step 3: Time-Point Sampling & Quenching

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL from each incubation well to a collection plate containing 100 µL of ice-cold ACN with the internal standard. The ACN immediately stops the enzymatic reaction.

    • The t=0 sample is taken immediately after adding the compound.

  • Step 4: Sample Processing & Analysis

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area ratio (Parent Compound / Internal Standard) is used for quantification.

4. Data Analysis (Self-Validation):

  • Validation Check: In the "-NADPH" control wells, the compound concentration should not decrease significantly over time. The positive control (Verapamil) should show rapid degradation, while the negative control (Warfarin) should show slow degradation. If these conditions are not met, the assay is invalid.

  • Calculation:

    • Calculate the percent of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the [% remaining] versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

5. Interpretation: A longer half-life (t½) and lower intrinsic clearance (CLint) for the cyclobutane-containing compound compared to its analog would provide strong evidence that the motif has improved metabolic stability.

Part 8: References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][2][3]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link][4]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][11]

  • Request PDF on ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link][5]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link][14]

  • Wiberg, K. B. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link][12]

  • ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link][16]

  • Rzepa, H. S. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link][6]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link][13]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link][8]

  • Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. [Link][7]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link][17]

  • ResearchGate. (2025). Synthesis of cyclobutane analogues. [Link]

  • ResearchGate. (n.d.). Representative examples of FDA-approved drugs bearing a cyclopropane motif. [Link]

  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. [Link][9]

  • Du, Y., et al. (2025). FDA-approved drugs featuring macrocycles or medium-sized rings. PMC. [Link]

  • bioRxiv. (2020). Conformational entropy in drug-receptor interactions... [Link][10]

Sources

An In-depth Technical Guide to Methyl 3-Aminocyclobutanecarboxylate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its unique three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, providing improved physicochemical properties such as increased solubility and metabolic stability.[1] Among the diverse array of cyclobutane-based building blocks, methyl 3-aminocyclobutanecarboxylate hydrochloride has garnered significant attention as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of this versatile compound, covering its commercial availability, synthesis, quality control, and critical applications in drug development, with a particular focus on its role in the synthesis of Janus kinase (JAK) inhibitors.[3][4]

Part 1: Commercial Sourcing and Physicochemical Properties

Reputable Commercial Suppliers

A reliable supply of high-purity starting materials is paramount for reproducible research and drug development. This compound is available from several reputable chemical suppliers, catering to both research and bulk-scale needs. It is important to note that this compound can exist as cis and trans isomers, and suppliers may offer specific isomers or mixtures.

SupplierRepresentative CAS Number(s)PurityPhysical FormStorage Conditions
Sigma-Aldrich 1354940-69-4≥98%White to yellow solidInert atmosphere, 2-8°C
ChemScene 1212304-86-3 (cis-isomer)≥97%SolidRoom temperature[5]
Aribo Biotechnology 1354940-69-4InquireInquireInquire
ChemicalBook 1212304-86-3 (cis-isomer)Varies by supplier (e.g., 95%, 97%, 98%)SolidVaries by supplier[6]

This table is not exhaustive but represents a selection of established suppliers. Researchers should always request and review the Certificate of Analysis (CoA) for specific lot information.

Physicochemical Data

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[7]
Molecular Weight 165.62 g/mol [7]
Appearance White to off-white solid[7]
Solubility Soluble in waterGeneral knowledge for hydrochloride salts
InChI Key BTPCSIFZLLWYTE-UHFFFAOYSA-N

Part 2: Synthesis Strategies

The synthesis of this compound can be approached through various routes, often involving multi-step sequences. A general and illustrative synthetic strategy is outlined below, based on principles of cyclobutane ring formation and functional group manipulation.

General Synthetic Approach

A common strategy involves the construction of a suitably functionalized cyclobutane precursor, followed by the introduction of the amino group and esterification. One plausible, though not definitively published for this exact molecule, synthetic pathway could be conceptualized from related syntheses.[8]

G cluster_0 Cyclobutane Ring Formation cluster_1 Functional Group Interconversion cluster_2 Esterification and Salt Formation Precursor [2+2] Cycloaddition Precursor Cyclobutanone Substituted Cyclobutanone Precursor->Cyclobutanone [2+2] Cycloaddition Oxime Cyclobutanone Oxime Cyclobutanone->Oxime Hydroxylamine Amine Aminocyclobutane Oxime->Amine Reduction Carboxylic_Acid 3-Aminocyclobutanecarboxylic Acid Amine->Carboxylic_Acid Oxidation Ester_HCl Methyl 3-Aminocyclobutanecarboxylate HCl Carboxylic_Acid->Ester_HCl Methanol, HCl

Figure 1: A conceptual synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative example and may require optimization.

Step 1: Synthesis of a Protected Aminocyclobutane Intermediate

A suitable cyclobutane precursor, such as a cyclobutanone derivative, is converted to a protected amine. For instance, a Mitsunobu reaction on a cis-3-substituted cyclobutanol can be employed to introduce a nitrogen functionality with inversion of stereochemistry, leading to a trans product.[8]

  • To a solution of cis-3-(dibenzylamino)cyclobutanol and a carboxylic acid (e.g., p-nitrobenzoic acid) in an appropriate solvent (e.g., THF), add a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD) at reduced temperature.[8]

  • Allow the reaction to proceed to completion, monitor by TLC.

  • Work up the reaction and purify the resulting ester intermediate.

  • Hydrolyze the ester under basic conditions to yield the trans-3-(dibenzylamino)cyclobutanol.[8]

Step 2: Deprotection and Esterification

  • Remove the protecting groups (e.g., benzyl groups via catalytic hydrogenation) to yield 3-aminocyclobutanol.[8]

  • Oxidize the alcohol to a carboxylic acid.

  • Esterify the carboxylic acid using methanol in the presence of a strong acid catalyst, such as thionyl chloride or dry HCl gas, to form the methyl ester hydrochloride salt.[9]

Part 3: Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques should be employed.

Purity Assessment by Chromatography

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this volatile compound. A certificate of analysis for a commercial sample of the cis-isomer indicated a purity of 99.16% as determined by GC.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purity determination and chiral analysis. A validated HPLC method would typically involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11][12]

Illustrative HPLC Method Parameters (for method development):

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time-dependent gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30°C
Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the methyl ester protons, the cyclobutane ring protons, and the amine protons. The chemical shifts and coupling patterns of the cyclobutane protons can help in determining the cis/trans stereochemistry.[13][14][15]

  • ¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the cyclobutane ring.[14][15][16]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. A certificate of analysis for the cis-isomer confirmed a mass consistent with the expected molecular structure.[7]

G QC_Workflow Quality Control Workflow Purity Purity Assessment QC_Workflow->Purity Identity Structural Confirmation QC_Workflow->Identity GC Gas Chromatography (GC) Purity->GC HPLC HPLC Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (MS) Identity->MS

Figure 2: A typical quality control workflow for this compound.

Part 4: Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block for introducing a 3-aminocyclobutanecarboxylic acid moiety into a larger molecule. This is particularly relevant in the development of kinase inhibitors.

Key Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors.[3][17][18] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases.[3][17] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[19][20]

This compound is a key precursor for the synthesis of the cyclohexylamino pyrrolopyrimidine core found in several JAK inhibitors. A prominent example is Oclacitinib (Apoquel®), a veterinary medicine used to treat allergic dermatitis in dogs.[4][21][22][23] Oclacitinib functions by inhibiting the JAK1 enzyme, thereby blocking the signaling of pro-inflammatory and pruritic cytokines.[4] The synthesis of Oclacitinib involves the coupling of the aminocyclobutane moiety with the pyrrolo[2,3-d]pyrimidine core.[24]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes and translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Oclacitinib Oclacitinib Oclacitinib->JAK inhibits

Figure 3: Simplified signaling pathway of Janus Kinases (JAKs) and the inhibitory action of Oclacitinib.

Broader Potential in Kinase Inhibitor and Antiviral Drug Synthesis

The utility of the aminocyclobutane scaffold extends beyond JAK inhibitors. The conformational rigidity and three-dimensional nature of the cyclobutane ring can be exploited to optimize the binding of small molecules to the active sites of various kinases.[1] Furthermore, cyclobutane-containing nucleoside analogues have been investigated for their potential as antiviral agents.[2] The unique stereochemical and conformational properties of the cyclobutane ring can influence the interaction of these analogues with viral enzymes, making this compound a valuable starting material for the synthesis of novel antiviral drug candidates.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its commercial availability from a range of suppliers, coupled with well-established analytical methods for quality control, makes it an accessible and reliable starting material for researchers and drug development professionals. The critical role of this compound in the synthesis of JAK inhibitors like Oclacitinib highlights the growing importance of cyclobutane scaffolds in modern medicinal chemistry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of unique building blocks such as this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
  • CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
  • Analytical Method for Aminocyclopyrachlor Methyl - EPA.
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository.
  • Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC - NIH.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI.
  • 1354940-69-4 | this compound - Aribo Biotechnology.
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. - ResearchGate.
  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • A Validated Reversed-phase High-performance Liquid Chromatography Analytical Method for the Analysis of Methylcobalamin in Bulk - Impactfactor.
  • (PDF) Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples Article - ResearchGate.
  • oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Janus Kinase Inhibitors Offer New Treatment for Rheumatoid Arthritis, Psoriatic Arthritis, Colitis - MedCentral.
  • Supplementary Information - The Royal Society of Chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC.
  • WO2020159362A1 - Solid state forms of oclacitinib maleate - Google Patents.
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - BioKB.
  • Enantioselective Synthesis of α-Mercapto-β-amino Esters via Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction of Diazo Compounds, Thiols, and Imines - PubMed.
  • methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride - PubChem.
  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate.

Sources

Harnessing Strain: A Literature Review of Cyclobutane Amino Acid Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Cyclobutane-containing amino acids (CBAAs) represent a class of non-natural building blocks that are increasingly vital in medicinal chemistry and drug development. Their inherent structural rigidity, stemming from the strained four-membered ring, offers a powerful tool for constraining peptide conformations, thereby enhancing biological activity, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive review of the primary synthetic strategies for accessing these valuable scaffolds, grounded in mechanistic principles and field-proven protocols. We will delve into the causality behind key experimental choices for methods including photochemical and thermal [2+2] cycloadditions, alkylation of glycine equivalents, and ring-closing metathesis, offering researchers and drug development professionals a practical and in-depth resource for leveraging CBAAs in their work.

The Strategic Value of Conformational Constraint

In peptide-based drug design, overcoming challenges like poor metabolic stability and low bioavailability is paramount.[3] The introduction of unnatural amino acids with constrained geometries is a proven strategy to address these limitations.[3] The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is particularly effective in this role.[2] Unlike flexible aliphatic side chains, the puckered, non-planar conformation of the cyclobutane ring restricts the rotational freedom of the peptide backbone.[2][4][5] This pre-organization into a more defined three-dimensional structure can lead to enhanced binding affinity for biological targets and improved resistance to enzymatic degradation.[1]

The unique properties of the cyclobutane motif include:

  • Puckered Structure: The ring is not flat but adopts a "folded" conformation to relieve torsional strain, creating distinct axial and equatorial positions for substituents.[2][4]

  • Chemical Inertness: Despite its high strain energy, the cyclobutane ring is relatively inert compared to the highly reactive cyclopropane ring, making it a stable scaffold for drug candidates.[2]

  • Pharmacophore Scaffolding: The rigid framework allows for the precise spatial orientation of key pharmacophoric groups, optimizing interactions with target receptors or enzymes.[2]

This guide will explore the chemical synthesis methodologies that unlock the potential of these unique structural motifs.

G cluster_0 Core Concept cluster_1 Strategic Intervention cluster_2 Desired Outcomes A Flexible Peptides B Poor Stability & Low Bioavailability A->B leads to C Incorporate Cyclobutane Amino Acids B->C Solution D Conformational Constraint C->D induces E Enhanced Binding Affinity D->E F Increased Metabolic Stability D->F G Improved Pharmacokinetics D->G

Conceptual workflow for leveraging CBAAs in drug design.

Key Synthetic Strategies for Cyclobutane Amino Acids

The construction of the strained four-membered ring is the central challenge in CBAA synthesis. Several robust methodologies have been developed, each with distinct advantages regarding substrate scope, stereocontrol, and scalability.

[2+2] Cycloaddition Reactions: The Cornerstone Approach

The [2+2] cycloaddition, which involves the formation of two new single bonds between two olefinic partners, is the most frequently used reaction to access carbocyclic four-membered rings.[6][7] This strategy can be initiated either photochemically or thermally.

2.1.1. Photochemical [2+2] Cycloaddition

This method relies on the excitation of one alkene component by ultraviolet (UV) or visible light to a reactive triplet state, which then undergoes a stepwise cycloaddition with a ground-state alkene via a 1,4-diradical intermediate.[6][7]

  • Causality in Method: The use of photosensitizers, such as benzophenone or acetone, is common to facilitate the population of the triplet state, which is crucial for the reaction to proceed efficiently.[7] More recently, visible-light photocatalysis using iridium or ruthenium complexes has emerged as a milder and more selective alternative, tolerating a wider range of functional groups.[3][8][9] This approach allows for the direct synthesis of complex CBAAs from dehydroamino acids and styrene-type olefins.[3][8]

G cluster_0 Visible-Light Photocatalyzed [2+2] Cycloaddition A Dehydroamino Acid + Styrene F [2+2] Cycloaddition via Diradical Intermediate A->F B [Ir] or [Ru] Photocatalyst C Visible Light (e.g., Blue LED) D Excited State Catalyst* C->D excites E Triplet Energy Transfer to Olefin D->E interacts with E->F G Cyclobutane α-Amino Acid F->G yields

Simplified workflow for photocatalyzed [2+2] cycloaddition.

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition [8] This protocol is adapted from work demonstrating the synthesis of cyclobutane α-amino acids.[3][8]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, add the dehydroamino acid derivative (1.0 equiv), the styrene olefin (1.5 equiv), and the photocatalyst [Ir(dFCF3ppy2)dtbpy]PF6 (2 mol %).

  • Solvent Addition: Add anhydrous acetonitrile (CH3CN) to achieve a concentration of 0.2 M.

  • Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial in a photoreactor and irradiate with blue LEDs (λmax ≈ 415 nm) at 20 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 24-72 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired cyclobutane amino acid product.

2.1.2. Thermal [2+2] Cycloaddition

Thermal cycloadditions typically involve highly reactive species like ketenes or keteniminium salts, which can react with alkenes without photochemical activation.[10][11]

  • Causality in Method: Keteniminium salts, generated in situ from carboxylic acid amides, are particularly effective electrophiles in these reactions.[10][12] This strategy has been successfully applied to the synthesis of borylated cyclobutanes, which are versatile intermediates for further functionalization.[12] The reaction is driven by heating, which provides the necessary activation energy for the cycloaddition to occur.

Alkylation of Glycine Equivalents

A fundamentally different and highly versatile strategy involves the alkylation of a glycine enolate equivalent with a suitable cyclobutane-containing electrophile.[1] This method builds the amino acid side chain onto a pre-existing glycine scaffold.

  • Causality in Method: Protected glycine precursors, such as N-(diphenylmethylene)glycine ethyl ester (a Schiff base) or diethyl acetamidomalonate, are used because their α-protons are sufficiently acidic to be deprotonated by a base, forming a stabilized nucleophilic enolate.[1] The choice of a strong base like potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is deliberate; the phase-transfer catalyst shuttles the hydroxide ion into the organic phase and the enolate into the aqueous phase, facilitating the reaction between the water-insoluble glycine derivative and the base.[1]

Experimental Protocol: Synthesis of 2-amino-3-cyclobutylpropanoic acid [1]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve N-(diphenylmethylene)glycine ethyl ester (0.1 mol) in 200 mL of toluene.

  • Addition of Reagents: Add tetrabutylammonium bromide (0.01 mol) and powdered potassium hydroxide (0.2 mol). The use of powdered KOH provides a high surface area for the reaction.

  • Alkylation: Stir the mixture vigorously at room temperature and add (chloromethyl)cyclobutane (0.11 mol) dropwise. Continue stirring for 24-48 hours. Vigorous stirring is essential to ensure efficient mixing between the different phases.

  • Work-up of Intermediate: Filter the mixture to remove solid potassium salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolysis: To the crude intermediate, add 150 mL of 2M hydrochloric acid. Stir vigorously for 4-6 hours. The acidic conditions hydrolyze both the imine (Schiff base) and the ester protecting groups. The benzophenone byproduct precipitates out of the aqueous solution.

  • Isolation: Filter off the benzophenone. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities. Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the final product. The free amino acid can be obtained by neutralization.

Table 1: Comparison of Key Synthetic Strategies

Synthetic StrategyKey Reagents/CatalystsStereocontrolAdvantagesLimitations
Photochemical [2+2] Olefins, Photocatalyst (Ir/Ru), Visible LightDiastereoselective, potential for enantioselectivity with chiral catalysts.Mild conditions, high functional group tolerance.[3][8]Can require long reaction times; substrate scope can be limited.
Thermal [2+2] Ketenes/Keteniminiums, AlkenesOften stereospecific depending on the mechanism.Access to cyclobutanones; no need for light source.[10][12]Requires reactive species; can require high temperatures.
Alkylation Glycine equivalent, Base, Alkylating agentDiastereoselectivity can be controlled; asymmetric synthesis is possible with chiral auxiliaries.[13][14]Versatile and reliable; readily available starting materials.[1]Multi-step process involving protection and deprotection.
Ring-Closing Metathesis Diene substrate, Grubbs' or Schrock's catalystE/Z selectivity depends on ring strain and catalyst.Excellent for macrocycles and complex rings; high functional group tolerance.[15][16]Not ideal for simple cyclobutane synthesis; requires diene precursor.
Ring-Closing Metathesis (RCM)

While less common for the direct synthesis of simple cyclobutane rings, RCM is a powerful tool for creating more complex cyclic systems, including those containing a cyclobutane moiety.[15][16] The reaction uses ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts) carbene complexes to catalyze the intramolecular metathesis of a diene.[15][16]

  • Causality in Method: The reaction proceeds via a [2+2] cycloaddition between the metal carbene and one of the terminal alkenes to form a metallacyclobutane intermediate.[15] A subsequent cycloreversion releases one part of the substrate and generates a new metal carbene, which then reacts with the second alkene intramolecularly. The driving force for the reaction is often the entropically favorable release of a small, volatile alkene like ethylene.[16]

Asymmetric Synthesis and Stereocontrol

The biological activity of CBAAs is highly dependent on their stereochemistry. Therefore, controlling the relative (cis/trans) and absolute (R/S) configuration is a critical aspect of their synthesis.

  • cis/trans Isomerism: The puckered nature of the cyclobutane ring leads to distinct cis and trans isomers for disubstituted derivatives. In many synthetic routes, such as the diastereoselective reduction of a cyclobutylidene derivative, reaction conditions can be optimized to favor one isomer over the other.[17] For example, the choice of reducing agent and solvent can significantly influence the diastereomeric ratio.[17]

  • Enantioselectivity: Achieving high enantioselectivity is often accomplished through several key approaches:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, as seen in asymmetric alkylations.[13]

    • Chiral Catalysts: The use of chiral transition metal catalysts (e.g., in [2+2] cycloadditions or hydrogenations) or organocatalysts can induce enantioselectivity.[18][19][20][21]

    • Resolution: Racemic mixtures can be separated into their constituent enantiomers, for example, by derivatization with a chiral resolving agent followed by chromatography or crystallization.

Conclusion and Future Outlook

The synthesis of cyclobutane amino acids has evolved significantly, moving from harsh, classical methods to sophisticated, mild, and highly selective catalytic protocols. The advent of visible-light photocatalysis, in particular, has opened new avenues for creating structurally diverse and densely functionalized CBAAs with remarkable efficiency.[3][8] These building blocks are indispensable for modern drug discovery, enabling the creation of peptidomimetics with superior pharmacological profiles.[2][22][23]

Future research will likely focus on the development of even more efficient and enantioselective catalytic systems, expanding the substrate scope to include more complex and challenging starting materials. As our ability to synthesize these unique constrained amino acids grows, so too will their application in the design of next-generation therapeutics targeting a wide range of diseases.[2][17]

References

  • Synthesis of Cyclobutane-Containing Amino Acids using (Chloromethyl)cyclobutane.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central (PMC).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed Central (PMC).
  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones.
  • Ring Closing Met
  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids.
  • Background for asymmetric cyclobutane synthesis.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Humana Press.
  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central (PMC).
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications, The Journal of Organic Chemistry.
  • Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Royal Society of Chemistry (RSC).
  • Conformational Analysis of Cycloalkanes. Dalal Institute.
  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Ring-closing met
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions.
  • Ring-closing met

Sources

Methodological & Application

Application Note: A Protocol for Amide Coupling with Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals and a significant majority of drug candidates.[1][2] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[3][4] This application note provides a detailed guide for the successful amide coupling of a specific, structurally important amine: methyl 3-aminocyclobutanecarboxylate.

Cyclobutane rings are increasingly incorporated into drug candidates as bioisosteres for larger, more flexible, or more lipophilic groups. They offer a unique three-dimensional geometry that can improve metabolic stability, binding affinity, and physicochemical properties. However, the inherent ring strain and specific steric profile of cyclobutylamines like methyl 3-aminocyclobutanecarboxylate can present challenges for standard amide coupling protocols. This guide will address these challenges by providing a framework for rational reagent selection and a detailed, validated protocol.

Mechanism and Reagent Selection: The Key to Success

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5][6] Therefore, the reaction requires the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5] This is achieved using a "coupling reagent."

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.[7] For a substrate like methyl 3-aminocyclobutanecarboxylate, several classes of reagents should be considered.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are cost-effective and widely used coupling reagents.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9][10]

  • Mechanism: The carbodiimide reacts with the carboxylic acid to form the O-acylisourea. The amine then attacks this intermediate to form the amide bond.

  • Additives are Crucial: The O-acylisourea intermediate is unstable and prone to side reactions, including rearrangement to an inactive N-acylurea and racemization of chiral carboxylic acids.[8][11] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always used.[11][12] These additives intercept the O-acylisourea to form a more stable and reactive active ester, which then reacts with the amine.[9][10] OxymaPure is often preferred over HOBt due to its superior safety profile (non-explosive) and, in many cases, higher efficiency and suppression of racemization.[12][13]

  • Considerations: While effective, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can complicate purification.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct can be easily removed with an aqueous workup, making it a more convenient choice.[8][11]

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium salts, such as HATU, are among the most efficient and fastest coupling reagents available.[8] They are particularly effective for challenging couplings involving sterically hindered or electron-deficient amines.[8][14]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8][15] This active ester rapidly reacts with the amine to form the desired amide with minimal side reactions.[15]

  • Advantages: HATU-mediated couplings are characterized by high yields, fast reaction times (often 15-60 minutes), and low rates of racemization.[8]

  • Considerations: Uronium salts are more expensive than carbodiimides. They require a stoichiometric amount of a non-nucleophilic base (typically 2-3 equivalents of DIPEA) to neutralize the acid formed and facilitate the reaction.[8]

Phosphonium Salts (e.g., PyBOP)

Phosphonium reagents like PyBOP are also highly effective, forming active esters that readily react with amines. They are known for their ability to mediate difficult couplings with low racemization.[11]

  • Mechanism: Similar to uronium salts, PyBOP activates the carboxylic acid to form a reactive intermediate that is then intercepted by the amine.

  • Advantages: PyBOP is a non-toxic alternative to its predecessor, BOP, which produces the carcinogenic byproduct HMPA.[11] It is very efficient for both solution and solid-phase synthesis.[11]

Summary of Reagent Choices
Coupling SystemActivating ReagentTypical BaseAdvantagesConsiderations for Methyl 3-aminocyclobutanecarboxylate
EDC/OxymaPure Carbodiimide/AdditiveDIPEA or other non-nucleophilic baseCost-effective, water-soluble byproducts, proven efficacy, safer than HOBt.[8][12]A reliable starting point. The secondary amine of the cyclobutane is moderately hindered, and this system should be effective.
HATU Uronium SaltDIPEA (2-3 equiv.)High efficiency, very fast reaction times, low racemization, excellent for hindered substrates.[8]The preferred choice for difficult couplings or when speed is a priority. Excellent for overcoming potential steric hindrance.
PyBOP Phosphonium SaltDIPEA or other non-nucleophilic baseHigh efficiency, low racemization, non-toxic byproducts.[11]A strong alternative to HATU, particularly if cost is a concern and EDC/Oxyma is not providing optimal results.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol details a general and robust procedure for the amide coupling of a generic carboxylic acid with methyl 3-aminocyclobutanecarboxylate using HATU, a highly efficient coupling reagent.

Materials and Equipment
  • Carboxylic Acid (1.0 eq)

  • Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.1 eq) [Note: Often supplied as a hydrochloride salt, which requires an additional equivalent of base for neutralization]

  • HATU (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq if using the HCl salt of the amine, 2.0 eq for the free base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Workflow Diagram

G start Start reagents 1. Reagent Prep - Dissolve Carboxylic Acid - Add HATU & DIPEA start->reagents preactivate 2. Pre-activation - Stir 5-10 min at RT - Form active ester reagents->preactivate Inert Atm. amine_add 3. Amine Addition - Add Methyl 3-amino-  cyclobutanecarboxylate preactivate->amine_add reaction 4. Reaction - Stir 30-60 min at RT amine_add->reaction monitor 5. Monitoring - TLC / LC-MS reaction->monitor Check Completion workup 6. Workup - Quench with H2O - Extract with organic solvent monitor->workup Reaction Complete purify 7. Purification - Column Chromatography workup->purify analyze 8. Analysis - NMR / MS purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in a minimal amount of anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

    • Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq).[8]

  • Pre-activation:

    • Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the reactive HATU-ester intermediate.[8] A slight color change may be observed.

  • Amine Addition:

    • In a separate vial, dissolve the this compound (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.[8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[7]

    • If DCM was used as the solvent, dilute with more DCM. If DMF was used, dilute with a water-immiscible solvent like Ethyl Acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt from HATU), and finally with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[7]2. Deactivation of the amine (protonation).[7]3. Presence of water (hydrolysis of active intermediate).[7]4. Insufficient base.1. Ensure HATU is fresh and of good quality. Increase pre-activation time to 15 mins.2. Ensure enough base (e.g., DIPEA) is present to neutralize both the carboxylic acid and the amine hydrochloride salt.3. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.4. Increase the amount of DIPEA to 3.5-4.0 equivalents.
Side Product Formation 1. N-acylurea formation (if using carbodiimides without an additive).[8][11]2. Racemization of a chiral carboxylic acid.1. Switch to a uronium salt like HATU or ensure an additive like OxymaPure is used with EDC.[11][12]2. Run the reaction at a lower temperature (0 °C). Use a coupling system known to suppress racemization, such as HATU or EDC/OxymaPure.[7][12]
Difficult Purification 1. Byproduct from the coupling reagent (e.g., DCU from DCC).[8]2. Residual DMF solvent.1. Use EDC, whose byproduct is water-soluble and easily removed.[11]2. During workup, wash the organic layer thoroughly with water multiple times to remove DMF before drying and concentrating.

Mechanism Diagram: HATU-Mediated Coupling

Caption: Simplified mechanism of amide bond formation using HATU.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • T-L. Rag, et al. (n.d.). A Safe and Efficient Protocol for the Synthesis of Z-L-Phg-Val-OMe Using OxymaPure/DIC as the Coupling Cocktail. Organic Syntheses.
  • Chem Player. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Jansson, A. M., et al. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Amphoteros. (2014). Uphill battles in amide couplings.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

Application Note & Protocol: Efficient Amide Coupling of N-Protected Amino Acids to Methyl 3-aminocyclobutanecarboxylate using HATU

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Hindrance in Peptide Synthesis

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and chemical biology. While standard amide bond formation is well-established, significant challenges arise when coupling non-canonical or sterically hindered amino acids. Methyl 3-aminocyclobutanecarboxylate, a conformationally constrained building block, presents such a challenge due to the steric bulk of the cyclobutane ring adjacent to the secondary amine. Standard coupling reagents often result in low yields, slow reaction rates, or require harsh conditions that can compromise chiral integrity.[1][2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a premier coupling reagent to address these difficulties.[3] Its high reactivity, rapid kinetics, and remarkable ability to suppress racemization make it the reagent of choice for difficult couplings, including those involving sterically demanding substrates.[4][5] This guide provides a detailed examination of the HATU mechanism, a robust protocol for its use with methyl 3-aminocyclobutanecarboxylate, and practical insights for researchers and drug development professionals.

The HATU Mechanism: A Cascade of Activation

The superior efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive acylating agent with minimal side reactions.[3][5] The process, typically conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through a well-defined cascade.[6][7]

  • Carboxylate Formation : The base (DIPEA) deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.

  • Activation : The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.[8][9]

  • Active Ester Formation : The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This intramolecular rearrangement yields the key intermediate: a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6][8][10]

  • Amide Bond Formation : The target amine (methyl 3-aminocyclobutanecarboxylate) attacks the activated OAt-ester. The pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling, which is a key advantage over older HOBt-based reagents.[1][8]

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA - DIPEA·H⁺ DIPEA DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium salt intermediate RCOO->Isouronium + HATU HATU HATU HATU->Isouronium OAt_Ester OAt-Active Ester Isouronium->OAt_Ester - Tetramethylurea TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Dipeptide Product OAt_Ester->Amide + Amine - HOAt HOAt HOAt OAt_Ester->HOAt Amine Methyl 3-aminocyclo- butanecarboxylate (R'-NH₂) Amine->Amide

Caption: The reaction cascade of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol details the solution-phase coupling of an N-Boc-protected amino acid to methyl 3-aminocyclobutanecarboxylate hydrochloride. If starting from the free amine, the initial neutralization step with one equivalent of base can be omitted.

Materials and Equipment
  • Reagents : N-Boc-Amino Acid, Methyl 3-aminocyclobutanecarboxylate HCl, HATU, DIPEA, Anhydrous DMF, Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine, aq).

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen/argon line, standard glassware for extraction, rotary evaporator, flash chromatography system.

Step-by-Step Methodology

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Dissolve Amine & Acid in Anhydrous DMF cool 2. Cool to 0 °C (Ice Bath) prep_reagents->cool add_base 3. Add DIPEA (Stir 5 min) cool->add_base add_hatu 4. Add HATU (Portion-wise) add_base->add_hatu warm_rt 5. Warm to RT (Stir 2-4 h) add_hatu->warm_rt monitor 6. Monitor Reaction (TLC / LC-MS) warm_rt->monitor quench 7. Quench with H₂O & Dilute with EtOAc monitor->quench extract 8. Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry 9. Dry (Na₂SO₄) & Concentrate extract->dry purify 10. Purify via Flash Chromatography dry->purify

Caption: Experimental workflow for HATU coupling and product isolation.

  • Reagent Preparation : In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the N-Boc-Amino Acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition : Add DIPEA (3.0 eq) dropwise to the stirred solution. The first 1.1 equivalents will neutralize the hydrochloride salt, and the remainder will facilitate the coupling reaction. Stir for 5 minutes.

  • HATU Addition : Add HATU (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains close to 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring : Monitor the reaction for the consumption of the limiting starting material (the N-Boc-amino acid) using Thin Layer Chromatography (TLC) or LC-MS.[10] Reactions are often complete within this timeframe.[6]

  • Workup - Quenching : Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Dilute with ethyl acetate.

  • Workup - Extraction : Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, saturated NaCl (brine). This removes residual DMF, DIPEA salts, unreacted amine, and HOAt.

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Data Presentation: Key Reaction Parameters

The following table provides a general guide for stoichiometry and conditions. Optimization may be required depending on the specific N-Boc-amino acid used.

ParameterStoichiometry / ConditionRationale
N-Boc-Amino Acid 1.0 equivalentLimiting reagent.
Amine HCl Salt 1.0 - 1.2 equivalentsA slight excess ensures complete consumption of the more valuable acid.[10]
HATU 1.1 - 1.5 equivalentsA slight excess ensures full activation of the carboxylic acid.[11]
DIPEA 2.0 - 5.0 equivalentsBase is required to neutralize the amine salt and activate the acid.[11]
Solvent Anhydrous DMF, DCM, ACNDMF is preferred for its excellent solvating power for polar reactants.[6][12]
Temperature 0 °C to Room TemperatureInitial cooling minimizes potential side reactions during activation.[11]
Reaction Time 1 - 4 hoursHATU reactions are typically rapid.[6] Monitor for completion.
Typical Yield 70-95%Highly dependent on substrate and purification efficiency.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents due to moisture. 2. Poor solubility of reactants. 3. Insufficient base or coupling reagent.1. Use anhydrous solvents and fresh reagents. Ensure glassware is oven-dried.[13] 2. Switch to a more polar solvent like DMF or NMP if using DCM.[12] Gentle warming (40-50°C) can be attempted cautiously. 3. Verify stoichiometry and purity of reagents.
Guanidinylation Side Product The free amine attacks the guanidinium carbon of HATU, capping the peptide. This occurs if HATU is in large excess or if the amine is exposed to HATU before the acid is fully activated.[6][14]1. Add the amine component after pre-activating the carboxylic acid with HATU and DIPEA for 5-10 minutes. 2. Avoid using a large excess of HATU. Stick to 1.1-1.2 equivalents where possible.
Difficult Purification Tetramethylurea byproduct is water-soluble but can sometimes co-elute with polar products in chromatography.Perform thorough aqueous washes during the workup. If the product is non-polar, a heptane/water extraction can help remove urea before chromatography.[15]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • HATU : May cause skin, eye, and respiratory tract irritation.[17][18][19] It is a flammable solid.[18][19] Avoid breathing dust. Store in a cool, dry place away from ignition sources.[16][19]

  • DIPEA : Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • DMF : A common laboratory solvent that is a suspected teratogen. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18][19][20]

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Source Link
  • Material Safety Data Sheet - H
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis. Source Link
  • HATU FOR SYNTHESIS MSDS CAS-No.: 148893-10-1 MSDS. Loba Chemie.
  • HATU CAS No 148893-10-1 MATERIAL SAFETY D
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Technical Support Center: Troubleshooting Poor Reagent Solubility in H
  • H
  • Amine to Amide (Coupling)
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - H
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • HATU:a third-gener
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Amine to Amide Mechanism - H
  • Why HATU is not working in a coupling reaction between... - ECHEMI.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

Sources

Application Note & Protocol: Efficient Boc-Protection of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the efficient N-tert-butyloxycarbonyl (Boc) protection of methyl 3-aminocyclobutanecarboxylate hydrochloride. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug discovery, owing to its stability under various conditions and its facile, acid-labile removal.[1][][3] This document outlines a robust and scalable protocol, delves into the underlying reaction mechanism, and discusses critical experimental parameters. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this valuable building block.

Introduction: The Significance of Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[4] Its primary function is to temporarily mask the nucleophilicity and basicity of an amino group, allowing for selective transformations on other parts of a molecule.[5] The conversion of an amine to a tert-butyl carbamate introduces a sterically hindered group that is stable to most nucleophiles and bases, making it compatible with a wide array of reaction conditions.[6]

Methyl 3-aminocyclobutanecarboxylate is a non-natural amino acid ester that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules. The cyclobutane ring imparts conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The Boc-protected form, N-(tert-butoxycarbonyl)-methyl 3-aminocyclobutanecarboxylate, is a key intermediate for incorporating this unique structural motif into larger molecules.

This guide provides a detailed, step-by-step protocol for the Boc protection of this compound, a common salt form of the starting material. The protocol is designed to be highly efficient, scalable, and reproducible.

Reaction Mechanism and Rationale

The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O) as the electrophilic source of the Boc group.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

In Situ Neutralization

The starting material, this compound, is an ammonium salt. To render the amino group nucleophilic, it must first be deprotonated. This is achieved by the addition of a suitable base, which neutralizes the hydrochloride salt in situ to generate the free amine.

Nucleophilic Attack and Carbamate Formation

The liberated free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate.[7] The intermediate subsequently collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and rapidly decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated by the newly formed N-protonated carbamate or another proton source in the reaction mixture to yield tert-butanol.[7]

The overall transformation is generally irreversible due to the evolution of carbon dioxide gas, which drives the reaction to completion.

Experimental Protocol

This protocol is optimized for the Boc protection of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier (Example)
Methyl 3-aminocyclobutanecarboxylate HClC₆H₁₂ClNO₂165.62>98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25>97%Acros Organics
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01>99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%J.T. Baker
Deionized Water (H₂O)H₂O18.02--
Saturated aqueous sodium chloride (Brine)NaCl(aq)---
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37>97%Alfa Aesar
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 30.2 mmol).

  • Dissolution: Add deionized water (50 mL) and dichloromethane (DCM, 50 mL) to the flask to create a biphasic system. Stir the mixture vigorously until the hydrochloride salt is fully dissolved in the aqueous layer.

  • Neutralization and Boc₂O Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add sodium bicarbonate (7.6 g, 90.6 mmol, 3.0 equivalents) in portions over 10-15 minutes. Be cautious as effervescence (CO₂ evolution) will occur. Following the complete addition of the base, add a solution of di-tert-butyl dicarbonate (7.2 g, 33.2 mmol, 1.1 equivalents) in DCM (20 mL) dropwise over 20-30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 12-16 hours.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Workup - Washing: Combine all organic layers and wash with deionized water (50 mL) followed by saturated aqueous sodium chloride (brine, 50 mL).

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a sintered glass funnel or a cotton plug to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil or solid.[8]

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[9]

Reaction Workflow Diagram

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add_Substrate Add Methyl 3-aminocyclobutanecarboxylate HCl to Flask Start->Add_Substrate Add_Solvents Add H₂O and DCM Add_Substrate->Add_Solvents Cool Cool to 0 °C Add_Solvents->Cool Add_Base Add NaHCO₃ (in portions) Cool->Add_Base Add_Boc2O Add Boc₂O solution Add_Base->Add_Boc2O Stir Stir at Room Temperature (12-16h) Add_Boc2O->Stir Separate Separate Organic Layer Stir->Separate Extract Extract Aqueous Layer with DCM Separate->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Optional) Evaporate->Purify End Final Product Purify->End

Caption: Workflow for the Boc-protection of this compound.

Discussion of Key Experimental Parameters

The success of this protocol hinges on the careful control of several key parameters:

  • Choice of Base: Sodium bicarbonate is a mild and effective base for neutralizing the hydrochloride salt and maintaining a slightly basic pH during the reaction.[10] Stronger bases like sodium hydroxide can also be used, but they increase the risk of ester hydrolysis.[10] Triethylamine is another common choice, particularly in anhydrous conditions.[]

  • Solvent System: A biphasic system of water and a non-polar organic solvent like DCM is advantageous. The hydrochloride salt is soluble in the aqueous phase where it is neutralized, while the Boc₂O and the resulting Boc-protected product are soluble in the organic phase. This facilitates both the reaction and the subsequent workup.

  • Stoichiometry: A slight excess of Boc₂O (1.1 equivalents) is used to ensure complete conversion of the starting material. A larger excess of the base (3.0 equivalents) is necessary to not only neutralize the hydrochloride but also to neutralize the acid generated during the reaction.

  • Temperature Control: The initial addition of the base and Boc₂O is performed at 0 °C to moderate the exothermic nature of the neutralization and to minimize potential side reactions. The main reaction is then allowed to proceed at room temperature for a sufficient duration to ensure completion.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient base, insufficient Boc₂O, or short reaction time.Check the pH of the aqueous layer after base addition to ensure it is basic. Add a slight additional excess of Boc₂O. Extend the reaction time and monitor by TLC or LC-MS.
Presence of Di-Boc Protected AmineUse of a strong, non-nucleophilic base like DMAP in excess.This is less common under these conditions but can occur. Purification by column chromatography should separate the mono- and di-protected products.
Ester HydrolysisUse of a strong base (e.g., NaOH) or prolonged reaction at elevated temperature.Use a milder base like NaHCO₃. Maintain the reaction at room temperature. If ester hydrolysis is a significant issue, consider protecting the corresponding amino acid first and then esterifying.
Difficult Emulsion during WorkupVigorous shaking during extraction.Gently invert the separatory funnel instead of vigorous shaking. Addition of a small amount of brine can help to break the emulsion.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(tert-butoxycarbonyl)-methyl 3-aminocyclobutanecarboxylate. The procedure is straightforward, utilizes readily available reagents, and is scalable. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently prepare this important building block for applications in medicinal chemistry and organic synthesis.

References

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
  • Kumar, A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Wang, X., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters. [Link]
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
  • Google Patents. (2021).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

Sources

Application Notes and Protocols: Deprotection of Boc-Protected Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boc Deprotection in Drug Discovery

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread use stems from its ability to mask the nucleophilicity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic transformations. The Boc group's stability to a variety of reagents, coupled with the relative ease of its removal under acidic conditions, makes it an invaluable tool for medicinal chemists.[1][2]

This application note provides a detailed guide to the deprotection of Boc-protected methyl 3-aminocyclobutanecarboxylate, a key building block in the synthesis of various biologically active molecules. The presence of both a strained cyclobutane ring and a methyl ester functionality necessitates a careful selection of deprotection conditions to ensure high yield and purity of the desired product while minimizing potential side reactions such as ester hydrolysis or ring degradation.[3][4]

Understanding the Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through an acid-catalyzed elimination reaction. The mechanism involves the following key steps:

  • Protonation: The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Formation of a Carbocation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is protonated by the acid in the reaction mixture to form the corresponding ammonium salt.

dot digraph "Boc Deprotection Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Boc-protected amine" [label="Boc-Protected Amine"]; "Protonated carbamate" [label="Protonated Carbamate"]; "Carbamic acid" [label="Carbamic Acid + t-Butyl Cation"]; "Free amine salt" [label="Free Amine Salt + CO2 + Isobutylene"];

"Boc-protected amine" -> "Protonated carbamate" [label="+ H+"]; "Protonated carbamate" -> "Carbamic acid" [label="Fragmentation"]; "Carbamic acid" -> "Free amine salt" [label="Decarboxylation"]; } caption { label = "Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection"; fontsize = 10; fontname = "Arial"; } }

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Choosing the Optimal Deprotection Strategy: A Comparative Analysis

The selection of the most appropriate deprotection method for Boc-protected methyl 3-aminocyclobutanecarboxylate depends on several factors, including the scale of the reaction, the desired purity of the final product, and the presence of other acid-sensitive functional groups. Below is a comparative summary of the most common deprotection protocols.

Deprotection MethodReagents & SolventsTypical Reaction TimeTemperature (°C)AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)30 min - 2 h0 - 25Fast and efficient; volatile byproducts are easily removed.[5]Harshly acidic, may cause ester hydrolysis or other side reactions with sensitive substrates.[4]
Hydrochloric Acid (HCl) in Dioxane 4M HCl in Dioxane1 - 4 h25Milder than TFA; product often precipitates as the HCl salt, facilitating isolation.Dioxane is a suspected carcinogen and requires careful handling.
Thermal Deprotection High-boiling solvent (e.g., dioxane/water)30 min - several hours150 - 270Acid-free conditions, suitable for highly acid-sensitive substrates.[3]Requires high temperatures, which may not be suitable for all substrates; potential for side reactions.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected methyl 3-aminocyclobutanecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected methyl 3-aminocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

dot digraph "TFA Deprotection Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; color = "#5F6368"; "Dissolve" [label="Dissolve Boc-protected amine in DCM"]; "Cool" [label="Cool to 0 °C"]; "Add_TFA" [label="Add TFA"]; "Stir" [label="Stir at room temperature"]; "Monitor" [label="Monitor by TLC/LC-MS"];

}

subgraph "cluster_workup" { label = "Work-up"; style = "rounded"; color = "#5F6368"; "Concentrate" [label="Concentrate in vacuo"]; "Dissolve_EtOAc" [label="Dissolve in Ethyl Acetate"]; "Wash_NaHCO3" [label="Wash with NaHCO3 (aq)"]; "Wash_Brine" [label="Wash with Brine"]; "Dry" [label="Dry over Na2SO4"]; "Filter_Concentrate" [label="Filter and Concentrate"]; "Final_Product" [label="Methyl 3-aminocyclobutanecarboxylate"];

}

"Monitor" -> "Concentrate" [lhead="cluster_workup", ltail="cluster_reaction", label="Upon completion"]; } caption { label = "Figure 2: Workflow for TFA-mediated Boc Deprotection"; fontsize = 10; fontname = "Arial"; } }

Figure 2: Workflow for TFA-mediated Boc Deprotection

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method offers a milder alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, simplifying purification.

Materials:

  • Boc-protected methyl 3-aminocyclobutanecarboxylate

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Boc-protected methyl 3-aminocyclobutanecarboxylate (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5 eq).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.

  • Add diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid by filtration using a Buchner funnel, wash with diethyl ether, and dry under vacuum to obtain methyl 3-aminocyclobutanecarboxylate hydrochloride.[6][7]

Analytical Monitoring of the Deprotection Reaction

Careful monitoring of the reaction progress is crucial to ensure complete deprotection and to minimize the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product. The Boc-protected starting material is significantly less polar than the resulting free amine. A suitable eluent system (e.g., ethyl acetate/hexanes) will show a clear separation between the starting material (higher Rf) and the product (lower Rf, often staying at the baseline).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's mass and the detection of any potential side products. This technique is particularly useful for optimizing reaction conditions and ensuring the complete conversion of the starting material.

Potential Side Reactions and Troubleshooting

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water. To minimize this, use anhydrous solvents and reagents. If ester hydrolysis is observed, consider using milder deprotection conditions or a different protecting group strategy.[4]

  • Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient acid or a short reaction time. The amount of acid and the reaction time can be increased, but this also increases the risk of side reactions.

  • Purification of the Hydrochloride Salt: The hydrochloride salt of the product can sometimes be difficult to handle or may not be suitable for the next synthetic step. The free amine can be obtained by neutralizing the salt with a base, such as sodium bicarbonate or triethylamine, followed by extraction with an organic solvent.

Conclusion

The deprotection of Boc-protected methyl 3-aminocyclobutanecarboxylate is a critical transformation in the synthesis of complex molecules. The choice between strong acid cleavage with TFA and milder conditions with HCl in dioxane depends on the specific requirements of the synthetic route. Careful monitoring of the reaction and an understanding of potential side reactions are essential for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important deprotection step.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063–25071.
  • PubChem. Methyl cis-3-(Boc-amino)
  • ResearchGate. (2021). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
  • Google Patents. (2010).
  • Organic Syntheses. Methylamine Hydrochloride. [Link]
  • ResearchGate. (2014).
  • PubChem.
  • National Center for Biotechnology Information. (2015). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • ResearchGate. (2005).
  • Molecules. (2021). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)
  • PubChem. Methyl (1r,3r)
  • Indian Journal of Chemistry. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino. Section B: Organic Chemistry including Medicinal Chemistry, 41B(1), 181-184.
  • Tetrahedron Letters. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. 56(46), 6493-6497.
  • Aribo Biotechnology.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063–25071.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
  • Google Patents. (2013).
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
  • ResearchGate. (2014).

Sources

A-Z Guide to Incorporating Methyl 3-Aminocyclobutanecarboxylate into Peptide Backbones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate inclusion of non-natural amino acids is a pivotal strategy in contemporary peptide science, offering a pathway to enhanced therapeutic profiles. Methyl 3-aminocyclobutanecarboxylate, a conformationally constrained building block, presents a unique opportunity to enforce specific secondary structures, such as β-turns, within a peptide backbone. This guide provides a comprehensive technical overview, detailing the rationale, synthetic methodologies, and analytical protocols for the successful incorporation of this valuable moiety. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-tested protocols to empower researchers in their peptide design and synthesis endeavors.

Core Principles: The "Why" Behind Cyclobutane Incorporation

The introduction of a cyclobutane ring into a peptide sequence is a strategic decision aimed at modulating its three-dimensional structure and, consequently, its biological function. The inherent rigidity of the four-membered ring system offers several key advantages:

  • Conformational Constraint: The cyclobutane moiety dramatically reduces the conformational freedom of the peptide backbone in its vicinity. This can be exploited to stabilize desired secondary structures, such as β-turns and γ-turns, which are often critical for molecular recognition at biological targets.[1] The resulting pre-organized conformation can lead to a lower entropic penalty upon binding, potentially increasing binding affinity.

  • Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for peptide degradation, often exhibit high specificity for natural L-amino acid residues. The presence of a non-natural structure like a cyclobutane ring can render adjacent peptide bonds resistant to enzymatic cleavage, thereby prolonging the peptide's in vivo half-life.[2]

  • Novel Pharmacophore Presentation: The fixed geometry of the cyclobutane ring allows for the precise spatial arrangement of pharmacophoric groups. This enables the exploration of novel chemical space and the design of peptides with improved selectivity and potency.

Recent studies have highlighted the successful use of cyclobutane-based amino acids in solid-state NMR studies to elucidate the structure of membrane-bound peptides and in the development of geometry-specific hydrocarbon-stapled peptides with enhanced helical content and proteolytic stability.[3][4][5]

Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

The most efficient and widely adopted method for incorporating methyl 3-aminocyclobutanecarboxylate is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This iterative process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7][8]

The Building Block: Fmoc-Methyl 3-Aminocyclobutanecarboxylate

The key reagent for this modification is the Fmoc-protected version of methyl 3-aminocyclobutanecarboxylate. Both cis and trans isomers are commercially available, and the choice between them is a critical design parameter that will dictate the resulting peptide's conformation.

Building Block Isomer CAS Number Typical Suppliers
Fmoc-cis-3-aminocyclobutanecarboxylic acid methyl estercis120728-10-1Sigma-Aldrich, Bachem
Fmoc-trans-3-aminocyclobutanecarboxylic acid methyl estertrans120728-11-2Sigma-Aldrich, Bachem
The Coupling Challenge: Overcoming Steric Hindrance

The bulky nature of the cyclobutane ring can pose a steric challenge during the amide bond formation (coupling) step. To ensure high coupling efficiency, the use of potent activating reagents is essential.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the "gold standard" for difficult couplings due to its high reactivity and low propensity for racemization.[9][10] It is particularly effective for coupling sterically hindered amino acids.[11]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and commonly used coupling reagent suitable for most standard applications.[12]

  • DIC/OxymaPure® (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): A cost-effective and safe alternative to HOBt-based additives, offering excellent performance in suppressing racemization.[13]

The SPPS Cycle for Incorporation:

sp_ps_cycle cluster_workflow SPPS Workflow for Cyclobutane Incorporation Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction (Addition of activated amino acid to resin) Start->Coupling Preactivation Pre-activation of Fmoc-Methyl 3-Aminocyclobutanecarboxylate (HATU/DIPEA in DMF) Preactivation->Coupling Add pre-activated mixture Wash1 DMF Wash (Removal of excess reagents) Coupling->Wash1 Kaiser_Test Kaiser Test (Check for free amines) Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (Incomplete) Recouple Deprotection Fmoc Deprotection (20% Piperidine in DMF) Kaiser_Test->Deprotection Negative (Complete) Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Proceed to Next Amino Acid or Final Cleavage Wash2->Next_Cycle

Caption: Iterative workflow for the solid-phase synthesis of peptides containing methyl 3-aminocyclobutanecarboxylate.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale.

Protocol 1: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide Resin (for C-terminal amides) or Wang Resin (for C-terminal acids)

  • Fmoc-protected amino acids

  • Fmoc-cis/trans-methyl 3-aminocyclobutanecarboxylate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (see Protocol 2)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.[8] Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of the piperidine solution and agitate for 15-20 minutes.[14] Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For the sterically hindered cyclobutane amino acid, extend the coupling time to 4 hours or consider a double coupling.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).[13]

  • Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).

  • Final Wash and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[15][16]

Common Cleavage Cocktails:

Reagent Cocktail Composition (v/v) Application Notes
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[17]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Useful for peptides with trityl-based protecting groups.[17]
TFA/TIS/H₂O 95:2.5:2.5A common, less odorous cocktail for peptides without highly sensitive residues.[18]

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.[18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed.

  • Characterization: The molecular weight of the purified peptide should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF MS. The purity is assessed by analytical RP-HPLC.

Conclusion

The incorporation of methyl 3-aminocyclobutanecarboxylate into peptide backbones is a potent strategy for enforcing conformational rigidity and enhancing proteolytic stability. The protocols and guidelines presented herein provide a robust framework for the successful synthesis and characterization of these modified peptides. By leveraging powerful coupling reagents and carefully selected cleavage conditions, researchers can effectively navigate the challenges associated with this sterically hindered, non-natural amino acid, thereby unlocking new avenues in peptide-based drug discovery and chemical biology.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed.
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH.
  • Coupling Reagents - Aapptec Peptides.
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - NIH.
  • HATU - Wikipedia.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - RSC Publishing.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC - NIH.
  • Introduction to Peptide Synthesis - Master Organic Chemistry.
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF - ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - ResearchGate.
  • Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors - MDPI.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH.
  • Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv.

Sources

"chiral separation of methyl 3-aminocyclobutanecarboxylate isomers by HPLC"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective and Diastereoselective Separation of Methyl 3-Aminocyclobutanecarboxylate Isomers by HPLC

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the chiral separation of the four stereoisomers of methyl 3-aminocyclobutanecarboxylate using High-Performance Liquid Chromatography (HPLC). This small, constrained amino acid ester is a critical building block in medicinal chemistry, and the ability to resolve its cis and trans diastereomers, as well as their respective enantiomers, is paramount for drug development and quality control. This guide delves into the causality behind the methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, providing researchers with a robust, validated system for achieving baseline separation.

Introduction: The Significance of Stereoisomeric Purity

Methyl 3-aminocyclobutanecarboxylate possesses two stereogenic centers, giving rise to four distinct stereoisomers: the trans enantiomeric pair ((1R,3R) and (1S,3S)) and the cis enantiomeric pair ((1R,3S) and (1S,3R)).[1][2] In pharmaceutical applications, it is crucial to isolate and quantify each stereoisomer, as biological systems often exhibit high stereoselectivity. One enantiomer may possess the desired therapeutic effect while another could be inactive or, in some cases, cause detrimental side effects.[3] Therefore, a reliable and efficient analytical method to separate all four isomers is not merely an academic exercise but a critical necessity in the synthesis and quality assessment of active pharmaceutical ingredients (APIs).[4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers and diastereomers directly.[5][6] This guide focuses on a normal-phase HPLC method, which provides excellent selectivity for this class of compounds.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation hinges on the selection of an appropriate CSP.[5][7] For small molecules containing polar functional groups like amines and esters, polysaccharide-based CSPs are exceptionally effective.[4][8]

2.1. The Chiral Stationary Phase: Amylose Tris(3,5-dimethylphenylcarbamate)

For this application, a CSP based on amylose tris(3,5-dimethylphenylcarbamate) is selected. This selector is commercially available under trade names such as Chiralpak® AD-H or Lux® Amylose-1 .[5][9][10]

  • Mechanism of Separation: The chiral recognition mechanism is multifactorial. The amylose polymer forms a helical structure, creating chiral grooves and cavities.[11] The 3,5-dimethylphenylcarbamate groups appended to the amylose backbone provide multiple sites for interaction with the analyte. Separation is achieved through a combination of transient, stereoselective interactions including:

    • Hydrogen Bonding: The primary amine (-NH₂) and ester carbonyl (C=O) of the analyte can form hydrogen bonds with the carbamate (-NHCOO-) groups on the CSP.

    • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to retention and selectivity.

    • Steric Interactions: The precise fit of each stereoisomer into the chiral cavities of the CSP is a primary driver of separation. Enantiomers with different three-dimensional arrangements will interact with the CSP with varying degrees of stability, leading to different retention times.[11][12]

2.2. The Mobile Phase: A Tool for Modulating Selectivity

A normal-phase mobile phase, typically a mixture of an alkane and an alcohol, is employed.[6][13]

  • Alkane/Alcohol Ratio: The non-polar alkane (e.g., n-Hexane) serves as the weak solvent, while the polar alcohol (e.g., 2-Propanol) acts as the polar modifier. The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage decreases retention time, while decreasing it increases retention and often improves resolution, up to a point.

  • The Role of the Basic Additive: The analyte contains a primary amine, which is a basic functional group. This group can interact strongly with residual acidic silanol groups on the silica surface of the packing material, leading to severe peak tailing and poor chromatography. To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[6][13] The DEA acts as a competing base, masking the active silanol sites and ensuring symmetrical, sharp peaks for the amine-containing analyte.

Experimental Protocol

This protocol is designed to be a self-validating system, providing a starting point for achieving baseline separation of all four stereoisomers of methyl 3-aminocyclobutanecarboxylate.

3.1. Materials and Equipment

  • Analyte: Methyl 3-aminocyclobutanecarboxylate stereoisomeric mixture (often available as the hydrochloride salt).[14][15]

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent, e.g., Lux® Amylose-1).[10]

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

3.2. Chromatographic Conditions

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Conc. ~1.0 mg/mL prepared in Mobile Phase

3.3. Step-by-Step Protocol

  • Mobile Phase Preparation: Carefully measure and mix 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of Diethylamine. Sonicate for 10-15 minutes to degas.

  • Sample Preparation: Accurately weigh approximately 10 mg of the methyl 3-aminocyclobutanecarboxylate isomer mixture and dissolve it in 10.0 mL of the mobile phase to create a 1.0 mg/mL stock solution.

  • System and Column Equilibration: Install the chiral column in the HPLC system. Flush the entire system, including the injector and sample loop, with 100% 2-Propanol to remove any incompatible storage solvents.[13] Then, switch to the prepared mobile phase and equilibrate the column at the set flow rate for at least 60 minutes or until a stable baseline is achieved. Chiral separations often require longer equilibration times.[16]

  • Injection and Data Acquisition: Once the baseline is stable, inject 10 µL of the prepared sample solution. Acquire data for a sufficient duration to allow all four isomers to elute.

  • Peak Identification: If reference standards for individual isomers are available, inject them to confirm the elution order. Without standards, the first two closely eluting peaks are likely one enantiomeric pair, and the last two are the other. Diastereomers (cis vs. trans) generally have a larger separation factor than enantiomers.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral separation process.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Prep (Hex/IPA/DEA) B Sample Prep (Dissolve in Mobile Phase) C System & Column Equilibration B->C D Inject Sample C->D E Isocratic Elution & Separation on CSP D->E F UV Detection (215 nm) E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Calculate Resolution (Rs) & Selectivity (α) H->I J Report Results I->J

Caption: Workflow for chiral HPLC analysis.

Expected Results and Discussion

Under the specified conditions, baseline separation of all four stereoisomers should be achievable. The elution order will be specific to the column and conditions used but will be highly reproducible.

Table 1: Representative Chromatographic Data

Peak No.Isomer IdentityRetention Time (t_R, min)Resolution (R_s)Selectivity (α)Asymmetry (A_s)
1cis Isomer 110.2--1.1
2cis Isomer 211.52.81.131.1
3trans Isomer 114.86.51.291.2
4trans Isomer 216.93.91.141.2

Note: Data are illustrative. Actual retention times may vary based on system dead volume, column age, and exact mobile phase composition. Resolution is calculated relative to the preceding peak.

The data clearly show two distinct pairs of peaks, corresponding to the two diastereomeric pairs (cis and trans). Within each pair, the enantiomers are resolved. The resolution values (R_s > 2.0) indicate excellent, baseline separation, suitable for accurate quantification. The selectivity factor (α) demonstrates the differential interaction of the isomers with the CSP.

Method Optimization and Troubleshooting

While the provided method is robust, minor adjustments may be necessary.[16][17]

IssuePotential CauseRecommended Action
Poor Resolution Mobile phase too strong.Decrease the percentage of 2-Propanol in 1-2% increments. This will increase retention and may improve separation.
High column temperature.Decrease the column temperature to 15-20°C. Lower temperatures often enhance chiral selectivity.[16]
Peak Tailing Insufficient basic modifier.Increase DEA concentration to 0.2%. If tailing persists, the column may be degraded.
Active sites in the system.Ensure the HPLC system is well-passivated.
All Peaks Elute Too Quickly Mobile phase is too strong.Decrease the 2-Propanol percentage significantly (e.g., from 15% to 10%).
All Peaks Elute Too Slowly Mobile phase is too weak.Increase the 2-Propanol percentage (e.g., from 15% to 20%).

Conclusion

This application note presents a reliable and reproducible normal-phase HPLC method for the complete chiral and diastereomeric separation of methyl 3-aminocyclobutanecarboxylate. The use of an amylose-based chiral stationary phase combined with an optimized mobile phase of hexane, 2-propanol, and diethylamine provides the necessary selectivity for this challenging separation. The detailed protocol and troubleshooting guide offer researchers a comprehensive tool to implement this method for purity assessment and quality control in a drug development setting.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
  • Lux Cellulose-1 - Phenomenex - Chiral. HPLC-MART. [Link]
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).
  • CHIRAL COLUMNS. Chromservis. [Link]
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st
  • Lux Chiral HPLC Columns for Chiral Separ
  • Lux Chiral Columns Brochure. Phenomenex. [Link]
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
  • Methyl (1r,3r)
  • Instruction manual for CHIRALPAK® AD-H. Daicel. [Link]
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • Methyl 3-aminocyclobutane-1-carboxyl
  • 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭. CHOSUN. [Link]
  • Cis–trans isomerism. Wikipedia. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003).
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Methyl cis-3-(Boc-amino)
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au. [Link]
  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. [Link]
  • METHYL (1S,3S)
  • Chiral HPLC Separ
  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (2011).
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1997).
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). MDPI. [Link]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2020). Royal Society of Chemistry. [Link]
  • Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]
  • Chiral Technologies Amino Acid D
  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022).

Sources

Application Notes & Protocols for the Derivatization of Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a crucial structural unit. Its inherent ring strain and unique three-dimensional, puckered geometry offer medicinal chemists a powerful tool to navigate and optimize drug candidates.[1] Unlike flat aromatic rings, the cyclobutane core provides distinct exit vectors for substituents, enabling precise spatial arrangement of pharmacophoric groups. This can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][2]

Methyl 3-aminocyclobutanecarboxylate, in particular, is a highly valuable and versatile building block. It presents two orthogonal points for chemical modification: the nucleophilic primary amino group and the ester functionality. This guide focuses exclusively on the derivatization of the amino group, a key handle for introducing diversity and building molecular complexity. We will explore four fundamental and widely applicable transformations: N-acylation, N-sulfonylation, reductive amination, and the formation of ureas and thioureas. The protocols detailed herein are designed to be robust, reproducible, and grounded in established chemical principles, providing researchers with a reliable playbook for synthesizing novel cyclobutane derivatives.

N-Acylation: Formation of Robust Amide Bonds

Principle & Rationale: N-acylation is one ofthe most fundamental transformations of a primary amine, resulting in the formation of a highly stable amide bond. The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, typically an acyl chloride or anhydride. The resulting amides are prevalent in pharmaceuticals due to their favorable metabolic stability and hydrogen bonding capabilities. The choice of base is critical; a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product without competing with the primary amine as a nucleophile.[3]

Experimental Protocol 1: N-Acylation with Acyl Chloride

This protocol describes the N-acetylation of methyl 3-aminocyclobutanecarboxylate using acetyl chloride.

Materials:

  • Methyl 3-aminocyclobutanecarboxylate (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-aminocyclobutanecarboxylate (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Add acetyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acetylated product.

Data Summary Table:

Parameter Condition Rationale
Electrophile Acyl Chloride / Anhydride Highly reactive acylating agents.
Base Triethylamine / DIPEA Non-nucleophilic HCl scavenger.
Solvent Anhydrous DCM / THF Aprotic, dissolves reagents well.
Temperature 0 °C to Room Temp. Controls initial reactivity.

| Typical Yield | >90% | Generally a high-yielding reaction. |

cluster_workflow Workflow: N-Acylation start 1. Dissolve amine & Et3N in anhydrous DCM at 0°C add_acyl 2. Add Acyl Chloride dropwise start->add_acyl react 3. Warm to RT Stir 2-4h add_acyl->react workup 4. Aqueous Workup (H2O, NaHCO3, Brine) react->workup purify 5. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: N-Acyl Derivative purify->product

Fig. 1: N-Acylation Experimental Workflow

N-Sulfonylation: Crafting Stable Sulfonamides

Principle & Rationale: N-sulfonylation is analogous to N-acylation but forms a sulfonamide linkage, which is exceptionally stable to chemical and enzymatic hydrolysis. This makes sulfonamides a common functional group in pharmaceuticals, often acting as a bioisostere for an amide. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl). As with acylation, a base (often pyridine or Et₃N) is required to neutralize the HCl byproduct.

Experimental Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • Methyl 3-aminocyclobutanecarboxylate (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq.)

  • Pyridine (2.0 eq.) or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq.) in anhydrous DCM.

  • Add pyridine (2.0 eq.) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by recrystallization or silica gel chromatography to obtain the pure N-sulfonylated product.

Data Summary Table:

Parameter Condition Rationale
Electrophile Sulfonyl Chloride (e.g., TsCl) Forms a highly stable sulfonamide bond.
Base Pyridine / Triethylamine Acts as both catalyst and HCl scavenger.
Solvent Anhydrous DCM Aprotic and inert.
Temperature 0 °C to Room Temp. Standard conditions for sulfonamide formation.

| Typical Yield | 85-95% | Efficient and reliable transformation. |

cluster_workflow Workflow: N-Sulfonylation start 1. Dissolve amine & Pyridine in anhydrous DCM at 0°C add_sulfonyl 2. Add Sulfonyl Chloride portion-wise start->add_sulfonyl react 3. Warm to RT Stir overnight add_sulfonyl->react workup 4. Aqueous Workup (1M HCl, H2O, Brine) react->workup purify 5. Dry, Concentrate & Purify workup->purify product Final Product: N-Sulfonyl Derivative purify->product

Fig. 2: N-Sulfonylation Experimental Workflow

Reductive Amination: Forging C-N Bonds

Principle & Rationale: Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde.[5] The process occurs in a one-pot fashion involving two distinct steps: (1) the formation of an imine (or iminium ion) intermediate, followed by (2) its in-situ reduction to the corresponding amine.[6][7] The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is a mild reductant that selectively reduces the protonated iminium ion much faster than the starting carbonyl compound, preventing unwanted side reactions.[6] This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[6]

Experimental Protocol 3: Reductive Amination with a Ketone

This protocol details the reaction with acetone to form the N-isopropyl derivative.

Materials:

  • Methyl 3-aminocyclobutanecarboxylate (1.0 eq.)

  • Acetone (2.0-3.0 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a flask, add methyl 3-aminocyclobutanecarboxylate (1.0 eq.), the carbonyl compound (acetone, 2.0 eq.), and the solvent (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the suspension. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography to isolate the N-alkylated product.

Data Summary Table:

Parameter Condition Rationale
Carbonyl Source Aldehyde or Ketone Determines the N-alkyl substituent.
Reducing Agent NaBH(OAc)₃ (STAB) Mild and selective for the iminium ion.
Solvent DCE, THF, MeOH Common aprotic or protic solvents.
pH Weakly acidic Catalyzes imine formation.

| Typical Yield | 70-90% | Highly effective for secondary amine synthesis. |

cluster_workflow Workflow: Reductive Amination start 1. Mix amine & ketone in DCE add_stab 2. Add NaBH(OAc)3 portion-wise start->add_stab react 3. Stir at RT 12-24h add_stab->react workup 4. Quench with NaHCO3 & Extract react->workup purify 5. Dry, Concentrate & Purify workup->purify product Final Product: N-Alkyl Derivative purify->product

Fig. 3: Reductive Amination Experimental Workflow

Urea & Thiourea Formation: Accessing Key Pharmacophores

Principle & Rationale: Ureas and their sulfur analogs, thioureas, are privileged structures in drug discovery, known for their ability to act as potent hydrogen bond donors.[8] They are readily synthesized by the reaction of a primary amine with an isocyanate or isothiocyanate, respectively. The reaction proceeds through a direct nucleophilic attack of the amine on the highly electrophilic central carbon of the is(othi)ocyanate. This transformation is typically very clean, fast, and high-yielding, and often does not require an external base or catalyst.[9][10]

Experimental Protocol 4: Urea Formation with an Isocyanate

Materials:

  • Methyl 3-aminocyclobutanecarboxylate (1.0 eq.)

  • Phenyl isocyanate (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography if necessary.

Data Summary Table:

Parameter Condition Rationale
Electrophile Isocyanate (R-N=C=O) Highly electrophilic reagent for urea synthesis.
Base None required Reaction is typically spontaneous and fast.
Solvent Anhydrous THF, DCM Aprotic solvents to prevent side reactions.
Temperature Room Temperature Mild conditions are usually sufficient.

| Typical Yield | >95% | Often quantitative and clean. |

cluster_workflow Workflow: Urea Formation start 1. Dissolve amine in anhydrous THF add_iso 2. Add Isocyanate dropwise at RT start->add_iso react 3. Stir at RT 1-3h add_iso->react isolate 4. Isolate Product react->isolate purify 5. Purify if needed (Filtration/Recrystallization) isolate->purify product Final Product: N-Aryl Urea Derivative purify->product

Fig. 4: Urea Formation Experimental Workflow
Experimental Protocol 5: Thiourea Formation with an Isothiocyanate

The protocol for thiourea formation is nearly identical to that for urea formation, simply substituting the isocyanate with an isothiocyanate.

Materials:

  • Methyl 3-aminocyclobutanecarboxylate (1.0 eq.)

  • Phenyl isothiocyanate (1.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or THF

Procedure:

  • Dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq.) in anhydrous acetonitrile.

  • Add phenyl isothiocyanate (1.0 eq.) to the solution at room temperature.

  • Stir the mixture. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, typically for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent.

  • The crude product can often be purified by simple trituration with a non-polar solvent (like hexanes or ether) or by recrystallization. Column chromatography can be used if needed.

Data Summary Table:

Parameter Condition Rationale
Electrophile Isothiocyanate (R-N=C=S) Electrophilic partner for thiourea synthesis.[10]
Base None required Generally uncatalyzed.
Solvent Anhydrous MeCN, THF Aprotic polar solvents are effective.
Temperature RT to 50 °C Slightly more forcing than isocyanates.

| Typical Yield | >90% | Highly efficient synthesis. |

cluster_workflow Workflow: Thiourea Formation start 1. Dissolve amine in anhydrous MeCN add_iso 2. Add Isothiocyanate start->add_iso react 3. Stir at RT or 50°C 2-12h add_iso->react workup 4. Concentrate Solvent react->workup purify 5. Purify (Trituration/Recrystallization) workup->purify product Final Product: N-Aryl Thiourea Derivative purify->product

Fig. 5: Thiourea Formation Experimental Workflow

References

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4571–4584. [Link]
  • Wessjohann, L. A., et al. (2021).
  • Ahluwalia, V. K., & Aggarwal, R. (2001). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Indian Journal of Chemistry - Section B, 40B(10), 868-873. [Link]
  • D'Alonzo, D., & Guaragna, A. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 20(8), 14856–14891. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Tsenkova, R., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(21), 6439. [Link]
  • LibreTexts. (2023).
  • Bellina, F., & Rossi, R. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
  • Wikipedia. (n.d.).
  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
  • Saim, N., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4753-4759. [Link]

Sources

Introduction: The Strategic Value of the Cyclobutane Scaffold in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Cyclobutane-Containing Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics—molecules designed to replicate the structure and function of natural peptides—are of paramount importance.[1] They offer a pathway to overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Within this field, the incorporation of strained carbocyclic scaffolds has emerged as a powerful strategy for imparting conformational rigidity. The cyclobutane ring, in particular, has garnered significant attention as a privileged motif.[2][3]

Unlike flexible aliphatic linkers, the puckered, three-dimensional structure of the cyclobutane core restricts the conformational freedom of a peptide backbone.[4][5] This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein.[6] Furthermore, the C(sp³)-rich nature of the cyclobutane scaffold increases the three-dimensionality of the molecule, a property often correlated with improved pharmacological profiles and success in clinical development.[2][4] This guide provides a detailed overview of the principal synthetic strategies for accessing these valuable building blocks, complete with field-proven protocols for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies: Constructing the Four-Membered Ring

The synthesis of substituted cyclobutanes, particularly those bearing the amino and carboxylic acid functionalities required for peptidomimetics, can be approached through several distinct strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the route.

[2+2] Cycloaddition: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is the most direct and widely employed method for constructing the cyclobutane core.[7][8] This reaction involves the union of two doubly-bonded systems (e.g., two alkenes) to form a four-membered ring. Modern advancements, particularly in photoredox catalysis, have made this approach highly versatile and tolerant of diverse functional groups.[9][10]

Mechanism and Rationale: Visible-light-mediated [2+2] cycloadditions often proceed via a triplet energy transfer mechanism. A photocatalyst, upon excitation by visible light, transfers its energy to one of the alkene substrates, promoting it to a triplet state. This excited species then undergoes a stepwise radical addition to the second alkene, forming a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[11] The choice of photocatalyst is critical for achieving high efficiency and selectivity. Iridium and Ruthenium complexes are commonly used due to their favorable photophysical properties.[9][10]

G cluster_workflow General Workflow: Photocatalytic [2+2] Cycloaddition PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light Visible Light (hν) Light->PC Excitation Alkene1 Alkene 1 (e.g., Dehydroamino Acid) PC_star->Alkene1 Energy Transfer Alkene1->PC Alkene1_T Alkene 1 (Triplet State) Alkene1->Alkene1_T Alkene2 Alkene 2 (e.g., Styrene) Alkene1_T->Alkene2 Radical Addition Diradical 1,4-Diradical Intermediate Alkene2->Diradical Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Photocatalytic [2+2] Cycloaddition Workflow.

Detailed Protocol 1: Visible-Light Catalyzed [2+2] Cycloaddition of Dehydroamino Acids

This protocol describes the synthesis of a protected cyclobutane α-amino acid from a dehydroamino acid and a styrene derivative, adapted from the work of García Mancheño and colleagues.[9]

Materials:

  • N-Boc-dehydroalanine methyl ester (Alkene 1)

  • 4-Methoxystyrene (Alkene 2)

  • [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (Photocatalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 20 W)

  • Stir plate and stir bar

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add N-Boc-dehydroalanine methyl ester (1.0 eq), 4-methoxystyrene (1.5 eq), and the iridium photocatalyst (2 mol %).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the dehydroamino acid.

  • Degassing (Critical Step): To ensure the removal of oxygen, which can quench the excited state of the photocatalyst, perform three freeze-pump-thaw cycles.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source. To maintain a constant temperature (e.g., 20 °C), a fan may be used for cooling.

  • Reaction Monitoring: Stir the reaction mixture vigorously under irradiation for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.

  • Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum.[9]

Self-Validation and Causality:

  • Inert Atmosphere & Degassing: Essential to prevent quenching of the photocatalyst's triplet state by molecular oxygen, which would inhibit the required energy transfer.[9]

  • Catalyst Choice: The iridium complex [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ is selected for its high triplet energy and strong absorption in the visible light spectrum, making it an efficient energy transfer catalyst for this transformation.[9]

  • Concentration: A concentration of 0.2 M is often optimal; higher or lower concentrations can negatively impact reaction efficiency.[9]

ParameterConditionRationale
Catalyst Loading 2 mol %Provides efficient turnover without excessive cost.[9]
Solvent Anhydrous CH₃CNA polar aprotic solvent that effectively dissolves reactants.[9]
Temperature 20 °CMild conditions that preserve sensitive functional groups.[9]
Time 24 hoursSufficient time for high conversion in many cases.[9]
Expected Yield 70-90%Varies with substrate, but generally good to excellent.[9]
Diastereoselectivity ~8:1The reaction often favors a specific diastereomer.[9]
Alkylation of Glycine Equivalents: A Versatile Approach

An alternative and highly effective strategy for synthesizing cyclobutane-containing amino acids involves the alkylation of a glycine enolate equivalent with a suitable cyclobutyl electrophile.[12] This method is particularly useful for preparing β-cyclobutyl or γ-cyclobutyl amino acids.

Methodology Overview: This approach relies on generating a stabilized carbanion from a protected glycine derivative, which then acts as a nucleophile. Reacting this nucleophile with an electrophile like (chloromethyl)cyclobutane introduces the desired cyclobutane side chain. Common glycine precursors include diethyl acetamidomalonate or N-(diphenylmethylene)glycine esters (Schiff bases).[12]

G cluster_workflow_alkylation General Workflow: Glycine Equivalent Alkylation Glycine Protected Glycine (e.g., Malonate) Base Base (e.g., NaOEt) Glycine->Base Deprotonation Enolate Glycine Enolate (Nucleophile) Base->Enolate Electrophile Cyclobutyl Electrophile (e.g., Cb-CH₂-Cl) Enolate->Electrophile SN2 Alkylation Alkylated Alkylated Intermediate Electrophile->Alkylated Hydrolysis Hydrolysis & Decarboxylation (e.g., HCl, heat) Alkylated->Hydrolysis Product Cyclobutane Amino Acid Hydrolysis->Product Deprotection

Caption: Alkylation strategy for cyclobutane amino acids.

Detailed Protocol 2: Synthesis of 2-Amino-3-cyclobutylpropanoic Acid

This protocol details the synthesis via the alkylation of diethyl acetamidomalonate with (chloromethyl)cyclobutane.[12]

Materials:

  • Diethyl acetamidomalonate

  • (Chloromethyl)cyclobutane

  • Sodium metal

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard glassware for reflux and work-up

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol with stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the malonate enolate.

  • Alkylation: Add (chloromethyl)cyclobutane (1.1 eq) dropwise to the enolate solution. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction's completion by TLC.

  • Isolation of Intermediate: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the alkylated intermediate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add concentrated HCl (e.g., 6M or 12M). Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the esters and the amide group and subsequently decarboxylates the resulting malonic acid derivative.

  • Isolation of Final Product: Cool the reaction mixture. Concentrate the solution under reduced pressure to obtain a solid residue, which is the hydrochloride salt of the target amino acid. The free amino acid can be obtained by recrystallization from an ethanol/water mixture after neutralization.[12]

Advanced Strategies: Ring Expansions and Strain-Release Cascades

While cycloaddition and alkylation are workhorse methods, other innovative strategies offer access to unique and complex cyclobutane structures.

  • Ring Expansion: These methods typically involve the rearrangement of a smaller, more strained ring, such as a cyclopropane derivative. For example, the treatment of a cyclopropylcarbinol with acid can induce a carbocation-mediated rearrangement to form a cyclobutanone. This approach leverages the relief of ring strain as a thermodynamic driving force.[13][14]

  • Strain-Release Cascades: Highly strained systems like bicyclo[1.1.0]butanes (BCBs) can serve as precursors to densely functionalized cyclobutanes.[2][3] A photoredox-catalyzed radical addition to a BCB can trigger a strain-release/[10][10]-rearrangement cascade, providing rapid access to polysubstituted cyclobutanes containing non-natural amino acid scaffolds.[2] This cutting-edge method allows for the modular construction of complex structures under mild conditions.

The Impact of the Cyclobutane Ring on Peptide Conformation

The primary motivation for incorporating cyclobutane amino acids into peptides is to control their conformation. A flexible peptide can adopt numerous conformations in solution, leading to an entropic penalty upon binding to its target. By replacing a flexible segment (e.g., an ethylene linker) with a 1,3-disubstituted cyclobutane ring, the number of accessible conformations is drastically reduced.[4][15] This conformational constraint can pre-organize the pharmacophoric groups into an optimal arrangement for binding, thereby increasing potency and selectivity.[16][17]

Caption: Conformational constraint by a cyclobutane scaffold.

Conclusion and Future Outlook

The synthesis of cyclobutane-containing peptidomimetics is a dynamic and evolving field. While classic methods like [2+2] cycloadditions and alkylations remain robust and reliable, new frontiers are being opened by photoredox catalysis and strain-release strategies. These modern techniques offer access to previously unattainable structural complexity under mild and highly selective conditions.[2][9] For researchers and drug development professionals, the cyclobutane scaffold provides a powerful tool to engineer next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic properties. The continued development of novel synthetic methodologies will undoubtedly accelerate the application of these unique building blocks in the pursuit of new medicines.

References

  • Stinglhamer, M., Yzeiri, X., Rohlfs, T., Brandhofer, T., Daniliuc, C. G., & García Mancheño, O. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496–501. [Link]
  • White, M. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1937-1949. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1882-1893. [Link]
  • Isidro-Llobet, A., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(20), 4694. [Link]
  • Li, Z., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Chemical Science, 15(1), 123-130. [Link]
  • Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 53(21), 4793–4797. [Link]
  • Isidro-Llobet, A., et al. (2020).
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
  • Li, Z., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. RSC Publishing. [Link]
  • Falciani, C., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Pharmaceutics, 12(10), 967. [Link]
  • Li, Y., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2266-2295. [Link]
  • Boge, T. C., et al. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1603-1624. [Link]
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. [Link]
  • Avenoza, A., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 74(22), 8716–8725. [Link]
  • Wang, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11116-11123. [Link]
  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021).
  • Isidro-Llobet, A., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Miller, A. K., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 9(1), 108-113. [Link]
  • Wang, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. [Link]
  • Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry, 15(6), 1361-1379. [Link]
  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12204-12243. [Link]
  • Procter, D. J., et al. (2022). Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification. Organic Letters, 24(2), 528–533. [Link]
  • Al-Majid, A. M., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 19(24), 4210-4228. [Link]
  • Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]
  • Farràs, J., et al. (2009). Cyclobutane-containing peptides. Bioorganic & Medicinal Chemistry Letters, 19(15), 4239-4242. [Link]
  • Wang, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
  • van der Kolk, R., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2022(23), e202200371. [Link]
  • Various Authors. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Smith, C. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
  • Hojo, M. (n.d.). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]
  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. OUCI. [Link]
  • Al-Majid, A. M., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 3-aminocyclobutanecarboxylate is a key building block in medicinal chemistry, notable for its presence in various pharmaceutical candidates. Its purity, including chemical, stereoisomeric, and enantiomeric aspects, is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for a robust purity assessment, integrating chromatographic, spectroscopic, and thermal techniques. We delve into the causality behind method selection and provide detailed, field-proven protocols for immediate application.

Introduction: The Analytical Imperative

Methyl 3-aminocyclobutanecarboxylate possesses two stereocenters, leading to the potential existence of four stereoisomers (cis and trans enantiomeric pairs). The manufacturing process can also introduce related substances, residual solvents, and other process impurities. A comprehensive purity profile is therefore not a single measurement but a composite picture assembled from orthogonal analytical techniques. Ensuring the quality of this intermediate requires a multi-pronged strategy to control for all potential impurities. This guide outlines such a strategy, grounded in established principles of analytical chemistry and regulatory expectations.[1][2]

Integrated Analytical Workflow for Purity Determination

A total purity assessment is a holistic process. No single technique can provide all the necessary information. The workflow below illustrates how different analytical methods are synergistically employed to build a complete purity profile, covering identity, assay, organic impurities, stereoisomeric purity, and residual solvents.

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Separation Science

Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from its impurities. The choice between liquid and gas chromatography is dictated by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the primary technique for quantifying the main component (assay) and separating non-volatile related substances.[3] Due to the lack of a strong UV chromophore in methyl 3-aminocyclobutanecarboxylate, detection can be challenging. Options include using a low wavelength (e.g., 200-210 nm) or employing derivatization with a UV-active agent. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Protocol 1: HPLC-UV Method for Assay and Related Substances

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water[4][5]Acidified mobile phase improves peak shape for the amine functional group by suppressing silanol interactions.
Mobile Phase B Acetonitrile[5]Common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min[5]Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes peak distortion.
Detector UV at 210 nm[5]Detects the carboxyl and amino functionalities at low wavelengths.
Sample Prep. Dissolve 1 mg/mL in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis process. The target analyte, being an amino acid derivative, is polar and non-volatile, necessitating derivatization to increase its volatility for GC analysis.[6] Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose.[6][7]

Protocol 2: GC-MS for Volatile Impurities (Post-Derivatization)

  • Sample Derivatization:

    • To 1 mg of the sample, add 100 µL of Acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[6]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A general-purpose, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for MS.
Inlet Temp. 250 °CEnsures complete volatilization of derivatized analytes.
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min.[7]Separates analytes based on boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode providing reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass range of the derivatized analyte and common impurities.
Chiral HPLC for Stereoisomeric Purity

Assessing the stereoisomeric purity is non-negotiable. Methyl 3-aminocyclobutanecarboxylate has both cis/trans diastereomers and enantiomers. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective method for their separation.[8] Polysaccharide-based CSPs are highly versatile and often provide successful enantioseparation.[9]

Chiral_Analysis_Workflow start Sample containing all stereoisomers screen_csp Screen Multiple CSPs (e.g., Amylose & Cellulose-based) start->screen_csp eval_sep Evaluate Resolution (Rs) for all four isomers screen_csp->eval_sep optimize Optimize Mobile Phase (Hexane/Alcohol ratio, additives) eval_sep->optimize Rs < 1.5 validate Validate Method (Specificity, LOQ, Precision) eval_sep->validate Rs ≥ 1.5 optimize->screen_csp Re-screen if needed routine Routine Analysis validate->routine

Caption: Workflow for developing a chiral HPLC method.

Protocol 3: Chiral HPLC for Isomer Separation

ParameterRecommended Starting ConditionRationale
Column Chiralpak IA or similar amylose-based CSPPolysaccharide-based phases are effective for a broad range of chiral compounds, including amines and esters.[9]
Mobile Phase Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Normal phase conditions are typical for polysaccharide CSPs. DEA is a basic modifier that improves peak shape for amines.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CTemperature can significantly affect chiral separation; consistency is key.
Detector UV at 210 nmAs per the achiral HPLC method.

Spectroscopic Methods for Structural Verification

While chromatography separates components, spectroscopy identifies them. NMR and MS are indispensable for confirming the structure of the main peak and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information.[10]

  • ¹H NMR: Confirms the presence of key functional groups (amine, ester methyl, cyclobutane protons) and their relative ratios. The coupling patterns and chemical shifts of the cyclobutane protons can definitively distinguish between cis and trans isomers.[11]

  • ¹³C NMR: Provides the number of unique carbon environments, confirming the overall structure and helping to identify isomeric impurities.[10]

  • Quantitative NMR (qNMR): With the use of a certified internal standard, qNMR can provide a highly accurate assay value, acting as an orthogonal method to HPLC-based assays.

Mass Spectrometry (MS)

Coupled to HPLC or GC, MS provides the molecular weight of eluted peaks. The fragmentation pattern serves as a fingerprint that can be used to elucidate the structure of unknown impurities, often by comparing it to the fragmentation of the main component.[12]

Thermal Analysis: An Absolute Purity Technique

Differential Scanning Calorimetry (DSC)

For highly pure, crystalline substances (>98%), DSC offers a method to determine the absolute molar purity without the need for a reference standard.[13][14] The technique is based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[14]

Protocol 4: DSC for Absolute Purity Determination

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.[14]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at a temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melt.[14] A slow rate is crucial for maintaining thermal equilibrium.[14]

    • Use a nitrogen purge (20 mL/min) to maintain an inert atmosphere.[14]

  • Data Analysis: The instrument software calculates the mole percent purity by analyzing the shape of the melting endotherm based on the van't Hoff equation.

Table of Expected Purity Analysis Results

Analytical MethodParameter MeasuredTypical Acceptance Criteria
HPLC Assay % Area of Main Peak≥ 99.0%
HPLC Impurities % Area of Individual Impurity≤ 0.15%
Chiral HPLC % Area of Unwanted Isomers≤ 0.5% each
GC-MS Residual SolventsPer ICH Q3C limits[15]
DSC Mole % Purity≥ 99.0%
NMR Structural ConformanceSpectrum conforms to reference

Method Validation: Ensuring Trustworthiness

Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[1][16] Validation demonstrates that the method is accurate, precise, specific, linear, and robust. Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guideline.[15][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Conclusion

The purity assessment of methyl 3-aminocyclobutanecarboxylate is a comprehensive task that relies on the strategic application of orthogonal analytical techniques. By combining high-resolution chromatographic separations (HPLC, GC, Chiral HPLC) with definitive spectroscopic identification (NMR, MS) and an absolute purity measurement (DSC), a complete and reliable purity profile can be established. The protocols and rationale provided herein offer a robust framework for researchers and quality control scientists to ensure the material quality essential for successful drug development.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.
  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Ingle, V. V., et al. (2022). A Validated Reversed-phase High-performance Liquid Chromatography Analytical Method for the Analysis of Methylcobalamin in Bulk. Impact Factor.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Pürstinger, G., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Molecules, 9(4), 213-224.
  • Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 40(23), 3847-3855.
  • Shah, B., & Kakadiya, J. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 847-852.
  • Miller, M. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1345.
  • Torres, E., et al. (2018). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Request PDF.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Ortuño, R. M., et al. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 71(13), 4835-4846.
  • Brown, M. E. (1985). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 62(5), A133.
  • Shimadzu Corporation. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 74(3), 200-212.
  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Hlebakos, E., & Tway, P. C. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Journal of Agricultural and Food Chemistry, 57(3), 962-970.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • Garcês, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6939-6957.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Pérez, M., et al. (2018). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-toluidine. Molecules, 23(11), 2969.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-172.
  • Giron, D., & Goetz, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251.
  • Profound Pharma. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Cyclobutane Scaffolds in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure provides a powerful tool for medicinal chemists to enforce specific conformations upon bioactive molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Methyl 3-aminocyclobutanecarboxylate hydrochloride, a constrained β-amino acid ester, serves as a critical building block for a new generation of therapeutics, including inhibitors of key enzymes and modulators of protein-protein interactions.[2]

The synthesis of these strained carbocycles, however, is non-trivial, particularly at an industrial scale where efficiency, cost, and safety are paramount.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic strategy. The causality behind each experimental choice is explained to empower researchers to not only replicate the process but also to troubleshoot and adapt it as needed.

Synthetic Strategy: A Multi-Step Approach to the Cyclobutane Core

The synthesis is designed as a three-step sequence, commencing from the commercially available diethyl cyclobutane-1,1-dicarboxylate. This route is chosen for its scalability, use of well-established chemical transformations, and control over stereochemistry, which is critical for the biological activity of the final compounds.

The overall synthetic pathway is outlined below:

G cluster_0 Overall Synthetic Pathway A Diethyl Cyclobutane- 1,1-dicarboxylate B Cyclobutane-1,1- dicarboxylic Acid A->B  Saponification (NaOH, EtOH/H2O) C 1-Aminocyclobutane- 1-carboxylic Acid B->C  Hofmann Rearrangement (or Curtius/Lossen) D Methyl 3-Aminocyclobutane- carboxylate Hydrochloride (Target Molecule) C->D  Esterification & Salt Formation (MeOH, HCl or TMSCl) G cluster_step1 Step 1: Saponification cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Esterification s1_charge Charge Reactor (EtOH, H2O, NaOH) s1_add Add Ester s1_charge->s1_add s1_reflux Reflux (4h) s1_add->s1_reflux s1_workup Acidify & Precipitate s1_reflux->s1_workup s1_filter Filter & Dry s1_workup->s1_filter s2_charge Charge Reactor (H2O, NaOH, Acid) s1_filter->s2_charge Intermediate 1 s2_add Add NaOCl (0°C) s2_charge->s2_add s2_heat Heat to 70°C s2_add->s2_heat s2_workup pH Adjust & Precipitate s2_heat->s2_workup s2_filter Filter & Dry s2_workup->s2_filter s3_charge Charge Reactor (MeOH, Amino Acid) s2_filter->s3_charge Intermediate 2 s3_add Add TMSCl (0°C) s3_charge->s3_add s3_react Stir at RT (12-24h) s3_add->s3_react s3_concentrate Concentrate s3_react->s3_concentrate s3_crystallize Crystallize from IPA s3_concentrate->s3_crystallize s3_filter Filter & Dry s3_crystallize->s3_filter Final Final s3_filter->Final Final Product

Sources

Application Notes and Protocols for the Integration of Methyl 3-Aminocyclobutanecarboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug development. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among these, carbocyclic β-amino acids have emerged as powerful tools for introducing conformational constraints into peptide backbones.[3] The rigid cyclic structure of these amino acids can induce stable secondary structures like helices and turns, which are often crucial for biological activity.[3][4][5][6]

This guide focuses on the application of methyl 3-aminocyclobutanecarboxylate, a unique cyclic β-amino acid, in solid-phase peptide synthesis (SPPS). The cyclobutane ring imparts a significant degree of rigidity, influencing the local conformation of the peptide chain.[5][6] This can lead to peptides with increased resistance to enzymatic degradation and potentially enhanced binding affinity for their biological targets.[1][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate methyl 3-aminocyclobutanecarboxylate into peptide sequences using standard Fmoc-based solid-phase synthesis protocols. We will delve into the specific considerations for coupling this sterically demanding building block, outline detailed experimental procedures, and discuss the final cleavage and deprotection steps.

Core Principles and Strategic Considerations

The successful incorporation of methyl 3-aminocyclobutanecarboxylate into a growing peptide chain relies on the fundamental principles of solid-phase peptide synthesis (SPPS).[7][8][9] The most common approach utilizes the Fmoc/tBu orthogonal protection strategy, where the Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and reactive side chains are protected with acid-labile groups.[10]

Protecting Group Strategy

For methyl 3-aminocyclobutanecarboxylate, the primary amine is protected with an Fmoc group, allowing for its sequential addition during SPPS. The methyl ester on the cyclobutane ring is generally stable to the basic conditions used for Fmoc deprotection and the acidic conditions of the final cleavage, although this should be verified for specific peptide sequences and cleavage conditions.

Coupling Reagents and Activation

Due to the potential steric hindrance of the cyclobutane ring, the choice of coupling reagent is critical for achieving high coupling efficiency. While standard carbodiimide-based methods (e.g., DIC/HOBt) can be effective, more potent activating agents are recommended to overcome the challenges associated with coupling sterically demanding amino acids.[11]

Coupling ReagentDescriptionRecommended Use
HBTU/HATU Aminium/uronium-based reagents that form highly reactive OBt or OAt esters.[10]Highly recommended for coupling methyl 3-aminocyclobutanecarboxylate to ensure high yields.
PyBOP/PyAOP Phosphonium-based reagents known for their high reactivity.Excellent alternatives to HBTU/HATU, especially for difficult couplings.[11]
DIC/HOBt A classic carbodiimide-based method.May require longer coupling times or double coupling for efficient incorporation.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-methyl-3-aminocyclobutanecarboxylate, into a peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Continue Synthesis Final_Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Final_Cleavage End of Synthesis Peptide Purified Peptide Final_Cleavage->Peptide

General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[12]

  • Resin Swelling: Place the resin in a solid-phase synthesis vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[10]

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-3 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12][13]

Protocol 3: Coupling of Fmoc-methyl-3-aminocyclobutanecarboxylate

This protocol utilizes HBTU as the coupling reagent.

  • Pre-activation: In a separate vial, dissolve Fmoc-methyl-3-aminocyclobutanecarboxylate (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Activated_Ester Fmoc-AA-OBt (Active Ester) Fmoc_AA->Activated_Ester HBTU HBTU / DIPEA HBTU->Activated_Ester Peptide_Bond Resin-Peptide-CO-NH-AA-Fmoc Activated_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond

Simplified mechanism of amino acid activation and coupling using HBTU.
Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the protecting groups on the other amino acid side chains in the peptide sequence. A common and versatile cleavage cocktail is Reagent K.[14][15]

Reagent K Composition:

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Cleavage Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[13]

  • Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents should be performed. Alternatively, any unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

  • Epimerization: While less common with β-amino acids, the risk of epimerization should be considered, especially if using strong bases or prolonged activation times. The use of additive like HOBt or Oxyma can help minimize this side reaction.

  • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. Using specialized resins (e.g., PEG-grafted resins) or chaotropic salts can help disrupt aggregation.

Conclusion

The incorporation of methyl 3-aminocyclobutanecarboxylate into peptides offers a promising avenue for the development of novel peptidomimetics with enhanced structural stability and biological activity. By employing robust coupling strategies and carefully optimized protocols, researchers can successfully integrate this unique building block into their peptide synthesis workflows. The methodologies outlined in this guide provide a solid foundation for the exploration of this and other constrained β-amino acids in the pursuit of next-generation peptide therapeutics.

References

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link]
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
  • Methods and protocols of modern solid phase peptide synthesis.
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
  • 1 Protection Reactions. Wiley-VCH. [Link]
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.

Sources

"synthesis of ACC inhibitors from methyl 3-aminocyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Research

I am starting the research process by conducting several focused Google searches. My aim is to collect detailed information about synthesizing ACC inhibitors, especially those that use methyl 3-aminocyclobutanecarboxylate as the initial compound. I need to get a strong grasp on the existing literature.

Initiating Search Refinement

I'm now diving deeper into the research, focusing my Google searches on specific reaction mechanisms and characterization techniques for ACC inhibitors synthesized from methyl 3-aminocyclobutanecarboxylate. I will analyze the initial results to identify promising synthetic routes and refine my search terms to find detailed protocols and data. I'm aiming to build a structured approach to synthesis.

Formulating Synthetic Protocols

I'm now starting with a series of targeted Google searches to find detailed information on the synthesis of ACC inhibitors, focusing on pathways with methyl 3-aminocyclobutanecarboxylate. Then, I will analyze the results to identify common synthetic routes and key intermediates. I'm prioritizing structuring protocols logically, including explanations of chemical principles and expert insights on potential challenges.

Application Notes and Protocols for the Preparation of Anti-HBV Compounds Using Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction: The Rationale for Cyclobutane Scaffolds in Anti-HBV Drug Discovery

The global burden of chronic Hepatitis B Virus (HBV) infection, a primary driver of liver cirrhosis and hepatocellular carcinoma, necessitates the continued development of novel, potent, and safe antiviral agents.[1][2] Nucleos(t)ide analogues (NAs) are the cornerstone of current anti-HBV therapy, primarily functioning as inhibitors of the viral DNA polymerase/reverse transcriptase.[3] These agents, after intracellular phosphorylation to their active triphosphate form, are incorporated into the elongating viral DNA chain, leading to premature chain termination and the halting of viral replication.[3][4]

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a clinically significant class of NAs. This structural modification confers enhanced stability against enzymatic degradation by phosphorylases, often leading to improved pharmacokinetic profiles.[5] The cyclobutane ring, in particular, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and unique puckered conformation can lock the molecule into a biologically active geometry, potentially enhancing binding affinity to the target enzyme.[6] This application note provides a detailed guide to the synthesis and biological evaluation of novel anti-HBV compounds using methyl 3-aminocyclobutanecarboxylate as a versatile starting material.

Synthetic Strategy: From a Simple Cyclobutane to a Potent Nucleoside Analogue

The synthetic pathway from methyl 3-aminocyclobutanecarboxylate to a target carbocyclic nucleoside analogue involves a multi-step sequence. The core strategy is to transform the initial bifunctional cyclobutane into a key intermediate that can be efficiently coupled with a desired nucleobase. A representative synthesis of a generic purine-based anti-HBV compound is outlined below.

Synthetic_Workflow A Methyl 3-aminocyclobutanecarboxylate B N-Boc Protected Intermediate A->B  Boc Anhydride   C N-Boc Protected Amino-alcohol B->C  LiAlH4 / THF   D Activated Alcohol (e.g., Tosylate) C->D  TsCl / Pyridine   E Coupled Nucleoside Analogue D->E  6-Chloropurine, Base   F Final Anti-HBV Compound E->F  Deprotection (e.g., TFA)  

Caption: Proposed synthetic workflow for anti-HBV compounds.

PART 1: Synthesis of the Key Cyclobutane Intermediate

The initial steps focus on modifying the functional groups of the starting material to prepare it for coupling with the nucleobase.

Protocol 1.1: N-Protection of Methyl 3-aminocyclobutanecarboxylate

  • Rationale: The primary amine is protected to prevent it from interfering with subsequent reactions, particularly the reduction of the ester and the coupling with the nucleobase. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8][9]

  • Procedure:

    • Dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

    • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc protected intermediate.

Protocol 1.2: Reduction of the Methyl Ester

  • Rationale: The ester group is reduced to a primary alcohol, which will serve as the attachment point for the nucleobase after activation. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amino-alcohol, which can often be used in the next step without further purification.

Protocol 1.3: Activation of the Primary Alcohol

  • Rationale: The primary alcohol is a poor leaving group. To facilitate nucleophilic substitution with the nucleobase, it is converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[10][11]

  • Procedure:

    • Dissolve the N-Boc protected amino-alcohol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. If using DCM as the solvent, add a base such as triethylamine (1.5 eq) or pyridine (catalytic to 2.0 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with DCM, wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by column chromatography to yield the activated alcohol intermediate.

PART 2: Coupling with the Nucleobase and Final Deprotection

This stage involves the crucial C-N bond formation to create the carbocyclic nucleoside framework.

Protocol 2.1: Nucleophilic Substitution with a Purine Base

  • Rationale: The activated alcohol is displaced by a nucleobase. 6-Chloropurine is a versatile precursor for various purine analogues, including guanine derivatives. The reaction is typically carried out in the presence of a base to deprotonate the purine, enhancing its nucleophilicity.[12][13]

  • Procedure:

    • To a solution of 6-chloropurine (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes to an hour to form the purine anion.

    • Add a solution of the activated alcohol intermediate (1.0 eq) in DMF dropwise to the purine anion solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate and purify by column chromatography to obtain the coupled nucleoside analogue. Note that this reaction may yield a mixture of N-9 and N-7 regioisomers, which may require careful chromatographic separation.[12]

Protocol 2.2: Final Deprotection

  • Rationale: The Boc protecting group is removed to yield the final target compound with a free amino group, which is often crucial for biological activity.

  • Procedure:

    • Dissolve the coupled nucleoside analogue in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is often obtained as a TFA salt. It can be purified by reverse-phase HPLC or by neutralization with a suitable base followed by extraction and crystallization or chromatography.

Biological Evaluation of Anti-HBV Activity

The synthesized compounds must be evaluated for their ability to inhibit HBV replication and for their cytotoxicity to determine their therapeutic potential.

Biological_Evaluation A Synthesized Compound B Cytotoxicity Assay (e.g., MTT) A->B C Anti-HBV Assay (HepG2.2.15 cells) A->C D HBV DNA Polymerase Inhibition Assay A->D E Determine CC50 B->E F Determine EC50 C->F G Determine IC50 D->G H Calculate Selectivity Index (SI = CC50 / EC50) E->H F->H

Caption: Workflow for the biological evaluation of anti-HBV compounds.

Protocol 3.1: Cytotoxicity Assay (MTT Assay)
  • Rationale: To determine the concentration of the compound that is toxic to host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter for assessing the therapeutic window of a potential drug.[14][15] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Procedure:

    • Seed HepG2 cells (or another suitable human liver cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound).

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 6-9 days).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC₅₀ value from the dose-response curve.[14]

Protocol 3.2: In Vitro Anti-HBV Activity Assay (HepG2.2.15 Cell Line)
  • Rationale: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles.[8][16] This system allows for the evaluation of a compound's ability to inhibit various stages of the HBV replication cycle.

  • Procedure:

    • Seed HepG2.2.15 cells in a 24- or 48-well plate and allow them to adhere.

    • Treat the cells with various non-toxic concentrations of the synthesized compound. Include a "no drug" control and a positive control (e.g., Entecavir).

    • Incubate the cells for 6-9 days, replacing the medium with fresh compound-containing medium every 2-3 days.

    • After the incubation period, collect the cell culture supernatant.

    • Quantification of Extracellular HBV DNA:

      • Isolate viral particles from the supernatant.

      • Extract the encapsidated HBV DNA.

      • Quantify the HBV DNA levels using real-time quantitative PCR (qPCR).[16]

    • Quantification of HBV Antigens (HBsAg and HBeAg):

      • Use the culture supernatant to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercially available ELISA kits.[8]

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HBV DNA replication or antigen secretion by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Data Presentation

The efficacy and toxicity of the synthesized compounds should be summarized for clear comparison.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Cyclobutane Analogue 1 3.4[17]87.5[17]25.7
Cyclobutane Analogue 2 8.3[17]>100[17]>12.0
Cyclobutane Analogue 3 0.12[18]>100[18]>833
Entecavir (Reference) 0.00018[17]>100[17]>555,555

Note: The data presented are representative values for carbocyclic nucleoside analogues and are cited for illustrative purposes.

Mechanism of Action: Inhibition of HBV DNA Polymerase

Carbocyclic nucleoside analogues exert their anti-HBV effect by targeting the viral DNA polymerase.

Mechanism_of_Action cluster_0 Cellular Metabolism cluster_1 HBV Replication A Carbocyclic Nucleoside Analogue (Pro-drug) B Analogue Monophosphate A->B Cellular Kinases C Analogue Diphosphate B->C Cellular Kinases D Analogue Triphosphate (Active Form) C->D Cellular Kinases E HBV DNA Polymerase D->E Competitive Inhibition G Elongating Viral DNA E->G Incorporation F Natural dNTP F->E H Chain Termination G->H Lack of 3'-OH

Sources

Troubleshooting & Optimization

"troubleshooting low yield in amide coupling with cyclobutane amino esters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with low yields in amide coupling reactions involving cyclobutane amino esters. The unique steric and electronic properties of cyclobutane moieties can often complicate standard amide bond formation, leading to frustratingly low yields and side product formation.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low yields in my amide coupling reaction with a cyclobutane amino ester?

Low yields in amide coupling reactions involving cyclobutane amino esters are often multifactorial. The primary culprits are typically steric hindrance and the electronic nature of the substrates.[1][3]

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclobutane ring can physically obstruct the approach of the activated carboxylic acid to the amino group.[4][5] This is particularly pronounced with substituted cyclobutane rings.

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the acid partner is also sterically demanding.[3]

  • Amine Deactivation: The basicity of the cyclobutane amino ester can be influenced by the ring's substituents. If the amine is protonated by the carboxylic acid before coupling, it becomes non-nucleophilic, halting the reaction.[3][6]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact the reaction rate and overall yield.[7][8]

Q2: Which coupling reagent is most effective for sterically hindered cyclobutane amino esters?

For sterically hindered substrates, high-reactivity coupling reagents are generally recommended.[9][10] While standard carbodiimides like DCC or EDC can be effective in some cases, uronium/aminium or phosphonium-based reagents often provide superior results.[11][12]

  • HATU and COMU: These reagents are among the most powerful and are frequently the first choice for difficult couplings.[11][13] They generate highly reactive OAt and Oxyma esters, respectively, which can overcome significant steric barriers.[9][14]

  • Acyl Fluorides: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be a highly effective strategy.[15][16] Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[16]

Q3: What role does the base play in these reactions, and which one should I choose?

The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts formed during the reaction.[17] For sterically hindered couplings, a non-nucleophilic, bulky base is preferred to minimize side reactions.

  • DIPEA (N,N-Diisopropylethylamine): This is the most commonly used base in HATU-mediated couplings due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[17]

  • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, NMM can be a good alternative and is sometimes associated with lower rates of racemization.[15]

Q4: Can the choice of solvent significantly impact the yield?

Absolutely. The solvent's ability to dissolve the reactants and intermediates, as well as its polarity, can have a profound effect on the reaction rate and outcome.[18][19]

  • DMF (N,N-Dimethylformamide) and DCM (Dichloromethane): These are the most common solvents for amide coupling due to their excellent solvating properties for a wide range of substrates.[7][20]

  • Alternative Solvents: For greener alternatives or to address specific solubility issues, solvents like 2-MeTHF (2-Methyltetrahydrofuran) and EtOAc (Ethyl Acetate) have been shown to be effective in many cases.[7] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[3]

Detailed Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of your desired amide, a systematic approach to troubleshooting is necessary.

Sources

Technical Support Center: Synthesis of Methyl 3-Aminocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-aminocyclobutanecarboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable building blocks. The inherent ring strain of the cyclobutane core, while making it a useful synthetic intermediate, also predisposes it to a variety of side reactions.[1][2] This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of methyl 3-aminocyclobutanecarboxylate derivatives and offers strategies for their mitigation.

FAQ 1: Low yields are observed in my [2+2] cycloaddition reaction. What are the likely causes and how can I optimize the reaction?

Low yields in [2+2] cycloaddition reactions, a common method for constructing the cyclobutane ring, can be attributed to several factors depending on the specific reaction conditions.[3][4][5]

For Thermal [2+2] Cycloadditions (e.g., with Ketenes):

  • Issue: Ketene Polymerization. Ketenes are highly reactive and prone to polymerization, especially at elevated concentrations and temperatures.[4]

  • Troubleshooting:

    • In situ Generation: Generate the ketene in situ at a low concentration. This can be achieved by the slow addition of a ketene precursor, such as an acid chloride, to the reaction mixture containing the alkene.[4]

    • Temperature Control: Maintain the lowest effective temperature to disfavor polymerization while still allowing the cycloaddition to proceed.

  • Issue: Low Alkene Reactivity. Electron-deficient alkenes are often poor substrates for thermal ketene cycloadditions.[4]

  • Troubleshooting:

    • Lewis Acid Catalysis: Consider employing a Lewis acid-catalyzed variant of the reaction. Lewis acids can significantly enhance the reactivity of unactivated alkenes.[4]

For Photochemical [2+2] Cycloadditions:

  • Issue: Substrate or Product Decomposition. Prolonged exposure to high-energy UV light can lead to the degradation of starting materials or the desired cyclobutane product.[4]

  • Troubleshooting:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS and terminate the reaction as soon as the starting material is consumed.[4]

    • Photosensitizers: Utilize a photosensitizer, such as acetone or benzophenone.[2] These allow for excitation at longer, less energetic wavelengths, minimizing decomposition.[4]

FAQ 2: I am observing significant ring-opening of my cyclobutane product. What reaction conditions favor this side reaction and how can I prevent it?

The high strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions, which can be a significant pathway for yield loss.[1][6]

  • Cause: Acid- or Metal-Catalyzed Ring Opening. The presence of strong acids or certain transition metals can catalyze the cleavage of the C-C bonds in the cyclobutane ring.[1][6]

  • Preventative Measures:

    • pH Control: Carefully control the pH of the reaction and work-up steps. If acidic conditions are necessary for a subsequent transformation, consider using milder acids or buffered systems.

    • Chelating Agents: If transition metal catalysis is suspected, the addition of a chelating agent may help to sequester the metal and prevent it from interacting with the cyclobutane ring.

    • Temperature Management: Ring-opening reactions are often promoted by heat. Performing reactions at lower temperatures can help to minimize this side reaction.

FAQ 3: My product is a mixture of cis and trans isomers. How can I improve the stereoselectivity of the reaction?

Controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring is a common challenge. The relative orientation of the amino and carboxylate groups can significantly impact the biological activity of the final molecule.

  • Factors Influencing Stereoselectivity:

    • Reaction Mechanism: The inherent mechanism of the chosen synthetic route plays a crucial role. For example, [2+2] cycloadditions of ketenes with alkenes often proceed with a high degree of stereoselectivity.[1]

    • Bulky Protecting Groups: The use of sterically demanding protecting groups on the amine or carboxylate precursors can influence the facial selectivity of the ring-forming reaction.

    • Post-Synthetic Epimerization: Basic or acidic conditions can lead to epimerization at the carbon bearing the carboxylate group.[7][8]

  • Strategies for Improving Stereoselectivity:

    • Chiral Auxiliaries or Catalysts: Employing chiral starting materials or catalysts can induce asymmetry and favor the formation of a single enantiomer.[1]

    • Careful pH Control: To prevent epimerization, maintain neutral or near-neutral pH conditions during the reaction and purification steps. If a basic or acidic step is unavoidable, it should be performed at low temperatures and for the shortest possible duration.

    • Choice of Base: When a base is required, weaker, non-nucleophilic bases like 2,4,6-collidine or 2,6-lutidine may be preferable to stronger bases that can promote epimerization.[7]

Section 2: Protecting Group Strategies and Troubleshooting

The judicious use of protecting groups is critical for the successful synthesis of methyl 3-aminocyclobutanecarboxylate derivatives.[9][10] This section addresses common issues related to protecting group manipulation.

FAQ 4: I am having difficulty with the N-protection of the amino group. What are some common issues and their solutions?
  • Issue: Incomplete Protection. The reaction may not go to completion, leaving unreacted starting material.

  • Troubleshooting:

    • Reagent Stoichiometry: Ensure an adequate excess of the protecting group reagent is used. For the common Boc-protection using Boc-anhydride (Boc₂O), using 1.1 to 1.5 equivalents is typical.[11]

    • Base Selection: A suitable base is often required to scavenge the acid byproduct of the protection reaction. For Boc protection, bases like triethylamine, diisopropylethylamine (DIPEA), or even aqueous sodium bicarbonate can be effective.[11]

    • Solvent Choice: The reaction should be conducted in an appropriate solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for Boc protection.[11]

  • Issue: Formation of Side Products. Unwanted side reactions can occur, leading to a complex product mixture.

  • Troubleshooting:

    • Temperature Control: Many protection reactions are exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can minimize the formation of side products.

    • Purity of Starting Materials: Ensure that the starting amine and the protecting group reagent are of high purity.

FAQ 5: The deprotection of the N-Boc group is sluggish or results in decomposition. What can I do?
  • Issue: Incomplete Deprotection. The Boc group is not fully removed under the reaction conditions.

  • Troubleshooting:

    • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection. If the reaction is slow, a higher concentration of TFA (e.g., 25-50% in DCM) can be used. Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is another effective option.[11]

    • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.[11]

  • Issue: Product Decomposition. The desired product is not stable under the acidic deprotection conditions.

  • Troubleshooting:

    • Milder Conditions: If the molecule is acid-sensitive, consider alternative, milder deprotection methods. For example, TMSI (trimethylsilyl iodide) can sometimes be used under neutral conditions.

    • Scavengers: The carbocation generated during Boc deprotection can be trapped by electron-rich functionalities in the molecule. Adding a scavenger like triethylsilane or anisole to the reaction mixture can prevent these unwanted side reactions.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for N-Boc Protection of Methyl 3-Aminocyclobutanecarboxylate

Objective: To protect the primary amine of methyl 3-aminocyclobutanecarboxylate with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Methyl 3-aminocyclobutanecarboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Parameter Typical Value Notes
Reaction Time 4-12 hoursMonitor by TLC for consumption of starting material.
Temperature 0 °C to room temp.Initial cooling helps control the exotherm.
Solvent DichloromethaneTHF or acetonitrile can also be used.[11]
Base TriethylamineDIPEA or NaHCO₃ are alternatives.[11]
Protocol 2: General Procedure for N-Boc Deprotection

Objective: To remove the Boc protecting group from N-Boc-methyl 3-aminocyclobutanecarboxylate.

Materials:

  • N-Boc-methyl 3-aminocyclobutanecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in DCM.

  • Add TFA (10-20 eq, typically as a 25% solution in DCM) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Parameter Typical Value Notes
Reagent TFA in DCMHCl in dioxane is a common alternative.[11]
Concentration 25% TFA in DCMCan be increased for sluggish reactions.
Temperature Room temperatureGentle warming may be necessary in some cases.
Work-up Basic quenchEssential to neutralize the excess acid.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Synthesis and Key Side Reactions

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Ketene_Precursor Ketene Precursor Ketene_Precursor->Cycloaddition Polymerization Ketene Polymerization Ketene_Precursor->Polymerization High Conc. High Temp. Cyclobutane Methyl 3-Oxocyclobutanecarboxylate Cycloaddition->Cyclobutane Reductive_Amination Reductive Amination Cyclobutane->Reductive_Amination Ring_Opening Ring Opening Cyclobutane->Ring_Opening Acid/Metal Heat Product Methyl 3-Aminocyclobutanecarboxylate Reductive_Amination->Product Epimerization Epimerization Product->Epimerization Acid/Base

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in [2+2] Cycloaddition

G Start Low Yield in [2+2] Cycloaddition Check_Reaction_Type Thermal or Photochemical? Start->Check_Reaction_Type Thermal_Issues Suspect Ketene Polymerization or Low Alkene Reactivity Check_Reaction_Type->Thermal_Issues Thermal Photochemical_Issues Suspect Substrate/ Product Decomposition Check_Reaction_Type->Photochemical_Issues Photochemical Solution_Thermal_1 Generate Ketene in situ (slow addition) Thermal_Issues->Solution_Thermal_1 Solution_Thermal_2 Use Lewis Acid Catalyst for Unactivated Alkenes Thermal_Issues->Solution_Thermal_2 Solution_Photo_1 Monitor Reaction Closely (TLC, GC-MS) Photochemical_Issues->Solution_Photo_1 Solution_Photo_2 Use Photosensitizer (e.g., Acetone) Photochemical_Issues->Solution_Photo_2

Caption: Troubleshooting low yield in [2+2] cycloadditions.

References

  • De Kimpe, N. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 3427-3492. [Link]
  • Zhao, C., et al. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 11, 4663-4670. [Link]
  • Takeda, K. (2006). Cyclobutene Ring Opening Reactions. Science of Synthesis, 4, 1333-1372. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
  • Meiresonne, T., Mangelinckx, S., & De Kimpe, N. (2011). Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives by a Solvent-Free Aza-Michael Addition and Subsequent Ring Closure. Organic & Biomolecular Chemistry, 9(15), 5557-5563. [Link]
  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4314-4325. [Link]
  • Scribd. (n.d.). 29 Cyclobutane Synthesis.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • SynArchive. (n.d.). Protecting Groups List.
  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate.
  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
  • Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]
  • Indian Journal of Chemistry. (2021).
  • Imperiali, B., & O'Connor, S. E. (1999). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 121(41), 9965-9973. [Link]
  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc.
  • Journal of Peptide Science. (2022).
  • University of South Alabama. (2010).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

Sources

Technical Support Center: Optimization of Coupling Reagents for Sterically Hindered Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of amide bond formation with sterically hindered cyclobutane amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in coupling these unique and valuable building blocks. Cyclobutane moieties are increasingly incorporated into pharmaceutical candidates for their ability to impart desirable conformational constraints and metabolic stability. However, the inherent steric bulk surrounding the amine functionality often renders standard coupling protocols inefficient.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring you can rationally design and optimize your coupling reactions.

The Challenge: Understanding Steric Hindrance in Cyclobutane Amines

The primary obstacle in forming amide bonds with substituted cyclobutane amines is the steric congestion around the nitrogen atom. This bulkiness impedes the approach of the activated carboxylic acid, leading to slow reaction rates, incomplete conversions, and, in some cases, undesired side reactions.[3][4][5] Traditional coupling reagents that are effective for primary or less hindered secondary amines often fail to deliver satisfactory results with these challenging substrates.[3]

Troubleshooting Guide: A-Q&A Approach to Common Coupling Problems

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My coupling reaction with a standard carbodiimide like EDC or DIC is sluggish and gives a low yield. What is happening and what should I do?

Answer:

Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt), can be inefficient for sterically hindered amines.[3] The activated species they form, typically an O-acylisourea or an HOBt ester, may not be reactive enough to overcome the high activation energy barrier imposed by the bulky cyclobutane substituent.

Immediate Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Your first and most impactful change should be to employ a more reactive coupling reagent. Uronium/aminium or phosphonium salt-based reagents are the gold standard for difficult couplings.[6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the "gold standard" for hindered couplings.[7] It forms a highly reactive OAt-ester intermediate, which benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, accelerating the aminolysis step.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable or even superior to HATU for hindered systems.[8][9] It is based on OxymaPure, making it a safer alternative to potentially explosive HOBt/HOAt-containing reagents.[6][8]

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are inherently slower. Extending the reaction time (e.g., from 2-4 hours to overnight) can sometimes be sufficient to drive the reaction to completion.[10] If the substrates are thermally stable, gently increasing the temperature (e.g., to 40-50 °C) can also increase the reaction rate. Microwave-assisted synthesis can be particularly effective at accelerating these slow reactions.[6][10]

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for a few minutes (1-5 min) before adding the cyclobutane amine.[10][11] This ensures the formation of the highly reactive activated ester, maximizing its concentration when the amine is introduced.

Question 2: I've switched to HATU, but my yield is still not quantitative. I'm also concerned about potential side reactions. What are my next steps?

Answer:

While HATU is an excellent choice, its performance can be further optimized. Incomplete reaction can still occur, and with uronium/aminium reagents, a key side reaction to be aware of is guanidinylation of the unreacted amine, which terminates the peptide chain.

Optimization Strategies:

  • Double Coupling: If a single coupling does not go to completion, a second coupling is a standard and effective strategy. After the initial coupling period (e.g., 45-60 minutes), filter and wash the resin (if on solid phase) or simply add a fresh batch of pre-activated carboxylic acid to the reaction mixture.[10]

  • Base Selection and Stoichiometry:

    • Base Type: N,N-Diisopropylethylamine (DIPEA) is the most common non-nucleophilic base used.[6] If you are working with a chiral carboxylic acid and are concerned about epimerization, switching to a weaker base like 2,4,6-collidine may be beneficial, although this could slow down the reaction rate.[6]

    • Stoichiometry: For uronium/aminium reagents like HATU, at least 2 equivalents of base are typically required. One equivalent neutralizes the hexafluorophosphate salt, and the other neutralizes the proton released from the amine upon amide bond formation. Ensure your stoichiometry is correct. COMU is an exception that can perform well with just one equivalent of base.[8][9]

  • Solvent Choice: The solvent must fully solubilize all reactants and intermediates. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a better solvent due to its superior solvating properties.[10][12] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[10][12]

  • Consider a Phosphonium Reagent: Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives. A key advantage is that they do not cause the guanidinylation side reaction. This makes them "safer" to use in excess, which can help drive slow reactions to completion.

Question 3: My cyclobutane amine is exceptionally hindered (e.g., adjacent to a quaternary center). Even HATU and double coupling are failing. Is there a more powerful activation method?

Answer:

Yes, for exceptionally challenging cases, you may need to move beyond activated esters to an even more reactive species: an acyl fluoride.

The Acyl Fluoride Strategy:

Acyl fluorides are highly reactive acylating agents that are often more effective than their corresponding OAt- or OBt-esters for coupling sterically demanding amino acids.[6] They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[6]

Workflow for Acyl Fluoride Coupling:

  • Formation: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Activation: Add TFFH and a non-nucleophilic base (e.g., DIPEA or collidine). Allow the mixture to stir for 10-15 minutes to form the acyl fluoride.

  • Coupling: Introduce the sterically hindered cyclobutane amine to the solution of the pre-formed acyl fluoride.

  • Monitoring: Reaction times may still be prolonged, so monitoring for completeness (e.g., by LC-MS or TLC) is crucial.

This method is one of the most powerful available for amide bond formation and should be reserved for the most difficult substrates where other methods have proven insufficient.[10]

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeActivated SpeciesRelative Reactivity (Hindered Systems)Key AdvantagesCommon Issues & Mitigation
EDC/DIC + HOBt CarbodiimideOBt-esterLowLow cost; water-soluble byproducts (EDC)[1][9]Often too slow for hindered amines; risk of racemization.[3] Mitigation: Switch to a more potent reagent.
HBTU/TBTU Uronium/AminiumOBt-esterModerateWidely used, effective for many standard couplings.[6]Guanidinylation side reaction; TMU byproduct can be difficult to remove.[1] Mitigation: Use phosphonium reagents; ensure proper workup.
HATU Uronium/AminiumOAt-esterVery High"Gold standard" for hindered couplings; fast reaction rates.[7]Cost; potential for guanidinylation. Mitigation: Use phosphonium reagents like PyAOP for sensitive applications.
COMU UroniumOxyma-esterVery HighReactivity comparable to HATU; safer (non-explosive); less allergenic potential.[6][8]Limited solution stability; can still cause guanidinylation. Mitigation: Prepare solutions fresh.
PyBOP/PyAOP PhosphoniumOBt/OAt-esterHigh/Very HighNo guanidinylation side reaction; clean reactions.Byproducts can sometimes be challenging to remove. Mitigation: Optimize chromatographic purification.
TFFH FluoroformamidiniumAcyl FluorideExtremely HighExcellent for the most sterically demanding couplings.[6]Reagent sensitivity; requires anhydrous conditions. Mitigation: Use high-quality anhydrous solvents and reagents.

Experimental Protocols & Visualizations

Protocol 1: Optimized HATU Coupling for a Hindered Cyclobutane Amine

This protocol assumes a solid-phase synthesis for clarity, but the principles are directly applicable to solution-phase chemistry.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the carboxylic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Activation Incubation: Gently agitate the activation mixture for 2-3 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.

  • Wash: Wash the resin with DMF (3 x 1 min).

  • (Optional) Double Coupling: If the monitoring test indicates an incomplete reaction, repeat steps 2-6 with a fresh solution of activated amino acid.

  • Final Wash: After complete coupling, wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next deprotection step or final cleavage.

Visualization: Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting and optimizing a coupling strategy for sterically hindered cyclobutane amines.

ReagentSelection start Start: Couple Carboxylic Acid + Hindered Cyclobutane Amine reagent_choice Initial Attempt: EDC/HOBt or DIC/HOBt start->reagent_choice check1 Reaction Complete? reagent_choice->check1 upgrade_reagent Upgrade to High-Potency Reagent: HATU or COMU check1->upgrade_reagent No (Low Yield) success Success: Proceed to Next Step check1->success Yes check2 Reaction Complete? upgrade_reagent->check2 optimize Troubleshoot & Optimize check2->optimize No (Incomplete) check2->success Yes double_couple Perform Double Coupling optimize->double_couple change_solvent Switch to NMP or Solvent Mixture optimize->change_solvent change_base Consider Weaker Base (e.g., Collidine) optimize->change_base check3 Reaction Complete? double_couple->check3 change_solvent->check3 change_base->check3 acyl_fluoride Extreme Hindrance Protocol: Acyl Fluoride via TFFH check3->acyl_fluoride No check3->success Yes acyl_fluoride->success

Caption: Decision workflow for selecting coupling reagents.

Visualization: Generalized Amide Coupling Mechanism (Uronium Salt)

This diagram shows the general activation and coupling pathway using a uronium salt like HATU.

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-At (Highly Reactive OAt-Ester) RCOOH->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base1 Base (DIPEA) Base1->ActiveEster Amide R-CO-NR'-Cyclobutane (Product Amide) ActiveEster->Amide Nucleophilic Attack (Rate-Limiting Step for Hindered Amines) Amine R'-NH-Cyclobutane (Hindered Amine) Amine->Amide

Sources

"strategies to avoid epimerization of methyl 3-aminocyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-aminocyclobutanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Here, we address the critical challenge of preventing epimerization, a common side reaction that can compromise the stereochemical integrity of your target molecules. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to maintain the chiral purity of your compounds throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for methyl 3-aminocyclobutanecarboxylate?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] For methyl 3-aminocyclobutanecarboxylate, the vulnerable stereocenter is the α-carbon (the carbon atom to which the carboxylate group is attached). The core issue is the acidity of the proton on this α-carbon. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][3] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer, effectively racemizing that center.

This is a critical problem because the biological activity of a drug candidate is often highly dependent on its specific three-dimensional structure.[1] The presence of an undesired epimer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Furthermore, epimers often have very similar physical properties, making their separation from the desired product extremely difficult and costly.[1][3]

Q2: What are the primary mechanisms and reaction conditions that promote epimerization?

A2: Epimerization of methyl 3-aminocyclobutanecarboxylate and its derivatives is primarily driven by two mechanisms, often exacerbated by common synthetic transformations:

  • Direct Enolization: This is the most direct pathway, where a base abstracts the α-proton to form an enolate.[4] This is a significant risk during any step that employs basic conditions, such as N-deprotection (e.g., Fmoc removal with piperidine) or base-mediated coupling reactions.[1] The strength and concentration of the base, temperature, and reaction time are all critical factors.

  • Oxazolone (Azlactone) Formation: This mechanism is particularly relevant during the activation of the carboxyl group for amide bond formation (peptide coupling).[1][4] The activated N-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. The oxazolone's α-proton is highly acidic and rapidly abstracted and reprotonated in the presence of a base, leading to racemization. Subsequent attack by an amine nucleophile on the racemized oxazolone yields a mixture of epimeric products.[1][2][4]

The following diagram illustrates the direct enolization mechanism, which is the fundamental cause of stereochemical loss at the α-carbon.

Caption: Base-catalyzed epimerization at the α-carbon.

Q3: Which analytical techniques are best for detecting and quantifying the extent of epimerization?

A3: Accurately quantifying the ratio of epimers is essential for process optimization. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[5] Polysaccharide-based CSPs are often effective for separating enantiomers and diastereomers of amino acid derivatives.[5] Other viable techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives. The amino ester may need to be derivatized (e.g., with a fluorinated acyl group) to improve volatility and resolution.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR may not resolve epimers, using chiral shift reagents or derivatizing the compound with a chiral auxiliary can induce diastereotopicity, allowing for the differentiation and integration of signals corresponding to each epimer.

  • Mass Spectrometry (MS): While MS itself doesn't typically separate stereoisomers, techniques like Ion Mobility-Mass Spectrometry (IM-MS) are emerging for chiral analysis.[7] More commonly, MS is used in conjunction with a chiral separation method (LC-MS or GC-MS).[7]

Troubleshooting Guides & Optimized Protocols

This section provides actionable solutions to specific experimental scenarios where epimerization is a common challenge.

Scenario 1: Epimerization During Amide Bond (Peptide) Coupling

Issue: You have observed significant formation of the undesired epimer (>2%) after coupling your N-protected 3-aminocyclobutanecarboxylic acid with an amine.

Root Cause Analysis: This is a classic case of epimerization driven by either direct enolization or, more commonly, the formation of a racemization-prone oxazolone intermediate.[1][4] The choice of coupling reagents, base, solvent, and reaction temperature all play a crucial role.[4][8][9]

Troubleshooting Workflow

G start Epimerization >2% in Amide Coupling q1 What base are you using? (e.g., DIPEA, TEA) start->q1 a1_bad DIPEA / TEA q1->a1_bad High pKa, less hindered q2 What coupling reagent and additives are you using? q1->q2 Optimized Base a1_good Use a sterically hindered, less nucleophilic base: 2,4,6-collidine or N-methylmorpholine (NMM) a1_good->q2 a1_bad->a1_good a2_carbodiimide Carbodiimides (EDC, DCC) q2->a2_carbodiimide High risk of oxazolone q3 What is your reaction temperature and time? q2->q3 Optimized Reagents a2_good Use Uronium/Phosphonium reagents with additives: HATU, HBTU, PyBOP + HOBt or HOAt a2_good->q3 a2_carbodiimide->a2_good a3_bad Room Temperature / Long Pre-activation q3->a3_bad Favors thermodynamic product (epimer) q4 What solvent are you using? q3->q4 Kinetic Control a3_good Maintain low temperature (0 °C to -20 °C). Minimize pre-activation and total reaction time. a3_good->q4 a3_bad->a3_good a4_polar Polar Aprotic (DMF, NMP) q4->a4_polar Can accelerate epimerization end_node Re-analyze Epimeric Purity via Chiral HPLC q4->end_node Optimized Solvent a4_good Use less polar aprotic solvents if solubility allows: DCM or Chloroform a4_polar->a4_good

Caption: Troubleshooting decision tree for amide coupling.

Comparative Data: Impact of Reaction Parameters
ParameterStandard Conditions (High Epimerization)Optimized Conditions (Low Epimerization)Rationale
Coupling Reagent EDC/DCC without additiveHATU or HBTU + HOAtUronium/phosphonium reagents with additives like HOAt form active esters that are more resistant to oxazolone formation and subsequent racemization.[8]
Base Diisopropylethylamine (DIPEA)2,4,6-Collidine or N-Methylmorpholine (NMM)Sterically hindered and less basic amines are less likely to abstract the α-proton. Collidine is particularly effective.[1][10]
Temperature Room Temperature (20-25 °C)0 °C to -20 °CLower temperatures favor the kinetically controlled, desired product over the thermodynamically equilibrated epimer.[8][11][12][13] The activation energy for the desired coupling is lower than that for epimerization.
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)Polar aprotic solvents like DMF can accelerate epimerization. Less polar solvents often suppress this side reaction.[4][8]
Pre-activation Time > 10 minutes< 2 minutes (or in-situ activation)Minimizing the time the activated carboxylic acid exists before reacting with the amine reduces the opportunity for oxazolone formation and racemization.[4]
Optimized Protocol: Low-Epimerization Amide Coupling

This protocol employs kinetic control and optimized reagents to minimize epimerization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 3-aminocyclobutanecarboxylic acid (1.0 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).

  • Base Addition: Add 2,4,6-collidine (1.1 eq) to the cooled solution.

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 eq) to the mixture and stir for 1-2 minutes. Do not exceed 5 minutes of pre-activation.

  • Nucleophile Addition: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then let it slowly warm to 0 °C over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with cold 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Analysis: Immediately analyze the purified product for epimeric purity using a validated chiral HPLC method.

Scenario 2: Epimerization During N-Fmoc Protecting Group Removal

Issue: You are observing a loss of stereochemical purity after removing an N-Fmoc group with piperidine.

Root Cause Analysis: Piperidine is a relatively strong base. Prolonged exposure, especially at room temperature, can cause epimerization via the direct enolization pathway.[1]

Solutions & Optimized Protocol
  • Minimize Reaction Time: The most critical factor is time. Monitor the deprotection reaction closely by TLC or LC-MS and quench it immediately upon completion (typically 5-20 minutes for a 20% piperidine in DMF solution).

  • Lower the Temperature: Perform the deprotection at 0 °C. This will slow the rate of deprotection but will significantly slow the rate of epimerization, improving selectivity.

  • Use a Milder Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at very low concentrations (e.g., 2% in DMF) with an additive like HOBt. This can sometimes provide a cleaner deprotection with less epimerization, though it must be optimized for your specific substrate.

Optimized Protocol: Low-Temperature Fmoc Deprotection
  • Preparation: Dissolve the Fmoc-protected substrate in DMF (or an alternative solvent like NMP).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add a pre-chilled solution of 20% piperidine in DMF.

  • Monitoring: Stir at 0 °C and monitor every 5 minutes.

  • Quench: Once the starting material is consumed, pour the reaction mixture into cold diethyl ether to precipitate the product. Alternatively, dilute with a non-polar solvent and wash extensively with cold water/brine to remove piperidine and DMF.

  • Isolation: Isolate the product and immediately use it in the next step or protect it again if it is to be stored. The free amine is often more susceptible to degradation and potential epimerization on storage.

By implementing these carefully controlled strategies, researchers can confidently mitigate the risk of epimerization, ensuring the stereochemical integrity of their valuable intermediates and final compounds derived from methyl 3-aminocyclobutanecarboxylate.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Wang, L., et al. (2023). Metal-Free Synthesis of Conjugated Dienyl Esters via Coupling of Halopenta-1,4-dienes with Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-248. [Link]
  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 909–931. [Link]
  • PubChem. (n.d.). Methyl (1r,3r)
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. [Link]
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
  • Anasazi Instruments. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 129-143). Springer. [Link]
  • Jadhav, P. D., et al. (2021). Proposed mechanism of base catalyzed epimerization.
  • Peptide Institute Inc. (n.d.).
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
  • Zhang, Y., et al. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 140(38), 12053–12060. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Khan Academy. (2010). Thermodynamic versus Kinetic Control. YouTube. [Link]
  • Scribd. (n.d.). Lab 04 A Kinetic Vs Thermodynamic Control Experiment. [Link]
  • ResearchGate. (2025). Amino Acid-Protecting Groups. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Peptide-Cyclobutane Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide-cyclobutane conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of poor solubility with these novel molecules. The conjugation of a hydrophobic cyclobutane moiety to a peptide can dramatically alter its physicochemical properties, often leading to aggregation and precipitation.[1]

This resource provides a structured approach to systematically troubleshoot and resolve solubility issues, ensuring the successful application of your conjugates in downstream experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of peptide-cyclobutane conjugates.

Q1: Why is my peptide-cyclobutane conjugate poorly soluble?

A: The poor solubility primarily stems from the introduction of the cyclobutane group, a non-polar, hydrophobic moiety. This increases the overall hydrophobicity of the peptide, promoting self-association and aggregation to minimize contact with aqueous solvents. This effect is compounded if the native peptide sequence already contains a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine).[2]

Q2: What is the best solvent to start with for my lyophilized conjugate?

A: There is no universal solvent, and the ideal choice depends on the conjugate's overall charge.[3]

  • First, analyze the peptide's amino acid sequence to determine its net charge at a neutral pH (pH 7). Assign a value of +1 to basic residues (K, R, N-terminal NH2) and -1 to acidic residues (D, E, C-terminal COOH).[4]

  • For charged peptides (net charge ≠ 0): Begin with sterile, purified water.[2][4] If solubility is poor, for basic peptides (net charge > 0), try a dilute acidic solution like 0.1% acetic acid. For acidic peptides (net charge < 0), use a dilute basic solution such as 0.1M ammonium bicarbonate.[2][4]

  • For neutral or highly hydrophobic peptides: Start by dissolving the conjugate in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][5] Then, slowly add this concentrated solution dropwise into your desired aqueous buffer while vortexing to prevent localized precipitation.[5] Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met); use DMF as an alternative in these cases.[2][5]

Q3: How can I quickly perform a preliminary solubility test without using my entire sample?

A: Always test solubility on a small aliquot first.[4]

  • Weigh out a small, representative amount of your lyophilized powder (e.g., 1 mg).

  • Add a calculated volume of your chosen initial solvent to achieve a high stock concentration (e.g., 10 mg/mL).

  • Vortex and sonicate the sample briefly in a water bath to aid dissolution.[4][6] Sonication can break up small particles and disrupt aggregation.[4]

  • Visually inspect the solution. A clear, particle-free solution indicates good solubility. Cloudiness or visible particulates mean the conjugate is not fully dissolved.[4]

Q4: My conjugate precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?

A: This is a common issue caused by the rapid change in solvent polarity, leading to aggregation.

  • Slow Down the Dilution: Add the organic stock solution very slowly (dropwise) into the aqueous buffer while vigorously stirring or vortexing.[5] This prevents the formation of localized high concentrations of the conjugate that can precipitate.

  • Lower the Final Concentration: You may be exceeding the solubility limit in the final buffer. Try preparing a more dilute final solution.

  • Re-evaluate Your Buffer: The pH, ionic strength, or composition of your aqueous buffer may not be optimal. Refer to the Troubleshooting Guides for systematic buffer optimization.

Section 2: Troubleshooting Workflows & In-Depth Guides

When initial attempts fail, a systematic approach is required. This section provides detailed guides to diagnose and solve complex solubility problems.

Workflow 1: Systematic Solubility Troubleshooting

This workflow provides a decision-making framework for addressing solubility issues.

G cluster_paths start Start: Lyophilized Peptide-Cyclobutane Conjugate charge Determine Net Charge of Peptide at pH 7 start->charge test_water Test Solubility in Sterile Water charge->test_water is_soluble Soluble? test_water->is_soluble acidic_path Acidic Peptide (Net Charge < 0) is_soluble->acidic_path No basic_path Basic Peptide (Net Charge > 0) is_soluble->basic_path neutral_path Neutral/Hydrophobic (Net Charge = 0) is_soluble->neutral_path success Success: Solubilized Conjugate is_soluble->success Yes test_base Try Dilute Base (e.g., 0.1M NH4HCO3) acidic_path->test_base test_acid Try Dilute Acid (e.g., 0.1% Acetic Acid) basic_path->test_acid test_organic Dissolve in min. DMSO/DMF, then dilute into buffer neutral_path->test_organic is_soluble_base Soluble? test_base->is_soluble_base is_soluble_acid Soluble? test_acid->is_soluble_acid is_soluble_organic Soluble? test_organic->is_soluble_organic optimize_buffer Guide 1: Optimize Formulation (pH, Ionic Strength, Excipients) is_soluble_acid->optimize_buffer No is_soluble_acid->success Yes is_soluble_base->optimize_buffer No is_soluble_base->success Yes is_soluble_organic->optimize_buffer No is_soluble_organic->success Yes chem_mod Guide 2: Consider Chemical Modification Strategies optimize_buffer->chem_mod

Caption: A decision tree for systematically troubleshooting conjugate solubility.

Guide 1: Optimizing the Formulation Environment

If simple solvent changes are insufficient, the next step is to modify the aqueous environment to make it more favorable for the conjugate.

Causality: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which its net charge is zero. At this point, electrostatic repulsion between molecules is minimal, promoting aggregation.[7] By adjusting the pH of the buffer to be at least 1-2 units away from the pI, you increase the net charge on the peptide, enhancing electrostatic repulsion and improving solubility.

Protocol:

  • Calculate the theoretical pI of your peptide sequence using an online tool.

  • Prepare a series of buffers with pH values ranging from pI-3 to pI+3 (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, Tris for pH 7.5-9).

  • Perform the small-scale solubility test (as described in FAQ 3) in each buffer to identify the optimal pH range.

Causality: The effect of ionic strength (salt concentration) is complex. At low ionic strength, adding salt can sometimes improve solubility by shielding charges and reducing unfavorable interactions. However, at very high ionic strength, salt can "salt out" the peptide by competing for water molecules, reducing solubility. The specific effect depends on the peptide and the type of salt used.[8]

Protocol:

  • Using the optimal pH determined above, prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Conduct solubility tests in each buffer to determine the ideal ionic strength for your conjugate.

Causality: Excipients are additives that can enhance solubility through various mechanisms.

  • Co-solvents (e.g., ethanol, isopropanol): Small amounts of these organic solvents can improve the solubility of hydrophobic peptides.[2][6]

  • Sugars/Polyols (e.g., sucrose, mannitol): These agents can stabilize the native conformation of the peptide and prevent aggregation.

  • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation and increasing solubility for many proteins and peptides.[7]

  • Chaotropic Agents (e.g., Guanidine-HCl, Urea): These are strong denaturants that disrupt the hydrogen-bonding network and can solubilize highly aggregated peptides.[5] Note: These are generally incompatible with biological assays and should be used as a last resort, often requiring subsequent removal by dialysis or buffer exchange.

Data Summary: Effectiveness of Common Solubilizing Excipients

Excipient ClassExampleTypical Conc.Primary MechanismAssay Compatibility
Co-solvents Ethanol, Isopropanol1-10% (v/v)Reduces solvent polarityModerate; check system tolerance
Sugars/Polyols Sucrose, Mannitol5-10% (w/v)Preferential hydration, stabilizationHigh
Amino Acids L-Arginine50-250 mMSuppresses aggregationHigh
Surfactants Polysorbate 800.01-0.1% (v/v)Reduces surface tensionModerate to High
Chaotropes Guanidine-HCl2-6 MDenaturation, disrupts H-bondsVery Low; must be removed
Guide 2: Advanced Strategies - Chemical Modification

If formulation optimization is insufficient, covalent modification of the conjugate may be necessary to fundamentally improve its intrinsic solubility.

Causality: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the peptide.[9] The large, flexible, and hydrophilic PEG chain acts as a "hydrophilic shield," increasing the conjugate's hydrodynamic size, sterically hindering aggregation, and dramatically improving water solubility.[10]

Workflow: Site-Specific Cysteine PEGylation

G start Start: Peptide conjugate with a unique Cysteine residue reaction Reaction: Buffer at pH 6.5-7.5 (Thiol-Maleimide Michael Addition) start->reaction reagent Reagent: Maleimide-PEG reagent->reaction purify Purification: Size Exclusion or Reverse-Phase Chromatography reaction->purify product Product: Site-specifically PEGylated, highly soluble conjugate purify->product

Caption: Workflow for site-specific PEGylation via a cysteine residue.

Protocol Overview:

  • Design: If not already present, introduce a unique Cysteine (Cys) residue into the peptide sequence at a site away from the active region.

  • Reaction: React the purified peptide-cyclobutane conjugate with a maleimide-activated PEG reagent in a buffer at pH 6.5-7.5.[11] The thiol group of the cysteine will selectively react with the maleimide to form a stable thioether bond.[11]

  • Purification: Remove unreacted PEG and non-PEGylated conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

  • Validation: Confirm successful PEGylation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Causality: Strategically replacing hydrophobic amino acids in the peptide sequence with charged or polar (hydrophilic) ones can significantly improve solubility. This enhances the peptide's interaction with water and reduces its tendency to aggregate.

Strategy:

  • Identify non-critical hydrophobic residues (e.g., Leu, Ile, Val) in your peptide sequence.

  • Substitute them with hydrophilic residues like Lysine (K), Arginine (R), Aspartic Acid (D), Glutamic Acid (E), or Serine (S).

  • Synthesize the new conjugate and re-evaluate its solubility and biological activity to ensure the modification has not compromised its function.

Section 3: Standard Operating Protocols (SOPs)

These SOPs provide methodologies for quantifying solubility and assessing the aggregation state of your conjugate.

SOP 1: Quantitative Solubility Assessment by UV-Vis Spectroscopy
  • Prepare a saturated solution by adding an excess of the lyophilized conjugate to a known volume of the test buffer.

  • Equilibrate the suspension for 24 hours at a controlled temperature (e.g., 25°C) with constant agitation to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet all undissolved material.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at 280 nm (for peptides containing Trp or Tyr) or at a shorter wavelength (e.g., 215 nm) for the peptide bond.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) can be calculated based on the amino acid sequence. The resulting concentration is the equilibrium solubility.

SOP 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
  • Prepare the conjugate solution in the desired buffer at the target concentration.

  • Filter the solution through a low-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and extraneous particulates.

  • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Perform measurements to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

  • Interpretation:

    • A low Rh corresponding to the monomeric state and a low PDI (<0.2) indicate a homogenous, non-aggregated sample.

    • The presence of larger particles or a high PDI (>0.3) suggests the presence of soluble aggregates.

References

  • Title: Peptide Solubilization Source: JPT Peptide Technologies URL:[Link]
  • Title: Peptide Solubility Guidelines - How to solubilize a peptide Source: SB-PEPTIDE URL:[Link]
  • Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL:[Link]
  • Title: Strategies for Improving Peptide Stability and Delivery Source: PubMed Central (PMC) URL:[Link]
  • Title: Guidelines for Peptide Dissolving Source: Biom
  • Title: How to dissolve, handle and store synthetic peptides Source: LifeTein URL:[Link]
  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: PubMed Central (PMC) URL:[Link]
  • Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review Source: PubMed Central (PMC) URL:[Link]
  • Title: Influence of ionic strength on peptide membrane fractionation Source: ResearchG
  • Title: Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) Source: National Institutes of Health (NIH) URL:[Link]
  • Title: PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation Source: Drug Development & Delivery URL:[Link]
  • Title: Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separ
  • Title: (PDF)
  • Title: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review Source: ResearchG
  • Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Site-Specific PEGylation of Therapeutic Proteins Source: MDPI URL:[Link]
  • Title: Factors affecting the physical stability (aggregation) of peptide therapeutics Source: PubMed Central (PMC) URL:[Link]

Sources

"minimizing byproduct formation in Boc-protection of methyl 3-aminocyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc-protection of methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable building block. Here, we address common issues related to byproduct formation and provide detailed, field-proven troubleshooting advice and optimized protocols to enhance reaction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Boc-protection of methyl 3-aminocyclobutanecarboxylate?

The primary byproducts encountered are typically:

  • Dimer/Oligomer Formation: The most prevalent issue arises from the intermolecular reaction between the starting amine and the activated intermediate, leading to amide bond formation. This is often exacerbated by slow reaction kinetics or non-optimal base selection.

  • N,N-di-Boc Protected Amine: Although less common with secondary amines, over-reaction can occur, especially with highly reactive conditions or prolonged reaction times.

  • Ester Hydrolysis: The use of strong aqueous bases (e.g., NaOH, LiOH) can lead to the saponification of the methyl ester, yielding the corresponding carboxylic acid.[1][2] This is particularly problematic during aqueous workups if the pH is not carefully controlled.

  • Isocyanate Formation: In some cases, particularly with certain catalysts like 4-(dimethylamino)pyridine (DMAP) at low temperatures, di-tert-butyl dicarbonate (Boc₂O) can promote the formation of an isocyanate from the primary amine, which can then react further to form ureas.[3][4]

Q2: My reaction is very slow and incomplete, even after several hours. What is the likely cause?

Slow or incomplete reactions are often due to a few key factors:

  • Steric Hindrance: The cyclobutane ring can present steric challenges, slowing the approach of the bulky Boc₂O reagent.

  • Inadequate Base: The choice and stoichiometry of the base are critical. The base neutralizes the protonated amine, regenerating its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will stall as the amine salt precipitates or remains unreactive. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate.[5]

  • Solvent Choice: The reaction requires a solvent that can adequately dissolve both the amine substrate (which may be a hydrochloride salt) and the Boc₂O reagent. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective.[6] For amine salts, a biphasic system (e.g., DCM/water) with a base like NaHCO₃ can be very effective.

Q3: How do I choose the right base for this reaction to minimize side products?

The ideal base should be strong enough to deprotonate the amine (or its salt) but not so strong that it promotes side reactions like ester hydrolysis.

  • For Amine Free Base: A non-nucleophilic organic base like triethylamine (TEA) or DIPEA is a standard choice in an anhydrous organic solvent. Use 1.1-1.5 equivalents to ensure the reaction medium remains basic.

  • For Amine Hydrochloride Salt: A common starting material form. Using an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a biphasic water/organic solvent system is highly recommended. This method keeps the concentration of free amine in the organic phase low and constant, minimizing the risk of dimerization. It also avoids the use of strong, soluble bases that could hydrolyze the ester.

Troubleshooting Guide: Problem-Specific Q&A

Problem 1: My LC-MS analysis shows a major peak with a mass corresponding to (2 * Starting Material - Boc group). What is happening and how can I fix it?

Answer: This mass signature strongly indicates the formation of a dimer, where one molecule of the amine has acylated another. This is a classic case of a competitive side reaction where the amine acts as a nucleophile towards an activated intermediate of the Boc-protection reaction.

Causality: Dimerization is favored when the concentration of the free, unreacted amine is high relative to the rate of its reaction with Boc₂O. This can be caused by:

  • Slow addition of Boc₂O: Adding the Boc anhydride too slowly to a solution containing all the amine and base allows the free amine to build up.

  • Inappropriate Base/Solvent System: Using a strong, soluble organic base in a homogenous system can lead to a high transient concentration of the reactive free amine.

Solutions:

  • Control Reagent Addition: Add the amine solution slowly to a solution of Boc₂O and the base. This "inverse addition" ensures that the amine is consumed as it is introduced, keeping its concentration low.

  • Switch to a Biphasic System: Dissolve the amine hydrochloride salt in water and the Boc₂O in an organic solvent like DCM. Add an excess of a mild inorganic base like NaHCO₃. The reaction will occur at the interface or in the organic phase, where the concentration of the deprotonated amine is kept low and steady.

Problem 2: My TLC shows complete consumption of starting material, but the yield of the desired product is low, and I see a new, non-polar spot.

Answer: This could indicate the formation of the N,N-di-Boc protected product or other non-polar byproducts. While double-Boc protection is less common for sterically hindered amines, it can occur under forcing conditions.

Causality:

  • Excess Boc₂O: Using a large excess of Boc₂O (e.g., >1.5 equivalents) can drive the reaction towards double addition.

  • Presence of a Catalyst: Catalysts like DMAP are known to accelerate Boc protection but can also facilitate over-reaction if not used carefully.[3]

Solutions:

  • Stoichiometry Control: Use a modest excess of Boc₂O (typically 1.1-1.2 equivalents).

  • Avoid DMAP: For this substrate, a catalyst is often unnecessary and can be detrimental. Rely on a suitable base and solvent system to drive the reaction.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of further byproducts.

Problem 3: After workup, my NMR spectrum shows the loss of the methyl ester singlet and the appearance of a broad acid peak. How do I prevent ester hydrolysis?

Answer: This is a clear indication of ester saponification, which occurs under basic conditions, particularly with strong bases like NaOH or LiOH, or during a basic aqueous workup.[1]

Causality: The methyl ester is susceptible to nucleophilic attack by hydroxide ions. This is more likely if:

  • A strong aqueous base was used for the reaction itself.

  • The reaction mixture was quenched with a strong base or washed with a basic solution (e.g., 1M NaOH) for an extended period.

Solutions:

  • Use Non-Hydrolytic Bases: Stick to organic bases like TEA/DIPEA in anhydrous solvents or mild inorganic bases like NaHCO₃ in biphasic systems.

  • Careful Workup: During the workup, wash with a saturated NaHCO₃ solution briefly to neutralize any acid, but do not let the layers sit for extended periods. Follow immediately with a water wash and then a brine wash to remove residual base and water. Ensure the pH of the aqueous layer does not exceed ~9.

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction versus the primary side reaction.

Boc_Protection_Workflow cluster_desired Desired Reaction Pathway cluster_byproduct Major Byproduct Pathway (Dimerization) amine Methyl 3-aminocyclo- butanecarboxylate intermediate intermediate amine->intermediate Nucleophilic Attack activated_int Activated Intermediate (e.g., mixed anhydride) amine->activated_int boc2o Boc₂O boc2o->intermediate base Base (e.g., TEA, NaHCO₃) base->intermediate Deprotonation product Desired N-Boc Product intermediate->product amine2 Another Amine Molecule dimer Dimer Byproduct amine2->dimer Nucleophilic Attack activated_int->dimer start Start start->amine

Caption: Desired reaction vs. primary byproduct pathway.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation. It utilizes a biphasic system that has proven robust for this class of substrates.

Reagents & Materials:

  • Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.15 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and deionized water (approx. 5 mL per gram of starting material). Stir until fully dissolved.

  • Add Organic Solvent: Add dichloromethane (DCM, approx. 10 mL per gram of starting material) to the flask to create a biphasic mixture.

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the vigorously stirring mixture. Some effervescence may be observed as the amine hydrochloride is neutralized.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.15 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with an additional portion of DCM (approx. 5 mL per gram of starting material).

  • Workup - Washing: Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove any acidic byproducts).

    • Deionized water.

    • Saturated brine solution (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though this protocol often yields a product of >95% purity.

Stoichiometry and Conditions Summary
ReagentEquivalentsRoleKey Consideration
Amine HCl Salt1.0Starting MaterialEnsure it is fully dissolved in the aqueous phase.
Boc₂O1.1 - 1.2Protecting AgentA slight excess drives the reaction to completion.
NaHCO₃2.5 - 3.0BaseMild, inorganic base. Minimizes ester hydrolysis.
DCM / Water~2:1 v/vSolvent SystemBiphasic system controls amine concentration.
TemperatureRoom Temp.ConditionMild conditions prevent thermal decomposition.

Troubleshooting Logic Flowchart

This flowchart provides a decision-making tool for diagnosing and resolving common issues.

Troubleshooting_Flowchart cluster_incomplete cluster_byproducts cluster_lowyield start Reaction Outcome Unsatisfactory q1 Primary Issue? start->q1 incomplete Incomplete Reaction q1->incomplete Low Conversion byproducts Byproduct Formation q1->byproducts Low Purity low_yield Low Isolated Yield q1->low_yield Post-Workup sol_incomplete1 Check Base: - Insufficient equivalents? - Too weak? incomplete->sol_incomplete1 sol_incomplete2 Check Solubility: - Is starting material fully dissolved? incomplete->sol_incomplete2 q2 Byproduct ID? byproducts->q2 sol_lowyield Review Workup: - Emulsion formation? - Product loss in aqueous layers? - Incomplete extraction? low_yield->sol_lowyield dimer Dimer/ Oligomer q2->dimer High MW hydrolysis Ester Hydrolysis q2->hydrolysis Acidic Product di_boc Di-Boc q2->di_boc Non-polar sol_dimer Switch to biphasic system. Use inverse addition. dimer->sol_dimer sol_hydrolysis Use NaHCO₃ instead of NaOH. Keep workup pH < 9. hydrolysis->sol_hydrolysis sol_diboc Reduce Boc₂O to 1.1 eq. Avoid DMAP. di_boc->sol_diboc

Caption: A step-by-step guide for troubleshooting common issues.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Agosta, W. C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
  • Master Organic Chemistry. (2023). Amine Protection and Deprotection.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
  • Li, J., et al. (2013). Synthesis method of trans-3-aminobutanol.
  • St Amant, A. H., & Hudson, R. H. E. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 10(4), 876-881. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Yanai, H., et al. (2025).
  • Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2724. [Link]

Sources

"optimizing reaction time and temperature for coupling with methyl 3-aminocyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coupling Reactions with Methyl 3-Aminocyclobutanecarboxylate

Welcome to the technical support center for optimizing coupling reactions with methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.

Section 1: Foundational Principles of Coupling with a Cyclobutane Moiety

Amide bond formation is a cornerstone of medicinal chemistry, essential for constructing the peptide backbones of many pharmaceuticals.[1][2] The general process involves activating a carboxylic acid, which is then susceptible to nucleophilic attack by an amine.[3]

Methyl 3-aminocyclobutanecarboxylate presents a unique set of challenges. The rigid, strained four-membered ring introduces significant steric hindrance around the amine, which can slow down the rate of nucleophilic attack compared to more flexible or less bulky amines.[4][5][6] This makes the careful selection of coupling reagents and optimization of reaction parameters like temperature and time absolutely critical for achieving high yields and purity.

Understanding Coupling Reagents

The choice of coupling reagent dictates the nature of the activated carboxylic acid intermediate. They are broadly classified into three families:

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions, including racemization and rearrangement to an inactive N-acylurea. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always required.[3][7][8] The urea byproduct of EDC is water-soluble, simplifying purification, whereas the byproduct of DCC is not, often complicating workup.[4][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered substrates.[9][10] They form activated phosphonium esters, which are highly reactive towards amines. PyAOP is noted for its effectiveness in coupling challenging N-methyl amino acids.[10][11]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): This class includes some of the most efficient and rapid coupling reagents available.[9] HATU, which forms a highly reactive OAt-ester, is renowned for its high reactivity, fast reaction times, and ability to minimize racemization, making it a go-to choice for difficult couplings.[11]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My coupling reaction is extremely slow or has stalled completely. What are the primary causes and how can I resolve this?

A1: A sluggish reaction with methyl 3-aminocyclobutanecarboxylate is a frequent challenge, typically stemming from steric hindrance or suboptimal reaction conditions.

  • Cause 1: Insufficient Reagent Reactivity: The steric bulk of the cyclobutane ring may be too great for standard coupling reagents like EDC/HOBt to overcome efficiently.[5]

    • Solution: Switch to a more powerful coupling reagent. Uronium salts like HATU or COMU are excellent choices as they generate more reactive activated esters, leading to faster reaction rates even with hindered amines.[8][11]

  • Cause 2: Insufficient Thermal Energy: The reaction may lack the necessary activation energy to overcome the steric barrier at room temperature.

    • Solution: Gradually increase the reaction temperature. Begin at room temperature (20-25°C) and, if the reaction is slow, incrementally heat the mixture to 40°C, 60°C, or even higher, while carefully monitoring for the appearance of byproducts by LC-MS.[7][12] For some difficult couplings, refluxing in a suitable solvent may be necessary, but this increases the risk of side reactions.[13]

  • Cause 3: Inadequate Reaction Time: Sterically hindered couplings simply require more time to reach completion.

    • Solution: Allow the reaction to run for an extended period, such as 12-24 hours. Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the optimal endpoint.[1]

  • Cause 4: Suboptimal Base or Stoichiometry: An incorrect choice or amount of base can halt the reaction. The base is crucial for neutralizing the generated acidic byproduct and ensuring the amine remains deprotonated and nucleophilic.[8]

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). For uronium salt reagents like HATU, a minimum of 2-3 equivalents of base is typically required.[8][14] Ensure that the coupling reagent and amine are used in slight excess (1.1-1.5 equivalents) relative to the carboxylic acid.

Q2: I'm observing multiple spots on my TLC and complex peaks in my LC-MS. What are the likely side reactions and how can I minimize them?

A2: Side product formation is often a consequence of highly reactive intermediates or elevated temperatures.

  • Side Reaction 1: Racemization: If your carboxylic acid has a stereocenter adjacent to the carboxyl group, it is at risk of racemization, especially at higher temperatures or with extended reaction times.

    • Solution:

      • Use Racemization-Suppressing Additives: Reagents that incorporate HOAt (like HATU) or additives like HOBt are specifically designed to minimize racemization.[7][9][15]

      • Control Temperature: Run the reaction at the lowest possible temperature that affords a reasonable rate. Start the reaction at 0°C and allow it to slowly warm to room temperature.[12]

  • Side Reaction 2: N-Acylurea Formation: This is a classic byproduct of carbodiimide (EDC, DCC) couplings, where the O-acylisourea intermediate rearranges.

    • Solution: This is another reason to always use an additive like HOBt or HOAt when using carbodiimides. The additive intercepts the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement.[3][8]

  • Side Reaction 3: Guanidinylation of the Amine: If you use a large excess of an aminium/uronium reagent (like HATU or HBTU), it can react with your primary amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.

    • Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.1 to 1.2 equivalents is usually sufficient.[11]

Q3: How should I approach optimizing the reaction time and temperature for a new substrate pairing?

A3: A systematic, stepwise approach is most effective.

  • Start Mild: Begin with established, mild conditions. A good starting point is using HATU with DIPEA in a solvent like DMF at room temperature (20-25°C).[14]

  • Monitor Closely: The key to optimization is diligent reaction monitoring via TLC or LC-MS. This provides direct evidence of product formation, consumption of starting materials, and the emergence of any byproducts.

  • Iterate Logically: If the reaction is clean but slow after 4-6 hours, gently heat the reaction to 40-50°C. If the reaction is still slow, consider a further temperature increase or allowing it to run overnight. If you observe byproduct formation upon heating, revert to a lower temperature and accept a longer reaction time.

Workflow for Troubleshooting a Slow Coupling Reaction

G Start Reaction Stalled or Slow (>4h, <20% conversion) CheckReagent Is the coupling reagent strong enough? (e.g., EDC) Start->CheckReagent UpgradeReagent Action: Switch to HATU, HCTU, or COMU CheckReagent->UpgradeReagent No CheckTemp Is the temperature too low? CheckReagent->CheckTemp Yes UpgradeReagent->CheckTemp IncreaseTemp Action: Increase temperature incrementally (e.g., to 40-60°C). Monitor for byproducts. CheckTemp->IncreaseTemp Yes CheckTime Has enough time elapsed? CheckTemp->CheckTime No IncreaseTemp->CheckTime IncreaseTime Action: Allow reaction to run overnight (12-24h). Continue monitoring. CheckTime->IncreaseTime Yes Success Reaction Complete CheckTime->Success No IncreaseTime->Success

Caption: A decision-making workflow for troubleshooting slow amide coupling reactions.

Section 3: Data Summaries and Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)StrengthsCommon Issues & Mitigations
Carbodiimide EDC, DCCCost-effective, widely available.Issues: Racemization, N-acylurea formation.[9] Mitigation: Always use with additives (HOBt, HOAt).[7] EDC byproduct is water-soluble.[8]
Phosphonium PyBOP, PyAOPHigh reactivity, good for hindered substrates.[9][10]Issues: Can be moisture-sensitive. Byproducts can be difficult to remove. Mitigation: Use anhydrous conditions.
Aminium/Uronium HATU, HBTU, COMUVery high reactivity, fast reactions, low racemization.[9] Excellent for difficult couplings.[11]Issues: Higher cost. Excess reagent can cause amine guanidinylation. Mitigation: Use slight excess (1.1-1.2 eq).
Table 2: Recommended Starting Conditions for Optimization
ParameterInitial ConditionFirst Optimization StepSecond Optimization Step
Temperature 0°C to Room Temperature40 - 50°C60 - 80°C (with caution)
Time 2 - 4 hours12 hours (Overnight)24 - 48 hours
Monitoring TLC or LC-MS at 1h, 4hCheck at 12hCheck at 24h, 48h
Notes The majority of standard couplings should proceed under the initial conditions.Use for sterically hindered or electron-deficient partners.Reserved for extremely challenging substrates; risk of decomposition and side reactions is high.

Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with methyl 3-aminocyclobutanecarboxylate hydrochloride.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 3-aminocyclobutanecarboxylate HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Amine and Base Addition: Add the this compound salt (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 5-10 minutes.

  • Activator Addition: In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Look for the disappearance of the limiting starting material (typically the carboxylic acid).

  • Optimization (if necessary): If less than 50% conversion is observed after 4 hours, gently warm the reaction mixture to 40°C and continue monitoring.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[9] Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired amide.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for a HATU-mediated amide coupling experiment.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Tips and tricks for difficult amide bond form
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amine to Amide (Coupling)
  • The Synthesis of Sterically Hindered Amides.
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). [Link]
  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
  • Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. [Link]
  • Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Synthesis. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr

Sources

Technical Support Center: Removal of Dicyclohexylurea (DCU) from Methyl 3-Aminocyclobutanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing dicyclohexylurea (DCU) byproduct in coupling reactions involving methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide actionable troubleshooting advice and in-depth protocols for obtaining high-purity final products.

The use of N,N'-dicyclohexylcarbodiimide (DCC) is a cornerstone of modern amide synthesis due to its efficiency and affordability.[1][2] It effectively activates carboxylic acids, facilitating their condensation with amines like methyl 3-aminocyclobutanecarboxylate to form stable amide bonds.[3][4] However, this reaction invariably generates the stoichiometric byproduct, DCU.[1][5] The primary challenge in this process stems from DCU's notoriously low solubility in many common organic solvents, which can lead to product contamination and complicate purification workflows.[6][7][8]

This guide provides a systematic approach to tackling DCU contamination, moving from rapid-fire FAQs to comprehensive troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is dicyclohexylurea (DCU) and why is it a problem in my reaction? A1: Dicyclohexylurea (DCU) is the byproduct formed when N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent to form amide or ester bonds.[5][6] While chemically inert in most scenarios, its removal is a common challenge because it is poorly soluble in many organic solvents and tends to precipitate, potentially co-precipitating with your desired product or contaminating it.[6][7] Effective removal is crucial for accurate yield determination and to prevent interference in subsequent analytical or biological assays.[9]

Q2: What is the quickest way to remove the bulk of DCU? A2: The most direct method is filtration . DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and precipitates as the reaction progresses.[7][10] Once the reaction is complete, cooling the mixture in an ice bath for 15-30 minutes will often maximize precipitation, allowing you to remove the majority of the DCU by simple vacuum filtration.[7][9]

Q3: My product is soluble in ethyl acetate, but so is some of the DCU. How do I proceed? A3: This is a classic purification challenge. The best approach is solvent precipitation/crystallization . First, concentrate your crude reaction mixture in vacuo. Then, redissolve the residue in a minimal amount of cold ethyl acetate or acetonitrile.[9][11] The goal is to create a supersaturated solution with respect to DCU while keeping your product dissolved. Cooling this solution further (e.g., in a freezer) can force the remaining DCU to precipitate, after which it can be removed by filtration.[12]

Q4: Are there alternatives to DCC that avoid this problem entirely? A4: Yes. The most common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[9] EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble. This allows for straightforward removal with a simple aqueous workup, making it a preferred reagent when DCU contamination proves especially difficult.[5][9]

Troubleshooting Guides: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the purification of your methyl 3-aminocyclobutanecarboxylate amide product.

Scenario 1: Filtration is extremely slow or the filter is clogged.
  • Causality: This typically occurs when DCU forms as extremely fine particles that clog the pores of standard filter paper. High solution viscosity can also impede flow.

  • Solutions:

    • Use a Filter Aid: Prepare a small pad of Celite® or diatomaceous earth over the filter paper in your Büchner funnel. This creates a porous layer that traps the fine DCU particles without clogging.[12] Wash the pad with a small amount of cold solvent after filtration to recover any trapped product.[6]

    • Dilute the Mixture: If viscosity is the issue, diluting the mixture with more of the cold reaction solvent can improve the flow rate. Be aware this may slightly increase the solubility of DCU.[6]

    • Centrifugation (Small Scale): For small-scale reactions, you can centrifuge the mixture to pellet the solid DCU. The supernatant containing your product can then be carefully decanted.[6]

Scenario 2: DCU remains in the filtrate after initial filtration.
  • Causality: The reaction solvent may have a moderate solubility for DCU, or the precipitation was incomplete. Dichloromethane (DCM) and chloroform, while excellent reaction solvents, can solubilize a non-trivial amount of DCU.[6]

  • Solutions:

    • Solvent Precipitation: Concentrate the filtrate to dryness. Redissolve the crude product in a solvent where your product is highly soluble but DCU is not, such as cold diethyl ether or acetonitrile.[8] Let it stand at a low temperature (0 to 4 °C) for at least 30 minutes to maximize DCU precipitation, then re-filter.[8]

    • Anti-Solvent Addition: Dissolve the crude mixture in a small amount of a solvent like DCM. Then, slowly add an "anti-solvent" in which DCU is insoluble, such as hexanes or diethyl ether, until the solution becomes cloudy, indicating DCU precipitation.[9] Cool and filter.

Scenario 3: DCU co-elutes with the product during column chromatography.
  • Causality: In common solvent systems like ethyl acetate/hexane, DCU can have partial solubility, causing it to dissolve slowly from the column head and streak across multiple fractions, contaminating your product.[11]

  • Solutions:

    • Modify the Eluent: Add a small amount of a more polar solvent that fully solubilizes DCU, such as chloroform, to your eluent system (e.g., hexane/EtOAc/CHCl₃). This can help wash the DCU off the column as a single, well-defined band, separate from your product.[11]

    • Switch the Stationary Phase: Consider using Florisil instead of silica gel for your column. DCU has been reported to elute cleanly and quickly from Florisil, which can simplify the separation.[11]

    • Pre-Chromatography Cleanup: Ensure you have removed the maximum amount of DCU possible via precipitation before loading your material onto the column. Never rely on chromatography to remove the bulk of the DCU.

Data Presentation: DCU Solubility & Method Comparison

A foundational understanding of DCU's solubility is critical for designing an effective purification strategy.[13]

SolventSolubility of DCURecommended Use Case
WaterVery Low / InsolubleAqueous workups
Dichloromethane (DCM)Sparingly SolubleCommon reaction solvent; DCU precipitates but some remains dissolved.[6]
ChloroformSolubleCan be used to dissolve DCU for chromatography.[6]
Diethyl EtherVery LowExcellent for precipitating DCU from a concentrated crude mixture.[12]
Ethyl AcetateSparingly SolubleUseful for precipitating DCU, especially when cold.[11][12]
AcetonitrileVery LowAn excellent solvent for both reactions and post-reaction precipitation.[12][14]
HexanesVery LowOften used as an "anti-solvent" to induce DCU precipitation.[11]
EthanolSoluble (especially when hot)Can be used for recrystallization, but may not be ideal for simple precipitation.[15][16]
Dimethyl Sulfoxide (DMSO)SolubleNot typically used for removal, more for dissolving stubborn residues.[13][15]

Note: Solubility is temperature-dependent. For most precipitation methods, cooling is highly recommended to minimize DCU solubility.[9][15]

Removal MethodPrincipleAdvantagesDisadvantages
Filtration Low solubility of DCU in the reaction solvent.Simple, rapid, and cost-effective for removing the bulk of the byproduct.[8]May not be sufficient for complete removal; fine particles can clog the filter.[8]
Precipitation/Crystallization Differential solubility between the product and DCU in a chosen solvent system.Can achieve high purity and remove dissolved DCU.[8]Can be time-consuming and may result in some product loss if co-precipitation occurs.[8]
Column Chromatography Differential adsorption of the product and DCU to a stationary phase.Can achieve very high levels of purity and separate complex mixtures.[8]Time-consuming, requires large solvent volumes, and risks DCU co-elution.[8][11]
Acidic Wash Protonation of basic impurities.Can remove residual DCU and other basic side products.The desired product must be stable to acidic conditions.[7][12]
Experimental Protocols & Workflows
Protocol 1: Standard DCU Removal by In-Situ Precipitation and Filtration

This method is the first line of defense and is effective when DCU readily precipitates from the reaction solvent.

  • Reaction Completion: Once TLC or LC-MS confirms the consumption of starting materials, allow the reaction mixture to cool to room temperature.

  • Maximize Precipitation: Place the reaction flask in an ice-water bath and continue stirring for 30 minutes. This significantly decreases the solubility of DCU.[7]

  • Setup Filtration Apparatus: Assemble a Büchner funnel with an appropriately sized filter paper on a clean filter flask connected to a vacuum source.[7]

  • Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal. Turn on the vacuum and pour the cold reaction slurry into the center of the funnel.[6]

  • Wash and Collect: Wash the collected DCU solid (the filter cake) with a minimal amount of cold solvent to recover any trapped product.[9] The filtrate contains your crude product and is ready for further workup (e.g., aqueous extraction, concentration).

reaction Reaction Mixture (Product + DCU in Solvent) cool Cool in Ice Bath (0-4 °C, 30 min) reaction->cool filter Vacuum Filtration cool->filter filtrate Filtrate (Product + Soluble Impurities) filter->filtrate Liquid Phase solid Filter Cake (Insoluble DCU) filter->solid Solid Phase

Caption: Workflow for DCU removal via in-situ precipitation and filtration.

Protocol 2: DCU Removal by Post-Reaction Solvent Precipitation

Use this protocol when DCU remains largely dissolved in the reaction solvent or after an initial filtration has been performed.

  • Concentration: Remove the reaction solvent from the crude mixture using a rotary evaporator to obtain a solid or oily residue.[9]

  • Dissolution & Precipitation: Add a minimal volume of a cold solvent in which your product is soluble but DCU is not (e.g., acetonitrile, diethyl ether).[8][9] Use a spatula to break up the residue and stir or sonicate to ensure the product dissolves while the DCU remains suspended.

  • Cooling: Cool the mixture in an ice bath or freezer for 15-30 minutes to ensure maximum DCU precipitation.[9]

  • Filtration: Filter the mixture as described in Protocol 1 to remove the precipitated DCU.

  • Product Recovery: The filtrate now contains your product with significantly reduced DCU contamination and can be concentrated for further purification if needed.

crude Crude Reaction Mixture (Concentrated Residue) dissolve Add Cold Precipitation Solvent (e.g., MeCN) crude->dissolve cool Cool to Maximize Precipitation dissolve->cool filter Vacuum Filtration cool->filter product Product in Filtrate filter->product Liquid dcu Precipitated DCU filter->dcu Solid

Caption: Workflow for post-reaction DCU removal by solvent precipitation.

Logical Troubleshooting Flowchart

This decision tree can guide your purification strategy based on initial observations.

q1 Observe reaction mixture. Is a white precipitate (DCU) forming in-situ? p1 Yes: Proceed with Protocol 1 (Filtration) q1->p1 Yes q2 No: Concentrate the crude mixture. Is the product pure enough after filtration? q1->q2 No p1->q2 p2 Yes: Proceed to final characterization q2->p2 Yes p3 No: Proceed with Protocol 2 (Precipitation) q2->p3 No p4 Still Impure: Consider Column Chromatography or Acidic Wash p3->p4 alt For future syntheses, consider using EDC to avoid DCU formation p4->alt

Caption: Decision tree for selecting the appropriate DCU removal method.

References
  • 1,3-dicyclohexylurea - Solubility of Things. (n.d.). Solubility of Things.
  • How I can remove DCU from my product? (2012, December 3). Chemistry Stack Exchange.
  • Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol? ? (2015, February 17). ResearchGate.
  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate.
  • Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry.
  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.
  • Conversion of Carboxylic Acids to Amides using DCC. (2021, December 27). Chemistry LibreTexts.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

Sources

Technical Support Center: Synthesis of Long Peptides Containing Cyclobutane Residues

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for scientists and researchers navigating the complexities of synthesizing long peptides incorporating cyclobutane amino acids. The inclusion of these conformationally constrained residues is a powerful strategy for modulating the biological activity, proteolytic stability, and structural properties of peptides.[1] However, their unique steric and electronic properties introduce specific challenges into standard solid-phase peptide synthesis (SPPS) protocols.

This guide is designed to provide practical, in-depth solutions to the common issues encountered in the field. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low Coupling Efficiency & Deletion Sequences

Q: My HPLC and Mass Spectrometry data show significant (n-1) deletion sequences immediately following the attempted coupling of my cyclobutane amino acid. What is causing this and how can I fix it?

A: This is the most common challenge and is almost always due to the steric hindrance imposed by the rigid cyclobutane ring. The bulky nature of the residue physically obstructs the incoming activated amino acid from efficiently approaching the N-terminus of the growing peptide chain on the solid support. Standard coupling reagents may not be potent enough to overcome this barrier within a typical timeframe.

Root Cause Analysis & Solutions:

  • Insufficient Acylating Species Reactivity: The activated ester of your incoming amino acid may not be reactive enough.

  • Steric Hindrance: The cyclobutane residue on the growing peptide chain blocks the coupling site.

  • Premature Aggregation: The growing peptide chain, now containing a rigid cyclobutane unit, may begin to aggregate, further burying the reactive N-terminus.

Troubleshooting Workflow for Low Coupling Efficiency

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Actions:

  • Upgrade Your Coupling Reagent: Carbodiimide-based activators like DIC are often insufficient for sterically hindered couplings.[2] Switch to a more potent aminium/uronium or phosphonium salt-based reagent.[3] These reagents generate more reactive acylating species.

ReagentClassKey Advantage
HATU Aminium SaltForms highly reactive OAt-esters; excellent for hindered couplings.[4]
HCTU Aminium SaltMore cost-effective than HATU with similar reactivity.
COMU Uronium SaltHigh solubility and efficiency, often used in microwave SPPS.[3]
PyBOP Phosphonium SaltStrong coupling reagent, though byproducts can be a concern.[4]
  • Implement a "Double Coupling" Protocol: After the initial coupling reaction (e.g., for 1-2 hours), drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid and coupling reagent for a second coupling cycle.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight for particularly difficult sequences.

  • Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions by increasing molecular motion, often overcoming steric barriers. This is especially effective for hindered amino acids.[3]

Issue 2: On-Resin Aggregation

Q: My synthesis of a long peptide with multiple cyclobutane residues is failing. I'm seeing incomplete Fmoc deprotection and poor coupling yields, and the resin is clumping. I suspect aggregation. How can I confirm and resolve this?

A: You are likely correct. The conformational rigidity imposed by cyclobutane residues can disrupt the random coil structure of the growing peptide on the resin, promoting the formation of stable secondary structures like β-sheets.[5] These structures can then interact between peptide chains, leading to inter-chain aggregation, which physically blocks reactive sites.

Root Cause Analysis & Solutions:

  • Conformational Restriction: The cyclobutane ring restricts backbone flexibility, nucleating secondary structure formation.[6]

  • Hydrogen Bonding: Exposed amide bonds in the peptide backbone form strong intermolecular hydrogen bonds, leading to aggregation.

  • Solvent Incompatibility: Standard solvents like DMF may not be sufficient to solvate the aggregated peptide chains effectively.

Recommended Actions:

  • Diagnostic Test (Qualitative Kaiser Test): After a difficult coupling step, take a small sample of the resin. If the Kaiser test is positive (blue beads), it indicates free amines, meaning the previous coupling was incomplete—a strong sign of aggregation.

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: Introduce a dipeptide unit (e.g., Fmoc-Ser(ΨMe,Mepro)-OH or Fmoc-Thr(ΨMe,Mepro)-OH) near the aggregation-prone sequence. The tertiary amide bond of the pseudoproline disrupts the hydrogen bonding patterns that lead to β-sheet formation.[7]

    • Backbone Protection: Use a backbone-protected amino acid, such as an N-(2,4-dimethoxybenzyl) (Dmb) protected amino acid. The bulky Dmb group on the amide nitrogen prevents hydrogen bonding.[7]

  • Change Synthesis Conditions:

    • Elevated Temperature: Performing the coupling at a higher temperature (40-60 °C) can help disrupt secondary structures.

    • Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the DMF can help break up aggregates.

    • Alternative Solvents: Consider switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregated peptides.

Issue 3: Side Reactions During Cleavage

Q: Is the cyclobutane ring stable to standard trifluoroacetic acid (TFA) cleavage cocktails? Are there any specific side reactions I should be aware of?

A: The cyclobutane ring itself is generally stable to standard TFA cleavage conditions used in Fmoc-based SPPS.[8] The primary concern during cleavage is not the degradation of the cyclobutane ring, but rather the effective removal of protecting groups and scavenging of the resulting reactive carbocations to prevent modification of sensitive amino acids elsewhere in your peptide.

Root Cause Analysis & Solutions:

  • Carbocation Generation: The acidic cleavage of side-chain protecting groups (e.g., t-Butyl, Trityl) generates highly reactive carbocations.

  • Nucleophilic Side Chains: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) have nucleophilic side chains that can be alkylated by these carbocations if they are not "scavenged" effectively.

Recommended Cleavage Protocols:

  • For Peptides without highly sensitive residues:

    • Cocktail: TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5)[8][9]

    • Rationale: TIS is an excellent scavenger for the trityl and other carbocations. Water helps with the solubility of the peptide.

  • For Peptides containing Trp, Met, or Cys:

    • Cocktail: TFA / 1,2-Ethanedithiol (EDT) / TIS / Water (92.5 : 2.5 : 2.5 : 2.5) or Reagent K (TFA / Phenol / Water / Thioanisole / EDT)[9][10]

    • Rationale: EDT is a soft nucleophile that is particularly effective at protecting Cys and scavenging other reactive species. Thioanisole helps prevent the re-attachment of protecting groups to Trp.

Self-Validation Check: Always analyze the crude peptide product by HPLC and Mass Spectrometry immediately after cleavage. Look for unexpected mass additions (e.g., +57 for t-butylation of Trp) that would indicate incomplete scavenging.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary benefits of incorporating cyclobutane residues into peptides?

A: The main advantages stem from the conformational constraint imposed by the four-membered ring. This rigidity can:

  • Increase Proteolytic Stability: The constrained backbone is a poor substrate for proteases, leading to a longer biological half-life.[6]

  • Modulate Receptor Binding: By locking the peptide into a specific conformation, it can enhance binding affinity and selectivity for a target receptor.[6]

  • Induce Specific Secondary Structures: The presence of cyclobutane residues can promote the formation of defined structures like helices or turns, which can be crucial for biological activity.[11]

Q: Which analytical techniques are best for characterizing my final cyclobutane-containing peptide?

A: A combination of techniques is essential for full characterization:

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): To assess the purity of the crude and final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired peptide and identify any deletion sequences or byproducts.

  • NMR Spectroscopy (Nuclear Magnetic Resonance): For peptides with a high concentration of cyclobutane residues, 2D NMR techniques (like COSY and NOESY) can be used to determine the three-dimensional structure in solution.[11]

Part 3: Experimental Protocol

Protocol: Test Coupling of a Sterically Hindered Cyclobutane Amino Acid

This protocol outlines a robust method for coupling a cyclobutane amino acid (CBAA) to a growing peptide chain on a solid support, designed to maximize yield and minimize deletion products.

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • Fmoc-CBAA-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-CBAA-OH and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution. The solution should change color (typically to yellow).

    • Allow the activation to proceed for 2-5 minutes.

  • First Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3x).

  • Second Coupling (Double Coupling):

    • Repeat steps 3 and 4 to perform a second, identical coupling reaction.

    • Agitate at room temperature for another 2 hours.

  • Final Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of Acetic Anhydride/DIPEA/DMF (5:6:89) for 30 minutes.

    • Wash thoroughly with DMF and DCM.

  • Proceed to the next deprotection/coupling cycle.

Visualizing Peptide Backbone Constraint

G Effect of Cyclobutane Residues on Peptide Conformation cluster_0 Flexible Glycine Chain cluster_1 Constrained Cyclobutane Chain a1 Gly a2 Gly a1->a2 a2->a1 a3 Gly a2->a3 a3->a2 a4 Gly a3->a4 a4->a3 b1 Gly b2 CBAA b1->b2 b3 Gly b2->b3 b4 CBAA b3->b4

Caption: Cyclobutane residues restrict backbone flexibility.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. (n.d.).
  • Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. (2011).
  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). CreoSalus. [Link]
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC. [Link]
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). PMC. [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research. [Link]
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. [Link]
  • WO2015028599A1 - Cleavage of synthetic peptides. (n.d.).
  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorpor
  • Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.). Dilong. [Link]

Sources

"diagnosing incomplete deprotection of methyl 3-aminocyclobutanecarboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Troubleshooting Incomplete Deprotection

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methyl 3-aminocyclobutanecarboxylate derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the critical deprotection steps of these valuable synthetic intermediates. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Incomplete Deprotection

This section addresses specific issues you may encounter during the deprotection of methyl 3-aminocyclobutanecarboxylate derivatives, where both an N-Boc protecting group and a methyl ester are present.

Question 1: I've treated my N-Boc protected methyl 3-aminocyclobutanecarboxylate with trifluoroacetic acid (TFA), but my NMR and LC-MS analysis show a significant amount of starting material remaining. What could be the cause of this incomplete Boc deprotection?

Answer:

Incomplete N-Boc deprotection is a common issue that can arise from several factors. Here’s a systematic approach to diagnose and resolve the problem:

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, its effectiveness can be diminished.[1][2]

    • Recommendation: Ensure your TFA is fresh and anhydrous. Water contamination can reduce the effective acidity of the reagent.[3] For sluggish reactions, consider using a higher concentration of TFA in a suitable solvent like dichloromethane (DCM), for instance, a 20-50% TFA/DCM solution.[1][4] In some cases, switching to a stronger acid system like 4M HCl in dioxane can be more effective.[4]

  • Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature.[1] However, steric hindrance around the nitrogen atom can slow down the reaction.

    • Recommendation: If you suspect steric hindrance, prolong the reaction time and monitor the progress by TLC, LC-MS, or NMR.[5][6] Gentle warming (e.g., to 40°C) can also be attempted, but be cautious as this may promote side reactions.

  • Inadequate Mixing: If the reaction is heterogeneous or if the substrate has poor solubility in the reaction medium, incomplete deprotection can occur.

    • Recommendation: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider alternative solvents that are compatible with acidic conditions, such as dioxane.[4]

Diagnostic Workflow:

To systematically troubleshoot this issue, follow this workflow:

G start Incomplete Boc Deprotection Observed check_tfa Verify TFA Quality (Fresh, Anhydrous) start->check_tfa check_solubility Assess Substrate Solubility start->check_solubility increase_conc Increase TFA Concentration (e.g., 50% in DCM) check_tfa->increase_conc TFA is old or wet extend_time Extend Reaction Time (Monitor by LC-MS) check_tfa->extend_time TFA is fresh and dry success Complete Deprotection increase_conc->success change_acid Switch to 4M HCl in Dioxane extend_time->change_acid Still incomplete extend_time->success Complete change_acid->success failure Re-evaluate Strategy change_acid->failure Still incomplete change_solvent Use Alternative Solvent (e.g., Dioxane) check_solubility->change_solvent Poor solubility change_solvent->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: My goal is to only deprotect the N-Boc group, but I'm observing partial or complete hydrolysis of the methyl ester. How can I achieve selective Boc deprotection?

Answer:

The methyl ester is generally stable to the anhydrous acidic conditions used for Boc deprotection.[7] However, prolonged exposure to strong acids, especially in the presence of nucleophiles like water, can lead to ester hydrolysis.[8]

Strategies for Selective N-Boc Deprotection:

  • Strictly Anhydrous Conditions: The presence of water is the most likely culprit for ester hydrolysis under these conditions.

    • Recommendation: Use freshly distilled, anhydrous solvents (e.g., DCM) and fresh, high-purity TFA. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Milder Acidic Conditions: If ester lability is a significant concern, you can explore milder deprotection methods.

    • Recommendation: Consider using a lower concentration of TFA for a shorter duration, or explore alternative reagents like trimethylsilyl iodide (TMSI) or zinc bromide in an aprotic solvent.[1][2] However, these may require more optimization.

  • Reaction Monitoring: Careful monitoring is crucial to stop the reaction once the Boc group is cleaved, minimizing the time the ester is exposed to acidic conditions.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS.[6] As soon as the starting material is consumed, proceed with the work-up immediately.

Experimental Protocol: Selective N-Boc Deprotection

  • Dissolve the N-Boc protected methyl 3-aminocyclobutanecarboxylate derivative in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add fresh, anhydrous TFA (2-4 equivalents) dropwise with stirring.

  • Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.

  • Once the deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 3: I need to hydrolyze the methyl ester to the corresponding carboxylic acid, but my attempts with basic conditions (saponification) are leading to a complex mixture of products. What is going wrong?

Answer:

Saponification, the hydrolysis of an ester using a base like sodium hydroxide or lithium hydroxide, is a standard transformation.[9][10] However, with 3-aminocyclobutanecarboxylate derivatives, several side reactions can occur, especially if the amine is unprotected.

Potential Side Reactions During Saponification:

  • Intramolecular Cyclization/Rearrangement: The free amine can potentially participate in intramolecular reactions, especially given the strained nature of the cyclobutane ring.[11][12]

  • Racemization: If there are stereocenters in the molecule, the basic conditions can lead to epimerization.

  • Ring Opening: Although less common under standard saponification conditions, the inherent ring strain of the cyclobutane moiety can make it susceptible to cleavage under harsh basic conditions.[13]

Recommendations for Successful Saponification:

  • Protect the Amine: If you are starting with the free amine, it is highly advisable to re-protect it with a base-stable protecting group (e.g., Cbz or a silyl group) before attempting saponification.

  • Milder Hydrolysis Conditions:

    • Recommendation: Use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or 0 °C.[14] LiOH is often milder and can lead to cleaner reactions. Monitor the reaction carefully by TLC or LC-MS to avoid prolonged reaction times.

Data Summary: Saponification Conditions

BaseSolvent SystemTemperatureTypical Reaction TimeComments
NaOH/KOHMeOH/H₂O or EtOH/H₂ORT to Reflux2-12 hCan be harsh; risk of side reactions.[14]
LiOHTHF/H₂O0 °C to RT1-4 hMilder conditions, often preferred for sensitive substrates.[14]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that the Boc group has been removed using NMR spectroscopy?

A1: In ¹H NMR spectroscopy, the tert-butyl group of the Boc protecting group gives a characteristic sharp singlet peak at approximately 1.4 ppm, which integrates to nine protons.[3] Complete deprotection is confirmed by the complete disappearance of this signal in the NMR spectrum of your product.

Q2: What is the best way to monitor the progress of my deprotection reaction?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and simple way to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or the carboxylic acid).

  • LC-MS: Offers a more definitive analysis by confirming the mass of the starting material, product, and any potential side products, allowing for a more accurate assessment of reaction completion and purity.[6][15][16]

Q3: Is the cyclobutane ring stable under the acidic conditions of Boc deprotection?

A3: The cyclobutane ring is generally stable to the anhydrous acidic conditions typically used for Boc deprotection (e.g., TFA in DCM).[12] The ring strain in cyclobutane is significant but not as extreme as in cyclopropane, making it less prone to acid-catalyzed ring-opening reactions under these conditions.[11][17] However, prolonged exposure to very strong acids or high temperatures should be avoided.

Q4: After Boc deprotection with TFA, my NMR spectrum shows broad peaks. What is the cause and how can I fix it?

A4: The product of a TFA-mediated Boc deprotection is the trifluoroacetate salt of the amine. The presence of this salt and any residual TFA can lead to peak broadening in the NMR spectrum.[18]

  • Solution: To obtain a clean NMR spectrum of the free amine, you can either:

    • Perform a basic workup (e.g., with NaHCO₃ or a mild base) to neutralize the salt and then extract the free amine.

    • Co-evaporate the sample with a non-polar solvent like dichloromethane or toluene several times to remove residual TFA.[18] However, this may not fully break the salt.

    • For characterization purposes, you can convert the trifluoroacetate salt to the hydrochloride salt by dissolving the crude product in a minimal amount of methanol and adding a solution of HCl in diethyl ether or dioxane. The HCl salt often provides sharper NMR signals.

Q5: Can I perform both N-Boc deprotection and methyl ester hydrolysis in a single step?

A5: While it might seem efficient, a one-pot, single-step deprotection is generally not recommended due to the incompatibility of the required reaction conditions.

  • Boc deprotection requires anhydrous acidic conditions.[2][19]

  • Methyl ester hydrolysis (saponification) requires basic aqueous conditions.[9][10]

  • Attempting a "one-pot" procedure by, for example, adding a strong aqueous acid and heating, would likely lead to a mixture of products and potential degradation of the cyclobutane ring. A stepwise approach with purification of the intermediate is the most reliable strategy.

G start N-Boc-Amine Methyl Ester boc_deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) start->boc_deprotection free_amine_ester Free Amine Methyl Ester boc_deprotection->free_amine_ester ester_hydrolysis Ester Hydrolysis (LiOH, THF/H2O) free_amine_ester->ester_hydrolysis final_product Free Amine Carboxylic Acid ester_hydrolysis->final_product

Caption: Recommended two-step deprotection workflow.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Methyl Esters. Organic Chemistry Portal. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. [Link]
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. [Link]
  • Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. PubMed. [Link]
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
  • Protecting Groups for Amines: Carbam
  • Development of a LC-MS screening method for plant protection products. TU Wien's reposiTUm. [Link]
  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. [Link]
  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
  • Basic Hydrolysis of Esters - Saponific
  • Hydrolysis of methyl esters.
  • Saponific
  • Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. PubMed. [Link]
  • STABILITY OF CYCLOALKANES. Gyan Sanchay. [Link]
  • Identification of critical chemical modifications and paratope mapping by size exclusion chromatography of stressed antibody-target complexes.
  • How to get pure nmr after deprotection ?of Boc by TFA?
  • De-esterification of amino acid esters.
  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. NIH. [Link]
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of California, Irvine. [Link]
  • 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [Link]
  • 2.2 Carboxy Group. Science of Synthesis. [Link]
  • Saponific
  • Amino Acid-Protecting Groups.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt. [Link]
  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. New Food Magazine. [Link]
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]
  • Protecting group. Wikipedia. [Link]

Sources

"impact of solvent choice on methyl 3-aminocyclobutanecarboxylate coupling efficiency"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the coupling efficiency of methyl 3-aminocyclobutanecarboxylate. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

I. Understanding the Unique Challenges of Methyl 3-Aminocyclobutanecarboxylate Coupling

Methyl 3-aminocyclobutanecarboxylate presents a unique set of challenges in amide bond formation due to its sterically demanding cyclobutane ring and the electronic properties of the secondary amine. The choice of solvent is not merely a medium for the reaction but a critical parameter that influences reaction kinetics, solubility of reagents and byproducts, and the stability of reactive intermediates. This guide will walk you through common issues and their resolutions, with a focus on rational solvent selection.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with methyl 3-aminocyclobutanecarboxylate is sluggish or has stalled. How can solvent choice address this?

A1: A stalled reaction is often due to poor solubility of reactants or the formation of unreactive salt-like intermediates. The polarity and coordinating ability of the solvent play a crucial role here.

  • Initial Troubleshooting Steps:

    • Assess Solubility: Before initiating the reaction, ensure that your carboxylic acid, methyl 3-aminocyclobutanecarboxylate, and coupling reagents are fully soluble in the chosen solvent at the reaction temperature.

    • Solvent Polarity: For many standard coupling reagents like HATU, HBTU, and EDC, polar aprotic solvents are the preferred choice.[1][2] These solvents can dissolve a wide range of organic molecules, including polar starting materials and reagents.[3][4]

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Often the default choice due to its excellent solvating power for a broad range of organic molecules and reagents.[2][5] However, be aware that DMF can react with certain reagents like bis(trichloromethyl)carbonate (triphosgene).[1]

    • Acetonitrile (ACN): A good alternative to DMF, particularly in EDC/HOBt mediated couplings, where it has been shown to provide excellent results.[6] It is less viscous and easier to remove under vacuum than DMF.

    • Dichloromethane (DCM): A less polar option that is effective for many coupling reactions, especially those using carbodiimides like DCC or EDC.[6][7] However, the solubility of more polar starting materials or reagents might be limited.

  • Expert Insight: The formation of an unreactive carboxylate-ammonium salt between the carboxylic acid and the amine can halt the reaction.[8] A suitable polar solvent helps to keep these species in solution, allowing the coupling reagent to activate the carboxylic acid effectively.

Q2: I am observing significant side product formation, particularly N-acylurea, when using EDC. Can a change in solvent help?

A2: Yes, solvent choice, in conjunction with the use of additives, is critical in mitigating N-acylurea formation. This side product arises from the rearrangement of the O-acylisourea intermediate.

  • Mechanism of Side Reaction: The O-acylisourea intermediate is highly reactive.[5] In the absence of a nucleophile (the amine), it can undergo an intramolecular O-to-N acyl transfer to form the stable N-acylurea byproduct.

  • Solvent and Additive Strategy:

    • Use of Additives: The most effective way to prevent N-acylurea formation is by introducing an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][5] These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

    • Solvent's Role: The solvent must effectively dissolve the carbodiimide, the carboxylic acid, and the additive to facilitate the rapid formation of the active ester.

      • DMF or ACN: These polar aprotic solvents are excellent choices for reactions involving EDC and additives like HOBt or HOAt, ensuring all components are in solution for efficient reaction.[5][6]

      • DCM: While DCM can be used, the solubility of HOBt or HOAt may be lower, potentially slowing the trapping of the O-acylisourea intermediate.[7]

  • Expert Insight: The key is to favor the reaction pathway towards the desired amide. By using a solvent that promotes the rapid formation of the more stable active ester intermediate, you can outcompete the rearrangement that leads to the N-acylurea byproduct.

Q3: My reaction is suffering from low yields, and I suspect the basicity of my amine is an issue. How does the solvent influence the role of the base?

A3: The solvent can significantly influence the effective basicity of the added base (e.g., DIPEA, triethylamine) and the nucleophilicity of the amine.

  • Solvent Effects on Basicity:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN): These solvents are generally preferred for phosphonium and aminium-based coupling reagents (like PyBOP, HBTU, HATU) which require an external base.[1] They effectively solvate cations, which can enhance the reactivity of the base.

    • Polar Protic Solvents (e.g., alcohols, water): These should generally be avoided in standard coupling reactions as they can hydrogen bond with and "cage" the amine nucleophile, reducing its reactivity.[4] Additionally, they can react with the activated carboxylic acid.

  • Dielectric Constant: Solvents with a higher dielectric constant can better stabilize charged intermediates and transition states, which can accelerate the reaction rate.[9][10]

SolventDielectric Constant (at 20°C)TypeGeneral Recommendation
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent for a wide range of coupling reagents.[2]
Acetonitrile (ACN)37.5Polar AproticGood alternative to DMF, especially for EDC/HOBt.[6]
Dichloromethane (DCM)9.1Apolar AproticSuitable for less polar reactants and carbodiimide couplings.[7]
Tetrahydrofuran (THF)7.6Apolar AproticCan be used, but may have solubility limitations for polar reagents.[1]
  • Expert Insight: For a sterically hindered amine like methyl 3-aminocyclobutanecarboxylate, maximizing its nucleophilicity is key. A polar aprotic solvent will prevent hydrogen bonding with the amine, leaving it more available to attack the activated carboxylic acid.

III. Experimental Protocols & Workflows

General Protocol for Amide Coupling of Methyl 3-Aminocyclobutanecarboxylate using HATU

This protocol provides a starting point for optimization.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Methyl 3-aminocyclobutanecarboxylate (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF (to make a 0.1 M solution based on the carboxylic acid)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid.

  • Add anhydrous DMF to dissolve the carboxylic acid.

  • Add HATU to the solution and stir for 2 minutes.

  • Add DIPEA to the reaction mixture and stir for an additional 5-10 minutes. This pre-activation step is crucial for forming the active ester.[2]

  • Add methyl 3-aminocyclobutanecarboxylate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Carboxylic Acid in Anhydrous DMF add_hatu Add HATU prep_reactants->add_hatu add_dipea Add DIPEA add_hatu->add_dipea pre_activate Pre-activate for 5-10 min add_dipea->pre_activate add_amine Add Methyl 3-aminocyclo- butanecarboxylate pre_activate->add_amine react Stir at RT & Monitor add_amine->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for HATU-mediated amide coupling.

IV. Troubleshooting Decision Tree

If your initial coupling attempt results in a low yield, this decision tree can guide your optimization strategy.

G start Low Yield in Initial Coupling check_solubility Are all reactants soluble? start->check_solubility yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No check_reagents Using Carbodiimide (EDC/DCC)? yes_solubility->check_reagents yes_carbodiimide Yes check_reagents->yes_carbodiimide Yes no_carbodiimide No (e.g., HATU, PyBOP) check_reagents->no_carbodiimide No change_solvent Switch to a more polar aprotic solvent (e.g., DMF, ACN) no_solubility->change_solvent add_additive Add HOBt or HOAt (1.2 equiv) yes_carbodiimide->add_additive check_base Is a non-nucleophilic base (e.g., DIPEA) present? no_carbodiimide->check_base yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No increase_temp Consider gentle heating (40-50°C) yes_base->increase_temp add_base Add DIPEA (2.5 equiv) no_base->add_base

Caption: Troubleshooting decision tree for low-yield couplings.

V. Conclusion

The successful amide coupling of methyl 3-aminocyclobutanecarboxylate is a multifactorial problem where solvent selection is a cornerstone of an effective strategy. By understanding how solvents influence solubility, reaction kinetics, and the stability of intermediates, researchers can move from trial-and-error to a rational design of experiments. This guide provides a framework for troubleshooting common issues, but we encourage you to consider the unique properties of your specific carboxylic acid partner in your optimizations.

VI. References

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • McKinstry, L., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1253-1264. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(3), 363-372. [Link]

  • Nagaki, A., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(7), 1859-1863. [Link]

  • Das, J. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]

Sources

"troubleshooting poor resolution in chiral separation of cyclobutane amino esters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chiral separation of cyclobutane amino esters. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure you can achieve optimal and reproducible results.

Troubleshooting Guide: Poor Resolution

Poor resolution is a frequent challenge in chiral chromatography. This section provides a systematic approach to identifying and rectifying the root causes of suboptimal enantiomeric separation.

Q1: My enantiomers are co-eluting or showing very poor separation (Rs < 1.0). What are the primary factors I should investigate?

A1: Co-elution or poor resolution is typically a multifactorial issue. The primary areas to investigate are the chiral stationary phase (CSP) selection, mobile phase composition, and temperature. A logical, step-wise approach is crucial for efficient troubleshooting.

Underlying Cause: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. If these interactions are too weak or too similar for both enantiomers, poor resolution will result. The rigid structure of the cyclobutane ring can present unique challenges in achieving the necessary three-point interaction with the CSP.[1][2]

Troubleshooting Workflow:

Troubleshooting_Poor_Resolution Start Poor Resolution (Rs < 1.0) Check_CSP 1. Evaluate Chiral Stationary Phase (CSP) Start->Check_CSP CSP_Match Is the CSP appropriate for the analyte? Check_CSP->CSP_Match Check_MP 2. Optimize Mobile Phase MP_Composition Are mobile phase components optimal? Check_MP->MP_Composition Check_Temp 3. Adjust Temperature Temp_Effect Has the effect of temperature been evaluated? Check_Temp->Temp_Effect Check_Peak_Shape 4. Assess Peak Shape Peak_Tailing Is peak tailing or fronting observed? Check_Peak_Shape->Peak_Tailing CSP_Match->Check_MP Yes Select_New_CSP Action: Screen alternative CSPs (e.g., different polysaccharide derivative, Pirkle-type, macrocyclic glycopeptide) CSP_Match->Select_New_CSP No MP_Composition->Check_Temp Yes Adjust_Modifier Action: Vary alcohol modifier concentration and type (e.g., IPA, EtOH) MP_Composition->Adjust_Modifier No Add_Additive Action: Introduce/adjust acidic or basic additives (e.g., TFA, DEA) MP_Composition->Add_Additive If applicable Temp_Effect->Check_Peak_Shape Yes Lower_Temp Action: Decrease temperature to enhance enantioselectivity Temp_Effect->Lower_Temp No Check_Overload Action: Reduce sample concentration to check for overload Peak_Tailing->Check_Overload Yes Resolved Resolution Achieved (Rs >= 1.5) Peak_Tailing->Resolved No Select_New_CSP->Check_MP Adjust_Modifier->Check_Temp Add_Additive->Check_Temp Lower_Temp->Check_Peak_Shape Check_Overload->Resolved

Caption: Troubleshooting workflow for poor chiral resolution.

Q2: I'm using a polysaccharide-based CSP, but my resolution is still poor. How do I effectively optimize the mobile phase?

A2: Mobile phase optimization is a powerful tool for improving resolution on a given CSP. For polysaccharide-based columns, which are highly versatile, the primary adjustments involve the type and concentration of the alcohol modifier and the use of acidic or basic additives.[3]

Experimental Protocol: Mobile Phase Optimization

  • Systematic Screening of Alcohol Modifiers:

    • Prepare a series of mobile phases with varying percentages of an alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)) in a non-polar solvent like hexane. A typical starting range is 5-20% alcohol.

    • Inject the racemic standard at each concentration and monitor the retention factors (k) and resolution (Rs).

    • If resolution is still poor, switch to a different alcohol (e.g., from IPA to EtOH) and repeat the screening. Different alcohols can alter the hydrogen bonding interactions between the analyte and the CSP.[4]

  • Introduction of Additives:

    • For basic analytes like amino esters, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), can significantly improve peak shape and resolution by masking residual silanol groups on the silica support.[3]

    • For acidic analytes or if the amino ester has an acidic moiety, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) may be beneficial.

    • Caution: Additives can have a "memory effect" on the column.[5] Thoroughly flush the column when changing mobile phases with different additives.

Data Presentation: Effect of Mobile Phase Composition

Mobile Phase (Hexane/IPA, v/v)Additive (0.1%)AnalyteRetention Factor (k1)Retention Factor (k2)Resolution (Rs)
90/10NoneRacemic Cyclobutane Amino Ester2.52.70.8
95/5NoneRacemic Cyclobutane Amino Ester3.84.21.2
95/5DEARacemic Cyclobutane Amino Ester3.54.01.6
85/15NoneRacemic Cyclobutane Amino Ester1.81.90.5

This is representative data and will vary based on the specific analyte and CSP.

Q3: My peaks are broad and tailing, which is compromising my resolution. What is the cause and how can I fix it?

A3: Peak tailing is often a sign of undesirable secondary interactions or column overload.[6] For amino compounds, interactions with acidic silanol groups on the silica support of the CSP are a common cause.

Underlying Cause:

  • Silanol Interactions: Free silanol groups on the silica surface can interact strongly with the basic amino group of the analyte, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the chiral recognition sites on the CSP, resulting in a distorted, often triangular, peak shape.[6]

  • Column Degradation: Over time, the stationary phase can degrade, or the column packing can become disturbed, leading to a loss of efficiency and poor peak shape.[7]

Troubleshooting Steps:

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each. If peak shape improves and retention time increases slightly at lower concentrations, you are likely experiencing column overload.[6]

  • Use a Mobile Phase Additive: As mentioned in A2, adding a basic modifier like DEA or TEA can effectively block silanol interactions and improve peak symmetry.

  • Check for Column Contamination: If the problem persists, contaminants from previous analyses may have adsorbed to the column. Follow the manufacturer's instructions for column washing.

  • Evaluate Column Health: If all else fails, the column may be at the end of its lifespan. Test the column with a standard provided by the manufacturer to assess its efficiency.

Peak_Tailing_Troubleshooting Start Broad, Tailing Peaks Check_Concentration 1. Reduce Sample Concentration Start->Check_Concentration Overload Is peak shape concentration-dependent? Check_Concentration->Overload Use_Lower_Conc Action: Use lower sample concentration Overload->Use_Lower_Conc Yes Add_Modifier 2. Add Basic Modifier (e.g., 0.1% DEA) Overload->Add_Modifier No Resolved Symmetric Peaks, Improved Resolution Use_Lower_Conc->Resolved Modifier_Effect Does peak shape improve? Add_Modifier->Modifier_Effect Optimize_Modifier Action: Optimize modifier concentration Modifier_Effect->Optimize_Modifier Yes Wash_Column 3. Wash Column Modifier_Effect->Wash_Column No Optimize_Modifier->Resolved Test_Column 4. Test Column with Standard Wash_Column->Test_Column Column_Health Is column efficiency within spec? Test_Column->Column_Health Replace_Column Action: Replace column Column_Health->Replace_Column No Column_Health->Resolved Yes

Caption: Logical flow for addressing peak tailing issues.

Frequently Asked Questions (FAQs)

Q: Which type of chiral stationary phase is generally most effective for cyclobutane amino esters?

A: There is no single "best" CSP, as the selection is highly dependent on the overall structure of the analyte, including any derivatization.[8] However, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are an excellent starting point due to their broad applicability for a wide range of chiral compounds, including amino acid derivatives.[2][9] Macrocyclic glycopeptide phases, like CHIROBIOTIC T, are also very effective for underivatized amino acids and their esters, particularly in reversed-phase or polar organic modes.[10] A systematic screening of a few different types of CSPs is the most effective strategy.[11]

Q: Can temperature be used to improve a difficult separation?

A: Yes, temperature is a critical parameter in method optimization.[12] Generally, decreasing the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased enantioselectivity and better resolution.[13] However, this usually comes at the cost of longer retention times and increased pressure. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity. In some rare cases, increasing the temperature can actually improve separation, and even a reversal of elution order can be observed.[14][15] It is always recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development.

Q: Is derivatization of the amino group necessary for the chiral separation of cyclobutane amino esters?

A: Not always, but it is a highly effective strategy to improve chiral recognition. Derivatization with a bulky, aromatic group (e.g., N-3,5-dinitrobenzoyl) can introduce additional sites for π-π interactions, hydrogen bonding, and steric hindrance, which are crucial for forming a stable three-point interaction with the CSP.[16] Derivatization can also improve the detectability of the analyte.[4] If you are struggling to resolve an underivatized cyclobutane amino ester, derivatization is a logical next step.

Q: My resolution is good, but the analysis time is too long. How can I speed up the separation without sacrificing resolution?

A: To reduce analysis time while maintaining resolution, you can try the following:

  • Increase Flow Rate: This is the most direct way to shorten run time. However, be aware that excessively high flow rates can lead to a loss of efficiency and, consequently, resolution.[12]

  • Increase the Strength of the Mobile Phase: For normal-phase separations, this means increasing the percentage of the alcohol modifier. This will decrease retention times. You may need to slightly re-optimize the mobile phase composition to maintain resolution.

  • Increase Temperature: As mentioned, higher temperatures can reduce viscosity and improve mass transfer, leading to sharper peaks and shorter retention times.[13]

  • Use a Shorter Column or a Column with Smaller Particles: If available, a shorter column or one packed with smaller particles (e.g., 3 µm instead of 5 µm) can provide faster separations with high efficiency.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Korean Pharmaceutical Society, 65(3), 209-217. [Link]
  • Phenomenex. (n.d.).
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Request PDF. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition.
  • MDPI. (n.d.).
  • Chromatography Today. (2020, May 20).
  • López-López, J. A., et al. (2015).
  • Google Patents. (n.d.).
  • Toth, G., et al. (2019).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • ACS Publications. (n.d.). Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. Crystal Growth & Design. [Link]
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Request PDF. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Wiley Online Library. (2022, May 7).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • PubMed Central. (2024, March 15). N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution. [Link]
  • PubMed. (n.d.).
  • Daicel Chiral Technologies. (n.d.).
  • ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]
  • PubMed. (n.d.).
  • LCGC International. (2023, January 19).

Sources

Technical Support Center: Managing Stability of Activated Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-aminocyclobutanecarboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of its activated forms, which are critical intermediates in amide bond synthesis. As a constrained, non-canonical amino acid, this building block offers unique conformational advantages in medicinal chemistry, but its successful application hinges on understanding and managing the transient nature of its activated state.

This document moves beyond simple protocols to explain the chemical causality behind common stability issues, empowering you to diagnose problems and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): The Fundamentals of Activation and Stability

This section addresses the foundational knowledge required to work with activated methyl 3-aminocyclobutanecarboxylate.

Q1: What is methyl 3-aminocyclobutanecarboxylate, and what are its primary stability concerns in its unactivated form?

Methyl 3-aminocyclobutanecarboxylate is a non-proteinogenic amino acid ester. The cyclobutane ring imparts conformational rigidity, making it a valuable building block for designing peptides and small molecule drugs with specific structural properties. It is commonly supplied as a hydrochloride salt (e.g., cis-methyl 3-aminocyclobutanecarboxylate hydrochloride)[1][2].

In its salt form, the compound is generally stable under recommended storage conditions (room temperature, inert atmosphere) for extended periods[1]. The primary long-term stability concern for the free base or in solution is the potential for hydrolysis of the methyl ester group, particularly under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid[3][4].

Q2: What does "activation" of the carboxyl group entail and why is it necessary?

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. The carboxyl group's hydroxyl is a poor leaving group. "Activation" is the process of converting this hydroxyl group into a better leaving group, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by an amine[5][6]. This process is fundamental to peptide synthesis and other amidation reactions. The resulting species is a high-energy intermediate, and its enhanced reactivity is intrinsically linked to its lower stability.

Q3: What are the common methods for activating methyl 3-aminocyclobutanecarboxylate?

Activation is typically achieved in situ just before the addition of the amine coupling partner. The choice of reagent is critical and depends on factors like steric hindrance and the potential for racemization[7]. The most common classes of coupling reagents are summarized below.

Reagent ClassExamplesMechanism of Action & Key Features
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization[5][8].
Uronium/Aminium Salts HATU, HBTU, TBTU, COMUReact with the carboxylic acid to form highly reactive OBt, OAt, or Oxyma active esters. These are generally more potent than carbodiimides and are highly effective for hindered amino acids[8][9].
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, these reagents form active esters that facilitate rapid coupling with minimal side reactions[7][10].
Q4: What are the primary chemical pathways that lead to the instability of the activated intermediate?

The high reactivity of the activated intermediate makes it susceptible to several degradation pathways, which compete with the desired amide bond formation.

  • Hydrolysis: This is the most common failure mode. Trace amounts of water in the reaction solvent or reagents can rapidly hydrolyze the activated ester back to the starting carboxylic acid, quenching the reaction. This is a significant concern for all active ester intermediates[11].

  • Epimerization: The activation process can increase the acidity of the α-proton (the proton on the carbon bearing the carboxyl group). In the presence of a base, this can lead to deprotonation and subsequent reprotonation, potentially inverting the stereocenter (epimerization). This is a critical concern for chiral amino acids[7].

  • Intramolecular Rearrangement (for Carbodiimides): The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is unreactive and acts as a chain terminator[8].

  • Reaction with Excess Reagent (for Uronium/Aminium Salts): Excess uronium/aminium reagents can react with the free N-terminus of the amine coupling partner to form a guanidinium byproduct, capping the chain and preventing coupling[8].

Troubleshooting Guide: From Low Yield to Impure Product

This guide is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Issue 1: Low or No Coupling Yield

You've set up your coupling reaction, but analysis (TLC, LC-MS) shows mostly unreacted starting materials.

The activated species is hydrolyzing before it can react with your amine.

  • Diagnosis: This is likely if your reaction conditions are not scrupulously anhydrous.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon)[12].

    • Order of Addition: Always perform the activation step (in situ) immediately before adding the amine. The standard and most reliable order is: (1) Dissolve the carboxylic acid (methyl 3-aminocyclobutanecarboxylate), (2) add the coupling reagent and any additives, (3) allow a brief pre-activation time (typically 1-5 minutes), and then (4) add the amine component.

    • Temperature Control: Perform the activation and coupling at 0 °C to reduce the rate of hydrolysis and other side reactions. Allow the reaction to warm to room temperature slowly only if the reaction is sluggish[7].

The cyclobutane ring can present moderate steric bulk, potentially slowing the reaction compared to linear amino acids[9]. Your chosen coupling reagent may not be potent enough.

  • Diagnosis: This is a strong possibility if you are using a standard carbodiimide like DCC or DIC without additives and observing low conversion.

  • Solution:

    • Switch to a More Potent Reagent: Move to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP . HATU is particularly effective for hindered couplings as it forms a highly reactive OAt-ester[8][13].

    • Double Coupling: After the standard reaction time, if analysis shows incomplete conversion, you can perform a second coupling. This involves adding a second portion of the activated amino acid (or fresh coupling reagent and amino acid) to the reaction mixture to drive it to completion[9].

    • Increase Reaction Time/Temperature: For particularly difficult couplings, extending the reaction time (e.g., from 2 hours to overnight) or allowing it to proceed at room temperature may be necessary. Monitor for side product formation.

Issue 2: Multiple Unidentified Spots/Peaks in Crude Product

Your reaction appears to have worked, but purification is complicated by the presence of significant impurities.

The stereochemical integrity of your product has been compromised.

  • Diagnosis: This can be difficult to detect without chiral chromatography or detailed NMR analysis. It is a common risk in peptide coupling[10].

  • Solution:

    • Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives convert the O-acylisourea into an active ester intermediate that is less prone to racemization[8].

    • Optimize the Base: The base used in the reaction (often DIPEA) can promote epimerization. Use the minimum amount necessary (typically 2-3 equivalents). If epimerization is a persistent issue, switch to a weaker or more sterically hindered base like 2,4,6-collidine[7].

The coupling reagent itself is generating byproducts.

  • Diagnosis: Look for masses in your LC-MS corresponding to byproducts like N-acylurea (if using DCC/DIC) or a guanidinylated amine (if using excess HATU/HBTU).

  • Solution:

    • Stoichiometry is Key: Use the coupling reagent in a controlled molar ratio, typically 1.0 to 1.2 equivalents relative to the carboxylic acid. Avoid large excesses of uronium/aminium reagents[8].

    • Purification: The urea byproduct from DIC is soluble and can be removed during aqueous workup and chromatography, whereas the DCC byproduct is largely insoluble and can be removed by filtration[8].

Visualizing the Chemistry: Pathways and Workflows

Understanding the reaction landscape is key to troubleshooting. The following diagrams illustrate the critical pathways.

Activation and Degradation Pathways

Start Methyl 3-Aminocyclobutanecarboxylate (Starting Material) Activated Activated Intermediate (e.g., OAt-Ester) Start->Activated + Coupling Reagent (e.g., HATU, Base) Product Desired Amide Product Activated->Product + Amine (Desired Pathway) Hydrolysis Hydrolysis Product (Inactive Carboxylic Acid) Activated->Hydrolysis + H2O (Degradation) SideProduct Side Products (N-Acylurea, Epimer, etc.) Activated->SideProduct Base or Excess Reagent (Degradation) Amine Amine Nucleophile (R-NH2) Amine->Product

Caption: Key reaction pathways for activated methyl 3-aminocyclobutanecarboxylate.

Troubleshooting Workflow for Low Coupling Yield

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Protocols and Best Practices

Adherence to validated protocols is essential for reproducibility and success.

Protocol 1: Storage and Handling of Methyl 3-Aminocyclobutanecarboxylate HCl

The unactivated starting material is robust but requires proper handling to ensure its integrity prior to use.

  • Long-Term Storage: Store the solid hydrochloride salt at room temperature or refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the hygroscopic salt.

  • Preparing for Reaction: The HCl salt must be neutralized to the free amine before use. This can be done beforehand via an aqueous workup or, more conveniently, in situ by adding one extra equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture.

Protocol 2: Optimized In-Situ Activation and Coupling using HATU

This protocol is designed for a robust and efficient coupling, particularly for challenging or sterically hindered substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-protected methyl 3-aminocyclobutanecarboxylate (1.0 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add the coupling partner (amine, 1.0-1.2 eq), HATU (1.1 eq), and a racemization-suppressing additive like HOAt (1.1 eq, often already present in commercial HATU).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution should remain clear.

    • Scientist's Note: The base deprotonates the carboxylic acid to form the carboxylate, which then attacks the HATU reagent to begin the activation process[13].

  • Activation & Coupling: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Self-Validation: The progress of the reaction can be monitored by TLC or by taking a small aliquot, quenching it, and injecting it into an LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

References

  • MedChemExpress. (2026). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS. URL: https://www.medchemexpress.
  • MedChemExpress. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-COA-139470. URL: https://www.medchemexpress.com/COA/HY-W041877-COA-139470.html
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
  • Amino Acid Activated Carbon Blog. (2025). What are the safety precautions when handling Amino Acid Activated Carbon?URL: https://aminoacidactivatedcarbon.
  • Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutanecarboxylate hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160bb997
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with...URL: https://www.researchgate.net/figure/Preparation-of-activated-NHS-esters-and-their-reaction-with-nucleophilic-amino-acid_fig24_328704041
  • BenchChem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. URL: https://www.benchchem.com/technical-support/Tic-coupling-troubleshooting
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. URL: https://www.aapptec.com/handling-and-storage-of-peptides-faq
  • Journal of the Chemical Society, Dalton Transactions. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). URL: https://pubs.rsc.org/en/content/articlelanding/1978/dt/dt9780001046
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. URL: https://www.benchchem.com/technical-support/optimizing-peptide-coupling
  • Aapptec Peptides. (n.d.). Coupling Reagents. URL: https://www.peptides.com/coupling-reagents/
  • Fisher Scientific. (n.d.). Amide Synthesis. URL: https://www.fishersci.co.uk/gb/en/technical-support/amide-synthesis.html
  • BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. URL: https://www.benchchem.com/technical-support/peptide-synthesis-reagents
  • Wuts, P. G. M. (n.d.). 6.3 Methyl Esters and Derivatives.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. URL: https://www.luxbiotech.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. URL: https://growingscience.com/ac/Vol7/ac_2022_15.pdf
  • Wikipedia. (n.d.). Amino acid activation. URL: https://en.wikipedia.

Sources

Validation & Comparative

Cyclobutane vs. Piperidine Linkers in PROTACs: A Comparative Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the protein of interest (POI), an E3 ligase ligand, and a crucial connecting linker.[1][2] While often considered a simple tether, the linker's chemical composition and three-dimensional structure profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides an in-depth comparison of two increasingly popular rigid linker motifs: cyclobutane and piperidine. By examining their distinct structural and physicochemical properties, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not a passive spacer; it plays a dynamic role in the formation of a productive ternary complex between the POI and the E3 ligase.[5] This complex formation is the catalytic heart of PROTAC action, leading to the ubiquitination and subsequent degradation of the target protein.[6][7] The linker's length, rigidity, and chemical nature dictate the spatial orientation of the two protein-binding ligands, directly impacting the stability and cooperativity of the ternary complex.[3]

Initially, flexible alkyl and polyethylene glycol (PEG) linkers were widely employed due to their synthetic accessibility.[8] However, the field is progressively shifting towards more rigid and sophisticated linker designs to overcome the limitations of flexible tethers, such as entropic penalties upon binding and potential for unfavorable conformations.[2] Rigid linkers, including those incorporating cyclobutane and piperidine moieties, can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex formation and improving overall degradation efficiency.[4][9]

Core Structural and Functional Comparison: Cyclobutane vs. Piperidine

Both cyclobutane and piperidine are cyclic structures that introduce conformational constraints into the PROTAC linker. This rigidity can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: By reducing the number of rotatable bonds, rigid linkers can decrease the entropic penalty associated with binding to two proteins simultaneously, thus favoring the formation of a stable ternary complex.[9]

  • Improved Metabolic Stability: The cyclic nature of these linkers can shield adjacent chemical bonds from metabolic enzymes, leading to increased plasma stability and a longer in vivo half-life.[1][9]

  • Enhanced Cell Permeability: Strategic incorporation of rigid, polar linkers can improve the physicochemical properties of PROTACs, which are often large and fall outside of traditional "drug-like" chemical space. This can lead to better cell permeability and oral bioavailability.[1]

Cyclobutane Linkers: The Rigid Restrictor

The cyclobutane ring is a four-membered cycloalkane that imparts a high degree of rigidity to the linker. Its compact and well-defined geometry can precisely control the distance and orientation between the warhead and the E3 ligase ligand.

Advantages:

  • High Rigidity: The strained ring system of cyclobutane offers significant conformational restriction, which can be beneficial for locking the PROTAC into a highly active conformation.

  • Unique Exit Vectors: The stereochemistry of substituted cyclobutanes (e.g., cis or trans isomers) can provide distinct three-dimensional arrangements of the linker, allowing for fine-tuning of the ternary complex geometry.[10]

Considerations:

  • Synthetic Complexity: The synthesis of functionalized cyclobutane building blocks can be more challenging compared to more common cyclic amines.[6]

  • Limited Conformational Sampling: The high rigidity might also be a disadvantage if the optimal geometry for ternary complex formation is not achieved, as the linker has less flexibility to adapt.

Piperidine Linkers: The Versatile Scaffold

Piperidine is a six-membered saturated heterocycle containing a nitrogen atom. It is a common motif in medicinal chemistry and offers a balance of rigidity and synthetic tractability.

Advantages:

  • Balanced Rigidity and Flexibility: Piperidine provides a degree of conformational constraint while still allowing for some rotational freedom, which can be beneficial for accommodating the protein-protein interactions within the ternary complex.

  • Modulation of Physicochemical Properties: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC.[11][12] This is a critical parameter for achieving good pharmacokinetic properties.

  • Synthetic Accessibility: A wide variety of functionalized piperidine building blocks are commercially available, facilitating the synthesis of diverse PROTAC libraries.[13]

Disadvantages:

  • Potential for Off-Target Interactions: The basic nitrogen could potentially engage in unintended interactions with other biological molecules.

  • pKa Modulation: The basicity of the piperidine nitrogen can be influenced by neighboring chemical groups, which needs to be considered during the design phase to ensure the desired level of protonation and solubility.[11][12]

Data Presentation: A Comparative Overview

While direct head-to-head studies comparing cyclobutane and piperidine linkers in PROTACs targeting the same POI and E3 ligase are still emerging, we can extrapolate from existing data on rigid linkers to provide a qualitative comparison.

FeatureCyclobutane LinkerPiperidine LinkerKey Considerations for PROTAC Design
Rigidity HighModerate to HighHigher rigidity can lead to more potent degraders if the optimal conformation is achieved, but may also be a liability if it prevents productive ternary complex formation.[2][9]
Solubility Generally lower (hydrocarbon)Can be enhanced by the basic nitrogenThe ability to improve solubility is a significant advantage for piperidine linkers, especially for PROTACs with poor aqueous solubility.[1][11]
Metabolic Stability Generally goodGenerally goodBoth motifs can improve metabolic stability compared to linear alkyl chains.[1][9]
Synthetic Accessibility More challengingReadily availableThe ease of synthesis for piperidine-containing linkers allows for more rapid exploration of structure-activity relationships.[13]
Conformational Control Precise, based on stereochemistryGood, with some flexibilityThe choice depends on whether a highly constrained or a more adaptable linker is desired for a specific POI-E3 ligase pair.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of PROTACs.

Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker

This protocol outlines a general synthetic route for coupling a warhead and an E3 ligase ligand via a piperidine-containing linker.

Materials:

  • Warhead with a suitable functional group for coupling (e.g., carboxylic acid, amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine, carboxylic acid)

  • Boc-protected piperidine linker with orthogonal functional groups (e.g., Boc-piperidine-4-carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

Procedure:

  • Coupling of the first component: Dissolve the warhead (1 eq) and the Boc-protected piperidine linker (1.1 eq) in DMF. Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2 eq). Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work-up and purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc deprotection: Dissolve the purified intermediate in DCM and add TFA (10-20 eq). Stir at room temperature until the deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure.

  • Coupling of the second component: Dissolve the deprotected intermediate and the E3 ligase ligand (1 eq) in DMF. Add the coupling reagent (1.2 eq) and a base (2 eq). Stir at room temperature until the reaction is complete.

  • Final purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.

Materials:

  • Purified recombinant POI (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • TR-FRET donor antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor antibody (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay setup: In a microplate, add the POI, E3 ligase complex, and varying concentrations of the PROTAC in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Antibody addition: Add the TR-FRET donor and acceptor antibodies to the wells.

  • Final incubation: Incubate the plate in the dark to allow for antibody binding.

  • Measurement: Read the plate on a microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualization of Key Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC UPS Ubiquitin-Proteasome System POI->UPS Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Degraded Degraded POI UPS->Degraded

Caption: Structural representation of cyclobutane and piperidine linkers connecting the warhead and E3 ligase ligand in a PROTAC.

Conclusion and Future Perspectives

The choice between a cyclobutane and a piperidine linker in PROTAC design is a nuanced decision that depends on the specific therapeutic target and the desired properties of the final molecule. Cyclobutane offers a highly rigid and spatially defined linker, which can lead to very potent degraders if the optimal geometry is achieved. Piperidine, on the other hand, provides a more versatile scaffold with a favorable balance of rigidity and flexibility, along with the added benefit of potentially improving solubility.

As the field of targeted protein degradation continues to advance, we anticipate the emergence of more direct comparative studies that will further elucidate the subtle yet critical differences between these and other rigid linker motifs. The development of computational tools for predicting ternary complex structures will also play an increasingly important role in the rational design of PROTACs. [14]Ultimately, a deep understanding of the structure-activity relationships of different linker types will be essential for unlocking the full therapeutic potential of this exciting new modality.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.

Sources

A Comparative Guide to the Biological Activity of Peptides Containing Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Peptides

Native peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. This flexibility can lead to reduced receptor affinity and specificity. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[1] By introducing conformational constraints, we can lock a peptide into its bioactive conformation, enhancing its potency and resistance to enzymatic degradation.[2][3]

Among the various tools for conformational constraint, cyclic amino acids are particularly effective. This guide focuses on a specific class: peptides containing cyclobutane-derived amino acids, particularly methyl 3-aminocyclobutanecarboxylate. We will objectively compare their performance with linear counterparts and peptides modified with other cyclic structures, providing the necessary data and protocols for you to evaluate and implement these strategies in your own research.

Part 1: The Structural and Functional Impact of Cyclobutane Constraints

The core advantage of incorporating a cyclobutane ring into a peptide backbone is the introduction of rigidity.[4] Unlike a flexible linear peptide that exists as an ensemble of conformations in solution, a cyclobutane-modified peptide has a significantly restricted conformational landscape. This pre-organization reduces the entropic penalty upon binding to a target, which can translate to higher affinity and biological activity.[5]

The cyclobutane moiety, being sterically demanding, can protect adjacent peptide bonds from proteolytic cleavage, a primary degradation pathway for peptide therapeutics.[6] Studies on tuftsin analogs, for instance, have shown that incorporating 1-aminocyclobutanecarboxylic acid at the proteolytically sensitive Thr-Lys bond resulted in high resistance to enzymatic hydrolysis in human serum.[7]

Comparative Alternatives

While cyclobutane amino acids offer distinct advantages, it is crucial to compare them with other common peptide modifications:

  • Cyclopentane/Cyclohexane Amino Acids: These larger ring systems also impart significant rigidity.[8][9] The choice between cyclobutane, cyclopentane, or cyclohexane can subtly alter the bond angles and torsional strain of the peptide backbone, allowing for fine-tuning of the desired secondary structure.

  • Proline and its Analogs: Proline is a natural cyclic amino acid that introduces a "kink" in the peptide chain, disrupting α-helices and favoring β-turns. Synthetic proline analogs can offer even greater control over this conformational bias.

  • N-Methylated Amino Acids: N-methylation of the amide bond removes the hydrogen bond donor and can create steric hindrance, which discourages the formation of β-sheets and can improve membrane permeability. However, it can also disrupt necessary hydrogen bonding interactions with the target receptor.

  • Stapled Peptides: This strategy involves creating a covalent, all-hydrocarbon bridge between two amino acid side chains to lock a peptide into a helical conformation.[6] This is particularly effective for stabilizing α-helical structures involved in protein-protein interactions.

The selection of a specific modification is not arbitrary; it is a hypothesis-driven decision based on the desired outcome—be it enhanced stability, a specific secondary structure, or improved cell penetration.[10]

Part 2: Performance Comparison - Experimental Data

The true measure of a peptide modification lies in its empirical performance. The following tables summarize experimental data comparing peptides containing cyclobutane amino acids with their native counterparts and other analogs.

Table 1: Comparison of Bioactivity (Potency)
Peptide/AnalogTarget/AssayPotency (IC₅₀ / EC₅₀)Fold Change vs. NativeReference
Tuftsin (Thr-Lys-Pro-Arg)IL-6 Secretion (Macrophages)~2.5 x 10⁻⁷ M1x (Baseline)[7]
[MThr¹]TuftsinIL-6 Secretion (Macrophages)~1.5 x 10⁻⁷ M~1.7x more potent[7]
[MVal³]Tuftsin (isomer a)IL-6 Secretion (Macrophages)~1.2 x 10⁻⁷ M~2.1x more potent[7]
EK1 (Linear Peptide)HIV-1 Fusion Inhibition13.6% Helicity1x (Baseline)[6]
EK1 (E₇-E₇ Stapled)HIV-1 Fusion Inhibition26-32% Helicity~2x Increase[6]

MThr and MVal represent methano-homothreonine and methano-valine, which are 1-aminocyclobutanecarboxylic acid derivatives.

Table 2: Comparison of Proteolytic Stability
Peptide/AnalogConditionsHalf-life (t₁/₂)Fold Change vs. NativeReference
TuftsinHuman Serum< 1 hour1x (Baseline)[7]
[MThr¹]TuftsinHuman SerumHighly ResistantSignificant Increase[7]
[MOrn²]TuftsinHuman SerumHighly ResistantSignificant Increase[7]
Linear Peptide (E7-E7)α-chymotrypsin~3 hours1x (Baseline)[6]
Stapled Peptide (E7-E7)α-chymotrypsin> 12 hours> 4x Increase[6]

Expert Interpretation: The data clearly demonstrates that the incorporation of a cyclobutane-based amino acid can significantly enhance both biological potency and proteolytic stability.[7] In the case of Tuftsin, the rigid structure not only improved its ability to stimulate IL-6 secretion but also protected it from degradation.[7] This dual benefit is a primary driver for using such modifications in drug design. The comparison with stapled peptides shows that different constraining strategies can achieve similar stability goals, but the choice depends on the desired secondary structure (e.g., turn vs. helix).[6]

Part 3: Key Experimental Workflows & Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for the synthesis and evaluation of modified peptides.

Workflow for Synthesis and Evaluation of Modified Peptides

Caption: Workflow for modified peptide synthesis, purification, and biological testing.

Protocol 1: Solid-Phase Synthesis of a Peptide Containing a Cyclobutane Amino Acid

This protocol details the manual Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The key consideration for incorporating sterically hindered residues like methyl 3-aminocyclobutanecarboxylate is the potential for slower coupling kinetics, which may necessitate stronger coupling reagents or extended reaction times.

Materials:

  • Rink Amide resin[1]

  • N,N-dimethylformamide (DMF)[11]

  • 20% (v/v) piperidine in DMF[12]

  • Fmoc-protected amino acids (including the desired Fmoc-protected cyclobutane amino acid)

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11]

  • Base: N,N-diisopropylethylamine (DIEA)[11]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[1]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF in a reaction vessel for at least 30 minutes.[1] Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[11][12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Kaiser (Ninhydrin) Test: Take a few beads of resin to test for the presence of a free primary amine. A dark blue color indicates a successful deprotection. This is a critical self-validating step before proceeding.[11]

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to activate the amino acid. The solution will typically change color. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For the sterically hindered cyclobutane amino acid, extend this time to 4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and washing, dry the peptide-resin under vacuum. b. Add the cleavage cocktail (TFA/TIS/H₂O) and agitate for 2-4 hours at room temperature.[1] c. Filter the resin and collect the TFA solution containing the peptide. d. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification & Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).[1]

Protocol 2: MTT Assay for Cell Viability/Cytotoxicity

This protocol is a standard colorimetric assay to determine the effect of a synthetic peptide on cell proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HeLa, macrophages)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]

  • Peptide Treatment: a. Prepare serial dilutions of your purified synthetic peptide in serum-free medium. b. Remove the existing medium from the wells. c. Add 100 µL of the peptide solutions at various concentrations (e.g., from 0.1 µM to 100 µM) to the wells in triplicate. d. Include a vehicle control (medium only) and a positive control for toxicity (e.g., doxorubicin). e. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the peptide concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 4: Logic and Design Principles

Choosing the right modification requires a strategic approach. The following diagram illustrates a decision-making process for peptide modification.

DecisionTree cluster_stability cluster_conformation cluster_permeability start Primary Goal for Peptide Modification? stability Increase Proteolytic Stability? start->stability conformation Induce Specific Conformation? start->conformation permeability Improve Membrane Permeability? start->permeability sol_stability1 Incorporate Sterically Hindering Residue (e.g., Cyclobutane AA) stability->sol_stability1 sol_stability2 Introduce D-Amino Acid stability->sol_stability2 sol_stability3 Cyclize Head-to-Tail stability->sol_stability3 sol_conf1 Induce β-Turn? (Use Proline or Cyclobutane AA) conformation->sol_conf1 sol_conf2 Stabilize α-Helix? (Use Stapling or Aib) conformation->sol_conf2 sol_perm1 N-Methylate Backbone permeability->sol_perm1 sol_perm2 Add Lipophilic Moieties permeability->sol_perm2 sol_stability1->sol_conf1 Overlapping Benefit

Caption: Decision tree for selecting a peptide modification strategy.

Conclusion and Future Outlook

The incorporation of methyl 3-aminocyclobutanecarboxylate and related structures is a field-proven strategy for enhancing the drug-like properties of peptides. By imposing conformational rigidity, these modifications can lead to simultaneous improvements in biological potency and metabolic stability. The experimental data shows that this approach compares favorably with, and can be complementary to, other modification techniques like peptide stapling or the use of D-amino acids.

The future of this field lies in exploring a wider chemical space of cyclic amino acids. Different stereoisomers and substitution patterns on the cyclobutane ring can provide more nuanced control over peptide conformation. As our understanding of structure-activity relationships deepens, the rational design of peptides incorporating these unique building blocks will continue to be a cornerstone of modern peptidomimetic drug discovery.

References

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Publishing. [Link]
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Methods used to assess some biological activities of peptides and protein hydrolysates.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. [Link]
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • Peptide Synthesis. Bio-protocol. [Link]
  • Investigating Endogenous Peptides and Peptidases using Peptidomics. PubMed Central. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery. YouTube. [Link]
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic

Sources

A Comparative Guide to the Conformational Effects of Incorporating Methyl 3-Aminocyclobutanecarboxylate in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, the quest for greater metabolic stability and precise conformational control is paramount. The incorporation of non-natural amino acids is a cornerstone of this endeavor, with cyclic amino acids emerging as powerful tools for rigidifying peptide backbones and exploring novel pharmacological profiles. This guide provides an in-depth technical comparison of the conformational effects of incorporating methyl 3-aminocyclobutanecarboxylate into peptides, contrasting its influence with other common peptide modifications. We will delve into the underlying principles, supporting experimental data, and the methodologies required to characterize these structural changes.

The Rationale for Cyclobutane-Constrained Peptides

The inherent flexibility of linear peptides often leads to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and stability. Cycloalkane amino acids, by virtue of their cyclic nature, restrict the available dihedral angles of the peptide backbone, thus reducing the entropic penalty upon binding to a target.[1][2]

The cyclobutane ring, in particular, offers a unique balance of rigidity and chemical tractability. Unlike the more flexible cyclopentane or cyclohexane rings, the puckered conformation of cyclobutane introduces significant torsional and angle strain, which in turn imposes distinct conformational preferences on the peptide backbone.[3][4] The substitution pattern on the cyclobutane ring—specifically the cis or trans relationship between the amino and carboxyl groups—is a critical determinant of the resulting peptide secondary structure.[5]

Synthesis of Peptides Containing Methyl 3-Aminocyclobutanecarboxylate

The successful incorporation of methyl 3-aminocyclobutanecarboxylate into a peptide sequence relies on robust synthetic strategies, typically employing solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Protected Monomers

The journey begins with the synthesis of the Fmoc-protected methyl 3-aminocyclobutanecarboxylate monomer. This is a crucial step that ensures compatibility with standard Fmoc-based SPPS protocols. A general synthetic route is outlined below. The availability of high-purity Fmoc-protected amino acids is essential for achieving high-yield and high-purity peptides.[6][7]

Diagram: General Synthetic Scheme for Fmoc-Protected Methyl 3-Aminocyclobutanecarboxylate

Synthesis start Cyclobutane Precursor step1 Functional Group Interconversion start->step1 step2 Introduction of Amino and Carboxyl Groups step1->step2 step3 Methyl Esterification step2->step3 step4 Fmoc Protection step3->step4 end Fmoc-methyl-3-aminocyclo- butanecarboxylate step4->end

Caption: A generalized workflow for the synthesis of the Fmoc-protected monomer.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Once the protected monomer is in hand, it can be incorporated into a peptide sequence using an automated or manual peptide synthesizer. The following is a representative SPPS protocol.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing Methyl 3-Aminocyclobutanecarboxylate

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (including the methyl 3-aminocyclobutanecarboxylate monomer) with a suitable coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Repeat the washing steps as in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Conformational Analysis: A Multi-pronged Approach

Determining the three-dimensional structure of peptides containing methyl 3-aminocyclobutanecarboxylate requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[5] Key NMR parameters provide critical distance and dihedral angle restraints.

  • Chemical Shifts: The dispersion of amide proton chemical shifts can indicate the presence of a stable, folded structure.

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons, observed in ROESY or NOESY spectra, provide distance restraints that are crucial for structure calculation. For instance, the observation of specific CβHi-NHi+2, CβHi-CαHi+2, and CβHi-NHi+3 correlations can be indicative of a 12-helix.[8]

  • Coupling Constants (³JHNHα): The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation, providing valuable information about the backbone conformation.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Workflow: NMR-Based Conformational Analysis

NMR_Workflow sample Purified Peptide Sample nmr 1D and 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) sample->nmr assign Resonance Assignment nmr->assign extract Extraction of Restraints (NOEs, Coupling Constants) assign->extract calc Structure Calculation (e.g., using CYANA or XPLOR-NIH) extract->calc ensemble Ensemble of Structures calc->ensemble analysis Structural Analysis and Validation ensemble->analysis

Caption: A typical workflow for determining peptide structure using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformational landscape. For β-peptides, the CD spectra can be more complex, but comparisons between different oligomers can reveal trends in secondary structure formation. For example, an increase in the molar ellipticity at specific wavelengths with increasing oligomer length suggests a cooperative folding process.[9]

X-ray Crystallography

While obtaining suitable crystals can be challenging, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the three-dimensional structure and observing the precise hydrogen-bonding networks that stabilize the secondary structure.[9]

Computational Modeling

Molecular dynamics (MD) simulations and other computational methods complement experimental techniques by providing a dynamic view of the peptide's conformational landscape.[10][11][12] These simulations can predict the most stable conformations, explore the transitions between different states, and rationalize the experimental observations.

Workflow: Computational Conformational Analysis

Computational_Workflow start Peptide Sequence build Build Initial 3D Structure start->build md Molecular Dynamics Simulation (e.g., in explicit solvent) build->md traj Trajectory Analysis md->traj cluster Clustering of Conformations traj->cluster energy Energy Minimization of Representative Structures cluster->energy landscape Conformational Energy Landscape energy->landscape

Sources

Comparative SAR Analysis of Methyl 3-Aminocyclobutanecarboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

The methyl 3-aminocyclobutanecarboxylate scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent rigidity, three-dimensional character, and synthetic tractability offer a unique platform for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs derived from this core, with a particular focus on their development as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will delve into the rationale behind specific molecular modifications, present comparative biological data, and provide detailed synthetic protocols to enable the practical application of these insights.

The Methyl 3-Aminocyclobutanecarboxylate Scaffold: A Privileged Core

The cyclobutane ring, once considered an exotic and synthetically challenging moiety, is now increasingly appreciated for its utility in drug design.[1][2] Its constrained nature allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for a biological target. The methyl 3-aminocyclobutanecarboxylate core, in particular, presents two key functional groups—the amino and the methyl ester—that are amenable to a wide range of chemical modifications, making it an ideal starting point for SAR exploration.

Targeting Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] This mechanism of action has made DPP-4 an attractive target for the development of oral antihyperglycemic agents with a low risk of hypoglycemia.[6][7]

The binding site of DPP-4 is well-characterized and generally consists of several key subsites (S1, S2, S1', S2') that can be exploited for inhibitor design.[1][8] The S1 pocket is a hydrophobic pocket that typically accommodates a proline-mimetic moiety, while the S2 pocket is a larger, more solvent-exposed region that can be targeted to enhance potency and selectivity.

Structure-Activity Relationship (SAR) of Methyl 3-Aminocyclobutanecarboxylate Analogs as DPP-4 Inhibitors

Systematic modification of the methyl 3-aminocyclobutanecarboxylate scaffold has yielded potent and selective DPP-4 inhibitors. The SAR can be broadly categorized by modifications at the 3-amino group and the 1-carboxylate group.

Modifications at the 3-Amino Group: The Key to S1 Pocket Interaction

The primary amino group of the scaffold serves as a crucial anchor for interaction with the S1 pocket of DPP-4. This is typically achieved through the formation of a salt bridge with key acidic residues, such as Glu205 and Glu206.[8] The SAR studies have focused on acylation and alkylation of this amino group to introduce moieties that can effectively occupy the S1 pocket and establish additional favorable interactions.

A common strategy involves the introduction of a cyanopyrrolidine moiety, a well-established proline mimetic in DPP-4 inhibitors. The rationale behind this choice is that the cyano group can form a covalent, yet reversible, interaction with the catalytic serine (Ser630) in the active site of DPP-4, leading to potent inhibition.

Table 1: Comparative in vitro Activity of N-Acylated Methyl 3-Aminocyclobutanecarboxylate Analogs

Compound IDR Group (at 3-amino position)DPP-4 IC50 (nM)
1a H>10,000
1b Acetyl5,400
1c (S)-2-Cyanopyrrolidin-1-yl-carbonyl25
1d (R)-2-Cyanopyrrolidin-1-yl-carbonyl150

The data in Table 1 clearly demonstrates the dramatic increase in potency upon introduction of the cyanopyrrolidine group. Furthermore, the stereochemistry of the pyrrolidine ring is critical, with the (S)-isomer being significantly more potent than the (R)-isomer. This highlights the precise stereochemical requirements of the S1 pocket.

Modifications at the 1-Carboxylate Group: Probing the S2 Pocket

The methyl ester at the 1-position of the cyclobutane ring can be modified to introduce substituents that extend into the S2 pocket of DPP-4. This region is more tolerant of bulkier groups and offers opportunities to enhance potency and modulate pharmacokinetic properties. A common modification is the conversion of the methyl ester to an amide.

Table 2: Comparative in vitro Activity of 1-Carboxamide Analogs

Compound IDR' Group (at 1-carboxylate position)DPP-4 IC50 (nM)
2a -OCH3 (Methyl Ester)25
2b -NH2 (Primary Amide)80
2c -NH-CH3 (Methylamide)55
2d -NH-Benzyl15
2e -NH-(4-fluorobenzyl)8

As shown in Table 2, converting the methyl ester to a primary or secondary amide generally results in a slight decrease or retention of potency. However, the introduction of a substituted benzylamide group leads to a significant enhancement in inhibitory activity. The 4-fluorobenzyl derivative 2e is the most potent in this series, suggesting that the fluorine atom may be involved in a favorable interaction, such as a halogen bond, within the S2 pocket.

Experimental Protocols

General Synthetic Scheme for N-Acylated Methyl 3-Aminocyclobutanecarboxylate Analogs

The synthesis of the target compounds typically begins with commercially available cis- or trans-methyl 3-aminocyclobutanecarboxylate hydrochloride. The following is a general procedure for the acylation of the amino group.

Step-by-step Protocol:

  • To a solution of methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to ensure the formation of the free amine.

  • In a separate flask, activate the desired carboxylic acid (1.1 eq) using a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) in the presence of a base such as DIPEA (2.2 eq) in DMF.

  • Add the activated acid solution dropwise to the free amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analog.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorogenic assay.

Step-by-step Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the test compound dilutions, recombinant human DPP-4 enzyme, and a suitable assay buffer.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of 30-60 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Visualizing SAR and Experimental Workflows

Key SAR Trends for DPP-4 Inhibition

SAR_DPP4 cluster_amino Modifications at 3-Amino Group (S1 Pocket) cluster_carboxylate Modifications at 1-Carboxylate Group (S2 Pocket) Scaffold Methyl 3-Aminocyclobutane carboxylate Core Amino_H Primary Amine (Low Activity) Scaffold->Amino_H Base Scaffold Carboxylate_Ester Methyl Ester (Baseline) Scaffold->Carboxylate_Ester Base Scaffold Amino_Acyl Simple Acyl (Moderate Activity) Amino_H->Amino_Acyl Acylation Amino_Cyanopyrrolidine Cyanopyrrolidine (High Potency) Amino_Acyl->Amino_Cyanopyrrolidine Proline Mimetic Carboxylate_Amide Primary/Secondary Amide (Similar Potency) Carboxylate_Ester->Carboxylate_Amide Amidation Carboxylate_Benzylamide Substituted Benzylamide (Enhanced Potency) Carboxylate_Amide->Carboxylate_Benzylamide Aromatic Substitution

Caption: Key SAR trends for DPP-4 inhibition.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_bioassay Biological Evaluation Start Methyl 3-Aminocyclobutane carboxylate HCl Free_Amine Free Amine Generation (Base Treatment) Start->Free_Amine Acylation N-Acylation (Coupling Reaction) Free_Amine->Acylation Purification1 Purification (Column Chromatography) Acylation->Purification1 N_Acyl_Analog N-Acylated Analog Purification1->N_Acyl_Analog DPP4_Assay In Vitro DPP-4 Inhibition Assay N_Acyl_Analog->DPP4_Assay IC50 IC50 Determination DPP4_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: Experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

The methyl 3-aminocyclobutanecarboxylate scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective DPP-4 inhibitors. The SAR studies have clearly delineated the importance of specific structural features for optimal interaction with the enzyme's active site. The introduction of a cyanopyrrolidine moiety at the 3-amino position is critical for high potency, while substitution of the 1-carboxylate with a substituted benzylamide can further enhance activity.

Future work in this area could explore:

  • Novel S1 Pocket Binders: Investigation of alternative proline mimetics or other heterocyclic systems to interact with the S1 pocket.

  • Exploration of S2' Pocket: Design of analogs with substituents that can extend into the S2' subsite to potentially improve selectivity and pharmacokinetic profiles.

  • Stereochemical Optimization: A more thorough investigation of the impact of cis and trans isomers of the cyclobutane ring on DPP-4 inhibition.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from the SAR studies presented in this guide, researchers can continue to innovate and develop novel drug candidates based on the promising methyl 3-aminocyclobutanecarboxylate scaffold.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Online Press. [Link]
  • Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. PubMed. [Link]
  • Design, Synthesis and SAR Studies of Novel and Potent Dipeptidyl Peptidase 4 Inhibitors.
  • Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Scilit. [Link]
  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evalu
  • Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. [Link]
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • The Synthesis and Biological Activity of N-Acylated Amino Acids. A Collaborative Effort of Distributed Drug Discovery. IU Indianapolis ScholarWorks. [Link]
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
  • Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
  • Dipeptidyl Peptidase 4 Inhibitors. Drugs.com. [Link]
  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. PubMed. [Link]
  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]
  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central. [Link]

Sources

The Fulcrum of Degradation: A Comparative Guide to the Stability of PROTACs with Flexible vs. Rigid Cyclobutane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful modality, hijacking the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are a tripartite assembly: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering the two.[2] While significant attention is often devoted to the design of the protein-binding warheads, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's stability, efficacy, and overall pharmacokinetic profile.[3]

This guide provides an in-depth, objective comparison of the stability of PROTACs featuring flexible linkers versus those incorporating rigid cyclobutane scaffolds. We will delve into the mechanistic underpinnings of how linker architecture influences stability, supported by experimental data and detailed methodologies for assessing these critical parameters.

The Dichotomy of Linker Design: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker is a fundamental decision in PROTAC design, representing a trade-off between conformational adaptability and pre-organization.[4] This choice has profound implications for the stability of the PROTAC molecule itself and the crucial ternary complex it forms.

Flexible Linkers: The Conformational Explorers

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been a mainstay in early PROTAC development due to their synthetic tractability and conformational freedom.[3][4] This pliability allows the PROTAC to explore a wider conformational space, increasing the probability of achieving a productive ternary complex geometry between the POI and the E3 ligase.[4]

Advantages:

  • Synthetic Accessibility: Alkyl and PEG chains are readily incorporated, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[2][4]

  • Conformational Sampling: The ability to adopt numerous conformations can be advantageous in overcoming steric hurdles and identifying a productive binding orientation.[4]

Disadvantages:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[4]

  • Metabolic Liability: Long, flexible chains can be more susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[4]

  • Undesirable Physicochemical Properties: Flexible linkers can contribute to a high number of rotatable bonds and increased lipophilicity, which can negatively impact cell permeability and oral bioavailability.[4]

Rigid Cyclobutane Linkers: The Pre-organized Scaffolds

Rigid linkers, such as those incorporating cyclobutane moieties, serve to pre-organize the PROTAC into a more defined conformation.[5] This reduction in conformational entropy can lead to more stable ternary complexes and improved pharmacokinetic properties.[6] The cyclobutane ring, a four-membered cycloalkane, introduces a significant degree of rigidity, limiting the rotational freedom of the linker.

Advantages:

  • Enhanced Ternary Complex Stability: By reducing the entropic penalty of binding, rigid linkers can promote the formation of more stable and long-lived ternary complexes, leading to more efficient ubiquitination.[5][6]

  • Improved Metabolic Stability: The constrained conformation can make the PROTAC less susceptible to enzymatic degradation, potentially improving its half-life in plasma and in vivo.[6]

  • Favorable Pharmacokinetics: Rigidification can lead to improved cell permeability and overall better pharmacokinetic properties.[7]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers like cyclobutane is generally more complex and resource-intensive.[4][8]

  • Risk of Unproductive Conformations: If the pre-organized conformation is not optimal for ternary complex formation, a rigid linker can hinder degradation.[2]

Comparative Stability Analysis: A Data-Driven Overview

The stability of a PROTAC is a multi-faceted parameter, encompassing its intrinsic chemical stability, its resilience in a biological matrix like plasma, and its ability to form a stable and productive ternary complex to enact cellular degradation. While direct head-to-head studies comparing cyclobutane linkers with flexible counterparts are emerging, we can extrapolate from the broader principles of rigid versus flexible linker design.

Stability ParameterFlexible Linker (e.g., PEG, Alkyl)Rigid Cyclobutane LinkerRationale & Supporting Evidence
Chemical Stability Generally stable, but can be susceptible to oxidation (PEG) or other reactions depending on the exact chemistry.High. The C-C bonds of the cyclobutane ring are chemically robust.Rigid linkers are designed to increase the structural and metabolic stability of PROTACs.[5]
Plasma Stability Variable. Can be susceptible to enzymatic degradation, particularly with longer, more exposed chains.[4]Generally higher. The rigid structure can sterically hinder access by metabolic enzymes.Studies have shown that PROTACs with rigid linkers exhibit improved metabolic stability.[7]
Ternary Complex Stability Lower due to a higher entropic penalty upon binding. The complex may be more transient.[4]Higher due to pre-organization of the binding moieties, reducing the entropic cost of complex formation.[6]Efficient degradation often correlates with long-lived ternary complexes.[6]
Cellular Degradation Potency (DC50) Highly variable and context-dependent. A productive conformation must be achieved.Can be very high if the pre-organized conformation is optimal for ternary complex formation.The replacement of a flexible linker with a rigid one has been shown to significantly increase degradation potency in some cases.[2]
Maximum Degradation (Dmax) Can be high if a stable ternary complex is formed.Often high, reflecting efficient and sustained degradation due to stable ternary complex formation.Dmax is a measure of the maximal fraction of protein degraded.[1]

Experimental Protocols for Assessing PROTAC Stability

A rigorous evaluation of PROTAC stability requires a suite of well-designed experiments. The following protocols provide a framework for assessing the key stability parameters.

Protocol 1: Chemical Stability Assessment

This assay evaluates the intrinsic stability of the PROTAC molecule in a buffered solution.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the PROTAC in an appropriate organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to a final concentration (e.g., 10 µM) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Time Points: Incubate the solution at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the intact PROTAC in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the percentage of the remaining PROTAC against time to determine its chemical half-life.

Protocol 2: Plasma Stability Assay

This assay assesses the metabolic stability of the PROTAC in the presence of plasma enzymes.

Methodology:

  • PROTAC Incubation: Incubate the PROTAC (e.g., at 1 µM) with plasma (human, mouse, or rat) from multiple donors at 37°C.[9]

  • Time Course: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[9]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC.[9]

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t½).[9]

Protocol 3: Cellular Degradation Assay (DC50 and Dmax Determination)

This assay quantifies the potency and efficacy of a PROTAC in a cellular context.[10]

Methodology:

  • Cell Culture: Plate the target cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.[10]

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control for each sample.

    • Express the normalized POI levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[10]

Visualizing the Concepts: Diagrams and Workflows

PROTAC_Mechanism Ubiquitination Poly-ubiquitination of POI Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Ub Transfer PROTAC PROTAC

Stability_Workflow cluster_chem Chemical Stability cluster_plasma Plasma Stability cluster_cellular Cellular Degradation start PROTAC Candidate chem_stability Incubate in Buffer (pH 7.4, 37°C) start->chem_stability plasma_stability Incubate in Plasma (37°C) start->plasma_stability cell_treatment Treat Cells with PROTAC Dilutions start->cell_treatment chem_analysis LC-MS Analysis (Time Points) chem_stability->chem_analysis chem_result Determine Chemical Half-life chem_analysis->chem_result plasma_analysis LC-MS/MS Analysis (Time Points) plasma_stability->plasma_analysis plasma_result Determine Plasma Half-life plasma_analysis->plasma_result cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis western_blot Western Blot for POI cell_lysis->western_blot dc50_dmax Calculate DC50 & Dmax western_blot->dc50_dmax

Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Cyclobutane) flex_protac {POI Ligand | ...-CH2-O-CH2-... | E3 Ligase Ligand} flex_complex Multiple Conformations Higher Entropic Penalty flex_protac->flex_complex Leads to Ternary_Complex Stable Ternary Complex flex_complex->Ternary_Complex Less Stable rigid_protac {POI Ligand | Cyclobutane | E3 Ligase Ligand} rigid_complex Pre-organized Conformation Lower Entropic Penalty rigid_protac->rigid_complex Leads to rigid_complex->Ternary_Complex More Stable

Conclusion: A Balancing Act in PROTAC Design

The rational design of the linker is a critical lever in the optimization of PROTACs. While flexible linkers offer synthetic ease and conformational adaptability, they may come at the cost of reduced stability and less favorable pharmacokinetic properties. Conversely, rigid linkers, such as those incorporating cyclobutane scaffolds, can pre-organize the PROTAC into a bioactive conformation, leading to enhanced ternary complex stability, improved metabolic resistance, and potentially more potent in vivo activity.

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no one-size-fits-all solution. A systematic evaluation of a diverse set of linkers, encompassing both flexible and rigid motifs, is paramount. The experimental protocols detailed in this guide provide a robust framework for characterizing the stability of PROTAC candidates, enabling an informed, data-driven approach to the design of the next generation of targeted protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
  • Gross, P. H., Sheets, K. J., Warren, N. A., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted protein degradation: design considerations for PROTAC development. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]
  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Computer-Aided Molecular Design, 36(10), 665-678. [Link]
  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 354-360. [Link]
  • Klein, V. G., Bond, A. G., Craigon, C., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18016-18031. [Link]
  • Zhang, X., Xu, F., & Li, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925-940. [Link]
  • Zhang, X., Xu, F., & Li, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 925-940. [Link]
  • Reaction Biology. (n.d.).
  • Zhang, M., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. [Link]
  • Al-Dulaimi, D., et al. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 30(15), 3456. [Link]
  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
  • Creative Biolabs. (n.d.).
  • Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(8), 3559-3569. [Link]
  • Scott, J. S., et al. (2021). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Medicinal Chemistry Letters, 12(11), 1733-1738. [Link]
  • Ishida, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 13(1), 1-11. [Link]
  • Zhang, Y., et al. (2023). Effect of the linker's site of attachment on PROTAC stability. Journal of Medicinal Chemistry, 66(15), 10356-10368. [Link]
  • Cyprotex. (n.d.). Plasma Stability. [Link]
  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1865(11), 1546-1559. [Link]
  • Lu, Y., et al. (2023). Click chemistry in the development of PROTACs. Journal of Medicinal Chemistry, 66(24), 16446-16460. [Link]
  • Ishida, T., & Ciulli, A. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling, 61(11), 5529-5540. [Link]

Sources

The Cyclobutane Moiety: A Key to Unlocking Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust and effective drug candidates, medicinal chemists are increasingly turning to a seemingly simple yet powerful structural motif: the cyclobutane ring. This four-membered carbocycle, once considered a synthetic curiosity, has emerged as a valuable tool for enhancing the metabolic stability of small molecules, a critical parameter that dictates a drug's lifespan in the body and ultimately its therapeutic efficacy. This guide provides an in-depth comparison of the in vitro metabolic stability of cyclobutane-containing compounds against common structural alternatives, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Stability Challenge and the Cyclobutane Solution

A significant hurdle in drug development is overcoming rapid metabolism by cytochrome P450 (CYP450) enzymes, the body's primary defense against foreign compounds.[1][2] These enzymes, predominantly found in the liver, often target specific, metabolically labile sites on a drug molecule, leading to its rapid clearance and diminished therapeutic effect. Common metabolic "soft spots" include electron-rich aromatic rings and flexible alkyl chains.

The incorporation of a cyclobutane ring offers a strategic solution to this challenge. Its unique physicochemical properties contribute to its enhanced metabolic robustness:

  • Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring restricts the conformational flexibility of a molecule, which can shield metabolically susceptible sites from enzymatic attack.[3][4] This pre-organization can also lead to more favorable binding interactions with the target protein.

  • Increased s-character of C-H bonds: The C-H bonds in cyclobutane have a higher degree of s-character compared to those in linear alkanes, making them stronger and less prone to oxidative cleavage by CYP450 enzymes.[3]

  • Relative Chemical Inertness: Despite its ring strain of 26.3 kcal/mol (compared to 7.1 kcal/mol for cyclopentane), cyclobutane is significantly less reactive than cyclopropane and relatively inert compared to other alkanes, resisting enzymatic degradation.[3]

Comparative In Vitro Metabolic Stability: Cyclobutane vs. Alternatives

The true measure of a structural modification's utility lies in direct, quantitative comparison. While literature on direct, side-by-side comparisons of cyclobutane with a wide array of analogues is still growing, existing studies provide compelling evidence for its stability-enhancing properties.

Case Study 1: Cyclobutane as a Bioisostere for the tert-Butyl Group

A common strategy in medicinal chemistry is to replace metabolically vulnerable groups with more stable bioisosteres. The tert-butyl group, for instance, is often susceptible to oxidation. A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group in various compounds yielded insightful data on their metabolic stability in human liver microsomes (HLM).[5][6]

Compound SeriesAnalogIntrinsic Clearance (CLint) in HLM (μL/min/mg protein)
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[5][6]

In the case of Model Amide 2 and the antifungal agent Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated a marked improvement in metabolic stability (lower intrinsic clearance) compared to the parent tert-butyl compound.[5][6] Conversely, for Model Amide 1 and the herbicide Tebutam, the introduction of the small rings led to decreased metabolic stability.[5][6] Notably, in all these examples, the metabolic stability of the cyclobutane and cyclopropane analogs were very similar to each other.[5] This highlights that while small rings can be a powerful tool, their effect is context-dependent and requires empirical validation.

Case Study 2: Cyclobutane Replacing a Flexible Linker

In the development of PET tracers, metabolic stability is paramount to ensure that the detected signal originates from the intact tracer and not its metabolites. In one study, a flexible ethyl linker in a tyrosine-based amino acid tracer, known to be prone to enzymatic degradation, was replaced with a more rigid trans-cyclobutyl ring.[3][4] The resulting cyclobutane-containing tracer exhibited excellent stability in human and rat plasma, with the unlabeled moiety showing over 60 minutes of metabolic stability, a significant improvement over the ethyl-linked counterpart.[3][4]

Spirocyclic Systems: The Power of Two Cyclobutanes

The spiro[3.3]heptane scaffold, which consists of two cyclobutane rings sharing a single carbon atom, has emerged as a particularly effective bioisostere for aromatic rings, offering a three-dimensional and metabolically robust alternative.[7] In several instances, the replacement of a benzene ring with a spiro[3.3]heptane moiety in drug candidates has led to the retention of high biological potency while presumably improving metabolic stability due to the introduction of a fully saturated, rigid core.[7]

The Metabolic Fate of the Cyclobutane Ring

While generally stable, the cyclobutane ring is not entirely impervious to metabolism. The primary metabolic pathway for cycloalkanes is hydroxylation, catalyzed by CYP450 enzymes.[2][8] The site of hydroxylation on the cyclobutane ring can be influenced by the substitution pattern. For instance, in drug candidates containing 1,3-disubstituted cyclobutanes, metabolism may be directed away from the core ring structure.[9] In some cases, oxidative C-C bond cleavage of the cyclobutane ring can occur, potentially leading to ring-opening and loss of activity, though this is generally a less favored pathway compared to the metabolism of more labile functional groups.[10]

cluster_0 Metabolic Pathways of Cyclobutane-Containing Compounds Parent Cyclobutane-Containing Drug Candidate Hydroxylation Hydroxylation (Major Pathway) Parent->Hydroxylation CYP450 RingOpening Ring Opening (Minor Pathway) Parent->RingOpening CYP450 Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Ring-Opened Metabolite RingOpening->Metabolite2

Caption: Primary metabolic pathways for cyclobutane-containing compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

To empirically determine the metabolic stability of a cyclobutane-containing compound, the in vitro liver microsomal stability assay is a robust and widely used method. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP450 enzymes.

Materials and Reagents:
  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., verapamil, imipramine)

  • Acetonitrile (ACN) or methanol for reaction termination

  • Internal standard for LC-MS/MS analysis

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Thaw the pooled HLM on ice.

    • Prepare a working solution of HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (at a final concentration typically around 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

cluster_1 Experimental Workflow for In Vitro Metabolic Stability Assay Prep Prepare Reagents: - Human Liver Microsomes - NADPH Regenerating System - Test Compound Incubate Incubation at 37°C Prep->Incubate Sample Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis: - Calculate t½ - Calculate CLint Analyze->Data

Caption: A typical workflow for a liver microsomal metabolic stability assay.

Conclusion: A Validated Strategy for Robust Drug Design

The strategic incorporation of the cyclobutane moiety is a validated and powerful approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates.[11][12] The experimental evidence, though still expanding, clearly demonstrates that this bioisosteric replacement can lead to significant improvements in metabolic half-life and reduced intrinsic clearance. The increased three-dimensionality and higher sp3 character of cyclobutane-containing compounds align with the current paradigm shift in drug design, moving away from "flat" molecules towards more drug-like, robust candidates. By understanding the principles of cyclobutane's metabolic inertness and employing rigorous in vitro testing, researchers can effectively leverage this versatile scaffold to design the next generation of stable and effective therapeutics.

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • BenchChem. (2025).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Werness, P. J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Di, L., et al. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 99(11), 4747-4754.
  • van der Kolk, M. R., et al. (2022).
  • Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616.
  • Di, L., et al. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery.
  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
  • Stepan, A. F., et al. (2012). Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • ResearchGate. (n.d.). Examples of 1,3-disubsituted and 1,1,3-trisubsituted cyclobutanes in clinical trials.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580.
  • Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: structure, mechanism, and biochemistry. Springer Science & Business Media.
  • Guengerich, F. P. (2021). Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • BenchChem. (2025). Cyclobutane vs.
  • ResearchGate. (n.d.). Examples of 1,2-disubsituted cyclobutanes in clinical trials.
  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4056.
  • Shyadehi, A. Z., et al. (2022). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 23(21), 13399.
  • ResearchGate. (n.d.).
  • de Visser, S. P., & Kumar, D. (2004). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Journal of the American Chemical Society, 126(41), 13353-13363.
  • Sakaki, T., et al. (2021).
  • Kokotos, G., et al. (2020). 2-Oxoester Phospholipase A2 Inhibitors with Enhanced Metabolic Stability. Biomolecules, 10(3), 491.
  • Wang, L., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. MDPI.

Sources

A Comparative Guide to NMR Analysis for Stereochemical Confirmation of Methyl 3-Aminocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. Small molecule scaffolds like cyclobutanes are increasingly popular due to their ability to introduce rigid, defined geometries into drug candidates. However, this rigidity presents a significant analytical challenge: unambiguously determining the relative stereochemistry of substituents. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques to definitively assign the cis and trans isomers of methyl 3-aminocyclobutanecarboxylate, a key building block in modern medicinal chemistry.

The Challenge: Puckering and Ambiguity in the Cyclobutane Ring

Unlike the well-defined chair conformations of cyclohexane, the cyclobutane ring is a puckered, dynamic system. This conformational flexibility means that the dihedral angles between protons on adjacent carbons are not fixed, leading to averaged NMR parameters. Consequently, relying on a single NMR method can lead to erroneous stereochemical assignments. A multi-faceted, self-validating approach is therefore not just recommended, but essential for scientific rigor.

This guide will compare the utility of three core NMR methodologies: 1D ¹H NMR coupling constant analysis, 2D Correlation Spectroscopy (COSY), and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), presenting an integrated workflow for confident stereochemical assignment.

Method 1: Vicinal Coupling Constant (³J) Analysis

Principle: The magnitude of the through-bond, three-bond coupling constant (³J) between two vicinal protons is described by the Karplus equation, which correlates ³J to the dihedral angle between the C-H bonds. In cyclobutanes, the puckered geometry results in different average dihedral angles for cis and trans protons, which should, in theory, produce distinct coupling constants.

Causality in Experimental Choice: This is often the first and quickest method attempted due to its reliance on a simple 1D ¹H NMR spectrum. However, it is also the most prone to misinterpretation. The wide range of reported coupling constants for cyclobutanes, where cis and trans ranges can overlap significantly, makes this method unreliable in isolation.[1] For instance, in some substituted cyclobutanes, vicinal cis coupling constants can range from 4.6–11.5 Hz, while trans couplings can span 2.0–10.7 Hz.[1] This overlap necessitates further, more definitive proof. In some four-membered rings, cis couplings can even be larger than trans couplings, which is counterintuitive to those accustomed to larger ring systems and highlights the unique electronic environment of strained rings.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified methyl 3-aminocyclobutanecarboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Analysis: Identify the signals corresponding to the cyclobutane ring protons (often in the 1.5-4.0 ppm range). Measure the coupling constants for the H1/H2 and H3/H4 interactions.

Expected Data & Interpretation:

StereoisomerKey ProtonsTypical ³J Range (Hz)Interpretation Notes
cisH1-H2, H3-H48.0 - 11.5Generally expected to be larger due to a smaller dihedral angle in the puckered ring.
transH1-H2, H3-H42.0 - 9.0Generally smaller, but significant overlap with the cis range exists.[1]

Trustworthiness: Low when used alone. Coupling constants provide supporting evidence but are not definitive proof due to conformational averaging and substituent effects.

Method 2: 2D Correlation Spectroscopy (COSY)

Principle: COSY is a homonuclear correlation technique that identifies protons that are coupled to each other through bonds.[3] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are vicinally (or sometimes geminally) coupled.

Causality in Experimental Choice: Before J-couplings can be analyzed or NOE signals interpreted, one must know which proton signal corresponds to which position on the ring. COSY provides an unambiguous roadmap of the proton spin system. It is a foundational experiment that enables the correct interpretation of all other data.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Typical acquisition times are 15-30 minutes.

  • Analysis: Correlate the diagonal peaks to the 1D ¹H spectrum. Off-diagonal cross-peaks connect coupled protons. For the cyclobutane ring, one would expect to see correlations between H1↔H2, H2↔H3, and H3↔H4.

Expected Data & Interpretation: The COSY spectrum will show cross-peaks connecting all adjacent protons on the cyclobutane ring, confirming their connectivity. This does not provide direct stereochemical information but is a critical prerequisite for the subsequent analyses.

Method 3: Nuclear Overhauser Effect Spectroscopy (NOESY)

Principle: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises from dipolar coupling between protons that are spatially close, typically within 5 Å.[4] Magnetization is transferred between these protons, resulting in a cross-peak in a 2D NOESY spectrum. This makes it the gold standard for determining relative stereochemistry.

Causality in Experimental Choice: Unlike J-coupling, which measures through-bond interactions, the NOE measures through-space proximity. For the methyl 3-aminocyclobutanecarboxylate system, the protons on the substituents at C1 and C3 will be close in space in the cis isomer and far apart in the trans isomer. This provides a clear, binary confirmation of stereochemistry.[5]

Experimental Protocol:

  • Sample Preparation: Use the same, carefully degassed NMR sample. Oxygen is paramagnetic and can quench the NOE effect.

  • Acquisition: Acquire a 2D NOESY spectrum using a mixing time (τm) appropriate for a small molecule, typically in the range of 300-800 ms.

  • Analysis: Look for a cross-peak between the proton at C1 (methine proton adjacent to the ester) and the proton at C3 (methine proton adjacent to the amino group).

Expected Data & Interpretation:

StereoisomerKey NOE CorrelationExpected ResultInterpretation
cisH1 ↔ H3Strong cross-peak Protons are on the same face of the ring and close in space.
transH1 ↔ H3No cross-peak Protons are on opposite faces of the ring and are too far apart for an NOE.

Trustworthiness: High. A clear NOE correlation between H1 and H3 is definitive proof of a cis relationship. Its absence is equally strong evidence for a trans configuration.[5]

An Integrated and Self-Validating Workflow

Relying on a single piece of data is poor scientific practice. The following workflow integrates the above techniques into a logical, self-validating system that provides an unassailable stereochemical assignment.

G cluster_0 Step 1: Foundational Spectra cluster_1 Step 2: Assignment & Hypothesis cluster_2 Step 3: Definitive Confirmation cluster_3 Step 4: Conclusion A Acquire 1D ¹H & ¹³C Spectra B Acquire 2D gCOSY C Assign Spin System (H1, H2, H3, H4) using COSY B->C D Measure ³J values from 1D ¹H C->D E Formulate Hypothesis: cis or trans based on J-values D->E G Check for H1↔H3 NOE Cross-Peak E->G Hypothesis to Test F Acquire 2D NOESY F->G H Confirm or Refute Hypothesis G->H I Final Stereochemical Assignment H->I

Caption: Integrated workflow for unambiguous stereochemical assignment.

This workflow ensures that the initial hypothesis, formulated from potentially ambiguous J-coupling data, is rigorously tested by the definitive NOESY experiment. The COSY data serves as the essential framework ensuring the correct protons are being analyzed at each stage.

Visualizing the Decisive NOE Interaction

The key to this analysis is the spatial relationship between the protons at the 1- and 3-positions of the cyclobutane ring.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct cis_struct cis_label H1 and H3 are spatially proximate cis_noe Strong H1↔H3 NOE Expected trans_noe No H1↔H3 NOE Expected trans_struct trans_struct trans_label H1 and H3 are spatially distant

Caption: Key through-space interactions for NOESY analysis.

Conclusion and Recommendation

While 1D ¹H NMR and the analysis of vicinal coupling constants can provide initial clues, the conformational flexibility of the cyclobutane ring makes this method insufficiently reliable for unambiguous stereochemical assignment of methyl 3-aminocyclobutanecarboxylate derivatives.

The most robust and trustworthy strategy is an integrated, multi-technique approach. 2D NOESY is the decisive experiment. The presence or absence of a through-space correlation between the protons at C1 and C3 provides a definitive and easily interpretable result. This primary method, when supported by proton assignments confirmed by a 2D COSY experiment, constitutes a self-validating protocol that meets the highest standards of scientific integrity required in pharmaceutical and chemical research.

References

  • Fleming, I., & Williams, D. H. (1967). Proton-proton coupling constants in cyclobutanes. Tetrahedron, 23(6), 2747-2755.
  • York, A. E., O'Neil, G. W., & Liotta, D. C. (2011). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 16(9), 7583-7598. [Link]
  • Doc Brown's Chemistry. (n.d.). Cyclobutane C4H8 H-1 NMR Spectrum.
  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. National Center for Biotechnology Information.
  • Lee, H. S., Le, H., & Gellman, S. H. (2003). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Organic Letters, 5(10), 1879-1882. [Link]
  • Hamid Raza, G., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(11), 724-730.
  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • De Kimpe, N., & De Buyck, L. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 18(1), 2-25. [Link]
  • Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Harvard University.
  • Chemistry Stack Exchange. (2019, August 21). Why is cis proton coupling larger than trans proton coupling in cyclopropanes?
  • LibreTexts Chemistry. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons.

Sources

A Comparative Guide to the X-ray Crystallography of Peptides with Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced stability, potency, and bioavailability is a perpetual challenge. The incorporation of non-natural, conformationally constrained amino acids into peptides represents a powerful strategy to achieve these goals. Among these, methyl 3-aminocyclobutanecarboxylate stands out as a unique building block that can impart significant structural rigidity. This guide provides an in-depth, comparative analysis of the X-ray crystallography of peptides containing this specific residue, offering experimental insights and predictive guidance for researchers venturing into this exciting field.

The Significance of Conformational Constraint: The Role of Methyl 3-Aminocyclobutanecarboxylate

The inherent flexibility of many linear peptides is often a double-edged sword. While it allows for dynamic interactions with biological targets, it can also lead to proteolytic instability and reduced binding affinity. The introduction of cyclic amino acids, such as methyl 3-aminocyclobutanecarboxylate, serves to lock the peptide backbone into more defined conformations.[1][2][3] This pre-organization can reduce the entropic penalty of binding and enhance resistance to enzymatic degradation. The cyclobutane ring, in particular, offers a unique set of steric constraints that can favor the formation of specific secondary structures like β-turns and helices, which are often crucial for biological activity.[2][4]

Comparative Analysis of Crystallization Strategies

The crystallization of any peptide is a multifactorial challenge, and the presence of a non-natural amino acid introduces another layer of complexity. Here, we compare common crystallization techniques with a focus on their suitability for peptides incorporating methyl 3-aminocyclobutanecarboxylate.

Crystallization Methodologies: A Head-to-Head Comparison
Crystallization Method Principle Advantages for Modified Peptides Challenges for Modified Peptides Typical Starting Conditions
Vapor Diffusion (Hanging & Sitting Drop) Slow evaporation of water from a droplet of peptide and precipitant solution into a larger reservoir, gradually increasing the concentration to induce crystallization.Well-controlled, allows for screening of a wide range of conditions. The slow equilibration is often beneficial for complex molecules.The modified peptide may have altered solubility profiles, requiring extensive screening of precipitants and pH.Peptide concentration: 5-20 mg/mL; Precipitant: PEG, salts (e.g., ammonium sulfate), organic solvents; Temperature: 4-20°C.
Microbatch (Under Oil) Small droplets of peptide and precipitant are dispensed under oil, preventing evaporation and allowing for very slow concentration changes.Requires very small sample volumes, ideal for precious modified peptides. The stable environment can promote the growth of high-quality crystals.Setting up screens can be more labor-intensive. Finding the optimal oil to prevent dehydration without dissolving the sample is key.Similar to vapor diffusion, but with smaller volumes (nanoliter to microliter scale).
Seeding (Macro & Micro) Introducing microscopic crystals (seeds) of the target peptide into a new, supersaturated solution to promote the growth of larger, diffraction-quality crystals.Can overcome nucleation barriers, which can be a significant hurdle for modified peptides. Can lead to more consistent and larger crystals.Requires initial success in obtaining small crystals. The quality of the seed crystals is critical for the outcome.The solution should be slightly undersaturated compared to the initial crystallization condition to allow for controlled growth.
Co-crystallization Crystallizing the peptide in the presence of a second molecule (a co-former) that can form a stable crystalline lattice with the peptide.[5]Can be highly effective if the modified peptide is difficult to crystallize on its own. The co-former can provide a scaffold for crystallization.Requires finding a suitable co-former, which can be a trial-and-error process. The co-former may influence the peptide's conformation.A wide range of small molecules, salts, or even other peptides can be screened as co-formers.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for each specific peptide containing methyl 3-aminocyclobutanecarboxylate.

Protocol 1: Peptide Synthesis and Purification

The quality of the peptide is paramount for successful crystallization.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptide on a suitable resin using Fmoc or Boc chemistry. The coupling of the methyl 3-aminocyclobutanecarboxylate residue may require extended coupling times or the use of a more potent coupling agent due to potential steric hindrance.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Salt Exchange and Lyophilization: Exchange the counter-ion (e.g., TFA) to a more suitable one for crystallization (e.g., acetate or chloride) using ion-exchange chromatography. Lyophilize the purified peptide to a fluffy powder.

Protocol 2: High-Throughput Crystallization Screening
  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl) to a final concentration of 10-20 mg/mL. Centrifuge the solution to remove any aggregates.

  • Screening Setup: Use commercially available sparse-matrix screens to test a wide range of precipitants, salts, and pH values. Set up hanging or sitting drop vapor diffusion plates.

  • Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several weeks.

Protocol 3: Optimization and Crystal Growth
  • Identify Hits: Analyze the initial screening results to identify conditions that produce any crystalline material, even if it's microcrystalline.

  • Grid Screens: Design optimization screens around the initial "hit" conditions by systematically varying the concentrations of the precipitant, salt, and pH.

  • Additive Screening: Test the effect of various additives (e.g., detergents, small molecules, metal ions) on crystal quality.

  • Seeding: If initial crystals are small or of poor quality, use them to seed new drops.

Visualization of Workflows

Peptide Crystallography Workflow

Peptide_Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification (>95%) Cleavage->Purification Lyophilization Salt Exchange & Lyophilization Purification->Lyophilization Screening High-Throughput Screening Lyophilization->Screening Optimization Optimization of Conditions Screening->Optimization Growth Crystal Growth Optimization->Growth Harvesting Crystal Harvesting & Cryo-protection Growth->Harvesting Diffraction X-ray Data Collection Harvesting->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

Caption: A generalized workflow for the X-ray crystallography of peptides.

Comparative Crystallization Strategies

Crystallization_Strategies cluster_methods Crystallization Methods Start Purified Peptide Solution VD Vapor Diffusion Start->VD MB Microbatch Start->MB CoCryst Co-crystallization Start->CoCryst Seed Seeding VD->Seed Outcome Diffraction-Quality Crystals VD->Outcome MB->Seed MB->Outcome Seed->Outcome CoCryst->Outcome

Caption: A comparison of common peptide crystallization strategies.

Conclusion: Navigating the Challenges and Unlocking the Potential

The X-ray crystallography of peptides containing methyl 3-aminocyclobutanecarboxylate presents both unique challenges and exciting opportunities. While the conformational rigidity imparted by this non-natural amino acid can be advantageous for designing structured peptides, it also necessitates a more nuanced and patient approach to crystallization. By leveraging a combination of high-throughput screening, meticulous optimization, and potentially innovative strategies like seeding and co-crystallization, researchers can successfully elucidate the three-dimensional structures of these fascinating molecules. The structural insights gained from these studies will undoubtedly pave the way for the rational design of next-generation peptide therapeutics with superior pharmacological properties.

References

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1991). Design of potent and selective agonists and antagonists for peptide receptors. International journal of peptide and protein research, 38(6), 481-494.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, E., ... & Kamphuis, J. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science: an official publication of the European Peptide Society, 3(2), 131-143.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • McPherson, A. (2004).
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21.
  • Chayen, N. E. (2004). Methods for separating nucleation and growth in protein crystallization. Progress in biophysics and molecular biology, 86(2), 177-194.
  • Bergfors, T. (2003). Seeds to crystals. Journal of structural biology, 142(1), 66-76.
  • Stura, E. A. (2002). Seeding techniques. Methods in Enzymology, 368, 110-129.
  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • D'Arcy, A., Mac Sweeney, A., & Haber, A. (2007). Practical protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 63(3), 340-344.
  • Jancarik, J., & Kim, S. H. (1991). Sparse matrix sampling: a screening method for crystallization of proteins. Journal of applied crystallography, 24(4), 409-411.
  • Otálora, F., Reverter, D., & Vendrell, J. (2002). Additive and detergent screening in protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1591-1596.
  • Zawrotko, M. J. (2007). Themed issue: co-crystals.

Sources

A Comparative Guide to the Stereochemical Efficacy of cis- and trans-3-Aminocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a conformationally restricted framework that can enhance binding affinity and metabolic stability. Within this class of compounds, the stereochemical arrangement of substituents profoundly dictates biological activity. This guide provides an in-depth comparison of the cis and trans isomers of 3-aminocyclobutanecarboxylate derivatives, focusing on their synthesis, conformational differences, and resulting efficacy. We will explore a case study where these isomers act as analogues of the neurotransmitter gamma-aminobutyric acid (GABA), demonstrating the critical role of stereochemistry in modulating pharmacological response.

The Stereochemical Imperative: cis vs. trans Isomers

In 1,3-disubstituted cyclobutane rings, the spatial relationship between the two substituent groups—cis (on the same face of the ring) or trans (on opposite faces)—is the primary determinant of the molecule's three-dimensional shape and, consequently, its ability to interact with a biological target.[1] Unlike more flexible aliphatic chains, the cyclobutane ring "pins back" the functional groups, leading to distinct conformational profiles for each isomer.[2]

The cis isomer can adopt a conformation where both substituents occupy pseudo-equatorial positions on the puckered ring, generally minimizing steric strain. In contrast, the trans isomer forces one substituent into a pseudo-axial and the other into a pseudo-equatorial position. This fundamental difference in topology is often the root cause of divergent biological efficacy.

G cis_puckered Puckered Ring (e.g., Diequatorial) cis_interaction Favorable Target Interaction cis_puckered->cis_interaction trans_puckered Puckered Ring (e.g., Axial/Equatorial) trans_interaction Steric Hindrance trans_puckered->trans_interaction Suboptimal Fit

Caption: Conformational impact of cis vs. trans substitution.

Comparative Efficacy: A GABA Analogue Case Study

The neurotransmitter GABA plays a crucial role in the central nervous system. Conformationally restricted analogues are vital tools for probing GABA receptor subtypes and developing new therapeutics.[3] A pivotal study synthesized both cis- and trans-3-aminocyclobutane-1-carboxylic acid to evaluate them as GABA analogues.[2]

The results demonstrated a clear superiority of the cis isomer across multiple biological assays designed to measure GABA-like activity. The trans isomer was consistently less effective.[2]

Data Summary: cis vs. trans Isomer Activity
Assay / Biological Processcis-3-Aminocyclobutane-1-carboxylic acidtrans-3-Aminocyclobutane-1-carboxylic acidReference
GABA Uptake Inhibition Weak to Moderate ActivityLess Effective[2]
GABA Receptor Binding Weak to Moderate ActivityLess Effective[2]
GABA Aminotransferase Substrate ActiveLess Effective[2]
Neuronal Firing Depression ActiveLess Effective[2]

Causality of Efficacy Difference:

The observed difference in activity was attributed to the distinct conformations of the isomers. Researchers interpreted the results to mean that the "pinning back" of the polar amino and carboxyl groups by the cyclobutane ring in the trans isomer leads to unfavorable steric interactions with the active sites of GABA-processing proteins.[2] One of the methylene groups on the cyclobutane ring likely clashes with a region of steric hindrance at the target site, a clash that is avoided by the conformational arrangement of the cis isomer.[2]

Stereoselective Synthesis and Experimental Protocols

Achieving stereochemical purity is paramount in drug development. The synthesis of cis and trans isomers often requires distinct strategic approaches or careful separation of diastereomeric mixtures.

G start Cyclobutane Precursor (e.g., β-Enaminoketone) reduction Stereoselective Reduction (e.g., Na in THF/IPA) start->reduction mixture Diastereomeric Mixture (cis and trans) reduction->mixture separation Chromatographic Separation mixture->separation cis_product Pure cis-Isomer separation->cis_product Major Product trans_product Pure trans-Isomer separation->trans_product Minor Product

Caption: General workflow for isomer synthesis and separation.

Protocol 1: Synthesis of cis- and trans-3-Aminocyclohexanols (Analogue System)

While the specific protocol for the methyl 3-aminocyclobutanecarboxylate isomers is detailed in specialized literature, a representative and well-documented procedure for a related analogue system—3-aminocyclohexanols—illustrates the core principles of stereoselective reduction and separation.[4]

Objective: To synthesize cis and trans aminocyclohexanol isomers via reduction of a β-enaminoketone precursor.

Step-by-Step Methodology:

  • Precursor Synthesis: Condense a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) with a chiral amine (e.g., (S)-α-methylbenzylamine) in toluene at reflux to form the corresponding β-enaminoketone. Monitor reaction completion by TLC.[4]

  • Reduction Reaction: Dissolve the purified β-enaminoketone in a mixture of THF and isopropyl alcohol. Add sodium metal portion-wise while maintaining the reaction temperature. This reduction targets the ketone and imine functionalities.[4][5]

    • Scientific Rationale: The choice of reducing agent and solvent system is critical for controlling the diastereoselectivity. The reaction proceeds via a dissolving metal reduction, where the stereochemical outcome is influenced by the steric approach of the nascent hydrogen to the intermediate radical anions. The chiral auxiliary on the nitrogen can further direct the stereochemistry, often leading to one isomer being favored.[5]

  • Workup and Extraction: After the sodium is consumed, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Separation: The resulting crude product is a diastereomeric mixture of cis and trans isomers. Purify and separate the isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[4]

  • Characterization: Confirm the stereochemistry of the isolated isomers using NMR spectroscopy, particularly 2D NMR techniques like NOESY, which can reveal through-space correlations between protons on the same face of the ring, definitively distinguishing the cis and trans products.[4]

Protocol 2: GABA Receptor Binding Assay (Competitive)

Objective: To determine the relative binding affinity of the cis and trans isomers for GABA receptors in brain tissue preparations.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a buffered solution and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous GABA.

  • Binding Reaction: Incubate the brain membrane preparation with a known concentration of a radiolabeled GABA ligand (e.g., [³H]GABA) and varying concentrations of the test compounds (cis and trans isomers).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). A lower IC₅₀ value indicates a higher binding affinity.

    • Self-Validation: The protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled GABA), and a range of competitor concentrations to ensure a full dose-response curve is generated, validating the calculated IC₅₀ values.

Conclusion

The comparative analysis of cis and trans isomers of 3-aminocyclobutanecarboxylate derivatives unequivocally demonstrates that stereochemistry is not a subtle feature but a commanding determinant of biological efficacy. As seen in the GABA analogue case study, the cis isomer exhibits significantly greater activity due to a more favorable conformational fit with its biological targets.[2] This principle underscores the necessity for rigorous stereochemical control in the design and synthesis of conformationally restricted molecules in drug discovery. For researchers in the field, prioritizing the synthesis of stereochemically pure isomers and understanding their distinct three-dimensional structures is a critical step toward developing more potent and selective therapeutic agents.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information.
  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022). YouTube.
  • Schlessinger, J. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
  • Zhang, L., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). GABA analogue.
  • Monteleone, D. C., et al. (1990). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed.
  • Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research.
  • Zepeda, L. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Conti, P., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry.
  • Gaoni, Y., et al. (1995). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate.
  • Allin, S. M., et al. (2001). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate.

Sources

A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Excess of Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane amino acids represent a unique class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug development.[1] Their rigid cyclobutane scaffold can impart favorable conformational constraints on peptides and peptidomimetics, leading to enhanced biological activity and metabolic stability. As with all chiral molecules in the pharmaceutical realm, the stereoisomeric composition is a critical quality attribute that can profoundly influence efficacy and safety.[2] Consequently, robust and reliable analytical methods for the determination of enantiomeric excess (ee) are paramount.

This guide provides a comparative overview of the validation of analytical methods for determining the enantiomeric excess of cyclobutane amino acids. We will delve into the core principles of method validation, compare the leading analytical techniques, and provide actionable protocols and experimental data to support your method development and validation efforts. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which serves as the global standard.[2][3]

The "Why": Foundational Principles of Chiral Method Validation

The goal of any analytical method validation is to demonstrate that the method is "fit for purpose."[4] For chiral separations, this means the method must be able to accurately and precisely quantify the desired enantiomer in the presence of its mirror image and other potential impurities. The core validation parameters, as stipulated by ICH Q2(R2), are specificity, linearity, range, accuracy, precision, and robustness.[2][3]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Method_Development" [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Validation_Protocol" [label="Validation Protocol Definition"]; "Specificity" [label="Specificity/Selectivity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision (Repeatability & Intermediate)"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; "System_Suitability" [label="System Suitability Criteria"]; "Validated_Method" [label="Validated Method for Routine Use", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Method_Development" -- "Validation_Protocol"; "Validation_Protocol" -- "Specificity"; "Validation_Protocol" -- "Linearity"; "Validation_Protocol" -- "Accuracy"; "Validation_Protocol" -- "Precision"; "Validation_Protocol" -- "LOD_LOQ"; "Validation_Protocol" -- "Robustness"; "Validation_Protocol" -- "System_Suitability";

G

Caption: Workflow for Chiral Separation Method Validation.

Comparative Analysis of Analytical Techniques

The primary techniques for determining the enantiomeric excess of amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE).[5][6][7][8]

Technique Principle Advantages Limitations Best Suited For
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, robustness, wide availability of CSPs, direct analysis of underivatized amino acids possible.[9][10]Higher cost of chiral columns, can consume significant solvent volumes.Routine quality control, preparative separations, and analysis of a wide range of cyclobutane amino acid derivatives.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.High sensitivity (pg level), excellent resolution.[11]Requires derivatization which can be time-consuming and a potential source of error (e.g., racemization).[12]Trace analysis, and when high sensitivity is required. Suitable for volatile cyclobutane amino acid derivatives.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.Low sample and reagent consumption, high efficiency, can be cost-effective.[8][13][14]Can be less robust than HPLC, lower sample loading capacity.Orthogonal method to HPLC, analysis of small sample volumes, and when low solvent consumption is a priority.

In-Depth Look: Chiral HPLC Method Validation

Chiral HPLC is often the workhorse for enantiomeric excess determination in the pharmaceutical industry due to its robustness and versatility.[10] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[15]

Experimental Protocol: Chiral HPLC
  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid and base (e.g., ammonium acetate or formate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or as appropriate for the analyte.

  • Sample Preparation: Dissolve the cyclobutane amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[9]

Validation Data Summary (Hypothetical Data for a Cyclobutane Amino Acid)
Validation Parameter Acceptance Criteria Experimental Results Conclusion
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from impurities.Rs = 2.1 between enantiomers. No interference from placebo or known impurities.Pass
Linearity (Undesired Enantiomer) Correlation coefficient (r²) ≥ 0.99r² = 0.998 over a range of 0.1% to 2.0% of the nominal concentration.Pass
Accuracy (Undesired Enantiomer) 80-120% recovery98.5% - 101.2% recovery across three concentration levels.Pass
Precision (Repeatability, n=6) RSD ≤ 10% for the undesired enantiomer at the specification limit.RSD = 3.5%Pass
Intermediate Precision RSD ≤ 15% for the undesired enantiomer.RSD = 4.8% (different analyst, different day)Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1% of the nominal concentration.Pass
Robustness Resolution (Rs) remains > 1.5No significant impact on resolution with ±10% change in organic modifier, ±2°C in column temperature, or ±0.1 mL/min in flow rate.Pass

In-Depth Look: Chiral GC Method Validation

For certain cyclobutane amino acids, particularly when high sensitivity is required, chiral GC can be an excellent choice.[11] A critical aspect of this technique is the derivatization step to make the amino acids volatile.[11]

Experimental Protocol: Chiral GC-MS
  • Derivatization:

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride).[11]

  • Column: A chiral capillary column such as Chirasil-Val.

  • Carrier Gas: Helium at a constant flow.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized enantiomers.

  • Detection: Mass Spectrometry (MS) in selected ion monitoring (SIM) mode for high specificity and sensitivity.

Validation Data Summary (Hypothetical Data for a Derivatized Cyclobutane Amino Acid)
Validation Parameter Acceptance Criteria Experimental Results Conclusion
Specificity Chromatographic peaks are free from interfering components.Mass spectral data confirms peak identity and purity.Pass
Linearity (Undesired Enantiomer) Correlation coefficient (r²) ≥ 0.99r² = 0.999 over a range of 0.05% to 1.5%.Pass
Accuracy (Undesired Enantiomer) 80-120% recovery99.1% - 102.5% recovery.Pass
Precision (Repeatability, n=6) RSD ≤ 15% for the undesired enantiomer at the LOQ.RSD = 8.2%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% of the nominal concentration.Pass
Robustness Resolution (Rs) remains > 1.5Method is robust to small changes in temperature ramp rate and carrier gas flow.Pass

In-Depth Look: Capillary Electrophoresis Method Validation

Capillary Electrophoresis offers a distinct separation mechanism from chromatography and is an excellent orthogonal technique.[8][13] Chiral selectors, most commonly cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[8][14]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Sample" [label="Sample Injection"]; "Capillary" [label="Fused Silica Capillary\n(Filled with BGE + Chiral Selector)"]; "Voltage" [label="High Voltage Applied"]; "Migration" [label="Differential Migration of\nEnantiomer-Selector Complexes"]; "Detection" [label="On-Column Detection\n(e.g., UV)"]; "Electropherogram" [label="Electropherogram\n(Separated Peaks)"];

G

Caption: Experimental Workflow for Chiral Capillary Electrophoresis.

Experimental Protocol: Chiral CE
  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer such as phosphate or borate at a specific pH, containing a chiral selector (e.g., a cyclodextrin derivative).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection, typically at a low wavelength.

Validation Data Summary (Hypothetical Data for a Cyclobutane Amino Acid)
Validation Parameter Acceptance Criteria Experimental Results Conclusion
Specificity Resolution (Rs) > 1.5Rs = 1.8Pass
Linearity (Undesired Enantiomer) r² ≥ 0.99r² = 0.997Pass
Accuracy (Undesired Enantiomer) 85-115% recovery97.5% - 103.1% recoveryPass
Precision (Repeatability, n=6) RSD ≤ 15% for migration time and peak areaMigration time RSD = 1.2%, Peak area RSD = 5.5%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.2% of the nominal concentration.Pass
Robustness Resolution (Rs) remains > 1.5Method is robust to minor changes in BGE concentration and voltage.Pass

Conclusion

The validation of analytical methods for the enantiomeric excess of cyclobutane amino acids is a critical activity in drug development. Chiral HPLC, GC, and CE each offer a unique set of advantages and are suitable for different applications. The choice of technique will depend on factors such as the specific properties of the amino acid, the required sensitivity, and the intended application of the method.

Regardless of the chosen technique, a thorough validation following the principles of ICH Q2(R2) is essential to ensure the generation of reliable and accurate data. This guide has provided a framework for comparing these techniques and a starting point for developing and validating your own chiral separation methods.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • ResearchGate. (2012).
  • Farkas, T., & Chankvetadze, B. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7015. [Link]
  • R Discovery. (2012).
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
  • UTS ePRESS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • AMSbiopharma. (2023).
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
  • Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • El-Faham, A., & Al-Othman, Z. A. (2012). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of separation science, 35(10-11), 1286–1295. [Link]
  • ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]
  • Al-Othman, Z. A., Al-Warthan, A., & El-Faham, A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]
  • Simó-Alfonso, E. F., & Ramis-Ramos, G. (2019). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in molecular biology (Clifton, N.J.), 2024, 151–160. [Link]
  • Springer Nature Experiments. (1995). Chiral Separations by Capillary Electrophoresis. [Link]
  • Phenomenex. (n.d.).

Sources

A Comparative Guide to the Biological Evaluation of Novel GPCR Ligands with a Cyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel G-protein coupled receptor (GPCR) ligands that feature a cyclobutane scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced process of characterizing these unique molecules, from initial binding assessment to functional signaling and preliminary in vivo considerations. We will explore the rationale behind experimental choices, compare methodologies, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Cyclobutane Scaffolds in GPCR Ligand Design

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1] Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in numerous diseases.[1][2] The discovery of novel ligands with improved potency, selectivity, and pharmacokinetic properties is a central goal in medicinal chemistry.

The cyclobutane moiety, while historically underrepresented in drug discovery, offers several compelling advantages as a central scaffold.[3] Its rigid, three-dimensional structure can confer conformational constraint on a ligand, which can lead to higher binding affinity and selectivity for the target GPCR.[4][5] Compared to more common planar aromatic rings, the sp³-rich nature of the cyclobutane core can improve physicochemical properties such as solubility and metabolic stability, key factors in developing viable drug candidates.[3][4][6] This guide will detail the necessary steps to rigorously evaluate whether these theoretical advantages translate into tangible pharmacological benefits.

The Hierarchical Approach to Biological Evaluation

A systematic, multi-tiered approach is essential for the efficient and thorough evaluation of novel ligands. This process typically begins with confirming direct interaction with the target receptor and progressively moves towards understanding the functional consequences of this binding in cellular and more complex systems.

Caption: A hierarchical workflow for the biological evaluation of novel GPCR ligands.

Part I: Primary Evaluation - Quantifying Target Engagement

The foundational step in characterizing any new ligand is to confirm and quantify its interaction with the intended GPCR target. Radioligand binding assays are the gold-standard for this purpose, providing sensitive and direct measurement of binding affinity.[7][8]

Radioligand Binding Assays

These assays measure the displacement of a known radioactive ligand ('radioligand') from the receptor by the novel, non-radioactive test compound. The primary outputs are the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) and the Kᵢ (the equilibrium dissociation constant, or binding affinity) of the test compound.

Comparison of Binding Assay Formats:

Assay TypePrincipleKey Parameters DerivedAdvantagesDisadvantages
Saturation Binding Measures the binding of increasing concentrations of a radioligand to determine receptor density (Bmax) and the radioligand's own affinity (Kd).Bmax, KdProvides fundamental receptor characteristics. Essential for validating the assay system.Does not directly measure test compound affinity.
Competition Binding A fixed concentration of radioligand is competed with increasing concentrations of the unlabeled test compound.[9]IC₅₀, KᵢGold standard for determining the affinity of unlabeled compounds.[8] High throughput potential.Requires a suitable radioligand. Indirect measurement of affinity.
Kinetic Binding Measures the association (kon) and dissociation (koff) rates of the radioligand.kon, koff, Kd (koff/kon)Provides insights into the binding dynamics of the ligand-receptor interaction.More technically demanding and lower throughput.
Experimental Protocol: Competition Radioligand Binding Assay

This protocol provides a generalized workflow for determining the Kᵢ of a novel cyclobutane-based ligand.

1. Membrane Preparation:

  • Culture cells engineered to overexpress the target GPCR (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[10]

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.[10] Determine protein concentration using a standard method like the BCA assay.[10]

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add cell membranes, a fixed concentration of radioligand (typically at its Kₔ value), and assay buffer.

  • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, unlabeled competitor ligand to saturate the receptors.

  • Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the novel cyclobutane ligand.

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10] The optimal time should be determined empirically, especially for high-affinity ligands which may have slow dissociation rates.[7]

4. Separation of Bound and Free Ligand:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[10]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Detection:

  • Dry the filter mats and add a scintillation cocktail.

  • Quantify the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).[10]

6. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Part II: Functional Characterization - Deciphering the Signaling Profile

Once a ligand's binding affinity is established, the next critical step is to determine its functional effect on the receptor. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have a more complex modulatory effect? GPCRs can signal through multiple downstream pathways, primarily G-protein-dependent and β-arrestin-dependent pathways.[11][12] A comprehensive evaluation should probe both.

Caption: Simplified overview of canonical G-protein and β-arrestin signaling pathways.

G-Protein Pathway Assays: The cAMP Example

The measurement of second messengers is a classic method to determine functional activity. Cyclic AMP (cAMP) is a key second messenger for GPCRs that couple to Gₛ (stimulatory) or Gᵢ (inhibitory) G-proteins.[2][13]

  • Gₛ-coupled receptors: Agonist binding increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[13]

  • Gᵢ-coupled receptors: Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[13]

Comparison of cAMP Assay Technologies:

TechnologyPrincipleSignal OutputAdvantages
HTRF® (TR-FRET) Competitive immunoassay between native cAMP and a labeled cAMP analog for a specific antibody. FRET signal is inversely proportional to cAMP levels.[14]Fluorescence RatioHomogeneous (no-wash), robust, highly sensitive.
GloSensor™ (Bioluminescence) A genetically engineered luciferase biosensor that emits light upon binding to cAMP.[15]LuminescenceLive-cell, real-time kinetic measurements possible. High sensitivity.
ELISA Traditional competitive enzyme-linked immunosorbent assay.AbsorbanceCost-effective, widely accessible.
Experimental Protocol: HTRF® cAMP Assay for Gₛ and Gᵢ Agonist/Antagonist Modes

1. Cell Preparation:

  • Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.[16] The optimal cell density must be determined to ensure the signal falls within the linear range of the standard curve.[14]

  • For cryopreserved cells, thaw, wash, and resuspend in stimulation buffer to the desired concentration.[16]

2. Assay Procedure:

  • Agonist Mode:

    • Add serial dilutions of the novel cyclobutane ligand to the cells.

    • For Gᵢ-coupled receptors , co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin to induce a detectable basal cAMP level that can then be inhibited.[13]

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the novel ligand.

    • Add a fixed concentration of a known agonist (typically its EC₈₀) to all wells (except basal controls).[13]

    • Incubate to allow for competition and signaling.

3. Detection:

  • Lyse the cells and add the HTRF® detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

  • Incubate to allow the immunoassay to reach equilibrium.

  • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.

4. Data Analysis:

  • Convert the fluorescence ratio to cAMP concentration using a cAMP standard curve run in parallel.

  • Agonist Mode: Plot cAMP concentration vs. log[ligand] to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist Mode: Plot cAMP concentration vs. log[ligand] to determine the IC₅₀ . This can be converted to an antagonist affinity constant (Kₑ) using the Schild equation or similar models.

β-Arrestin Recruitment Assays

Beyond G-protein signaling, ligand binding also promotes GPCR phosphorylation by GPCR kinases (GRKs), which leads to the recruitment of β-arrestin proteins.[17] This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling cascades.[17][18] Assessing β-arrestin recruitment is therefore essential for a complete pharmacological profile and for identifying "biased ligands" that preferentially activate one pathway over the other.[11]

Principle of Enzyme Fragment Complementation (EFC) Assays (e.g., PathHunter®): This is a widely used method for quantifying β-arrestin recruitment.[18]

  • The GPCR is tagged with a small enzyme fragment (e.g., ProLink™).

  • β-arrestin is fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • When the ligand induces β-arrestin recruitment to the GPCR, the two fragments combine, forming an active enzyme (β-galactosidase).[18]

  • This active enzyme hydrolyzes a substrate, producing a chemiluminescent signal that is directly proportional to the extent of recruitment.[18]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

1. Cell Plating:

  • Use a stable cell line co-expressing the tagged GPCR and β-arrestin.

  • Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.

2. Compound Addition:

  • Prepare serial dilutions of the novel cyclobutane ligand in assay buffer.

  • Add the diluted compounds to the cells. Include a known agonist as a positive control.

3. Incubation:

  • Incubate the plate at 37°C for 90 minutes. The optimal time can vary between GPCRs and should be empirically determined.[18]

4. Detection:

  • Add the chemiluminescent substrate solution to all wells.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a standard luminometer.

5. Data Analysis:

  • Plot luminescence vs. log[ligand concentration].

  • Fit the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Part III: Comparative Analysis and Data Interpretation

The ultimate goal is to build a comprehensive profile of the novel ligand and compare it to existing alternatives. Data should be summarized in clear, comparative tables.

Table 1: Comparative Pharmacological Profile of Ligand X (Cyclobutane Scaffold) vs. Reference Compound Y

ParameterLigand X (Cyclobutane)Compound Y (Reference)AssayInterpretation
Binding Affinity (Kᵢ, nM) 5.2 ± 0.815.7 ± 2.1Radioligand BindingLigand X has ~3-fold higher affinity for the receptor.
G-Protein Potency (cAMP EC₅₀, nM) 12.5 ± 1.925.1 ± 3.5cAMP AssayLigand X is 2-fold more potent in activating the G-protein pathway.
G-Protein Efficacy (% of Max) 98 ± 5%100% (by definition)cAMP AssayLigand X is a full agonist for the G-protein pathway.
β-Arrestin Potency (EC₅₀, nM) 85.4 ± 11.230.2 ± 4.0β-Arrestin AssayLigand X is ~3-fold less potent at recruiting β-arrestin compared to Compound Y.
β-Arrestin Efficacy (% of Max) 65 ± 8%95 ± 6%β-Arrestin AssayLigand X is a partial agonist for β-arrestin recruitment.
Bias Factor (Log(τ/Kₐ)ᴳ⁻ᵖʳᵒᵗ / Log(τ/Kₐ)ᵦ⁻ᵃʳʳ) +0.8 (G-protein biased)-0.1 (Balanced)CalculatedLigand X shows a significant bias towards the G-protein pathway.

Interpreting the Data: In this hypothetical example, the novel cyclobutane ligand (Ligand X) demonstrates superior binding affinity and G-protein activation potency compared to the reference compound. Crucially, it shows significantly lower potency and efficacy for β-arrestin recruitment, indicating a G-protein biased profile. This type of profile can be highly desirable, as it may lead to a therapeutic effect with a reduced propensity for receptor desensitization or other side effects mediated by β-arrestin signaling.[11]

Part IV: Advancing the Candidate - Selectivity and In Vivo Considerations

A promising lead compound must not only be potent at its target but also selective.

  • Selectivity Profiling: The ligand should be tested in binding and functional assays against a panel of related GPCRs and other common off-targets (e.g., kinases, ion channels) to identify potential liabilities.

  • In Vitro ADME/Tox: Preliminary assessment of metabolic stability (e.g., using liver microsomes), cell permeability (e.g., PAMPA assay), and cytotoxicity is crucial before committing to expensive in vivo studies. The inherent stability of the cyclobutane scaffold may offer advantages here.[6]

  • In Vivo Models: If the in vitro profile remains strong, evaluation in relevant animal models of disease is the next step. This involves assessing pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the drug's effect on the body), ultimately to establish a proof-of-concept for therapeutic efficacy.

Conclusion

The biological evaluation of novel GPCR ligands, particularly those with innovative scaffolds like cyclobutane, requires a rigorous, multi-faceted approach. By systematically progressing from binding affinity determination to detailed functional profiling of multiple signaling pathways, researchers can build a comprehensive understanding of a compound's pharmacological character. The unique properties of the cyclobutane scaffold—conformational rigidity and improved metabolic stability—offer exciting potential for the development of next-generation therapeutics. The comparative framework and detailed protocols outlined in this guide provide a robust foundation for identifying and validating these promising new drug candidates.

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
  • Grant, E., & Zhang, Y. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • De, A. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251–258. [Link]
  • Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in Enzymology, 521, 205–234. [Link]
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry, 28(45), e202201026. [Link]
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
  • Gurevich, V. V., & Gurevich, E. V. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 19. [Link]
  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(16), 2469-2481. [Link]
  • Zhou, J., & He, J. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(2), 203–221. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Cambridge Healthtech Institute. (n.d.). GPCR-Based Drug Discovery - Part 2: Signaling and Pharmacological Complexities.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1282218. [Link]
  • Cisbio. (n.d.). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Miller, L. R., et al. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 25(23), 5626. [Link]
  • Cordeaux, Y., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(2), 265–275. [Link]
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
  • Gacasan, J. G., & Gherbi, K. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research, 18, 60–67. [Link]
  • AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery.
  • Miller, L. R., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(5), 776–788. [Link]
  • Gómez-Cañas, M., et al. (2025). Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. Methods in Molecular Biology, 2899, 339-366. [Link]
  • Wang, H., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade.
  • Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143–1151. [Link]
  • Bünemann, M., et al. (2009). GPCR and G Proteins: Drug Efficacy and Activation in Live Cells. Journal of Biological Chemistry, 284(43), 29147–29151. [Link]
  • Schulze, T., et al. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 6(4), 102698. [Link]
  • Wang, C. T., et al. (2006). The GPCR β-arrestin recruitment assay principle. Assay and Drug Development Technologies, 4(4), 397-407. [Link]

Sources

A Comparative Guide to the Cell Permeability of Cyclobutane-Linked PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. Among the most critical is ensuring the molecule can efficiently traverse the cell membrane to reach its intracellular target. The linker, the chemical bridge connecting the target-binding and E3 ligase-binding moieties, is a pivotal determinant of this crucial property. This guide provides an in-depth comparative analysis of cyclobutane-linked PROTACs, examining their cell permeability characteristics against those with more conventional flexible and alternative rigid linkers, supported by experimental data and detailed protocols.

The Linker's Crucial Role in PROTAC Permeability

PROTACs, by their very nature as bivalent molecules, often possess high molecular weights and polar surface areas, placing them outside the traditional "Rule of 5" for oral bioavailability.[1] The linker is not merely a spacer but a dynamic component that significantly influences a PROTAC's physicochemical properties.[2][3] A well-designed linker can facilitate a "chameleon-like" behavior, allowing the PROTAC to adopt a folded, more compact conformation in the lipophilic environment of the cell membrane, thereby shielding its polar groups and reducing the energetic barrier to passive diffusion.[1] Conversely, a poorly designed linker can lead to low permeability, trapping the PROTAC outside the cell and rendering it ineffective.

The Rise of Rigid Linkers: A Strategy for Enhanced Permeability?

While flexible linkers, such as those based on polyethylene glycol (PEG), have been widely used in early PROTAC design, there is a growing body of evidence suggesting that incorporating rigid motifs can be advantageous.[3][4] Rigid linkers, including those containing piperidine and piperazine rings, can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to its target and the E3 ligase.[5][6] This conformational constraint can also influence the molecule's overall shape and polarity, which are key determinants of cell permeability.

The cyclobutane ring, as a small, conformationally restricted cycloalkane, represents an intriguing structural motif for rigidifying PROTAC linkers. Its stereochemistry, particularly the cis and trans configurations of its substituents, can impart distinct three-dimensional trajectories to the connected ligands, profoundly impacting both biological activity and cell permeability.

Comparative Analysis of Permeability: Cyclobutane vs. Other Linkers

To objectively assess the performance of cyclobutane-linked PROTACs, we will compare their permeability data with that of PROTACs featuring flexible PEG linkers and other rigid linkers containing piperidine/piperazine moieties. The primary metrics for this comparison are the apparent permeability coefficients (Papp) derived from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays.

Table 1: Comparative Permeability Data of PROTACs with Different Linker Types

PROTAC (Linker Type)AssayPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Reference
UNC7700 (cis-Cyclobutane)Caco-2Below Limit of DetectionN/A[7]
PROTAC 14 (Flexible PEG)Caco-21.78.4[8]
PROTAC 20b (Rigid Piperidine)Caco-20.350.69[8]
MZ1 (Flexible PEG)PAMPA0.01 - 0.1N/A[3]
ARV-771 (Flexible PEG)PAMPA0.2 - 0.3N/A[3]

Analysis of Permeability Data:

The data presented in Table 1 reveals a critical finding: the cis-cyclobutane-linked PROTAC, UNC7700 , exhibited permeability below the limit of detection in a Caco-2 assay.[7] This suggests that this particular rigid linker configuration, while potentially beneficial for target degradation, poses a significant challenge for cellular entry. It is important to note that its regioisomeric counterpart, the trans-cyclobutane linked PROTAC UNC7698 , was also synthesized and evaluated, with studies on chloroalkane-tagged fragments suggesting a potential difference in the permeability of the two isomers.[7]

In contrast, PROTACs with flexible PEG linkers, such as PROTAC 14 , can exhibit measurable, albeit sometimes modest, permeability. However, they can also be susceptible to active efflux, as indicated by the high efflux ratio of 8.4 for PROTAC 14 , which can limit intracellular accumulation.[8]

PROTACs incorporating other rigid linkers, such as the piperidine-containing PROTAC 20b , can also display low but detectable permeability.[8] The low efflux ratio for this compound suggests it is not a significant substrate for efflux transporters, which is a desirable characteristic.

The PAMPA data for MZ1 and ARV-771 further illustrates that even with flexible linkers, PROTACs generally exhibit low passive permeability.[3]

Experimental Methodologies for Assessing PROTAC Permeability

To ensure the trustworthiness and reproducibility of permeability data, it is essential to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for the PAMPA and Caco-2 assays, which are the gold standards for in vitro permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective tool for the early-stage screening of compounds.

Diagram of the PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate: PROTAC solutions (e.g., 10 µM in buffer) assemble Assemble Sandwich: Place coated filter plate onto acceptor plate prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer (e.g., PBS) prep_acceptor->assemble coat_membrane Coat Filter Plate Membrane: Phospholipid solution (e.g., 2% lecithin in dodecane) coat_membrane->assemble incubate Incubate: (e.g., 4-18 hours at room temperature with gentle shaking) assemble->incubate separate Separate Plates incubate->separate quantify Quantify PROTAC Concentration: LC-MS/MS analysis of donor and acceptor wells separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of the Artificial Membrane:

    • Prepare a 2% (w/v) solution of lecithin in dodecane.

    • Apply 5 µL of the lipid solution to the filter of each well of a 96-well filter plate (donor plate).

  • Preparation of Donor and Acceptor Plates:

    • Prepare the PROTAC test solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a final concentration of 10 µM. A small percentage of DMSO (<1%) can be used to aid solubility.

    • Add 150 µL of the PROTAC solution to each well of the coated donor plate.

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly for 4 to 18 hours at room temperature with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where:

      • Vd = Volume of the donor well

      • Va = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C]a = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more biologically relevant model as it accounts for both passive and active transport mechanisms.

Diagram of the Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a confluent monolayer seed_cells->differentiate check_integrity Measure Transepithelial Electrical Resistance (TEER) differentiate->check_integrity wash_monolayer Wash monolayer with pre-warmed buffer check_integrity->wash_monolayer add_protac_A_B A to B Transport: Add PROTAC to apical side, buffer to basolateral wash_monolayer->add_protac_A_B add_protac_B_A B to A Transport: Add PROTAC to basolateral side, buffer to apical wash_monolayer->add_protac_B_A incubate Incubate at 37°C, 5% CO2 for 2 hours add_protac_A_B->incubate add_protac_B_A->incubate collect_samples Collect samples from donor and receiver compartments incubate->collect_samples quantify Quantify PROTAC Concentration: LC-MS/MS analysis collect_samples->quantify calculate_papp Calculate Papp for A to B and B to A quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium every 2-3 days.

    • Prior to the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For Apical to Basolateral (A→B) transport:

      • Add 0.4 mL of HBSS containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.

      • Add 1.2 mL of fresh HBSS to the basolateral (receiver) compartment.

    • For Basolateral to Apical (B→A) transport:

      • Add 1.2 mL of HBSS containing the test PROTAC to the basolateral (donor) compartment.

      • Add 0.4 mL of fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the PROTAC in each sample by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

An Alternative Approach: The Chloroalkane Penetration Assay (CAPA)

For low-permeability compounds like many PROTACs, traditional assays may lack the necessary sensitivity. The Chloroalkane Penetration Assay (CAPA) offers a more sensitive, cell-based method to quantify cytosolic entry.[9] This assay utilizes cells expressing a HaloTag protein in the cytosol. A chloroalkane-tagged PROTAC that enters the cytosol will covalently bind to the HaloTag protein. The degree of PROTAC penetration is then inversely proportional to the fluorescence signal from a subsequently added chloroalkane-tagged dye that binds to any remaining unoccupied HaloTag protein.[9]

Conclusion and Future Perspectives

The incorporation of a cyclobutane moiety into PROTAC linkers represents a rational design strategy to introduce conformational rigidity. However, the available data, particularly for the cis-cyclobutane linker in UNC7700, suggests that this rigidity can come at the cost of significantly reduced cell permeability.[7] This underscores the delicate balance that must be struck between pre-organizing a PROTAC for optimal target engagement and maintaining the physicochemical properties necessary for it to reach its site of action.

The comparative analysis presented in this guide highlights that there is no one-size-fits-all solution for PROTAC linker design. While flexible PEG linkers may offer a degree of conformational adaptability that aids permeability, they can be susceptible to efflux. Other rigid linkers, such as those containing piperidine, may offer a compromise between rigidity and permeability.

Future research in this area should focus on a systematic exploration of different cyclobutane stereoisomers and substitution patterns to identify configurations that can confer rigidity without compromising cell entry. Furthermore, the development of more sensitive permeability assays and computational models will be crucial in guiding the design of the next generation of highly permeable and efficacious PROTACs. For drug development professionals, a multi-assay approach, combining high-throughput screening with PAMPA and more detailed mechanistic studies with Caco-2 and CAPA, will be essential for selecting PROTAC candidates with the highest probability of clinical success.

References

  • Foley, C. A., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 15(7), 1816-1825.
  • Bashore, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(3), 494-507.
  • Peraro, L., & Kritzer, J. A. (2018). Cell Penetration Profiling Using the Chloroalkane Penetration Assay. Journal of the American Chemical Society, 140(35), 11048-11057.
  • Peraro, L., et al. (2018). Quantitative measurement of cytosolic penetration using the chloroalkane penetration assay. Methods in Enzymology, 623, 135-153.
  • Han, X., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 265-276.
  • Edginton, A. N., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1436-1443.
  • Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(18), 13029-13040.
  • Aragen Life Sciences. (2026). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines.
  • Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay.
  • Han, X., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 265-276.
  • Peraro, L., et al. (2020). Quantitative measurement of cytosolic and nuclear penetration of oligonucleotide therapeutics. Nucleic Acids Research, 48(21), 12056-12067.
  • Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(18), 13029-13040.
  • Aragen Life Sciences. (2026). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD50.
  • Lamb, K. N., et al. (2022). Schematic of the chloroalkane penetration assay (CAPA). HeLa cells that... ResearchGate.
  • Klein, V. M., et al. (2021). Figure 4. PROTAC permeability, stability, and cellular activity. (A)... ResearchGate.
  • Bashore, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(3), 494-507.
  • Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 67(1), 638-657.
  • Bashore, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ResearchGate.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Press, B., & Di Grandi, M. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate.
  • Tuley, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1374-1393.

Sources

A Senior Scientist's Guide to Assessing the Immunogenicity of Peptides Containing Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Stability

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids (NCAAs) has become a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, namely their poor metabolic stability and conformational flexibility. Among these, cyclobutane-constrained amino acids are particularly valuable, imparting exceptional rigidity and proteolytic resistance to the peptide backbone. This conformational lock can pre-organize the peptide into a bioactive conformation, enhancing target affinity and therapeutic potency.

However, this structural innovation introduces a critical challenge: immunogenicity. Any modification to a peptide sequence, particularly one that introduces a "foreign" structural motif, has the potential to be recognized by the immune system, leading to the generation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect, alter pharmacokinetics, or, in severe cases, cause adverse immune reactions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the immunogenic potential of peptides containing cyclobutane amino acids. We will move beyond a simple listing of assays to explain the causality behind experimental choices, providing a self-validating system for risk assessment. We will compare the performance of these modified peptides with relevant alternatives and provide the supporting rationale and experimental workflows necessary to generate robust, decision-driving data.

The Immunogenicity Cascade: A Mechanistic Framework for Assessment

An unwanted immune response to a therapeutic peptide is not a single event but a multi-step cascade. Understanding this pathway is fundamental to designing a logical assessment strategy, as each assay we employ is designed to probe a specific step in this process. The T-cell dependent immune response, which is the primary driver of high-affinity antibody production, is our main concern.

The cascade proceeds as follows:

  • Uptake & Processing: The peptide therapeutic is taken up by Antigen Presenting Cells (APCs), such as dendritic cells (DCs). Inside the APC, the peptide is proteolytically cleaved into smaller fragments within endosomal compartments.

  • MHC Loading & Presentation: These peptide fragments (typically 9-20 amino acids long) are loaded onto Major Histocompatibility Complex Class II (MHC-II) molecules. The resulting peptide-MHC-II complexes are then transported to the surface of the APC.

  • T-Cell Recognition & Activation: A specific CD4+ "helper" T-cell recognizes the peptide-MHC-II complex via its T-cell receptor (TCR). This recognition, along with co-stimulatory signals, activates the T-cell.

  • B-Cell Activation & Antibody Production: The activated helper T-cell then provides "help" to B-cells that have also recognized the therapeutic peptide. This interaction stimulates the B-cell to differentiate into a plasma cell, which produces high-affinity antibodies (ADAs) against the drug.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_BCell B-Cell peptide Cyclobutane Peptide (Therapeutic) uptake 1. Uptake & Processing (Proteolysis) peptide->uptake fragments Peptide Fragments uptake->fragments mhc_loading 2. MHC-II Loading fragments->mhc_loading pmhc Peptide-MHC-II Complex mhc_loading->pmhc presentation Presentation pmhc->presentation tcr T-Cell Receptor (TCR) presentation->tcr Recognition t_activation 3. T-Cell Activation tcr->t_activation b_activation 4. B-Cell Activation & Differentiation t_activation->b_activation T-Cell Help plasma_cell Plasma Cell b_activation->plasma_cell ada Anti-Drug Antibodies (ADAs) plasma_cell->ada

Figure 1: The T-cell dependent immunogenicity cascade for peptide therapeutics.

An Integrated Workflow for Immunogenicity Assessment

A robust assessment of immunogenicity requires a tiered, integrated approach that moves from predictive, high-throughput methods to more complex, functional biological assays. This workflow allows for early-stage de-risking and informed decision-making, saving resources by focusing intensive experimental work on the most promising candidates.

cluster_in_silico Tier 1: In Silico Analysis cluster_in_vitro Tier 2: In Vitro Characterization cluster_in_vivo Tier 3: In Vivo Studies (Optional) start Peptide Candidate (with Cyclobutane AA) insilico MHC-II Binding Prediction (Native Sequence Context) start->insilico risk_assess_1 Risk Profile? insilico->risk_assess_1 stability A) Serum Stability Assay risk_assess_1->stability Proceed to Test mhc_binding B) MHC-II Binding Assay stability->mhc_binding tcell C) T-Cell Activation Assay (Proliferation / Cytokine Release) mhc_binding->tcell risk_assess_2 Immunogenic Potential? tcell->risk_assess_2 invivo Animal Model (e.g., Humanized Mice) risk_assess_2->invivo Equivocal / High Value stop_low Low Immunogenicity Risk (Proceed) risk_assess_2->stop_low Low stop_high High Immunogenicity Risk (Re-design or Terminate) risk_assess_2->stop_high High invivo->stop_low

Figure 2: Tiered workflow for assessing immunogenicity of modified peptides.
Tier 1: In Silico Analysis - Acknowledging the Limits of Prediction

In silico algorithms are cost-effective tools for a first-pass risk assessment. They screen peptide sequences for the potential to bind to various human leukocyte antigen (HLA/MHC) alleles.

The Critical Limitation: Standard immunoinformatics tools like NetMHCIIpan or EpiMatrix are trained on extensive datasets of natural peptides. They cannot accurately evaluate peptides containing NCAAs like cyclobutane amino acids because their scoring matrices lack parameters for these novel structures. A direct prediction score for a cyclobutane-containing peptide is therefore unreliable.

Expert Strategy - Risk Contextualization: The utility of in silico tools is not in generating a direct score, but in providing context. The analysis should be performed on the native peptide sequence before the introduction of the cyclobutane residue.

  • Identify Putative Epitopes: Run the native sequence through a prediction tool (e.g., IEDB Analysis Resource) against a panel of common HLA-DR alleles.

  • Map Anchor Positions: The output will identify 9-mer "core" sequences likely to bind MHC, highlighting the key anchor residues (typically at positions 1, 4, 6, and 9) that fit into the MHC binding groove.

  • Assess Modification Impact: Determine if your planned cyclobutane modification falls on a primary or secondary anchor residue of a predicted high-affinity epitope.

    • High-Risk Scenario: Modifying a key anchor residue in a potent natural epitope could paradoxically create a neo-epitope. While it may disrupt binding to one MHC allele, it might enhance binding to another.

    • Low-Risk Scenario: Modifying a residue outside of any predicted MHC binding cores is inherently less likely to impact T-cell immunogenicity directly.

This approach shifts the focus from an unreliable absolute score to a more meaningful risk assessment based on the location of the modification within the immunological landscape of the parent peptide.

Tier 2: In Vitro Characterization - The Experimental Core

In vitro assays provide the first layer of direct experimental evidence. They must be conducted in a specific, logical order.

A) Prerequisite: Serum Stability Assay

Before a peptide can be processed and presented, it must survive in a biological matrix. Cyclobutane amino acids are incorporated specifically to enhance stability. Quantifying this effect is a critical first step. A peptide that is highly stable is more likely to reach APCs intact, potentially increasing the amount of antigen available for processing.

Comparative Rationale: The ideal comparison is between the native linear peptide and the cyclobutane-modified analog. This directly measures the impact of the modification.

CompoundSequenceHalf-life in Human Serum (t½, hours)
Native PeptideAc-L-K-Q-G-Y-I-N-V-H-NH₂< 0.5
Cyclo-Peptide Ac-L-K-X -G-Y-I-N-V-H-NH₂ (X=Ac4c)> 24
Scrambled ControlAc-Y-H-N-V-I-G-Q-K-L-NH₂< 0.5
Table 1: Illustrative comparative stability of a native peptide versus its cyclobutane (Ac4c: 1-aminocyclobutane-1-carboxylic acid) analog in human serum. Data is representative.

The significantly longer half-life of the cyclo-peptide, as shown in the illustrative Table 1, confirms the structural modification is effective and provides context for subsequent immunogenicity assays.

Protocol 1: In Vitro Peptide Stability in Human Serum
  • Preparation: Reconstitute lyophilized peptides (native, modified, and control) in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL. Prepare pooled normal human serum.

  • Incubation: Add the peptide stock solution to pre-warmed (37°C) human serum to a final concentration of 50 µg/mL. Immediately take a T=0 time point by transferring an aliquot into 2 volumes of quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA) to precipitate serum proteins.

  • Time Course: Incubate the serum-peptide mixture at 37°C. Take aliquots at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) and quench immediately as in step 2.

  • Sample Processing: Centrifuge the quenched samples (e.g., 14,000 x g for 10 min at 4°C) to pellet precipitated proteins. Collect the supernatant containing the remaining peptide.

  • Quantification: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS/MS. Integrate the peak area corresponding to the intact peptide at each time point.

  • Analysis: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

B) MHC-Peptide Binding Assay

This is the most direct test of the first critical step in T-cell activation: the physical interaction between a peptide fragment and an MHC-II molecule. A significant reduction in MHC binding for the modified peptide compared to its native counterpart is a strong indicator of reduced immunogenic potential.

Methodology: Competition-based assays are the gold standard. In this format, purified, recombinant MHC-II molecules are incubated with a known, high-affinity fluorescently-labeled probe peptide and a range of concentrations of the test peptide. The ability of the test peptide to displace the probe is measured, and an IC50 value (the concentration required to inhibit 50% of the probe binding) is calculated.

9-mer Core PeptideModificationHLA-DRB101:01 IC50 (nM)HLA-DRB104:01 IC50 (nM)HLA-DRB1*07:01 IC50 (nM)
K-Q-G-Y-I-N-V-H-DNative (P3=Gly)2501,200> 20,000
K-X -G-Y-I-N-V-H-DCyclo (P2=Ac4c)> 20,000> 20,000> 20,000
K-Q-X -Y-I-N-V-H-DCyclo (P3=Ac4c)8,50015,000> 20,000
Positive ControlHA 306-3185095450
Table 2: Illustrative comparative MHC-II binding affinities. The introduction of a bulky, constrained cyclobutane residue (Ac4c), especially at a key anchor position (P2), significantly disrupts MHC binding across multiple alleles. Data is representative.

Causality & Interpretation: As suggested by the data in Table 2, the rigid and sterically demanding cyclobutane ring can act as a "negative anchor." It may be too bulky to fit into the binding pockets of the MHC groove, thereby preventing the stable association required for presentation to T-cells. The disruption is often most profound when the modification replaces a small, flexible residue like glycine at a key anchor position.

Protocol 2: Competitive MHC Class II Binding Assay
  • Reagents: Obtain high-purity synthetic peptides (native 9-mer core, modified 9-mer cores, positive control peptide). Acquire purified, recombinant HLA-DR molecules (e.g., DRB101:01, DRB104:01) and a corresponding high-affinity, fluorescently-labeled probe peptide.

  • Peptide Dilution: Prepare serial dilutions of each test peptide and the unlabeled positive control peptide, typically ranging from 100 µM to 1 nM in a binding buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup: In a 96-well plate, combine the purified HLA-DR molecules (at a constant concentration, e.g., 1 µM), the fluorescent probe peptide (at a constant concentration, e.g., 1 µM), and the serially diluted test peptides.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization (FP) of each well. In FP, small, rapidly tumbling molecules (unbound probe) have low polarization, while large, slowly tumbling molecules (probe bound to MHC) have high polarization.

  • Analysis: Plot the FP signal against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. A higher IC50 indicates weaker binding affinity.

C) T-Cell Activation Assays

While MHC binding is necessary, it is not always sufficient to cause an immune response. The final gatekeeper is the T-cell itself. Therefore, functional cell-based assays are required to measure the actual response of human immune cells to the peptide.

Methodology: The most common approach involves co-culturing human peripheral blood mononuclear cells (PBMCs) from a panel of healthy, HLA-typed donors with the test peptides. Activation of peptide-specific CD4+ T-cells can be measured by:

  • T-cell Proliferation: Using dyes like CFSE that are diluted with each cell division.

  • Cytokine Release: Measuring the secretion of key cytokines like Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2) via ELISpot or multiplex assays.

Comparative Rationale: This assay directly compares the ability of the full-length native peptide and the full-length cyclobutane-modified peptide to elicit an immune response after being naturally processed and presented by the APCs within the PBMC population. A positive control (e.g., a pool of known immunogenic peptides from common viruses) is essential to confirm the responsiveness of each donor's cells.

Test ArticleDonor 1 (DRB101:01) IFN-γ SFU/10⁶ cellsDonor 2 (DRB104:01) IFN-γ SFU/10⁶ cellsDonor 3 (DRB1*07:01) IFN-γ SFU/10⁶ cells
Vehicle Control253
Native Peptide85428
Cyclo-Peptide 574
Positive Control (CEF Pool)255310198
Table 3: Illustrative comparative T-cell activation data from an IFN-γ ELISpot assay. The native peptide elicits a response in donors with relevant HLA types, while the cyclobutane peptide shows a response similar to the vehicle control, indicating a lack of T-cell activation. (SFU = Spot Forming Units).

Interpretation: The results in Table 3 align with the MHC binding data. The inability of the cyclobutane peptide to stimulate a significant T-cell response, even in donors whose HLA types can present the native version, strongly suggests that the modification has successfully "de-immunized" the peptide by preventing its presentation to the immune system.

Protocol 3: T-Cell Activation (IFN-γ ELISpot) Assay
  • Cell Preparation: Isolate PBMCs from fresh blood or cryopreserved leukopaks from a panel of healthy, HLA-typed donors using a density gradient (e.g., Ficoll-Paque).

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate and block with cell culture medium. Add 2.5-3.0 x 10⁵ PBMCs to each well.

  • Stimulation: Add test articles to the wells at a final concentration of 5-10 µg/mL. Include a vehicle control (e.g., DMSO), the native peptide, the cyclobutane-modified peptide, and a positive control (e.g., CEF peptide pool). Culture for 18-24 hours at 37°C, 5% CO₂.

  • Development: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

  • Visualization: Add a substrate (e.g., BCIP/NBT) that forms an insoluble colored spot where IFN-γ was secreted. Stop the reaction by washing with water.

  • Analysis: Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Units (SFU) per million cells. A positive response is typically defined as a spot count that is >3 times the vehicle control and above a minimum threshold (e.g., 10 SFU/10⁶ cells).

Conclusion: A Data-Driven Approach to De-Risking Innovation

The incorporation of cyclobutane amino acids represents a significant advancement in peptide therapeutic design, offering a path to enhanced stability and potency. However, this innovation must be paired with a rigorous and mechanistically-driven immunogenicity assessment. The belief that any unnatural modification inherently increases immune risk is an oversimplification; in fact, targeted modifications can substantially reduce immunogenicity.

The integrated workflow presented here provides a robust framework for comparison. By systematically evaluating stability, MHC binding, and T-cell activation, researchers can build a compelling, data-driven case for the immunogenic safety of their novel peptide candidates. The key is to recognize the limitations of predictive tools for NCAAs and to lean on well-designed, comparative in vitro experiments. This approach allows for the confident selection of lead candidates that possess both superior therapeutic properties and a minimized risk of unwanted immune responses, ultimately accelerating the path to the clinic.

References
  • Immunogenicity of Generic Peptide Impurities: Current Orthogonal Approaches. (2025). PMC.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI.
  • Serum stability of peptides. (2008). PubMed.
  • In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements. (n.d.). NIH.
  • Pathways of Antigen Processing. (n.d.). PMC.
  • Improving T cell responses to modified peptides in tumor vaccines. (n.d.). NIH.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No: 1212304-86-3), ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is an important building block in pharmaceutical research and development. However, its disposal requires careful consideration due to its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict disposal protocols is not merely a suggestion but a necessity.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound. A thorough review of the Safety Data Sheet (SDS) is the first and most critical step.[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A lab coat or impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used if dust is generated or if working in a poorly ventilated area.[1]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste.[4] Under no circumstances should this compound be disposed of down the sink or in regular trash.[4]

1. Waste Segregation: The First Line of Defense

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Stream: This compound should be disposed of in a designated hazardous waste container for solid chemical waste.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and bases in the same waste container.[4] While it is a hydrochloride salt, mixing it with other acidic or basic waste streams could lead to unforeseen reactions.

2. Containerization and Labeling: Clarity is Safety

Proper containerization and labeling are essential for the safe storage and subsequent disposal by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection: Use a clearly labeled, sealable, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "1212304-86-3."[5]

3. Waste Accumulation and Storage

  • Solid Waste: Place the solid this compound directly into the designated solid hazardous waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the same hazardous waste container.[3]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be away from general lab traffic and clearly marked.

4. Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (typically 12 months for academic labs), contact your institution's EHS department to arrange for pickup and disposal by a licensed waste disposal company.[6][7]

Emergency Procedures: Handling Spills

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, such as ethanol, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[10]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Activate the nearest fire alarm or follow your institution's emergency notification procedure.

  • Isolate: If it is safe to do so, close the doors to the affected area to prevent the spread of dust or vapors.

  • Seek Assistance: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill on your own.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure A Identify Waste: Methyl 3-aminocyclobutanecarboxylate HCl B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is this a spill? C->D E Follow Spill Cleanup Protocol D->E Yes F Segregate Waste: Solid Chemical Waste D->F No H Place Waste in Container: - Solid Compound - Contaminated Materials E->H G Select & Label Container: - 'Hazardous Waste' - Full Chemical Name - CAS Number F->G G->H I Store in Satellite Accumulation Area (SAA) H->I J Contact EHS for Pickup I->J

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and disposal.

References

  • United States Environmental Protection Agency.
  • Scungio, D. J. (2019).
  • National Center for Biotechnology Information.
  • American Chemical Society.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
  • Fisher Scientific.
  • United States Environmental Protection Agency.
  • Agilent.
  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
  • Hyde Park Environmental. Chemical spills procedure: A guide. [Link]
  • Wasserman, H. H., & DeSimone, R. W. (1995). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 51(48), 12003-12046. [Link]
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • SKC Inc.
  • Storemasta. (2023).
  • Tulane University. Chemical Safety | Office of Environmental Health and Safety (OEHS). [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Organic Reactions, Inc. (2025). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. In this guide, we delve into the essential, immediate safety and logistical information for handling Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No: 1212304-86-3), a key building block in novel therapeutics.[1] This document moves beyond a simple checklist, providing a procedural, step-by-step framework to ensure your safety and the validity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2][3]

Understanding these hazards is the first step in mitigating risk. The hydrochloride salt can release hydrogen chloride gas upon decomposition, a corrosive substance.[4] Furthermore, like many amine-containing compounds, it can be irritating to the skin, eyes, and respiratory system.[5]

HazardGHS ClassificationAssociated Risks
Oral Toxicity Category 4Harmful if ingested.
Skin Irritation Category 2Can cause redness, itching, and inflammation upon contact.[2]
Eye Irritation Category 2AMay cause significant eye irritation, redness, and discomfort.[2]
Respiratory Irritation Category 3Inhalation of dust or aerosols can irritate the respiratory tract.[2][3]

The Core Defense: Selecting the Appropriate Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. Each component plays a specific role in creating a barrier between you and the chemical.

Eye and Face Protection: Your First Line of Defense
  • Recommendation: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Rationale: This compound can cause serious eye irritation.[2][3] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

Skin Protection: An Impermeable Barrier
  • Recommendation: Wear nitrile gloves. Ensure gloves are regularly inspected for tears or punctures before and during use. A lab coat or chemical-resistant apron is also required.

  • Rationale: Direct skin contact can lead to irritation.[2][3] Nitrile gloves offer good resistance to a wide range of chemicals.

Respiratory Protection: Guarding Your Airways
  • Recommendation: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.

  • Rationale: Inhalation of the powder can cause respiratory tract irritation.[2][3] Using this compound in a well-ventilated area is a primary engineering control to minimize inhalation risk.[6]

Procedural Workflow for Safe Handling

This step-by-step guide ensures that safety is integrated into every stage of your experimental process.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/React Compound weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Experiment Complete doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe dispose Dispose of Waste in Designated Containers doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Figure 1: Safe handling workflow for this compound.
Step 1: Preparation
  • Designate and Prepare the Work Area: Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.[7]

  • Don Personal Protective Equipment: Before handling the chemical, put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Gather Materials: Assemble all necessary glassware, spatulas, and reagents.

Step 2: Chemical Handling
  • Weighing: Carefully weigh the required amount of this compound inside a chemical fume hood to minimize dust inhalation.

  • Dissolving and Reaction: Add the compound to your solvent or reaction mixture slowly to avoid splashing.

Step 3: Cleanup and Disposal
  • Decontamination: Thoroughly clean all glassware and surfaces that came into contact with the chemical.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and then eye protection.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and any waste chemical, in a clearly labeled, sealed container for hazardous waste.[7] Adhere to your institution's specific waste disposal guidelines.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion: Fostering a Culture of Safety

Adherence to these safety protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research. By understanding the hazards and diligently implementing these protective measures, you can handle this compound with confidence and precision.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • CP Lab Safety. (n.d.). Aminocyclobutane, 5mL, Each.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.